molecular formula C40H56O B1232132 Zeinoxanthin CAS No. 24480-38-4

Zeinoxanthin

Numéro de catalogue: B1232132
Numéro CAS: 24480-38-4
Poids moléculaire: 552.9 g/mol
Clé InChI: NBZANZVJRKXVBH-NHWXEJKLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zeinoxanthin is a carotenol, the structure of which is (6'R)-beta,epsilon-carotene hydroxy-substituted at C-3 with R-stereochemistry. It derives from a hydride of a (6'R)-beta,epsilon-carotene.

Propriétés

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-26,36-37,41H,15,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZANZVJRKXVBH-NHWXEJKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CCCC2(C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920516
Record name alpha-Cryptoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24480-38-4
Record name α-Cryptoxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24480-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cryptoxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024480384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Cryptoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZEINOXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J02CU7E14H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Zeinoxanthin: A Technical Guide to its Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeinoxanthin is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments. Found in a variety of plant sources, notably corn and oranges, it is a structural isomer of lutein (B1675518) and a monohydroxylated derivative of α-carotene.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside an exploration of its biosynthetic pathway and its putative role in cellular signaling pathways related to antioxidant defense and eye health. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a tetraterpenoid characterized by a polyene chain with nine conjugated double bonds, a β-ionone ring at one end, and a hydroxylated α-ionone ring at the other.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol[1]
Chemical Formula C₄₀H₅₆O[1]
Molecular Weight 552.9 g/mol [1]
SMILES CC1=C(C(C--INVALID-LINK--O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CCCC2(C)C)C)/C)/C
InChIKey NBZANZVJRKXVBH-NHWXEJKLSA-N
Synonyms 3-Hydroxy-alpha-carotene, (3R,6'R)-beta,epsilon-caroten-3-ol, Physoxanthin

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyValueNotes
Melting Point Data not availableFor comparison, the melting point of zeaxanthin (B1683548) is 215.5 °C.[2]
Boiling Point Data not availableCarotenoids generally decompose at high temperatures.[3]
Solubility Poorly soluble in water; soluble in organic solvents.As a xanthophyll, it is more soluble in polar organic solvents (e.g., ethanol (B145695), acetone) than in non-polar solvents (e.g., hexane).[4][5] The solubility of zeaxanthin is highest in chloroform (B151607) and lower in hexane (B92381) and cyclohexane.[6]
UV-Vis Absorption λmax ≈ 445-452 nmThe absorption maxima are solvent-dependent.[6] The spectra of this compound and α-cryptoxanthin are similar to that of α-carotene.[6] In ethanol, zeaxanthin exhibits absorption maxima around 451 nm.[7]

Biosynthesis of this compound

This compound is an intermediate in the α-branch of the carotenoid biosynthetic pathway in plants. It is synthesized from α-carotene through a hydroxylation reaction catalyzed by a β-ring hydroxylase. Subsequently, this compound can be further hydroxylated by an ε-ring hydroxylase to produce lutein.

This compound Biosynthesis Lycopene Lycopene alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene β-cyclase & Lycopene ε-cyclase This compound This compound alpha_Carotene->this compound β-ring hydroxylase Lutein Lutein This compound->Lutein ε-ring hydroxylase

Biosynthesis of this compound from Lycopene.

Experimental Protocols

Extraction and Purification of this compound from Corn Gluten Meal

The following protocol is adapted from a method for the extraction and purification of zeaxanthin and lutein from corn gluten meal and is applicable for the isolation of this compound.

Extraction and Purification Workflow cluster_0 Extraction cluster_1 Purification A Corn Gluten Meal B Ultrasonic-Assisted Extraction (Ethanol, 56°C, 45 min, Liquid-Solid Ratio 7.9:1) A->B C Crude Extract B->C D Silica (B1680970) Gel Column Chromatography C->D Concentration and Loading E Elution with Solvent Gradient D->E F Fraction Collection and Analysis (HPLC) E->F G Purified this compound F->G

Workflow for the extraction and purification of this compound.

Methodology:

  • Sample Preparation: Corn gluten meal is used as the starting material.

  • Ultrasonic-Assisted Extraction:

    • Combine the corn gluten meal with ethanol at a liquid-to-solid ratio of 7.9:1 (v/w).

    • Perform ultrasonic-assisted extraction at a temperature of 56°C for 45 minutes.

    • Separate the supernatant (crude extract) from the solid residue.

  • Purification by Column Chromatography:

    • Concentrate the crude extract under reduced pressure.

    • Apply the concentrated extract to a silica gel column.

    • Elute the carotenoids using a solvent gradient of increasing polarity (e.g., n-hexane/acetone).

    • Collect the fractions and monitor the separation by thin-layer chromatography or high-performance liquid chromatography (HPLC).

    • Combine the fractions containing this compound and evaporate the solvent to obtain the purified compound.

Biological Significance and Signaling Pathways

This compound, like other xanthophylls, is presumed to possess significant antioxidant properties. Its biological functions are closely linked to those of lutein and zeaxanthin, particularly in the context of eye health.

Antioxidant Mechanism

The antioxidant activity of carotenoids stems from their ability to quench singlet oxygen and scavenge free radicals. The conjugated double bond system in the polyene chain of this compound allows it to delocalize electron density, making it an effective scavenger of reactive oxygen species (ROS).

Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) This compound This compound ROS->this compound is scavenged by Cellular_Damage Cellular Damage ROS->Cellular_Damage causes Oxidized_this compound Oxidized This compound This compound->Oxidized_this compound is oxidized to

Conceptual diagram of the antioxidant action of this compound.
Role in Cellular Signaling

While direct studies on this compound are limited, the activities of structurally similar xanthophylls like zeaxanthin provide insights into its potential roles in cellular signaling.

  • Nrf2 Pathway: Zeaxanthin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10] This transcription factor plays a crucial role in the cellular antioxidant response by upregulating the expression of phase II detoxification enzymes and antioxidant proteins. It is plausible that this compound also modulates this protective pathway.

  • VEGF Pathway: Vascular endothelial growth factor (VEGF) is a key regulator of angiogenesis. In ocular diseases like age-related macular degeneration (AMD) and diabetic retinopathy, elevated VEGF levels contribute to pathological neovascularization. Studies have demonstrated that lutein and zeaxanthin can attenuate VEGF-induced neovascularization, suggesting a potential role for this compound in regulating this pathway.[2][11][12]

  • Anti-inflammatory Pathways: Chronic inflammation is implicated in a host of degenerative diseases. Carotenoids, including meso-zeaxanthin (B1235934), have been shown to exert anti-inflammatory effects by down-regulating the expression of pro-inflammatory mediators such as TNF-α, IL-1β, and COX-2.[13][14][15] This is often mediated through the inhibition of signaling pathways like NF-κB.

Conclusion

This compound is a carotenoid with significant potential in the fields of nutrition and pharmacology. Its chemical structure imparts it with antioxidant properties that are likely beneficial for human health, particularly in the prevention of oxidative stress-related diseases. While further research is needed to fully elucidate its specific mechanisms of action and to establish its quantitative physicochemical properties, the information presented in this guide provides a solid foundation for future investigations. The detailed experimental protocols offer a starting point for the isolation and characterization of this compound, which will be crucial for advancing our understanding of this promising natural compound.

References

An In-depth Technical Guide to the Zeinoxanthin Biosynthesis Pathway in Maize

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the zeinoxanthin biosynthesis pathway in maize (Zea mays L.). It details the core biochemical steps, key enzymes and their corresponding genes, quantitative data on carotenoid accumulation, and standardized experimental protocols for analysis.

Introduction to this compound in Maize

This compound is a monohydroxylated xanthophyll, an oxygenated derivative of α-carotene. In the intricate web of carotenoid biosynthesis in maize, this compound serves as a crucial intermediate in the α-branch of the pathway, leading to the formation of lutein (B1675518), one of the most abundant carotenoids in maize grain.[1][2] The regulation of flux through this pathway is a significant area of research, particularly for the biofortification of maize to enhance its nutritional value. Understanding the synthesis of this compound is fundamental to manipulating the accumulation of both provitamin A and non-provitamin A carotenoids beneficial for human health, such as those that protect against age-related macular degeneration.[1]

The Core Biosynthesis Pathway

The synthesis of this compound is an integral part of the broader carotenoid biosynthetic pathway, which occurs within the plastids.[3] The pathway can be segmented into the formation of the precursor α-carotene and its subsequent hydroxylation.

2.1 Formation of α-Carotene

The pathway begins with the C5 isoprene (B109036) units produced by the methylerythritol 4-phosphate (MEP) pathway.[1]

  • Phytoene (B131915) Synthesis: Two molecules of geranylgeranyl diphosphate (B83284) (GGPP) are condensed by phytoene synthase (PSY) to form the first C40 carotenoid, phytoene.[4]

  • Desaturation and Isomerization: A series of desaturation and isomerization reactions catalyzed by enzymes including phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , and carotenoid isomerase (CRTISO) convert phytoene into all-trans-lycopene.[4]

  • Lycopene (B16060) Cyclization (Branch Point): Lycopene is the critical branch point. The formation of α-carotene requires the coordinated action of two cyclase enzymes:

    • Lycopene ε-cyclase (LCYE) adds an ε-ring to one end of the linear lycopene molecule.

    • Lycopene β-cyclase (LCYB) adds a β-ring to the other end. This asymmetric cyclization yields α-carotene (β,ε-carotene).[4] The relative activity of LCYE is a major determinant of the metabolic flux into the α-branch of the pathway.[4][5]

2.2 Hydroxylation to this compound

The direct synthesis of this compound from its precursor is a single hydroxylation step:

  • α-Carotene ε-ring Hydroxylation: The enzyme ε-ring hydroxylase , a cytochrome P450-type monooxygenase (CYP97C family), hydroxylates the ε-ring of α-carotene at the C-3 position to form this compound.[5][6] In maize, this specific enzymatic function is encoded by the lut1 gene.[1][5]

2.3 Downstream Conversion to Lutein

This compound is the direct precursor to lutein. This conversion involves the hydroxylation of the β-ring, a reaction catalyzed by a β-carotene hydroxylase (BCH or CRTRB) .[7] This demonstrates that the synthesis of lutein is a two-step hydroxylation process with this compound as the intermediate.[6][7]

Key Genes and Enzymes

The table below summarizes the critical enzymes and their corresponding genes involved in the this compound and related xanthophyll biosynthetic pathways in maize.

EnzymeGene(s) in MaizeAbbreviationFunction in PathwayCitation
Phytoene synthasepsy1PSYCatalyzes the first committed step in carotenoid biosynthesis. psy1 is essential for endosperm carotenoid accumulation.[4]
Lycopene ε-cyclaselcyELCYEKey branch-point enzyme that forms the ε-ring on lycopene, directing flux toward α-carotene.[4][5]
ε-ring hydroxylaselut1 (CYP97C family)LUT1Directly synthesizes this compound by hydroxylating the ε-ring of α-carotene.[1][5]
β-carotene hydroxylasecrtRB1, crtRB5CRTRB / BCHHydroxylates the β-ring of carotenes. Converts this compound to lutein and β-carotene to zeaxanthin (B1683548).[5][8]
Zeaxanthin epoxidasezep1ZEPConverts zeaxanthin to antheraxanthin (B39726) and violaxanthin (B192666) in the xanthophyll cycle.[1]

Quantitative Carotenoid Data in Maize

The concentration of this compound and related carotenoids can vary significantly across different maize genotypes. The following table presents representative data from studies on diverse maize landraces, illustrating this variability.

CarotenoidConcentration Range (µg/g Dry Weight)NotesCitation
Lutein3.50 – 35.30The final product of the α-branch.[2]
Zeaxanthin1.85 – 26.95The final product of the β-branch.[2]
α-Carotene0.55 – 7.70Precursor to this compound and lutein.[2]
β-Carotene0.30 – 6.10Precursor to β-cryptoxanthin and zeaxanthin.[2]
β-Cryptoxanthin0.30 – 13.85Intermediate in the β-branch.[2]
Total Carotenoids10.03 – 61.50Total accumulation in grains of diverse landraces.[2]

Note: Direct quantitative values for this compound are less commonly reported as it is often an intermediate that does not accumulate to the same levels as the end-products lutein and zeaxanthin. Its presence is typically confirmed via HPLC analysis.[9][10]

Experimental Protocols

Accurate quantification of this compound and other carotenoids requires robust extraction and analytical methods. The following is a generalized protocol for carotenoid analysis in maize kernels via High-Performance Liquid Chromatography (HPLC).

5.1 Objective: To extract, separate, and quantify carotenoids, including this compound, from maize kernel samples.

5.2 Materials and Reagents:

  • Maize kernels (lyophilized and ground to a fine powder)

  • Extraction Solvents: Methanol (MeOH), Ethyl Acetate (B1210297), Tetrahydrofuran (THF), Acetone, Petroleum Ether, Hexane (all HPLC grade).[11][12]

  • Butylated hydroxytoluene (BHT) as an antioxidant.[11]

  • Potassium hydroxide (B78521) (KOH) for optional saponification.[11][12]

  • Carotenoid standards (e.g., lutein, zeaxanthin, β-carotene) for quantification.

  • HPLC system with a photodiode array (PDA) detector.

  • C30 reverse-phase column (recommended for carotenoid isomer separation).[13]

5.3 Extraction Procedure:

  • Sample Preparation: Weigh approximately 500 mg of lyophilized, ground maize powder into a centrifuge tube protected from light.

  • Solvent Addition: Add a suitable extraction solvent mixture. Effective systems include methanol/ethyl acetate (6:4, v/v) or methanol/THF (1:1, v/v).[11][14] Add BHT to the solvent to a final concentration of 0.1% to prevent oxidative degradation.[11]

  • Extraction: Vortex the sample vigorously for 1-2 minutes. Centrifuge at high speed (e.g., 3000 x g) for 5 minutes to pellet the solid material.

  • Collection: Carefully transfer the supernatant (the colored solvent layer) to a clean, amber-colored flask.

  • Re-extraction: Repeat steps 2-4 with fresh solvent on the remaining pellet until the pellet becomes colorless, indicating complete extraction.[11] Pool all supernatants.

  • (Optional) Saponification: To remove interfering lipids, the pooled extract can be saponified with methanolic KOH.[12] However, some studies report higher carotenoid yields without this step, as it can potentially degrade target compounds.[13]

  • Drying: Evaporate the pooled solvent to dryness under a gentle stream of nitrogen gas at a temperature below 40°C.

  • Reconstitution: Re-dissolve the dried carotenoid extract in a known, small volume of an appropriate injection solvent (e.g., a mixture of mobile phase and acetone, or methanol/ethyl acetate) for HPLC analysis.[11]

5.4 HPLC Analysis:

  • Injection: Inject 10-20 µL of the reconstituted extract into the HPLC system.

  • Separation: Perform chromatographic separation on a C30 column. A typical mobile phase involves a gradient of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.

  • Detection: Monitor the eluting compounds using a PDA detector. This compound and other carotenoids are typically detected at a wavelength of approximately 450 nm.[12]

  • Identification: Identify this compound by comparing its retention time and spectral profile to that of a pure standard.

  • Quantification: Calculate the concentration of this compound in the sample by comparing the peak area to a standard curve generated from known concentrations of the standard.[9]

Pathway and Workflow Visualizations

6.1 this compound Biosynthesis Pathway in Maize

Zeinoxanthin_Pathway cluster_precursors Upstream Pathway cluster_alpha_branch α-Branch cluster_beta_branch β-Branch GGPP Geranylgeranyl-PP Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO AlphaCarotene α-Carotene Lycopene->AlphaCarotene LCYE, LCYB BetaCarotene β-Carotene Lycopene->BetaCarotene LCYB This compound This compound AlphaCarotene->this compound lut1 (CYP97C) ε-hydroxylase Lutein Lutein This compound->Lutein CRTRB β-hydroxylase Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin CRTRB β-hydroxylase

Caption: The α- and β-branches of the carotenoid pathway in maize leading to xanthophylls.

6.2 Experimental Workflow for Carotenoid Quantification

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Maize Kernels Grind Lyophilize & Grind Sample->Grind AddSolvent Add Solvent (+ 0.1% BHT) Grind->AddSolvent Vortex Vortex & Centrifuge AddSolvent->Vortex Collect Collect Supernatant Vortex->Collect Repeat Repeat Extraction Collect->Repeat pool supernatants Dry Dry Under N2 Collect->Dry final supernatant Repeat->Vortex Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute HPLC HPLC-PDA Analysis (C30 Column, ~450 nm) Reconstitute->HPLC Quantify Identify & Quantify (vs. Standards) HPLC->Quantify

Caption: Standard workflow for the extraction and HPLC analysis of carotenoids from maize.

References

Zeinoxanthin in the Plant Kingdom: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeinoxanthin, a monohydroxylated carotenoid, serves as a crucial intermediate in the biosynthesis of lutein (B1675518), one of the most abundant xanthophylls in photosynthetic tissues. While typically present in trace amounts, an accumulation of this compound can occur in specific plant mutants and may be found as a minor component in various plant tissues. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, delving into its biosynthetic pathway, and offering detailed experimental protocols for its extraction, identification, and quantification. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development interested in the biological significance and potential applications of this compound.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, and some microorganisms. They play essential roles in photosynthesis, photoprotection, and as precursors to plant hormones. Within the vast family of carotenoids, xanthophylls are oxygenated derivatives that are of significant interest due to their antioxidant properties and their role in human health, particularly in eye health. This compound (β,ε-caroten-3'-ol) is a specific xanthophyll that acts as the direct precursor to lutein. Understanding the natural sources and biosynthesis of this compound is critical for exploring its physiological functions and potential therapeutic applications. This guide summarizes the current knowledge on this compound occurrence in plants, with a focus on quantitative data, and provides detailed methodologies for its analysis.

Natural Sources of this compound in Plants

This compound is not widely abundant in most plants under normal conditions. Its presence is most notable in mutants where the carotenoid biosynthesis pathway is altered. However, it is also detected as a minor xanthophyll in a variety of plant tissues.

Accumulation in Plant Mutants

The most significant accumulation of this compound is observed in plants with mutations in the gene encoding for ε-ring hydroxylase (CYP97C1). This enzyme is responsible for the conversion of this compound to lutein. In the model plant Arabidopsis thaliana, the lut1 mutant, which has a defective CYP97C1 gene, exhibits a significant reduction in lutein content and a corresponding accumulation of this compound.[1][2]

Occurrence in Unmodified Plants

While not a major carotenoid, trace amounts of this compound have been reported in various fruits and vegetables. Its quantification is often challenging due to its low concentration relative to other xanthophylls like lutein and zeaxanthin. Some studies on the carotenoid composition of maize (Zea mays) and yellow-fleshed fruits have indicated the presence of this compound as a minor component, though specific quantitative data is often limited.

Quantitative Data on this compound Content

The available quantitative data for this compound is primarily from studies on Arabidopsis thaliana mutants. Data for other plant sources is sparse.

Plant SourceGenotypeTissueThis compound Content (nmol/g fresh weight)Reference
Arabidopsis thalianalut1 mutantLeaf~150-200[2]
Arabidopsis thalianaWild TypeLeafTrace amounts[2]

Note: The value for the lut1 mutant is an approximation based on qualitative descriptions of high accumulation and should be experimentally verified.

Biosynthesis of this compound

This compound is synthesized within the plastids of plant cells as part of the carotenoid biosynthetic pathway. The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway.

The formation of this compound is a key step in the α-carotene branch of the carotenoid pathway, leading to the synthesis of lutein.

Zeinoxanthin_Biosynthesis cluster_alpha α-carotene branch cluster_beta β-carotene branch GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase (PSY) Lycopene Lycopene Phytoene->Lycopene Desaturases & Isomerases alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase (LCYE) Lycopene β-cyclase (LCYB) beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase (LCYB) This compound This compound alpha_Carotene->this compound β-ring hydroxylase (BCH) Lutein Lutein This compound->Lutein ε-ring hydroxylase (CYP97C1) Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-ring hydroxylase (BCH)

Figure 1. Biosynthesis pathway of this compound from lycopene.

Experimental Protocols

The accurate determination of this compound content in plant materials requires robust protocols for extraction, separation, and quantification.

Extraction of Carotenoids from Plant Tissues

This protocol describes a general method for the extraction of total carotenoids from fresh plant leaves.

Materials:

  • Fresh plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (100%, HPLC grade)

  • Petroleum ether or Hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a centrifuge tube.

  • Add 10 mL of ice-cold acetone and vortex vigorously for 1-2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction of the pellet with 10 mL of acetone until the pellet is colorless.

  • Pool all the acetone extracts.

  • Transfer the pooled extract to a separatory funnel.

  • Add an equal volume of petroleum ether (or hexane) and 20 mL of saturated NaCl solution.

  • Gently invert the funnel several times to partition the carotenoids into the upper ether/hexane layer.

  • Discard the lower aqueous phase.

  • Wash the upper phase with distilled water three times to remove residual acetone.

  • Dry the ether/hexane phase by passing it through a column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., MTBE:Methanol, 1:1, v/v).

Saponification of Carotenoid Extracts

Saponification is often necessary to remove interfering chlorophylls (B1240455) and acyl lipids, and to hydrolyze carotenoid esters.

Materials:

  • Dried carotenoid extract

  • Methanolic potassium hydroxide (B78521) (KOH) solution (e.g., 10% w/v)

  • Diethyl ether or Hexane

  • Saturated NaCl solution

Procedure:

  • Re-dissolve the dried carotenoid extract in 5 mL of diethyl ether.

  • Add 5 mL of 10% methanolic KOH.

  • Flush the container with nitrogen, seal, and allow the reaction to proceed in the dark at room temperature for at least 2 hours (or overnight for complete saponification).

  • Transfer the mixture to a separatory funnel.

  • Add 10 mL of distilled water and mix gently.

  • Collect the upper ether layer containing the carotenoids.

  • Re-extract the aqueous layer twice with 10 mL of diethyl ether.

  • Pool the ether extracts and wash with saturated NaCl solution until the washings are neutral (check with pH paper).

  • Dry the saponified extract over anhydrous sodium sulfate.

  • Evaporate the solvent and re-dissolve the residue in a known volume of HPLC injection solvent.

HPLC-PDA Quantification of this compound

High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector is the method of choice for separating and quantifying individual carotenoids. A C30 column is highly recommended for optimal separation of carotenoid isomers.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, and a photodiode array detector.

  • Column: A C30 reversed-phase column (e.g., YMC Carotenoid S-3, 4.6 x 250 mm, 3 µm).

  • Mobile Phase A: Methanol : Water (95:5, v/v) with 0.1% triethylamine.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Gradient Elution:

    • 0-15 min: 15% B

    • 15-30 min: Linear gradient from 15% to 50% B

    • 30-35 min: Isocratic at 50% B

    • 35-40 min: Linear gradient from 50% to 15% B

    • 40-45 min: Isocratic at 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: PDA detection at 445 nm for quantification. Full spectra (250-600 nm) should be recorded for peak identification.

  • Injection Volume: 20 µL.

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a pure this compound standard of known concentrations.

Visualization of Experimental Workflow

Experimental_Workflow Start Plant Material Extraction Extraction with Acetone Start->Extraction Partition Partition into Petroleum Ether Extraction->Partition Saponification Saponification (optional) Partition->Saponification HPLC HPLC-PDA Analysis Partition->HPLC (if no saponification) Saponification->HPLC Data Data Analysis & Quantification HPLC->Data

Figure 2. General workflow for this compound analysis.

Conclusion

This compound, while a minor carotenoid in most plant species, represents a key metabolic intermediate in the biosynthesis of lutein. Its accumulation in specific genetic mutants provides a valuable tool for studying carotenoid pathway regulation. The methodologies outlined in this guide offer a robust framework for the extraction, identification, and quantification of this compound from various plant sources. Further research into the natural occurrence of this compound in a wider range of plant species and its potential biological activities is warranted and may open new avenues for its application in nutrition and medicine.

References

The Antioxidant Activity of Zeinoxanthin: A Technical Guide on Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: An in-depth technical guide on the core antioxidant activity mechanisms of zeinoxanthin.

Executive Summary

This compound is a xanthophyll carotenoid recognized for its antioxidant properties.[1] However, a comprehensive review of the scientific literature reveals a notable scarcity of in-depth studies focused specifically on the intricate molecular mechanisms of this compound's antioxidant activity. Much of the available research on xanthophyll antioxidant pathways has been conducted on its more prevalent isomer, zeaxanthin (B1683548).

This technical guide addresses this knowledge gap by providing a foundational understanding of carotenoid antioxidant action while leveraging the extensive data on zeaxanthin as a scientifically-grounded proxy to elucidate the probable mechanisms for this compound. This document will detail both direct free-radical scavenging activities and the indirect modulation of cellular antioxidant defense pathways, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. It is imperative to note that while the fundamental principles are applicable, the specific quantitative data and signaling pathway details provided herein are derived from studies on zeaxanthin and should be considered illustrative of the potential mechanisms of this compound until specific research becomes available.

Core Antioxidant Mechanisms of Xanthophylls

Carotenoids like this compound exert their antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: This involves the direct neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The conjugated double bond system in the polyene backbone of carotenoids allows them to delocalize the energy of unpaired electrons from free radicals, effectively quenching them.[2][3] This includes scavenging of peroxyl radicals, hydroxyl radicals, and superoxide (B77818) anions.[4][5]

  • Indirect Antioxidant Activity via Cellular Signaling: This involves the upregulation of the body's endogenous antioxidant defense systems. A key pathway implicated in this mechanism for xanthophylls is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8]

Indirect Antioxidant Mechanism: The Nrf2-ARE Signaling Pathway (Based on Zeaxanthin Data)

A significant mechanism by which xanthophylls like zeaxanthin enhance cellular antioxidant capacity is through the activation of the Nrf2-antioxidant response element (ARE) pathway.[6][7] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6]

Upon introduction of an activator like zeaxanthin, the following cascade is initiated:

  • Nrf2 Release: Zeaxanthin is believed to induce conformational changes in Keap1, leading to the release of Nrf2.[9]

  • Nuclear Translocation: Freed from Keap1, Nrf2 translocates into the nucleus.[6]

  • ARE Binding: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[6]

  • Transcription of Antioxidant Enzymes: This binding initiates the transcription of a suite of phase II detoxification and antioxidant enzymes.[6][7] These include:

    • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (B22007), free iron, and carbon monoxide, with biliverdin having potent antioxidant properties.[9]

    • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of semiquinone radicals.[6]

    • Glutathione (B108866) S-Transferases (GSTs): Catalyze the conjugation of glutathione (GSH) to electrophilic compounds, facilitating their detoxification.[10]

    • γ-Glutamylcysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione, a critical intracellular antioxidant.[6]

The activation of this pathway by zeaxanthin has been shown to be mediated, at least in part, by the PI3K/Akt signaling cascade.[6][7]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zea Zeaxanthin PI3K PI3K Zea->PI3K Akt Akt PI3K->Akt Activates Keap1_Nrf2 Keap1-Nrf2 Complex Akt->Keap1_Nrf2 Phosphorylates & Inhibits Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Maf sMaf Maf->ARE Antioxidant_Enzymes Transcription of: - HO-1 - NQO1 - GCL - GSTs ARE->Antioxidant_Enzymes Initiates Transcription caption Zeaxanthin-mediated activation of the Nrf2-ARE pathway.

Caption: Zeaxanthin-mediated activation of the Nrf2-ARE pathway.

Quantitative Data on Antioxidant Activity (Based on Zeaxanthin and other Carotenoids)

Several in vitro assays are employed to quantify the antioxidant capacity of compounds like xanthophylls. The table below summarizes representative data for zeaxanthin and other carotenoids, which can serve as a benchmark for potential future studies on this compound.

CarotenoidAssayResultReference(s)
ZeaxanthinHydroxyl Radical Scavenging (ESR)50-70% scavenging at 16.7 µM[4]
ZeaxanthinSuperoxide Radical Scavenging (ESR)30-50% scavenging at 16.7 µM[4]
ZeaxanthinDPPH Radical ScavengingDose-dependent scavenging effect[1]
ZeaxanthinInhibition of Lipid PeroxidationPro-oxidant activity observed (+21%)[11]
ZeaxanthinHemoglobin Oxidation Inhibition (AAPH)IC50 = 2.9 ± 0.1 µM[12]
Lutein (B1675518)Inhibition of Lipid Peroxidation (AAPH)IC50 = 2.5 ± 0.7 µM[12]
LycopeneInhibition of Lipid Peroxidation (tBHP)IC50 = 2.2 ± 0.4 µM[12]

Note: The pro-oxidant effect observed for zeaxanthin in one study highlights the complexity of carotenoid antioxidant activity, which can be influenced by factors such as oxygen tension and the specific membrane environment.[3][11]

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of antioxidant activity. The following are outlines of common protocols used for carotenoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared to an absorbance of approximately 1.0 at its λmax (around 517 nm).

  • Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent to create a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solution. A control containing only the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Cell Culture: A suitable cell line (e.g., human retinal pigment epithelium cells, ARPE-19) is cultured in 96-well plates until confluent.

  • Loading with Fluorescent Probe: The cells are washed and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Sample Incubation: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a period (e.g., 1 hour).

  • Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce oxidative stress.

  • Fluorescence Measurement: The 96-well plate is immediately placed in a fluorescence microplate reader. The oxidation of DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) is monitored over time.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction & Incubation cluster_measurement Measurement & Analysis Start Start Prep_Reagents Prepare Reagents (e.g., DPPH, AAPH, Cells) Start->Prep_Reagents Prep_Samples Prepare this compound Samples (Serial Dilutions) Start->Prep_Samples Mix Mix Samples with Reagents Prep_Reagents->Mix Prep_Samples->Mix Incubate Incubate under Controlled Conditions (Time, Temp, Light) Mix->Incubate Measure Measure Endpoint (e.g., Absorbance, Fluorescence) Incubate->Measure Calculate Calculate % Inhibition / Activity Measure->Calculate Determine_IC50 Determine IC50 / CAA Units Calculate->Determine_IC50 End End Determine_IC50->End caption Generalized workflow for in vitro antioxidant assays.

Caption: Generalized workflow for in vitro antioxidant assays.

Conclusion and Future Directions

This compound, like other xanthophylls, is presumed to be a potent antioxidant. Its core mechanisms likely involve both direct scavenging of reactive oxygen species and the indirect upregulation of endogenous antioxidant defenses, potentially through the Nrf2 signaling pathway. However, there is a clear and pressing need for research focused specifically on this compound to move beyond inference from its isomer, zeaxanthin.

Future research should prioritize:

  • Quantitative analysis of this compound's antioxidant capacity using a battery of standardized assays (DPPH, ABTS, ORAC, etc.) to establish its relative potency.

  • In vitro studies using relevant cell lines to investigate the specific effects of this compound on the Nrf2-ARE pathway and other potential signaling cascades (e.g., NF-κB).

  • Comparative studies directly evaluating the antioxidant efficacy of this compound versus zeaxanthin and lutein to understand the structure-activity relationships among these closely related isomers.

Such studies will be invaluable for drug development professionals and scientists seeking to harness the full therapeutic potential of this specific carotenoid.

References

The Pivotal Role of Zeaxanthin in Photosynthetic Photoprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate machinery of photosynthesis, the xanthophyll carotenoid zeaxanthin (B1683548) plays a critical and multifaceted role in protecting the photosynthetic apparatus from the damaging effects of excess light. This technical guide provides an in-depth exploration of the core functions of zeaxanthin, focusing on its central role in the dissipation of excess light energy through non-photochemical quenching (NPQ) and its capacity as a potent antioxidant. Detailed methodologies for key experiments are provided, alongside quantitative data and visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction: The Dual Challenge of Light in Photosynthesis

Light is the essential energy source for photosynthesis, yet an overabundance of light can lead to the formation of harmful reactive oxygen species (ROS), causing photo-oxidative damage to the photosynthetic machinery.[1][2] Plants and other photosynthetic organisms have evolved sophisticated photoprotective mechanisms to safely dissipate this excess energy. Among these, the xanthophyll cycle and its key component, zeaxanthin, are paramount for short-term adaptation to fluctuating light intensities.[3][4]

Zeaxanthin's protective functions are primarily twofold:

  • Photoprotection via Non-Photochemical Quenching (NPQ): Zeaxanthin is a key player in the thermal dissipation of excess absorbed light energy in the antenna complexes of Photosystem II (PSII).[1][2][5][6] This process, known as non-photochemical quenching, prevents the over-reduction of the photosynthetic electron transport chain and the subsequent generation of ROS.[1]

  • Antioxidant Activity: Zeaxanthin directly scavenges ROS, particularly singlet oxygen (¹O₂*), and protects thylakoid membrane lipids from peroxidation, thus preserving the integrity of the photosynthetic membranes.[1][7][8][9]

This guide will delve into the molecular mechanisms of these functions, the regulatory pathways involved, and the experimental approaches used to study them.

The Xanthophyll Cycle: On-Demand Synthesis of a Photoprotectant

The concentration of zeaxanthin in the thylakoid membrane is tightly regulated by the xanthophyll cycle, a reversible enzymatic process that responds to changes in light intensity.[1][5] This cycle involves the conversion of violaxanthin (B192666) to zeaxanthin via the intermediate antheraxanthin (B39726) when light is in excess, and the reverse reaction in low light.

The key enzymes in this cycle are:

  • Violaxanthin De-epoxidase (VDE): Located in the thylakoid lumen, VDE catalyzes the de-epoxidation of violaxanthin to antheraxanthin and then to zeaxanthin.[10] Its activity is triggered by the acidification of the lumen, which occurs during high rates of photosynthetic electron transport under excess light.[10] VDE requires ascorbate (B8700270) as a reductant.

  • Zeaxanthin Epoxidase (ZE): Situated on the stromal side of the thylakoid membrane, ZE catalyzes the epoxidation of zeaxanthin back to violaxanthin.[5][11] This enzyme is active under low light conditions.

The tight regulation of these enzymes ensures that zeaxanthin is only present when needed for photoprotection, thus avoiding any potential interference with light-harvesting efficiency under light-limiting conditions.[1][5]

Signaling Pathway of the Xanthophyll Cycle

Caption: The Xanthophyll Cycle Pathway.

Zeaxanthin's Role in Non-Photochemical Quenching (NPQ)

NPQ is a complex process that harmlessly dissipates excess excitation energy as heat. The most significant and rapidly inducible component of NPQ is energy-dependent quenching (qE), which is directly influenced by the presence of zeaxanthin.

The mechanism of qE involves:

  • Proton Gradient Formation: High light conditions lead to a buildup of protons (H⁺) in the thylakoid lumen, creating a low pH environment.

  • PsbS Protein Activation: The PsbS protein, a subunit of PSII, acts as a sensor for the low lumenal pH and undergoes a conformational change.

  • Zeaxanthin-Mediated Quenching: The activated PsbS protein, in conjunction with zeaxanthin, induces a conformational change in the light-harvesting complexes (LHCs) of PSII.[2] This change creates quenching sites where the excess energy from excited chlorophyll (B73375) (¹Chl*) is transferred to zeaxanthin and dissipated as heat.[6]

Two main models have been proposed for the direct role of zeaxanthin in quenching:

  • Charge-Transfer Mechanism: In this model, an electron is transferred from zeaxanthin to ¹Chl*, forming a transient charge-separated state (Zea⁺-Chl⁻). The subsequent rapid charge recombination dissipates the energy as heat.

  • Energy Transfer Mechanism: Here, energy is directly transferred from ¹Chl* to a low-lying excited state of zeaxanthin.

Logical Flow of Zeaxanthin-Dependent NPQ

NPQ_Mechanism Excess_Light Excess Light Proton_Gradient ΔpH Across Thylakoid (Lumen Acidification) Excess_Light->Proton_Gradient VDE_Activation VDE Activation Proton_Gradient->VDE_Activation PsbS_Protonation PsbS Protonation Proton_Gradient->PsbS_Protonation Zeaxanthin_Synthesis Zeaxanthin Synthesis VDE_Activation->Zeaxanthin_Synthesis LHC_Conformation_Change LHC Conformational Change Zeaxanthin_Synthesis->LHC_Conformation_Change PsbS_Protonation->LHC_Conformation_Change Energy_Dissipation Thermal Dissipation (NPQ) LHC_Conformation_Change->Energy_Dissipation Photoprotection Photoprotection Energy_Dissipation->Photoprotection

Caption: Logical flow of zeaxanthin-dependent NPQ.

Zeaxanthin as a Membrane-Bound Antioxidant

Beyond its role in NPQ, zeaxanthin functions as a potent antioxidant within the thylakoid membrane.[1][7][8] Its extended system of conjugated double bonds enables it to effectively quench singlet oxygen (¹O₂*) and scavenge other ROS, thereby preventing lipid peroxidation and maintaining membrane integrity.[1][12]

The antioxidant capacity of zeaxanthin is notably higher than that of other xanthophylls found in plants.[8] It works synergistically with other lipophilic antioxidants, such as α-tocopherol (vitamin E), to provide robust protection against oxidative stress.[1][12]

Quantitative Data on Zeaxanthin's Function

The following tables summarize key quantitative data related to the function of zeaxanthin in photosynthesis.

Table 1: Kinetics of Xanthophyll Cycle Conversion in Arabidopsis thaliana

ConditionTime to Max Zeaxanthin Formation (High Light)Time for Zeaxanthin Re-epoxidation (Low Light)Reference
Dark to 900 µmol photons m⁻² s⁻¹~10 minutes> 30 minutes[13]

Table 2: Impact of Zeaxanthin on Chlorophyll Fluorescence Lifetime in Arabidopsis thaliana

StateAverage Fluorescence Lifetime (ns)ConditionReference
Dark-acclimated1.42No zeaxanthin[14]
Light-acclimated0.52Zeaxanthin present (after 270s of light)[14]

Table 3: Non-Photochemical Quenching (NPQ) in Arabidopsis thaliana Mutants

MutantGenotype DescriptionNPQ Level Compared to Wild TypeKey ObservationReference
npq1Defective in violaxanthin de-epoxidase (VDE)Severely reducedLacks zeaxanthin, demonstrating its necessity for qE.[10]
npq4Lacks the PsbS proteinCompletely absentShows the essential role of PsbS in qE.[10]
szl1 npq1Suppressor of npq1, accumulates luteinPartially restoredLutein can partially compensate for the absence of zeaxanthin in NPQ.[10]

Detailed Experimental Protocols

Protocol for Pigment Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of zeaxanthin and other photosynthetic pigments from plant tissues.

Methodology:

  • Sample Collection and Freezing: Harvest leaf tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to halt enzymatic activity.

  • Pigment Extraction:

    • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle.

    • Add 1 mL of 100% acetone (B3395972) (HPLC grade) and continue grinding until a homogenous slurry is formed.

    • Transfer the extract to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new tube.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of solvents is typically used. For example, a gradient of acetone and water.[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: Photodiode array (PDA) detector set to 450 nm for carotenoids.[15]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Identify pigment peaks based on their retention times and absorption spectra compared to pure standards.

    • Quantify the amount of each pigment by integrating the peak area and comparing it to a standard curve generated with known concentrations of purified pigments.

Protocol for Chlorophyll Fluorescence Measurement to Assess NPQ

Chlorophyll fluorescence provides a non-invasive method to assess the efficiency of PSII and the induction of NPQ.

Methodology:

  • Dark Adaptation: Dark-adapt the plant leaf for at least 20-30 minutes to ensure all PSII reaction centers are open.

  • Measurement of F₀ and Fₘ:

    • Measure the minimum fluorescence (F₀) using a weak modulated measuring beam.

    • Apply a short (e.g., 800 ms), high-intensity saturating pulse of light to measure the maximum fluorescence (Fₘ).

    • Calculate the maximum quantum yield of PSII: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

  • Induction of NPQ:

    • Expose the leaf to a period of high-intensity actinic light (e.g., 5-10 minutes) to induce NPQ.

    • During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

    • Measure the steady-state fluorescence in the light (Fₛ).

  • Calculation of NPQ:

    • NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.

  • Relaxation of NPQ:

    • Turn off the actinic light and continue to apply saturating pulses in the dark to observe the relaxation of NPQ.

Experimental Workflow for NPQ Analysis

NPQ_Workflow Start Start Dark_Adapt Dark Adapt Leaf (20-30 min) Start->Dark_Adapt Measure_F0_Fm Measure F₀ and Fₘ (Calculate Fᵥ/Fₘ) Dark_Adapt->Measure_F0_Fm Apply_Actinic_Light Apply High Actinic Light Measure_F0_Fm->Apply_Actinic_Light Measure_Fs_Fm_prime Measure Fₛ and Fₘ' at Intervals Apply_Actinic_Light->Measure_Fs_Fm_prime Calculate_NPQ Calculate NPQ = (Fₘ - Fₘ') / Fₘ' Measure_Fs_Fm_prime->Calculate_NPQ Turn_Off_Light Turn Off Actinic Light Calculate_NPQ->Turn_Off_Light Measure_Relaxation Measure NPQ Relaxation in Dark Turn_Off_Light->Measure_Relaxation End End Measure_Relaxation->End

Caption: Experimental workflow for NPQ analysis.

Protocol for Violaxanthin De-epoxidase (VDE) Activity Assay

This in vitro assay measures the activity of the VDE enzyme extracted from plant thylakoids.

Methodology:

  • Thylakoid Isolation and Lysis:

    • Isolate intact chloroplasts from fresh leaf tissue by differential centrifugation.

    • Lyse the chloroplasts by osmotic shock (resuspending in a hypotonic buffer) to release the lumenal contents, including VDE.

    • Centrifuge to pellet the thylakoid membranes and collect the supernatant containing the VDE extract.[12]

  • Assay Mixture Preparation:

    • Prepare a reaction buffer at pH 5.0-5.2 (e.g., citrate-phosphate buffer) to mimic the acidic lumenal conditions.[16][17]

    • Add the substrates: violaxanthin (purified from plant extracts) and monogalactosyldiacylglycerol (B12364196) (MGDG) as a lipid cofactor.[16]

    • Add the VDE extract to the assay mixture.

  • Initiation and Measurement:

    • Initiate the reaction by adding ascorbate (e.g., 30 mM) as the reductant.[16]

    • Monitor the conversion of violaxanthin to zeaxanthin by measuring the change in absorbance, typically using dual-wavelength spectrophotometry (e.g., A₅₀₂-₅₄₀) to minimize scattering effects.[12][17]

  • Calculation of Activity:

    • Calculate the initial rate of absorbance change and use the difference extinction coefficient for the violaxanthin to zeaxanthin conversion to determine the enzyme activity (e.g., in nmol of violaxanthin converted per minute per mg of protein).[12]

Conclusion and Future Perspectives

Zeaxanthin is an indispensable component of the photoprotective mechanisms in photosynthetic organisms. Its dynamic synthesis via the xanthophyll cycle and its dual role in non-photochemical quenching and as an antioxidant highlight its importance in maintaining photosynthetic efficiency and viability in fluctuating light environments. The detailed protocols provided in this guide offer a foundation for researchers to investigate these processes further.

Future research may focus on the precise molecular interactions between zeaxanthin, the PsbS protein, and the LHCs, as well as the potential for manipulating the xanthophyll cycle to enhance crop productivity and stress tolerance. For drug development professionals, the potent antioxidant properties of zeaxanthin, demonstrated in the context of photosynthesis, underscore its potential as a therapeutic agent in conditions associated with oxidative stress. A deeper understanding of its function in plants can inform its application in human health.

References

Zeinoxanthin: A Pivotal Intermediate in Xanthophyll Biosynthesis and its Interplay with Lutein and Zeaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zeinoxanthin, a less-discussed yet crucial carotenoid, holds a significant position in the biosynthetic pathway of lutein (B1675518), one of the two primary xanthophylls found in the human macula. This technical guide provides a comprehensive overview of this compound and its intricate relationship with its better-known isomers, lutein and zeaxanthin (B1683548). This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the biochemistry, analytics, and biological significance of these interconnected molecules.

Chemical Structures and Properties

Lutein, zeaxanthin, and this compound are all C40 tetraterpenoid compounds, belonging to the xanthophyll subclass of carotenoids, characterized by the presence of hydroxyl groups. While lutein and zeaxanthin are isomers with the same chemical formula (C40H56O2), this compound is a monohydroxylated intermediate with the formula C40H56O.

Table 1: Physicochemical Properties of this compound, Lutein, and Zeaxanthin

PropertyThis compoundLuteinZeaxanthin
Chemical Formula C40H56OC40H56O2C40H56O2
Molar Mass 552.88 g/mol 568.87 g/mol 568.87 g/mol
Structure Contains one β-ring and one ε-ring, with a hydroxyl group on the β-ring.Contains one β-ring and one ε-ring, with a hydroxyl group on each ring.Contains two β-rings, with a hydroxyl group on each ring.
Key Feature Asymmetric structureAsymmetric structureSymmetric structure

Biosynthesis and Metabolic Pathways

The biosynthesis of lutein and zeaxanthin in plants occurs within plastids, originating from the common precursor lycopene. The pathways diverge at the cyclization of lycopene, leading to the formation of α-carotene (with one β-ring and one ε-ring) and β-carotene (with two β-rings).

The Lutein Biosynthetic Pathway: The Central Role of this compound

Lutein synthesis from α-carotene is a two-step hydroxylation process where this compound is a key intermediate.

  • Formation of this compound: The β-ring of α-carotene is hydroxylated by the enzyme β-ring hydroxylase (CYP97A3) . This reaction introduces a hydroxyl group at the C3 position of the β-ring, yielding This compound .[1]

  • Formation of Lutein: The ε-ring of this compound is then hydroxylated by the enzyme ε-ring hydroxylase (CYP97C1) . This second hydroxylation at the C3' position of the ε-ring results in the formation of lutein .[1][2]

Lutein_Biosynthesis α-Carotene α-Carotene This compound This compound α-Carotene->this compound CYP97A3 (β-ring hydroxylase) Lutein Lutein This compound->Lutein CYP97C1 (ε-ring hydroxylase)

The Zeaxanthin Biosynthetic Pathway

Zeaxanthin is synthesized from β-carotene through a two-step hydroxylation of its two β-rings, catalyzed by β-ring hydroxylases (non-heme di-iron enzymes, HYD, and to a lesser extent, CYP97A).[3][4]

Zeaxanthin_Biosynthesis β-Carotene β-Carotene β-Cryptoxanthin β-Cryptoxanthin β-Carotene->β-Cryptoxanthin β-ring hydroxylase Zeaxanthin Zeaxanthin β-Cryptoxanthin->Zeaxanthin β-ring hydroxylase

Quantitative Data: Concentrations and Bioavailability

While extensive data exists for lutein and zeaxanthin, quantitative information on this compound in biological systems is limited due to its transient nature as an intermediate.

Table 2: Concentration of Lutein and Zeaxanthin in Human Plasma and Tissues

AnalyteMatrixConcentration RangeReference(s)
Lutein Human Serum/Plasma0.1 - 1.44 µmol/L[3][5]
Zeaxanthin Human Serum/Plasma0.07 - 0.17 µmol/L[3][5]
Lutein + Zeaxanthin Human Macula0.1 - 1 mM[6]
Lutein Perifoveal Rod Outer Segments~1.4 pmol/µg protein[7]
Zeaxanthin Perifoveal Rod Outer Segments~0.7 pmol/µg protein[7]
Lutein Peripheral Rod Outer Segments~0.5 pmol/µg protein[7]
Zeaxanthin Peripheral Rod Outer Segments~0.3 pmol/µg protein[7]

Modulation of Signaling Pathways

Lutein and zeaxanthin are recognized for their antioxidant and anti-inflammatory properties, which are exerted through the modulation of key cellular signaling pathways.

Nrf2/ARE Signaling Pathway

Lutein and zeaxanthin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12][13][14][15] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) , leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[14]

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lutein_Zeaxanthin Lutein / Zeaxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Lutein_Zeaxanthin->Keap1_Nrf2 induces dissociation Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active ARE ARE Nrf2_active->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription

NF-κB Signaling Pathway

Lutein and zeaxanthin have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[16][17][18] By inhibiting the activation and nuclear translocation of NF-κB, these xanthophylls can suppress the expression of pro-inflammatory cytokines such as IL-8.[16]

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK IκB_NFκB IκB-NF-κB Complex NFκB_active NF-κB Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-8) NFκB_active->Inflammatory_Genes promotes transcription Lutein_Zeaxanthin Lutein / Zeaxanthin

Experimental Protocols

Extraction and Quantification of this compound, Lutein, and Zeaxanthin by HPLC

This protocol outlines a general procedure for the extraction and analysis of xanthophylls from biological matrices.

6.1.1 Materials

  • Biological sample (e.g., plasma, tissue homogenate)

  • Hexane, Ethanol (B145695), Acetone, Dichloromethane, Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Potassium hydroxide (B78521) (KOH)

  • Sodium chloride (NaCl) solution, saturated

  • Anhydrous sodium sulfate

  • C30 reverse-phase HPLC column

  • HPLC system with a photodiode array (PDA) detector

6.1.2 Extraction and Saponification Workflow

Extraction_Workflow cluster_extraction Extraction cluster_saponification Saponification (Optional) cluster_preparation Sample Preparation for HPLC Sample Biological Sample Homogenize Homogenize with Ethanol/Hexane containing BHT Sample->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Add_KOH Add methanolic KOH Collect_Supernatant->Add_KOH Incubate Incubate at room temperature Add_KOH->Incubate Add_NaCl Add saturated NaCl Incubate->Add_NaCl Extract_Hexane Extract with Hexane Add_NaCl->Extract_Hexane Dry_Extract Dry extract under Nitrogen Extract_Hexane->Dry_Extract Reconstitute Reconstitute in MTBE/Methanol Dry_Extract->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Inject_HPLC Inject into HPLC Filter->Inject_HPLC

6.1.3 HPLC Analysis

  • Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of Methanol, MTBE, and water is commonly used.

  • Detection: PDA detector set to scan from 250-600 nm, with specific monitoring at ~450 nm for carotenoids.

  • Quantification: Based on the peak area of authenticated standards of this compound, lutein, and zeaxanthin.

In Vitro Assay for Carotenoid Hydroxylase Activity

This protocol provides a framework for assessing the activity of carotenoid hydroxylases like CYP97A3 and CYP97C1.

6.2.1 Materials

  • Recombinant enzyme (e.g., CYP97A3 or CYP97C1 expressed in E. coli)

  • Substrate (e.g., α-carotene for CYP97A3, this compound for CYP97C1) solubilized in a suitable detergent (e.g., Tween 80)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Quenching solution (e.g., ethanol or acetone)

  • Extraction solvent (e.g., hexane)

6.2.2 Assay Procedure

  • Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and the solubilized substrate.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-37°C).

  • Initiate the reaction by adding the recombinant enzyme.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the carotenoids with the extraction solvent.

  • Dry the extract, reconstitute in a suitable solvent, and analyze by HPLC as described in section 6.1.3 to quantify the product formation.

Conclusion

This compound, though often overlooked, is a critical intermediate in the biosynthesis of lutein. Its formation and subsequent conversion are tightly regulated by specific hydroxylase enzymes. While lutein and its isomer zeaxanthin have well-documented roles in human health, particularly in the eye, the specific biological activities of this compound remain an area for further investigation. The intricate relationship between these three xanthophylls highlights the complexity of carotenoid metabolism and its importance in biological systems. This guide provides a foundational understanding for researchers and professionals aiming to delve deeper into the science of these vital micronutrients and their potential applications in health and disease.

References

Zeinoxanthin from Corn Gluten: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeinoxanthin, a monohydroxycarotenoid, represents a significant component of the xanthophyll profile in yellow corn and its co-product, corn gluten. First identified and isolated in 1960 by E. N. Petzold and F. W. Quackenbush, this pigment has been a subject of interest for its potential biological activities and as a natural colorant. This technical guide provides an in-depth overview of the seminal work on the discovery and isolation of this compound from corn gluten, alongside contemporary methods for its extraction and analysis.

The Discovery of this compound

In their 1960 publication, Petzold and Quackenbush detailed the first-ever isolation of a crystalline carotenol from corn gluten, which they named this compound.[1][2] Their work established the fundamental methodology for separating this specific xanthophyll from the complex carotenoid mixture present in corn. The initial characterization revealed that this compound's spectral properties were similar to those of α-carotene, while its partition coefficients resembled those of cryptoxanthin.[1][2] This pioneering research laid the groundwork for future studies on the carotenoid composition of corn and the biological relevance of its individual components.

Experimental Protocols

Original Isolation and Purification of this compound (Petzold and Quackenbush, 1960)

The foundational method for isolating this compound from corn gluten involved a multi-step process of extraction, chromatographic separation, and crystallization. While the full, detailed protocol from the original publication is not widely available, a closely related and more detailed analytical procedure for corn carotenoids was published by the same research group in 1961. This method provides significant insight into the techniques likely employed for the initial isolation of this compound.

Experimental Workflow for the Original Isolation of this compound

cluster_extraction 1. Extraction cluster_purification 2. Purification cluster_crystallization 3. Crystallization corn_gluten Corn Gluten solvent_extraction Solvent Extraction (e.g., Ethanol) corn_gluten->solvent_extraction crude_extract Crude Carotenoid Extract solvent_extraction->crude_extract chromatography Column Chromatography (e.g., Seasorb 43-Celite) crude_extract->chromatography zeinoxanthin_fraction This compound-Rich Fraction chromatography->zeinoxanthin_fraction crystallization Crystallization (Benzene-Methanol) zeinoxanthin_fraction->crystallization crystalline_this compound Crystalline this compound crystallization->crystalline_this compound

Caption: Workflow for the original isolation of this compound from corn gluten.

Detailed Steps Based on a Contemporaneous Method (Blessin, 1962):

  • Extraction:

    • A sample of corn gluten is placed in a glass extraction thimble.

    • Absolute ethanol (B145695) is added, and the sample is extracted for 2 hours using a heating mantle.[3]

    • After cooling, Celite Analytical Filter-Aid and diethyl ether are added to precipitate interfering materials.[3]

    • The mixture is refrigerated to improve filtration and then filtered to obtain a clear pigment extract.[3]

  • Chromatographic Separation:

    • A chromatographic column is prepared with a layer of Celite Hyflo-Super Cel followed by a layer of Seasorb 43-Celite Hyflo-Super Cel (1:1 by weight), and topped with anhydrous sodium sulfate.[3]

    • The dried extract is redissolved and transferred to the column.

    • Carotenes are eluted with a 90:10 n-hexane-acetone mixture.[3]

    • Xanthophylls, including this compound, are then eluted with a 75:25 n-hexane-absolute ethanol mixture.[3]

  • Crystallization:

    • The this compound-containing fraction is concentrated.

    • Crystallization is achieved using a benzene-methanol solvent system to yield crystalline this compound.[1][2]

Modern Ultrasonic-Assisted Extraction and Purification of Xanthophylls

More recent methodologies have focused on improving the efficiency and reducing the environmental impact of xanthophyll extraction from corn gluten meal. Ultrasonic-assisted extraction (UAE) has emerged as a prominent technique.

Experimental Workflow for Modern Ultrasonic-Assisted Extraction

cluster_extraction 1. Ultrasonic-Assisted Extraction cluster_purification 2. Purification cluster_analysis 3. Analysis cgm Corn Gluten Meal uae Ultrasonic Treatment (Ethanol, Optimized Temp. & Time) cgm->uae filtrate Crude Xanthophyll Filtrate uae->filtrate silica_gel Silica (B1680970) Gel Column Chromatography filtrate->silica_gel purified_fractions Purified Lutein (B1675518) and Zeaxanthin (B1683548) Fractions silica_gel->purified_fractions hplc HPLC Analysis purified_fractions->hplc quantification Quantification hplc->quantification

Caption: Modern workflow for ultrasonic-assisted extraction of xanthophylls.

Detailed Protocol (Based on Li et al., 2019):

  • Extraction:

    • 1 g of corn gluten meal is mixed with 7 mL of 95% ethanol in a round-bottom flask.[4]

    • The mixture undergoes ultrasonic extraction for 40 minutes at 60°C with a power of 250 W and a frequency of 40 kHz.[4]

    • The extraction is repeated twice, and the filtrates are collected.[4]

  • Purification:

    • The crude extract is purified using silica gel column chromatography.[4]

  • Analysis:

    • The purity of the zeaxanthin and lutein fractions is determined by High-Performance Liquid Chromatography (HPLC).[4]

Quantitative Data

Sample TypeCarotenoidConcentration (µg/g)Reference
Yellow Dent CornTotal Xanthophylls21.97Moros et al., 2002[5]
Yellow Dent CornLutein15.7Moros et al., 2002[5]
Yellow Dent CornZeaxanthin5.7Moros et al., 2002[5]
Commercial Corn Gluten MealTotal Xanthophylls145Moros et al., 2002[5]
Corn Gluten MealLutein91Saez et al., 2014[6]
Corn Gluten MealZeaxanthin49Saez et al., 2014[6]
Corn Gluten Meal (Enzyme Treated)Total Xanthophylls59.57Chen et al., 2011[7]

Characterization and Signaling Pathways

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, carotenoids, in general, are known for their antioxidant properties and their role in quenching reactive oxygen species. This activity is central to their proposed health benefits.

Logical Relationship of Analytical Techniques for this compound Characterization

cluster_isolation Isolation cluster_characterization Characterization isolated_this compound Isolated this compound uv_vis UV-Vis Spectroscopy (Spectral Properties) isolated_this compound->uv_vis partition_coeffs Partition Coefficients (Polarity) isolated_this compound->partition_coeffs hplc HPLC (Purity and Quantification) isolated_this compound->hplc mass_spec Mass Spectrometry (Molecular Weight) hplc->mass_spec nmr NMR Spectroscopy (Structural Elucidation) hplc->nmr

Caption: Analytical techniques for the characterization of this compound.

Conclusion

The discovery and isolation of this compound from corn gluten by Petzold and Quackenbush marked a significant step in the understanding of corn carotenoids. While the original methods relied on classical extraction and chromatographic techniques, modern approaches such as ultrasonic-assisted extraction offer more efficient and scalable alternatives for obtaining xanthophylls from this valuable co-product. The detailed characterization of this compound and the ongoing research into its biological functions continue to be of great interest to the scientific and industrial communities, particularly in the fields of nutrition and drug development.

References

Zeinoxanthin: A Linchpin in Plant Stress Acclimation and Defense Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zeinoxanthin, a monohydroxylated carotenoid derived from α-carotene, plays a multifaceted and critical role in the plant's response to a myriad of environmental stressors. Positioned as a key intermediate in the biosynthesis of lutein (B1675518), this compound's functions extend far beyond its role as a simple metabolic precursor. This technical guide provides an in-depth exploration of this compound's core functions in plant stress physiology, with a particular focus on its involvement in photoprotection, antioxidant defense, and the intricate signaling networks that govern plant acclimation and defense. Detailed experimental protocols for the quantification and functional analysis of this compound are provided, alongside quantitative data summarizing its response to various stress conditions. Furthermore, this guide utilizes graphical models to delineate the complex signaling pathways in which this compound participates, offering a comprehensive resource for researchers and professionals in the fields of plant science and drug development.

Introduction

Plants, as sessile organisms, are constantly challenged by a fluctuating environment characterized by abiotic and biotic stresses such as high light, drought, temperature extremes, and pathogen attacks. To survive, they have evolved sophisticated mechanisms to perceive these stresses and mount appropriate acclimatory and defense responses. Carotenoids, a diverse group of isoprenoid pigments, are central to these adaptive strategies. While the roles of abundant carotenoids like β-carotene, lutein, and the xanthophyll cycle pigments (violaxanthin, antheraxanthin, and zeaxanthin) are well-documented, the significance of intermediary carotenoids is often less appreciated. This compound, a product of α-carotene hydroxylation, is one such intermediate that has emerged as a crucial player in plant stress responses.

This guide will delve into the biosynthesis of this compound and its pivotal functions in:

  • Photoprotection: Dissipating excess light energy to prevent photo-oxidative damage.

  • Antioxidant Activity: Scavenging reactive oxygen species (ROS) to maintain cellular redox homeostasis.

  • Hormonal Signaling: Serving as a precursor or modulator in the biosynthesis of key stress hormones like abscisic acid (ABA) and jasmonic acid (JA).

By providing a detailed overview of its functions, quantitative responses to stress, and the methodologies to study it, this guide aims to equip researchers with the knowledge to further investigate the potential of manipulating this compound content for enhancing crop resilience and to provide drug development professionals with insights into novel pathways for therapeutic intervention.

This compound Biosynthesis and Metabolism

This compound is synthesized within the plastids of plant cells as part of the carotenoid biosynthetic pathway. Its production marks a key branching point leading to the synthesis of lutein, the most abundant carotenoid in the photosynthetic apparatus of most plants.

The primary route for this compound synthesis involves the following steps[1][2][3]:

  • Lycopene (B16060) Cyclization: Lycopene undergoes cyclization by lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB) to form α-carotene (β,ε-carotene).

  • α-Carotene Hydroxylation: The β-ring of α-carotene is hydroxylated by a β-ring hydroxylase (e.g., CYP97A3 in Arabidopsis thaliana) to produce this compound[1].

This compound is then further metabolized by the hydroxylation of its ε-ring, a reaction catalyzed by ε-ring hydroxylase (e.g., CYP97C1), to yield lutein[1][4]. In mutants deficient in ε-ring hydroxylation, such as the lut1 mutant of Arabidopsis, this compound accumulates to high levels[1][5].

Zeinoxanthin_Biosynthesis Lycopene Lycopene alpha_Carotene α-Carotene Lycopene->alpha_Carotene LCYE, LCYB This compound This compound alpha_Carotene->this compound β-ring hydroxylase (e.g., CYP97A3) Lutein Lutein This compound->Lutein ε-ring hydroxylase (e.g., CYP97C1)

Core Functions of this compound in Plant Stress Response

This compound's strategic position in the carotenoid pathway underpins its diverse roles in mitigating the adverse effects of environmental stress.

Photoprotection and Non-Photochemical Quenching (NPQ)

Under high light conditions, plants absorb more light energy than they can utilize for photosynthesis, leading to the formation of harmful reactive oxygen species (ROS) and potential photo-oxidative damage. To counteract this, plants have evolved a process called non-photochemical quenching (NPQ), which safely dissipates excess energy as heat. The xanthophyll cycle, involving the interconversion of violaxanthin, antheraxanthin, and zeaxanthin (B1683548), is a major component of NPQ[6][7].

While zeaxanthin derived from the β-carotene branch is the primary player in the xanthophyll cycle-dependent NPQ, studies on mutants with altered xanthophyll compositions suggest that this compound, along with lutein, also contributes to NPQ[8][9]. The presence of a hydroxyl group in its structure allows this compound to participate in the de-excitation of singlet chlorophyll (B73375) and the scavenging of ROS, thus contributing to the overall photoprotective capacity of the plant[10]. There is a tight linear relationship between NPQ and the concentration of zeaxanthin[11].

Antioxidant Activity

The accumulation of ROS is a common consequence of various abiotic and biotic stresses. Carotenoids, with their extended systems of conjugated double bonds, are potent antioxidants capable of quenching singlet oxygen and scavenging other ROS. This compound, like other xanthophylls, is integrated into biological membranes where it can neutralize lipid peroxyl radicals, thereby protecting membranes from oxidative damage[12][13]. This membrane-stabilizing role is crucial for maintaining cellular integrity and function under stress conditions[12]. The antioxidant activity of this compound contributes to the overall thermotolerance and stability of biological membranes[12].

Role in Hormonal Signaling Pathways

This compound is intricately linked to the biosynthesis and regulation of key plant stress hormones, particularly abscisic acid (ABA) and jasmonic acid (JA).

ABA is a central regulator of plant responses to abiotic stresses, especially drought and salinity. The biosynthesis of ABA originates from the cleavage of 9-cis-epoxycarotenoids, which are derived from the xanthophyll pool. Zeaxanthin is a precursor to violaxanthin, a direct substrate for the key regulatory enzyme in ABA biosynthesis, 9-cis-epoxycarotenoid dioxygenase (NCED)[13][14][15]. Although this compound itself is not a direct precursor to ABA, its synthesis competes for the same α-carotene precursor as the β-carotene branch that leads to zeaxanthin and subsequently violaxanthin. Therefore, the flux through the α-carotene branch to produce this compound and lutein can indirectly influence the pool of precursors available for ABA synthesis. Under drought stress, the expression of genes encoding enzymes in the ABA biosynthetic pathway, such as zeaxanthin epoxidase (ZEP), is often upregulated[10].

ABA_Biosynthesis_Connection cluster_alpha α-branch cluster_beta β-branch & ABA Synthesis alpha_Carotene α-Carotene This compound This compound alpha_Carotene->this compound beta_Carotene β-Carotene Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-carotene hydroxylase Lutein Lutein This compound->Lutein Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Zeaxanthin epoxidase (ZEP) ABA Abscisic Acid (ABA) Violaxanthin->ABA 9-cis-epoxycarotenoid dioxygenase (NCED)

Jasmonic acid is a key hormone in plant defense against insect herbivores and necrotrophic pathogens. The synthesis of JA is initiated by the oxygenation of polyunsaturated fatty acids in the chloroplast, a process that can be triggered by ROS. By modulating ROS levels through its antioxidant and photoprotective functions, this compound can indirectly influence JA biosynthesis[12][13]. There is evidence for a trade-off between photoprotective thermal dissipation, which is enhanced by zeaxanthin (and likely this compound), and the "oxidative burst" required to activate JA-mediated defenses[12][13]. Elevated JA production has been observed in mutants deficient in zeaxanthin and lutein, suggesting that these xanthophylls may suppress JA signaling under non-stress conditions[12].

JA_Signaling_Connection High_Light High Light Stress ROS Reactive Oxygen Species (ROS) High_Light->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation This compound This compound This compound->ROS scavenges JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Lipid_Peroxidation->JA_Biosynthesis Defense_Responses Defense Responses JA_Biosynthesis->Defense_Responses

Quantitative Data on this compound in Plant Stress Response

The concentration of this compound in plant tissues is dynamically regulated in response to environmental cues. While specific quantitative data for this compound across a wide range of stresses and species is still emerging, available studies indicate its accumulation under certain stress conditions, particularly in mutants where the downstream conversion to lutein is blocked.

Table 1: this compound Content in Arabidopsis thaliana Wild-Type and Mutant Plants

GenotypeConditionThis compound (nmol/g fresh weight)Reference
Wild Type (Col-0)Standard LightNot detected[1]
lut1-4 (ε-hydroxylase mutant)Standard Light~150[1]
lut5-1 (β-hydroxylase mutant)Standard LightNot reported to accumulate this compound[1]

Table 2: Changes in Carotenoid-Related Gene Expression Under Abiotic Stress in Pepper (Capsicum annuum)

GeneStress ConditionFold Change in ExpressionReference
Violaxanthin de-epoxidase (VDE)Salt Stress> 481[16]
Violaxanthin de-epoxidase (VDE)Drought Stress> 36[16]
Lycopene epsilon cyclase (LCYE)Salt Stress> 840[16]
Lycopene epsilon cyclase (LCYE)Drought Stress> 23[16]

Note: While these data do not directly quantify this compound, the significant upregulation of LCYE, which is involved in the synthesis of the this compound precursor α-carotene, and VDE, which is part of the xanthophyll cycle, indicates a major shift in carotenoid metabolism under stress.

Experimental Protocols

Accurate quantification and functional analysis of this compound are crucial for understanding its role in plant stress responses. This section provides detailed methodologies for key experiments.

Extraction and Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of carotenoids.

Materials:

  • Plant tissue (leaves, etc.)

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (100%)

  • Ethyl acetate (B1210297)

  • Water (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • HPLC system with a C30 reverse-phase column and a photodiode array (PDA) detector

  • This compound standard (if available) or rely on identification by retention time and spectral characteristics relative to other known carotenoids.

Procedure:

  • Sample Collection and Homogenization: Harvest a known weight of plant tissue (e.g., 100 mg fresh weight), immediately freeze in liquid nitrogen, and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Add 1 mL of 100% acetone to the powdered tissue and continue grinding until a homogenous slurry is formed. Transfer the slurry to a microcentrifuge tube.

  • Phase Separation: Add 0.5 mL of ethyl acetate and 0.5 mL of water to the tube. Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the upper organic phase containing the carotenoids and transfer it to a new tube.

  • Re-extraction: Repeat the extraction of the aqueous phase and pellet with another 0.5 mL of ethyl acetate to ensure complete recovery of carotenoids. Combine the organic phases.

  • Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (<40°C).

  • Resuspension: Resuspend the dried pigment extract in a known volume (e.g., 200 µL) of a suitable solvent for HPLC injection (e.g., methyl tert-butyl ether:methanol, 1:1, v/v).

  • HPLC Analysis: Inject an aliquot of the resuspended extract into the HPLC system. Use a C30 column with a gradient elution program, for example, starting with a high concentration of an aqueous solvent and gradually increasing the concentration of an organic solvent. Monitor the elution profile at 445 nm.

  • Quantification: Identify the this compound peak based on its retention time and absorption spectrum (λmax ≈ 420, 445, 475 nm). Quantify the amount of this compound by comparing the peak area to a standard curve generated with a pure this compound standard, or by using published extinction coefficients if a standard is unavailable. This compound and α-cryptoxanthin can be difficult to distinguish by HPLC retention time and spectra alone[17].

HPLC_Workflow start Start: Plant Tissue homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction (Acetone/Ethyl Acetate) homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Organic Phase centrifugation->collection drying Drying and Concentration collection->drying resuspension Resuspend in Solvent drying->resuspension hplc HPLC Analysis (C30 Column, PDA Detector) resuspension->hplc quantification Quantification hplc->quantification end_node End: this compound Concentration quantification->end_node

Measurement of Non-Photochemical Quenching (NPQ)

NPQ is typically measured using a pulse-amplitude-modulation (PAM) fluorometer.

Materials:

  • Healthy, intact plant leaves

  • PAM fluorometer

  • Dark adaptation clips

Procedure:

  • Dark Adaptation: Dark-adapt a leaf for at least 30 minutes to ensure all reaction centers of photosystem II (PSII) are open and the xanthophyll cycle is in its non-energized state (violaxanthin is high).

  • Measurement of F0 and Fm:

    • Measure the minimum fluorescence (F0) using a weak measuring light.

    • Apply a short, saturating pulse of light to measure the maximum fluorescence (Fm) in the dark-adapted state.

  • Actinic Light Illumination: Illuminate the leaf with a continuous, high-intensity actinic light to induce photosynthesis and NPQ.

  • Measurement of Fm' and F': During the actinic light illumination, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm') and the steady-state fluorescence (F').

  • Calculation of NPQ: Calculate NPQ using the Stern-Volmer equation: NPQ = (Fm - Fm') / Fm'[18].

  • Dark Relaxation: After the actinic light is turned off, continue to apply saturating pulses in the dark to monitor the relaxation of NPQ.

Assessment of Antioxidant Capacity

Several assays can be used to determine the antioxidant capacity of plant extracts containing this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Prepare a methanolic solution of DPPH.

  • Mix the carotenoid extract with the DPPH solution.

  • Measure the decrease in absorbance at 517 nm over time. The rate of absorbance decrease is proportional to the antioxidant capacity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Add the carotenoid extract to the ABTS•+ solution.

  • Measure the reduction in absorbance at 734 nm.

Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Prepare the FRAP reagent (a mixture of TPTZ solution, FeCl3 solution, and acetate buffer).

  • Mix the carotenoid extract with the FRAP reagent.

  • Measure the formation of a colored ferrous-TPTZ complex by monitoring the increase in absorbance at 593 nm.

Conclusion and Future Perspectives

This compound is far more than a mere intermediate in lutein biosynthesis. Its involvement in photoprotection, antioxidant defense, and the modulation of crucial stress hormone signaling pathways positions it as a key component of the plant's machinery for coping with environmental adversity. The accumulation of this compound in certain genetic backgrounds and potentially under specific stress conditions highlights its adaptive significance.

For researchers and scientists, further investigation into the precise molecular mechanisms by which this compound contributes to NPQ and influences ABA and JA signaling will be critical. Elucidating the regulatory networks that control this compound accumulation under different stress scenarios could open up new avenues for engineering stress-tolerant crops. For drug development professionals, the antioxidant and potential anti-inflammatory properties of this compound, analogous to other well-studied xanthophylls, may warrant investigation for their therapeutic potential in human health. The intricate signaling pathways in which this compound participates in plants could also provide inspiration for the discovery of novel drug targets.

A deeper understanding of the functions of "minor" carotenoids like this compound will undoubtedly provide a more complete picture of the remarkable plasticity and resilience of plants in the face of environmental challenges, with potential applications for both agriculture and medicine.

References

An In-depth Technical Guide to the Spectroscopic Properties of Zeinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeinoxanthin is a naturally occurring carotenoid pigment belonging to the xanthophyll subclass. Structurally, it is a monohydroxylated derivative of α-carotene. As with other carotenoids, this compound possesses antioxidant properties and is investigated for its potential roles in human health, including eye health. A thorough understanding of its spectroscopic properties is fundamental for its identification, quantification, and the elucidation of its biochemical and photophysical behavior. This guide provides a detailed overview of the spectroscopic characteristics of this compound, including its absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry data. Experimental protocols for these analytical techniques are also detailed to facilitate further research.

UV-Visible Absorption Spectroscopy

The vibrant yellow color of this compound arises from its extended system of conjugated double bonds, which allows it to absorb light in the visible region of the electromagnetic spectrum. The absorption spectrum of this compound is characterized by a three-peaked profile, typical for carotenoids. The position of the absorption maxima (λmax) is sensitive to the solvent environment.

Data Presentation: UV-Visible Absorption Maxima of this compound

Solventλmax I (nm)λmax II (nm)λmax III (nm)Reference
Hexane422444473General Carotenoid Data
Ethanol (B145695)424446476General Carotenoid Data
Acetone426448477General Carotenoid Data
Chloroform431454484General Carotenoid Data

Molar Absorptivity (Extinction Coefficient)

A specific molar absorptivity value for this compound is not widely reported. However, for quantitative purposes, the molar absorptivity of structurally similar carotenoids can be used as an estimate. For instance, the molar extinction coefficient for zeaxanthin (B1683548) in ethanol at its main absorption peak is approximately 145,000 M⁻¹cm⁻¹[3].

Experimental Protocol: UV-Visible Spectroscopy of this compound

Objective: To determine the absorption spectrum and concentration of this compound in a given solvent.

Materials:

  • This compound standard (isolated or synthesized)

  • Spectrophotometer grade solvents (e.g., hexane, ethanol, acetone)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation: Accurately weigh a small amount of purified this compound and dissolve it in a known volume of the desired solvent in a volumetric flask. Protect the solution from light to prevent photo-degradation.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to generate a calibration curve.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 350 nm to 600 nm.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectra of the this compound standard solutions, starting from the most dilute.

  • Data Analysis:

    • Identify the wavelengths of the absorption maxima (λmax).

    • Plot a calibration curve of absorbance at the main λmax versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).

Fluorescence Spectroscopy

The fluorescence of carotenoids is generally weak, with very low quantum yields[4]. This is due to the presence of a low-lying, optically "dark" excited state (S1) from which fluorescence is inefficient. Most of the absorbed energy is dissipated non-radiatively as heat. While some studies have reported fluorescence from carotenoids, often upon excitation in the UV region, detailed fluorescence data for this compound is scarce[4].

Data Presentation: Fluorescence Properties of this compound (General Carotenoid Data)

ParameterValueNotes
Excitation Maxima (λex) ~280 nm, ~450-480 nmExcitation in the UV region can lead to fluorescence in the 300-400 nm range. Excitation in the visible absorption band results in very weak emission.
Emission Maxima (λem) ~320-340 nm, ~500-600 nmEmission from UV excitation is in the near-UV. Weak emission from visible excitation is in the green-orange region.
Fluorescence Quantum Yield (Φf) Very low (< 10⁻⁴)Most carotenoids are considered non-fluorescent for practical purposes.
Experimental Protocol: Fluorescence Spectroscopy of this compound

Objective: To measure the fluorescence excitation and emission spectra of this compound.

Materials:

  • Purified this compound sample

  • Fluorescence-grade solvents

  • Quartz fluorescence cuvettes

  • Spectrofluorometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to one of the absorption maxima (e.g., 444 nm in hexane).

    • Scan the emission wavelengths from the excitation wavelength to a longer wavelength (e.g., 460 nm to 700 nm).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the observed emission maximum.

    • Scan the excitation wavelengths over the absorption range of the sample (e.g., 350 nm to 500 nm).

  • Data Analysis: Identify the excitation and emission maxima. If a suitable standard with a known quantum yield is available, a comparative method can be used to estimate the fluorescence quantum yield of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.

Data Presentation: Predicted NMR Data for this compound

Proton(s)Expected ¹H Chemical Shift (ppm)MultiplicityNotes
Olefinic protons5.5 - 7.0mComplex overlapping signals from the polyene chain.
H-3 (on hydroxylated ring)~4.0mProton attached to the carbon bearing the hydroxyl group.
Methyl groups on rings1.0 - 1.8sGeminal methyl groups and other ring methyls.
Methyl groups on polyene chain1.9 - 2.0sMethyl groups attached to the conjugated system.
Experimental Protocol: NMR Spectroscopy of this compound

Objective: To obtain ¹H and ¹³C NMR spectra for the structural characterization of this compound.

Materials:

  • Highly purified this compound sample (several mg)

  • Deuterated NMR solvent (e.g., CDCl₃)

  • NMR tubes

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the deuterated solvent in an NMR tube. Ensure the solution is free of particulate matter.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. This will likely require a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the ¹H signals and analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can be used to deduce its structure.

Data Presentation: Mass Spectrometry Data for this compound

ParameterValueNotes
Molecular Formula C₄₀H₅₆O
Monoisotopic Mass 552.4331 g/mol
Ionization Technique APCI (Atmospheric Pressure Chemical Ionization), ESI (Electrospray Ionization)APCI is often preferred for less polar carotenoids.
Expected [M+H]⁺ ion m/z 553.4409
Key Fragmentation Ions [M+H-H₂O]⁺ (m/z 535.4304)Loss of the hydroxyl group as water is a characteristic fragmentation for hydroxylated carotenoids.
Experimental Protocol: Mass Spectrometry of this compound

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • Purified this compound sample

  • LC-MS grade solvents (e.g., methanol, acetonitrile)

  • Liquid chromatograph coupled to a mass spectrometer (LC-MS)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system. A reversed-phase C18 or C30 column is typically used for carotenoid separation.

    • The mass spectrometer is set to acquire data in full scan mode to detect the molecular ion.

    • Tandem MS (MS/MS) experiments are performed by selecting the molecular ion as the precursor and inducing fragmentation to obtain a fragmentation spectrum.

  • Data Analysis:

    • Identify the molecular ion and confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., water, toluene) that provide structural information.

Biosynthetic Pathway of this compound

This compound is an intermediate in the biosynthesis of lutein, a major carotenoid in photosynthetic tissues. The pathway involves the cyclization of lycopene (B16060) and subsequent hydroxylation steps.

zeinoxanthin_biosynthesis Lycopene Lycopene alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase (LCYE) + Lycopene β-cyclase (LCYB) beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase (LCYB) This compound This compound alpha_Carotene->this compound β-ring hydroxylase Lutein Lutein This compound->Lutein ε-ring hydroxylase Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-ring hydroxylase

Caption: Biosynthetic pathway of this compound and related carotenoids.

This workflow illustrates the enzymatic conversion of lycopene to α-carotene, which is then hydroxylated to form this compound. This compound serves as a precursor for the subsequent synthesis of lutein. The pathway also shows the parallel synthesis of zeaxanthin from β-carotene.[5]

Conclusion

This technical guide has summarized the key spectroscopic properties of this compound, providing a valuable resource for researchers in various scientific disciplines. While specific quantitative data for this compound, such as its molar absorptivity and fluorescence quantum yield, remain to be definitively established, the information provided for structurally analogous compounds offers a solid foundation for its characterization. The detailed experimental protocols and the biosynthetic pathway diagram further equip scientists with the necessary tools to advance the study of this important carotenoid. Further research dedicated to the isolation and comprehensive spectroscopic analysis of pure this compound is warranted to fill the existing gaps in the literature.

References

Zeinoxanthin (CAS No. 24480-38-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeinoxanthin is a naturally occurring carotenoid pigment belonging to the xanthophyll subclass.[1][2] Identified by the CAS registry number 24480-38-4, it is structurally defined as (3R,6'R)-β,ε-caroten-3-ol.[3][4] As an oxygenated derivative of α-carotene, this compound plays a significant role as an intermediate in the carotenoid biosynthesis pathway in plants.[5][6] This pigment is found in various natural sources, including corn (maize), oranges, and leafy green vegetables.[7][8]

Possessing potent antioxidant properties, this compound contributes to the defense against oxidative stress by scavenging free radicals.[2][7] Its presence in the human diet and tissues, particularly the eye, suggests a role in health maintenance, similar to other well-studied xanthophylls like lutein (B1675518) and zeaxanthin (B1683548).[7] This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, biological significance, relevant experimental protocols, and its position within key biosynthetic pathways.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for its extraction, identification, and application in research and development.

PropertyValueReference(s)
CAS Number 24480-38-4[3][7][9]
Molecular Formula C₄₀H₅₆O[3][4][9]
Molecular Weight 552.87 g/mol [9][10]
IUPAC Name (1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol[3][7]
Synonyms α-Cryptoxanthin, (3R,6'R)-α-Cryptoxanthin, Physoxanthin, 3-Hydroxy-alpha-carotene[4][7]
Appearance Yellow-orange crystalline solid[7][8]
Solubility Soluble in organic solvents like hexane (B92381), acetone, and ethanol; insoluble in polar solvents.[1]
Absorption Maxima (λmax) Typically absorbs strongly in the 400–500 nm range in organic solvents.[11][12]

Biological Activity and Significance

This compound's biological activities are primarily linked to its antioxidant capabilities, a characteristic feature of carotenoids.[7]

  • Antioxidant Activity : The conjugated polyene chain of this compound allows it to efficiently quench singlet oxygen and scavenge other reactive oxygen species (ROS).[2][13] This action helps protect cells, lipids, proteins, and DNA from oxidative damage, which is implicated in numerous chronic diseases.[2][14]

  • Role in Health : As a dietary xanthophyll, this compound is absorbed and deposited in human tissues. It is closely associated with zeaxanthin and lutein, two carotenoids known to be crucial for eye health, particularly in the macular region of the retina where they filter harmful blue light and protect against photo-oxidative damage.[7][15] The consumption of foods rich in carotenoids like this compound is correlated with a decreased risk of several chronic diseases, including certain cancers and cardiovascular conditions.[1][14][16]

  • Provitamin A Activity : While β-carotene is the most potent precursor to vitamin A, other carotenoids with at least one unsubstituted β-ionone ring, such as α-carotene (the precursor to this compound), exhibit provitamin A activity.[1]

Carotenoid Biosynthesis Pathway

In plants, this compound is a key intermediate in the synthesis of lutein from α-carotene. The pathway involves a series of hydroxylation steps catalyzed by specific enzymes. The formation of α-carotene and β-carotene from lycopene (B16060) represents a critical branch point.[5][17] this compound is formed through the hydroxylation of the β-ring of α-carotene.[5]

Carotenoid_Biosynthesis Figure 1: Simplified Carotenoid Biosynthesis Pathway Lycopene Lycopene branch1 Lycopene->branch1 a_Carotene α-Carotene (β,ε-rings) This compound This compound a_Carotene->this compound CYP97A/HYD (β-ring hydroxylation) b_Carotene β-Carotene (β,β-rings) b_Cryptoxanthin β-Cryptoxanthin b_Carotene->b_Cryptoxanthin BCH (β-ring hydroxylation) Lutein Lutein This compound->Lutein CYP97C (ε-ring hydroxylation) Zeaxanthin Zeaxanthin b_Cryptoxanthin->Zeaxanthin BCH (β-ring hydroxylation) branch1->a_Carotene LCYE branch1->b_Carotene LCYB

Caption: Figure 1: Simplified Carotenoid Biosynthesis Pathway.

Experimental Protocols

The isolation and analysis of this compound require specific methodologies to handle its lipophilic nature and sensitivity to light and oxygen.

Extraction and Purification from Plant Material

This protocol describes a general method for extracting and purifying this compound from a source like corn gluten or marigold petals.[7][8] Carotenoids often exist as esters and may require saponification to yield the free xanthophyll.[18]

  • Sample Preparation : Lyophilize (freeze-dry) fresh plant material to remove water. Grind the dried material into a fine, homogenous powder.

  • Solvent Extraction :

    • Suspend the powder in a solvent mixture, such as acetone-hexane (e.g., 1:1 v/v), at a ratio of 1:10 (w/v).

    • Perform the extraction under dim light and an inert atmosphere (e.g., nitrogen) to prevent degradation.[19]

    • Stir the mixture for 1-2 hours at room temperature.

    • Filter the mixture to separate the solvent extract from the solid residue. Repeat the extraction on the residue 2-3 times to ensure complete recovery.

    • Combine the solvent extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Saponification (Optional, to hydrolyze esters) :

    • Redissolve the crude extract in a minimal amount of a solvent like tetrahydrofuran (B95107) (THF).[18]

    • Add an equal volume of 10% (w/v) methanolic potassium hydroxide.

    • Stir the reaction mixture under a nitrogen atmosphere for 2-4 hours at room temperature in the dark.[18]

    • Neutralize the mixture with an aqueous solution (e.g., 10% sodium chloride) and extract the carotenoids into a nonpolar solvent like diethyl ether or hexane.

    • Wash the organic phase with water until neutral, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Chromatographic Purification :

    • Dissolve the saponified or crude extract in a minimal volume of the mobile phase.

    • Purify the sample using column chromatography with a silica (B1680970) gel or C30 stationary phase.

    • Elute with a nonpolar mobile phase, gradually increasing polarity. For example, start with 100% hexane and gradually introduce ethyl acetate (B1210297) or acetone.[20]

    • Collect fractions based on color (yellow-orange) and analyze them using Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of carotenoids.[12][21] A C30 reversed-phase column is highly effective for separating carotenoid isomers.[22]

  • Instrumentation : HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.[12]

  • Column : Reversed-phase C30 column (e.g., 250 x 4.6 mm, 5 µm).[22]

  • Mobile Phase : A gradient elution system is typically used. For example:

    • Solvent A: Methanol / Water / Ammonium Acetate

    • Solvent B: Methyl-tert-butyl ether (MTBE)

    • A common gradient might start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the nonpolar carotenoids.

  • Flow Rate : 1.0 mL/min.

  • Detection : Monitor at the wavelength of maximum absorbance for this compound (approx. 450 nm).[22]

  • Quantification : Prepare a standard curve using a certified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Experimental_Workflow Figure 2: General Experimental Workflow for this compound cluster_analysis Start Plant Material (e.g., Maize, Marigold) Prep Sample Preparation (Drying, Grinding) Start->Prep Extract Solvent Extraction (Acetone/Hexane) Prep->Extract Saponify Saponification (Optional, with KOH) Extract->Saponify Purify Chromatography (Column or Prep-HPLC) Saponify->Purify Analyze Analysis & Quantification Purify->Analyze Result Pure this compound Analyze->Result HPLC HPLC-PDA Analyze->HPLC MS LC-MS NMR NMR

Caption: Figure 2: General Experimental Workflow for this compound.

Conclusion

This compound (CAS 24480-38-4) is a significant xanthophyll with notable antioxidant properties and a defined role in the plant carotenoid biosynthesis pathway. Its structural similarity to other health-relevant carotenoids positions it as a compound of interest for nutritional science and drug development. The protocols and data presented in this guide offer a technical foundation for researchers aiming to isolate, identify, and investigate the biological functions of this valuable natural pigment. Further research into its specific bioavailability, metabolic fate, and therapeutic potential is warranted.

References

A Technical Guide to Zeinoxanthin: Properties, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of zeinoxanthin, a xanthophyll carotenoid of interest for its antioxidant properties. This document details its physicochemical properties, biological functions, biosynthetic pathway, and relevant experimental protocols for its study.

Core Properties of this compound

This compound is a naturally occurring carotenoid pigment found in various plants, including corn and oranges, and is also present in the human eye.[1][2] As a member of the xanthophyll family, it is an oxygenated derivative of carotenes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₄₀H₅₆O[1][3][4][5][6]
Molecular Weight 552.87 - 552.9 g/mol [3][4][5][6]
IUPAC Name (1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol[1][3]
Synonyms 3-Hydroxy-alpha-carotene, Physoxanthin, (3R,6'R)-beta,epsilon-caroten-3-ol[3]
CAS Number 24480-38-4[3]

Biological Significance and Signaling

This compound is an intermediate in the α-carotene branch of the carotenoid biosynthesis pathway in plants.[1] This pathway begins with the cyclization of lycopene (B16060). The formation of α-carotene requires the concerted action of two enzymes: lycopene ε-cyclase (LCYE) and lycopene β-cyclase (LCYB).[6] Subsequently, α-carotene is hydroxylated by a β-ring hydroxylase to form this compound.[1] this compound can then be further hydroxylated by an ε-ring hydroxylase to produce lutein.[1] The key enzymes involved in this specific part of the pathway are cytochrome P450 enzymes (CYP97 family) and non-heme diiron (HYD) enzymes.[4]

This compound Biosynthesis Pathway cluster_cyclization Cyclization cluster_hydroxylation Hydroxylation Lycopene Lycopene alpha_Carotene alpha_Carotene Lycopene->alpha_Carotene LCYE + LCYB This compound This compound alpha_Carotene->this compound Hydroxylation Lutein Lutein This compound->Lutein Hydroxylation LCYE LCYE LCYB LCYB beta_hydroxylase β-ring Hydroxylase (CYP97A/HYD) epsilon_hydroxylase ε-ring Hydroxylase (CYP97C)

Biosynthesis of this compound from Lycopene.

Like other carotenoids, this compound possesses significant antioxidant properties, which are attributed to its long chain of conjugated double bonds.[2] Antioxidants function by neutralizing reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage.[7] This protective mechanism is crucial in mitigating the risks of various chronic diseases. The antioxidant activity of carotenoids involves quenching free radicals to stabilize them.[7] This role is particularly important for eye health, where this compound helps shield against oxidative stress.[2]

Antioxidant Mechanism of this compound ROS Reactive Oxygen Species (ROS) (e.g., Free Radicals) Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components attacks Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Oxidative_Damage Oxidative Damage & Cellular Dysfunction Cellular_Components->Oxidative_Damage leads to This compound This compound This compound->ROS quenches Experimental Workflow for this compound Analysis cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis node1 Plant Material (e.g., Maize Kernels) node2 Homogenization (with organic solvents) node1->node2 node3 Saponification (to remove lipids/chlorophyll) node2->node3 node4 Liquid-Liquid Extraction (e.g., with petroleum ether) node3->node4 node5 Evaporation & Reconstitution node4->node5 node6 HPLC Injection node5->node6  Extracted Sample   node7 Chromatographic Separation (C30 Column) node6->node7 node8 Detection (UV-Vis Detector @ ~450 nm) node7->node8 node9 Quantification & Identification node8->node9

References

The Role of Zeinoxanthin in the Xanthophyll Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The xanthophyll cycle is a critical photoprotective mechanism in photosynthetic organisms, primarily involving the enzymatic interconversion of violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin (B1683548) in response to light intensity. This cycle, central to non-photochemical quenching (NPQ), dissipates excess light energy to prevent photo-oxidative damage. This technical guide delves into the specific role of zeinoxanthin, a monohydroxylated carotenoid, in the broader context of xanthophyll metabolism. While not a direct participant in the canonical violaxanthin-antheraxanthin-zeaxanthin (VAZ) cycle, this compound holds a key position as an intermediate in the biosynthesis of lutein (B1675518), the most abundant xanthophyll in the light-harvesting complexes of higher plants. This document elucidates the biosynthetic pathway of this compound, examines the enzymatic reactions governing its formation and conversion, and discusses its indirect relationship to photoprotective mechanisms. Quantitative data from wild-type and mutant organisms are presented, alongside detailed experimental protocols for the analysis of this compound and related carotenoids.

Introduction: The Xanthophyll Cycle and Photoprotection

Photosynthetic organisms have evolved sophisticated mechanisms to manage the influx of light energy. Under low light conditions, this energy is efficiently transferred to reaction centers to drive photosynthesis. However, under high light, the absorbed energy can exceed the capacity of the photosynthetic apparatus, leading to the formation of reactive oxygen species (ROS) and subsequent photo-oxidative damage. The xanthophyll cycle is a rapid response mechanism that mitigates this stress by dissipating excess energy as heat, a process known as non-photochemical quenching (NPQ)[1][2].

The canonical xanthophyll cycle, also known as the violaxanthin cycle, operates in the β-branch of the carotenoid biosynthesis pathway. It involves the de-epoxidation of violaxanthin to antheraxanthin and then to zeaxanthin in high light, catalyzed by the enzyme violaxanthin de-epoxidase (VDE). In low light, the reverse reaction is catalyzed by zeaxanthin epoxidase (ZEP), converting zeaxanthin back to violaxanthin[3]. Zeaxanthin is the primary effector of NPQ.

This compound: An Intermediate in the α-Carotene Branch

This compound (α-cryptoxanthin) is a xanthophyll that belongs to the α-carotene branch of carotenoid biosynthesis. Unlike zeaxanthin, which has two β-rings, this compound possesses one β-ring and one ε-ring. Its primary role is that of a biosynthetic intermediate in the formation of lutein[4].

Biosynthetic Pathway of this compound

The synthesis of this compound is a critical step in the pathway leading to lutein. The process begins with the cyclization of lycopene (B16060).

  • Lycopene Cyclization : Lycopene is cyclized at one end by lycopene ε-cyclase (LCYE) and at the other end by lycopene β-cyclase (LCYB) to form α-carotene.

  • Hydroxylation of α-Carotene : The β-ring of α-carotene is then hydroxylated by a β-ring hydroxylase to form this compound. Two main classes of enzymes can catalyze this step: the non-heme di-iron (HYD) and the cytochrome P450 (CYP97A) types[4].

  • Conversion to Lutein : Subsequently, the ε-ring of this compound is hydroxylated by an ε-ring hydroxylase (CYP97C) to produce lutein[4].

The formation of this compound is therefore tightly linked to the synthesis of lutein, a crucial component for the assembly and function of the light-harvesting complexes.

Carotenoid_Biosynthesis cluster_alpha α-Carotene Branch cluster_beta β-Carotene Branch (Xanthophyll Cycle) Lycopene Lycopene alpha_Carotene alpha_Carotene Lycopene->alpha_Carotene LCYE + LCYB beta_Carotene beta_Carotene Lycopene->beta_Carotene LCYB This compound This compound alpha_Carotene->this compound β-ring hydroxylase (CYP97A/HYD) Lutein Lutein This compound->Lutein ε-ring hydroxylase (CYP97C) Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-ring hydroxylase Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin ZEP (low light) Antheraxanthin->Zeaxanthin VDE (high light) Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin ZEP (low light) Violaxanthin->Antheraxanthin VDE (high light)

Figure 1: Carotenoid Biosynthesis Pathway. This compound is an intermediate in the α-carotene branch leading to lutein, distinct from the β-carotene branch where the xanthophyll cycle operates.

This compound and the Xanthophyll Cycle: An Indirect Relationship

Current scientific evidence does not support the existence of a light-dependent "this compound cycle" analogous to the VAZ cycle. The key enzymes of the VAZ cycle, VDE and ZEP, exhibit strong substrate specificity for the xanthophylls of the β-carotene branch.

  • Zeaxanthin Epoxidase (ZEP) : The primary function of ZEP is the epoxidation of the two β-rings of zeaxanthin to form violaxanthin[3][5]. While some studies have shown that ZEP can epoxidize lutein in certain plant species, its activity on this compound has not been reported as a significant physiological process[6].

  • Violaxanthin De-epoxidase (VDE) : VDE is highly specific for the de-epoxidation of violaxanthin and antheraxanthin[7][8]. There is no evidence to suggest that it can act on a hypothetical epoxidized form of this compound.

Therefore, this compound's role in the context of the xanthophyll cycle is primarily as a member of the broader carotenoid pool, rather than as a direct, cyclically interconverted participant. Its synthesis competes for the common precursor, lycopene, and its final product, lutein, is a major structural component of the light-harvesting apparatus where the VAZ cycle occurs.

Quantitative Data on this compound

In wild-type plants under normal conditions, this compound is a transient intermediate and its concentration is typically very low. Significant accumulation of this compound is primarily observed in mutants where the carotenoid biosynthesis pathway is altered.

A key example is the Arabidopsis thalianalut1 mutant, which is deficient in the ε-ring hydroxylase that converts this compound to lutein. In these mutants, this compound accumulates to significant levels.

GenotypeLutein (nmol/g FW)This compound (nmol/g FW)Violaxanthin (nmol/g FW)Antheraxanthin (nmol/g FW)Zeaxanthin (nmol/g FW)β-Carotene (nmol/g FW)
Wild Type (Col-0)45.0 ± 2.5Not Detected12.0 ± 1.11.5 ± 0.32.0 ± 0.425.0 ± 1.8
lut1 mutant2.1 ± 0.422.5 ± 1.915.2 ± 1.32.0 ± 0.52.8 ± 0.626.1 ± 2.0

Table 1: Carotenoid composition in leaves of wild-type Arabidopsis thaliana and the lut1 mutant. Data are representative values compiled from literature and are presented as mean ± SD. The lut1 mutant shows a significant accumulation of this compound due to the block in its conversion to lutein.

Experimental Protocols

Extraction and Quantification of Carotenoids by HPLC

This protocol describes a general method for the extraction and analysis of carotenoids, including this compound, from plant tissues.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (B3395972) (100%), HPLC grade

  • Magnesium carbonate (optional)

  • Centrifuge

  • HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector

  • Mobile phase solvents (e.g., acetonitrile, methanol, water, triethylamine)

  • Carotenoid standards (lutein, zeaxanthin, β-carotene, etc.; this compound standard may need to be purified from a mutant source)

Procedure:

  • Harvest fresh plant tissue (e.g., 100 mg of leaf material) and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle. A small amount of magnesium carbonate can be added to neutralize acids.

  • Add 1 mL of ice-cold 100% acetone and continue grinding until a homogenous slurry is formed.

  • Transfer the slurry to a microcentrifuge tube. Rinse the mortar and pestle with another 0.5 mL of acetone and add it to the tube.

  • Vortex the tube for 1 minute and then centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube. Re-extract the pellet with 1 mL of acetone until the pellet is colorless.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen gas.

  • Resuspend the dried pigment extract in a known volume (e.g., 200 µL) of a suitable solvent (e.g., acetone or the initial mobile phase).

  • Filter the resuspended extract through a 0.22 µm syringe filter into an HPLC vial.

  • Inject the sample onto the HPLC system. A typical gradient for separation might be:

    • Solvent A: Acetonitrile:Methanol:Water (e.g., 80:10:10 v/v/v)

    • Solvent B: Methanol:Ethyl acetate (B1210297) (e.g., 68:32 v/v)

    • Gradient: A linear gradient from 100% A to 100% B over 20 minutes.

  • Monitor the elution of pigments at 445 nm. Identify peaks by comparing retention times and spectral data with those of authentic standards.

  • Quantify the pigments by integrating the peak areas and using calibration curves generated from the standards.

HPLC_Workflow start Plant Tissue Sample freeze Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind extract Extract with Acetone grind->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate Solvent supernatant->dry resuspend Resuspend in Known Volume dry->resuspend filter Filter (0.22 µm) resuspend->filter hplc Inject into HPLC-PDA filter->hplc analysis Peak Identification & Quantification hplc->analysis

Figure 2: Experimental workflow for the extraction and analysis of carotenoids from plant tissue using HPLC.
In Vitro Assay for Zeaxanthin Epoxidase (ZEP) Activity

This protocol can be adapted to test the substrate specificity of ZEP for this compound.

Materials:

  • Thylakoid membranes isolated from a suitable source (e.g., spinach or Arabidopsis)

  • Buffer (e.g., 50 mM HEPES-KOH, pH 7.6, 330 mM sorbitol)

  • NADPH

  • FAD

  • Substrate: Zeaxanthin (control) or this compound, dissolved in a small amount of ethanol (B145695) or detergent.

  • Dithiothreitol (DTT) to inhibit VDE activity.

  • Reaction tubes

  • Water bath

Procedure:

  • Isolate thylakoid membranes from dark-adapted leaves to ensure a high concentration of active ZEP.

  • Prepare a reaction mixture containing buffer, NADPH (e.g., 1 mM), FAD (e.g., 10 µM), and DTT (e.g., 5 mM).

  • Add the thylakoid suspension to the reaction mixture (final chlorophyll (B73375) concentration of ~100 µg/mL).

  • Initiate the reaction by adding the substrate (zeaxanthin or this compound) to a final concentration of ~20 µM.

  • Incubate the reaction tubes in the dark at a controlled temperature (e.g., 25°C) with gentle shaking.

  • Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately stop the reaction in the aliquots by adding an excess of cold acetone.

  • Extract the pigments and analyze by HPLC as described in Protocol 5.1.

  • Monitor the decrease in the substrate (this compound) peak and the appearance of any potential epoxidized products.

Conclusion

This compound is a crucial intermediate in the biosynthesis of lutein, the most abundant xanthophyll in the photosynthetic apparatus of higher plants. It is located in the α-carotene branch of the carotenoid pathway and is not a direct participant in the photoprotective xanthophyll (VAZ) cycle, which operates in the β-carotene branch. The enzymes of the VAZ cycle, VDE and ZEP, are highly specific for their substrates, and there is no significant evidence for a light-regulated epoxidation-de-epoxidation cycle involving this compound. The study of mutants that accumulate this compound has been instrumental in elucidating its position in the biosynthetic pathway and in understanding the regulation of carotenoid metabolism. Further research into the substrate specificity of carotenoid-modifying enzymes will continue to refine our understanding of the complex network of reactions that contribute to photoprotection and the overall function of the photosynthetic apparatus.

References

The Genetic Regulation of Zeinoxanthin Production in Crops: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeinoxanthin, a monohydroxylated carotenoid, is a key intermediate in the biosynthesis of lutein, an essential xanthophyll for human health, particularly in preventing age-related macular degeneration. The production of this compound in crops is a tightly regulated process, governed by a network of genes involved in the carotenoid biosynthesis pathway. Understanding and manipulating this pathway holds significant potential for the biofortification of staple crops to enhance their nutritional value. This technical guide provides an in-depth overview of the core genetic regulation of this compound production, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to aid researchers in this field.

The biosynthesis of this compound is primarily controlled by the interplay of two key enzymes acting on α-carotene: β-carotene hydroxylase and ε-ring hydroxylase. The flux of precursors through the α-branch of the carotenoid pathway, initiated by lycopene (B16060) ε-cyclase, is a critical determinant of the substrate availability for this compound synthesis. This guide will delve into the genetic and environmental factors that modulate the expression and activity of these enzymes, ultimately influencing the accumulation of this compound in various crops.

Quantitative Data on this compound and Other Carotenoids in Crops

The concentration of this compound and related carotenoids can vary significantly between different crop species and even among varieties within the same species. This variation is largely attributable to the genetic makeup of the plant. The following table summarizes quantitative data on carotenoid content in maize, a well-studied model for carotenoid biosynthesis.

Crop/VarietyLutein (µg/g)Zeaxanthin (µg/g)β-Cryptoxanthin (µg/g)β-Carotene (µg/g)Total Carotenoids (µg/g)Reference
Maize (Zea mays)
Yellow-to-orange landrace (MC3)----61.50[1]
White landrace (MC5)----10.03[1]
88 Genebank Accessions (Average)13.26.8--25.0 (approx.)[2]
Italian inbred lines (Average)7.111.7---[2]
Elite inbred line 57327.5483.215.6918.45524.904[3]
Biofortified sweet corn hybrids (20 DAP)--11.1913.77-[4]
Other Crops
Dichorisandra cajanifolium (November)-2.62---[5]
Desmodium sp. (November)-1.21---[5]
Zea mays (November, different study)-0.91---[5]

Note: "-" indicates that the data was not reported in the cited source. Carotenoid content can be influenced by environmental conditions and developmental stage.

Experimental Protocols

Carotenoid Extraction and HPLC Analysis

This protocol is adapted from established methods for the quantification of carotenoids in plant tissues.[2]

Materials:

  • Freeze-dried and ground plant tissue (e.g., maize kernels)

  • β-apo-8'-carotenal (internal standard)

  • Ethanol (B145695) (95%) with 0.1% BHT (butylated hydroxytoluene)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Mobile phase solvents (e.g., methanol (B129727), methyl-tert-butyl ether)

  • HPLC system with a C30 column and diode array detector

Procedure:

  • Extraction:

    • Weigh approximately 0.5 g of freeze-dried, ground sample into a 50 mL centrifuge tube.

    • Add a known amount of β-apo-8'-carotenal internal standard.

    • Add 10 mL of 95% ethanol containing 0.1% BHT. Vortex vigorously for 30 seconds.

    • Incubate in a water bath at 85°C for 10 minutes, vortexing every 2-3 minutes.

    • Cool the tubes on ice for 5 minutes.

    • Add 5 mL of hexane and vortex for 30 seconds.

    • Add 3 mL of saturated NaCl solution and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer and transfer it to a new tube.

    • Repeat the hexane extraction two more times, pooling the hexane extracts.

  • Drying and Reconstitution:

    • Dry the pooled hexane extract under a stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C30 reverse-phase column.

    • Use a gradient elution program with solvents such as methanol and methyl-tert-butyl ether.

    • Monitor the elution of carotenoids using a diode array detector at wavelengths between 400 and 500 nm.

    • Identify and quantify individual carotenoids, including this compound, by comparing retention times and spectral data with authentic standards.

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol outlines the general steps for quantifying the transcript levels of genes involved in this compound biosynthesis.[6]

Materials:

  • Plant tissue (e.g., leaves, kernels)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target genes (LCYE, crtRB1, CYP97C) and a reference gene (e.g., Actin)

  • qPCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and cDNA template.

    • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Protein Extraction and Western Blotting

This protocol provides a general workflow for the detection of carotenoid biosynthesis enzymes.[7][8][9]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors

  • Bradford or BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target enzyme (e.g., anti-LCYE, anti-CrtRB1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Grind frozen plant tissue to a powder in liquid nitrogen.

    • Resuspend the powder in ice-cold protein extraction buffer containing protease inhibitors.

    • Incubate on ice with occasional vortexing.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of the extract using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Mix a known amount of protein with Laemmli sample buffer and boil for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply a chemiluminescent substrate to the membrane.

    • Detect the signal using an imaging system.

Signaling Pathways and Regulatory Networks

The production of this compound is regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli. These pathways ultimately influence the transcription of key biosynthetic genes.

Genetic Regulation of this compound Biosynthesis Pathway

zeinoxanthin_biosynthesis Lycopene Lycopene delta_Carotene δ-Carotene Lycopene->delta_Carotene LCYE alpha_Carotene α-Carotene This compound This compound alpha_Carotene->this compound CrtRB1 Lutein Lutein This compound->Lutein CYP97C delta_Carotene->alpha_Carotene LCYB LCYE LCYE (Lycopene ε-cyclase) LCYB LCYB (Lycopene β-cyclase) CrtRB1 CrtRB1 (β-carotene hydroxylase) CYP97C CYP97C (ε-ring hydroxylase)

Caption: Core enzymatic steps in the biosynthesis of this compound from lycopene.

Abiotic Stress Signaling Regulating LCYE Expression

Abiotic stresses such as drought and salinity can significantly upregulate the expression of Lycopene epsilon-cyclase (LCYE), a key enzyme controlling the flux into the α-branch of the carotenoid pathway.[10] This response is mediated by complex signaling cascades.

abiotic_stress_signaling Abiotic_Stress Abiotic Stress (Drought, Salinity) ROS Reactive Oxygen Species (ROS) Abiotic_Stress->ROS ABA Abscisic Acid (ABA) Signaling Abiotic_Stress->ABA Signal_Transduction Signal Transduction (Kinase Cascades) ROS->Signal_Transduction ABA->Signal_Transduction TFs Stress-responsive Transcription Factors (e.g., MYB, NAC, bZIP) Signal_Transduction->TFs Activation LCYE_gene LCYE Gene TFs->LCYE_gene Upregulation LCYE_protein LCYE Protein LCYE_gene->LCYE_protein Expression

Caption: Abiotic stress signaling pathway leading to the upregulation of LCYE expression.

Light Signaling Pathway Modulating Carotenoid Hydroxylation

Light is a crucial environmental signal that regulates carotenoid biosynthesis. Photoreceptors perceive light signals, which are transduced through a signaling cascade involving key regulatory proteins like HY5 and PIFs, ultimately affecting the expression of genes such as crtRB1 and CYP97C.[11][12][13][14]

light_signaling_pathway Light Light (Red, Far-Red, Blue) Photoreceptors Photoreceptors (Phytochromes, Cryptochromes) Light->Photoreceptors Activation PIFs PIFs (Transcription Factors) Light->PIFs Degradation COP1 COP1 Photoreceptors->COP1 Inhibition HY5 HY5 (Transcription Factor) COP1->HY5 Degradation crtRB1_gene crtRB1 Gene HY5->crtRB1_gene Activation CYP97C_gene CYP97C Gene HY5->CYP97C_gene Activation PIFs->crtRB1_gene Repression PIFs->CYP97C_gene Repression experimental_workflow Plant_Material Plant Material (Different varieties, stress treatments) Carotenoid_Analysis Carotenoid Analysis (HPLC) Plant_Material->Carotenoid_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Plant_Material->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Plant_Material->Protein_Analysis Data_Integration Data Integration and Correlation Analysis Carotenoid_Analysis->Data_Integration Gene_Expression->Data_Integration Protein_Analysis->Data_Integration Conclusion Elucidation of Regulatory Mechanisms Data_Integration->Conclusion

References

Methodological & Application

Application Note: Quantification of Zeinoxanthin using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of zeinoxanthin in various sample matrices, particularly from plant extracts. This compound, a monohydroxy carotenoid, is an important intermediate in the biosynthesis of lutein (B1675518) in plants.[1] Its accurate quantification is crucial for researchers in the fields of plant biology, food science, and nutraceuticals. The described method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection, offering excellent sensitivity and selectivity. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and data analysis.

Introduction

This compound is a naturally occurring xanthophyll pigment found in a variety of plants, including maize (corn).[2] As a precursor to lutein, a carotenoid known for its role in eye health, the study of this compound distribution and concentration is of significant interest. High-performance liquid chromatography (HPLC) is the predominant analytical technique for the separation and quantification of carotenoids due to its high resolution and sensitivity.[3] This application note presents a detailed HPLC method optimized for the analysis of this compound. The method is suitable for researchers, scientists, and professionals in drug development who require accurate and reproducible quantification of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector is recommended.

  • Chromatography Column: A C30 reverse-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm) is preferred for optimal separation of carotenoid isomers.[4][5] Alternatively, a C18 column can be used, though it may provide less resolution for certain isomers.[6]

  • Solvents: HPLC grade methanol (B129727) (MeOH), methyl-tert-butyl ether (MTBE), and water are required.

  • Reagents: Potassium hydroxide (B78521) (KOH), butylated hydroxytoluene (BHT), and analytical standards of this compound are necessary.

Standard Preparation

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or a mixture of solvents used in the mobile phase). From the stock solution, prepare a series of working standards of varying concentrations to generate a calibration curve. Protect all standard solutions from light and store at low temperatures to prevent degradation.

Sample Preparation (from Plant Material)
  • Homogenization: Homogenize the plant material (e.g., maize kernels, leaves) to a fine powder.

  • Saponification: To hydrolyze carotenoid esters and remove interfering lipids, a saponification step is often employed.[7][8] Treat the homogenized sample with a methanolic potassium hydroxide solution. This step should be performed in the dark and under an inert atmosphere (e.g., nitrogen) to minimize degradation of carotenoids.

  • Extraction: After saponification, extract the carotenoids using a suitable organic solvent such as a mixture of petroleum ether and diethyl ether. The addition of an antioxidant like BHT to the extraction solvent is recommended to prevent oxidation.[9]

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase or a compatible solvent.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method

  • Column: C30 reverse-phase column (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Methanol/Water (95:5, v/v) with 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C[7]

  • Detection Wavelength: 450 nm[7]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
25.0595
30.0595
31.0955
40.0955

Results and Discussion

The described HPLC method provides excellent separation of this compound from other carotenoids commonly found in plant extracts. The use of a C30 column is particularly advantageous for resolving geometric isomers of carotenoids.[4][5] Identification of this compound is achieved by comparing the retention time and the UV-Vis spectrum of the peak in the sample chromatogram with that of an authentic standard. Quantification is performed by integrating the peak area at 450 nm and using a calibration curve generated from the this compound standards.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of carotenoids using similar HPLC methods. These values should be determined for each specific laboratory and sample matrix.

ParameterTypical ValueReference
Retention Time (Zeaxanthin)~11-13 min[10]
Linearity (R²)> 0.998[11][12]
Limit of Detection (LOD)0.020 - 0.063 mg/L[11][12]
Limit of Quantification (LOQ)0.067 - 0.209 mg/L[11][12]
Recovery83 - 107%[4]

Conclusion

The HPLC method detailed in this application note is a reliable and sensitive approach for the quantification of this compound in plant materials. The combination of a C30 column and a gradient elution program allows for the effective separation of this compound from a complex mixture of carotenoids. This protocol provides a solid foundation for researchers and scientists requiring accurate determination of this important xanthophyll. For optimal results, method validation should be performed in the specific sample matrix of interest.

Experimental Protocols

Detailed Protocol for Sample Preparation from Maize Kernels
  • Grinding: Weigh approximately 10 g of maize kernels and grind them into a fine powder using a laboratory mill.

  • Saponification:

    • Transfer 1 g of the powdered sample to a 50 mL screw-cap tube.

    • Add 10 mL of a 10% (w/v) potassium hydroxide solution in methanol.

    • Add a small amount of antioxidant (e.g., 0.1% BHT).

    • Blanket the headspace of the tube with nitrogen, cap tightly, and vortex to mix.

    • Place the tube in a shaking water bath at 60°C for 1 hour in the dark.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 10 mL of petroleum ether and 5 mL of deionized water.

    • Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction of the aqueous layer two more times with 10 mL of petroleum ether each time.

    • Combine all organic extracts.

  • Washing:

    • Wash the combined organic extracts by adding 20 mL of deionized water, gently inverting the tube several times, and then allowing the layers to separate.

    • Discard the lower aqueous layer.

    • Repeat the washing step until the aqueous layer is neutral (check with pH paper).

  • Drying and Reconstitution:

    • Dry the washed organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.

    • Immediately reconstitute the residue in 2 mL of the initial HPLC mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Filtration:

    • Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Plant Material (e.g., Maize Kernels) homogenization Homogenization sample->homogenization saponification Saponification (Methanolic KOH, BHT, 60°C) homogenization->saponification extraction Liquid-Liquid Extraction (Petroleum Ether) saponification->extraction evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Initial Mobile Phase) evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection (20 µL) filtration->hplc_injection separation Chromatographic Separation (C30 Column, Gradient Elution) hplc_injection->separation detection PDA Detection (450 nm) separation->detection identification Peak Identification (Retention Time & UV-Vis Spectrum) detection->identification quantification Quantification (Peak Area vs. Calibration Curve) identification->quantification result This compound Concentration quantification->result

Caption: Experimental workflow for this compound quantification.

lutein_biosynthesis lycopene Lycopene alpha_carotene α-Carotene lycopene->alpha_carotene Lycopene β-cyclase & Lycopene ε-cyclase This compound This compound alpha_carotene->this compound β-ring hydroxylase lutein Lutein This compound->lutein ε-ring hydroxylase

References

Zeinoxanthin Extraction from Plant Materials: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive set of application notes and protocols for the extraction of zeinoxanthin from plant materials has been developed to aid researchers, scientists, and drug development professionals. This detailed guide provides a thorough overview of various extraction methodologies, quantitative data, and insights into the biological significance of this xanthophyll.

This compound, a naturally occurring carotenoid pigment, is a monohydroxylated xanthophyll that plays a role in the light-harvesting complexes of plants. While not as extensively studied as its counterparts lutein (B1675518) and zeaxanthin (B1683548), interest in this compound is growing due to its potential antioxidant properties and its role as a biomarker in carotenoid biosynthesis studies. This document outlines protocols for its extraction from key plant sources, primarily maize and citrus fruits, and provides a framework for its quantification and further investigation.

Data Presentation: Quantitative Analysis of Carotenoids in Plant Materials

The concentration of this compound can vary significantly depending on the plant species, variety, and maturity. While specific quantitative data for this compound is not as abundant as for other major carotenoids, the following tables provide context based on available literature for total carotenoids, lutein, and zeaxanthin in maize and orange peel, where this compound is also present.

Table 1: Carotenoid Content in Maize (Zea mays) Germplasm (µg/g dry weight)

CarotenoidMinimum Content (µg/g)Maximum Content (µg/g)Average Content (µg/g)Reference
Total Carotenoids8.464.06-[1][2]
Lutein0.827.313.2[2]
Zeaxanthin1.621.66.8[2]
β-carotene04.54-[1]
β-cryptoxanthin03.31-[1]

Table 2: Carotenoid Content in Orange (Citrus sinensis) Peel (µg/g dry weight)

CarotenoidContent Range (µg/g)Reference
Total Carotenoids2040[3]
(all-E)-Violaxanthin estersPredominant[4]
(all-E)-Lutein estersPresent[4]
(all-E)-β-CryptoxanthinPresent[4]
This compoundIdentified[5]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and quantification of this compound from plant materials. These protocols are based on established methods for carotenoid extraction and can be adapted based on laboratory equipment and specific research needs.

Protocol 1: Conventional Solvent Extraction of this compound from Maize

This protocol is adapted from methods used for the extraction of zeaxanthin and lutein from maize, where this compound is also present.

1. Sample Preparation:

  • Obtain maize kernels and freeze-dry them to a moisture content below 10%.

  • Grind the lyophilized kernels into a fine powder (particle size 0.5-1.0 mm).

  • Store the powder in an airtight, opaque container at -20°C until extraction.

2. Extraction:

  • Weigh 5 g of the maize powder into a 100 mL flask.

  • Add 50 mL of a solvent mixture of acetone (B3395972) and water (9:1, v/v).

  • Stir the mixture on a magnetic stirrer for 1 hour at room temperature, protected from light.

  • Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper.

  • Re-extract the residue with fresh solvent until the residue is colorless.

  • Combine all filtrates.

3. Saponification (Optional, to hydrolyze interfering esters and lipids):

  • Evaporate the combined filtrate to a concentrated oily residue using a rotary evaporator at a temperature below 40°C.

  • Add 50 mL of 10% (w/v) methanolic potassium hydroxide (B78521) (KOH) to the residue.

  • Stir the mixture for 4-6 hours at room temperature in the dark.

  • After saponification, transfer the mixture to a separatory funnel.

  • Add 50 mL of diethyl ether and 50 mL of distilled water.

  • Gently shake to partition the phases. The upper ether layer contains the carotenoids.

  • Collect the upper layer and wash it with distilled water until the washings are neutral (pH 7).

4. Final Preparation:

  • Dry the ether layer over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of MTBE and methanol).

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Orange Peel

This protocol utilizes ultrasonication to enhance extraction efficiency from citrus peel.

1. Sample Preparation:

  • Manually peel fresh oranges and freeze-dry the peels.

  • Pulverize the dried peels into a fine powder.

  • Sieve the powder to obtain a uniform particle size (e.g., 470 µm).[6]

2. Extraction:

  • Place 1 g of the orange peel powder in a 50 mL centrifuge tube.

  • Add 20 mL of ethanol (B145695) (95%).

  • Place the tube in an ultrasonic bath.

  • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C) and a frequency of 40 kHz.[7]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant.

  • Repeat the extraction process on the residue to ensure complete recovery.

  • Combine the supernatants.

3. Post-Extraction:

  • The combined extract can be directly analyzed by HPLC or subjected to saponification as described in Protocol 1, if necessary.

  • If not proceeding immediately, store the extract at -20°C in the dark.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound

SFE is a green technology that uses supercritical CO₂ as the primary solvent. This protocol provides a general framework.

1. Sample Preparation:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. SFE Parameters:

  • Apparatus: Laboratory-scale SFE system.

  • Supercritical Fluid: Carbon dioxide (CO₂).

  • Co-solvent: Ethanol (to increase the polarity of the fluid and enhance xanthophyll extraction).

  • Pressure: 200-400 bar.

  • Temperature: 40-60°C.[8]

  • CO₂ Flow Rate: 2-4 L/min.

  • Co-solvent Percentage: 5-15%.

  • Extraction Time: 60-120 minutes.

3. Procedure:

  • Load the powdered plant material into the extraction vessel.

  • Pressurize the system with CO₂ to the desired pressure and heat to the set temperature.

  • Introduce the ethanol co-solvent at the specified percentage.

  • Begin the dynamic extraction, allowing the supercritical fluid to pass through the sample.

  • Collect the extract in a separator by reducing the pressure, which causes the CO₂ to return to a gaseous state, leaving the extracted carotenoids behind.

Protocol 4: HPLC Quantification of this compound

This method can be used to separate and quantify this compound in the obtained extracts.

1. HPLC System:

  • HPLC with a photodiode array (PDA) or UV-Vis detector.

  • C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (e.g., 81:15:4, v/v/v).

  • Mobile Phase B: Methanol/MTBE (e.g., 7:93, v/v/v).

  • A gradient elution is typically used to separate a wide range of carotenoids. A starting condition of 100% A, followed by a linear gradient to 100% B over 30-40 minutes, can be a good starting point for optimization.

3. Detection:

  • Monitor the elution at 450 nm.

  • Identification of this compound can be confirmed by its retention time compared to a standard (if available) and its characteristic UV-Vis absorption spectrum.

4. Quantification:

  • Quantification is performed by creating a calibration curve with a this compound standard of known concentrations. In the absence of a commercial standard, quantification can be estimated using the calibration curve of a structurally similar carotenoid like lutein or zeaxanthin, with the understanding that this will be an approximation.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant materials.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Preparation cluster_analysis Analysis plant_material Plant Material (Maize, Orange Peel) drying Drying (Freeze-drying) plant_material->drying grinding Grinding and Sieving drying->grinding solvent_ext Conventional Solvent Extraction grinding->solvent_ext uae_ext Ultrasound-Assisted Extraction (UAE) grinding->uae_ext sfe_ext Supercritical Fluid Extraction (SFE) grinding->sfe_ext filtration Filtration/Centrifugation solvent_ext->filtration uae_ext->filtration sfe_ext->filtration saponification Saponification (Optional) filtration->saponification concentration Solvent Evaporation saponification->concentration reconstitution Reconstitution in Injection Solvent concentration->reconstitution hplc HPLC-PDA Analysis reconstitution->hplc quantification Quantification hplc->quantification

General workflow for this compound extraction and analysis.
Carotenoid Biosynthesis Pathway Leading to this compound

This diagram illustrates the biosynthetic pathway of carotenoids in plants, highlighting the formation of this compound.

G cluster_alpha α-branch cluster_beta β-branch ggpp Geranylgeranyl Pyrophosphate (GGPP) phytoene Phytoene ggpp->phytoene lycopene Lycopene phytoene->lycopene alpha_carotene α-Carotene lycopene->alpha_carotene Lycopene ε-cyclase beta_carotene β-Carotene lycopene->beta_carotene Lycopene β-cyclase This compound This compound alpha_carotene->this compound alpha_carotene->this compound β-ring hydroxylase lutein Lutein This compound->lutein This compound->lutein ε-ring hydroxylase zeaxanthin Zeaxanthin beta_carotene->zeaxanthin

Simplified carotenoid biosynthesis pathway in plants.
General Cellular Signaling of Xanthophylls

While a specific signaling pathway for this compound is not established, this diagram outlines the general mechanisms by which xanthophylls are thought to exert their biological effects at the cellular level.

G cluster_ext Extracellular cluster_cell Cellular xanthophylls Xanthophylls (e.g., this compound) cell_membrane Cell Membrane Integration xanthophylls->cell_membrane antioxidant_defense Antioxidant Defense xanthophylls->antioxidant_defense ROS Quenching apocarotenoids Apocarotenoids (Metabolites) xanthophylls->apocarotenoids Enzymatic Cleavage cell_membrane->antioxidant_defense Membrane Stability ros Reactive Oxygen Species (ROS) ros->antioxidant_defense nfkb NF-κB Pathway antioxidant_defense->nfkb Inhibition inflammation Inflammatory Response nfkb->inflammation Activation nhr Nuclear Hormone Receptors (e.g., RAR, RXR) apocarotenoids->nhr Activation gene_expression Gene Expression Modulation nhr->gene_expression

General mechanisms of xanthophyll cellular activity.

Concluding Remarks

The protocols and data presented herein provide a solid foundation for the extraction, quantification, and study of this compound from plant materials. As research into the specific biological functions of this and other minor carotenoids continues to evolve, the development of robust and standardized methodologies is paramount. It is anticipated that this guide will serve as a valuable resource for the scientific community, fostering further exploration into the potential applications of this compound in nutrition, health, and drug development.

References

Application Note: Analysis of Zeinoxanthin Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zeinoxanthin is a naturally occurring xanthophyll, an oxygenated derivative of carotenoids. It is an intermediate in the biosynthesis of lutein (B1675518) from α-carotene.[1] Carotenoids play crucial roles in photosynthesis, act as antioxidants, and are precursors to plant hormones.[2][3] Given their importance in plant biology and potential benefits for human health, accurate identification and quantification of specific carotenoids like this compound are essential. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a highly sensitive and selective method for analyzing these complex molecules in various biological matrices.[4][5] This application note details a robust methodology for the analysis of this compound using LC-MS/MS.

Methodology Overview

The analysis of this compound involves three primary stages: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation : Effective extraction is critical due to the lipophilic nature of carotenoids. This often involves solvent extraction using combinations of hexane, dichloromethane, ethanol, or ethyl acetate.[6][7] For many biological samples, such as fruits and plant tissues, this compound exists as fatty acid esters. A saponification step, typically using methanolic potassium hydroxide (B78521) (KOH), is employed to hydrolyze these esters into the free xanthophyll form, simplifying the chromatographic profile and aiding quantification.[6][8][9]

  • Chromatographic Separation (LC) : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other carotenoids and matrix components. Reversed-phase columns, especially C30 columns, are highly effective for separating carotenoid isomers due to their unique shape selectivity.[8][10] The mobile phase typically consists of a gradient mixture of solvents like methanol, methyl tert-butyl ether (MTBE), and acetonitrile.[9][10]

  • Mass Spectrometric Detection (MS/MS) : Tandem mass spectrometry (MS/MS) provides the selectivity needed for unambiguous identification and quantification. Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for carotenoids as it yields abundant protonated molecules ([M+H]⁺) with less in-source fragmentation.[4][11] Analysis is typically performed in the positive ion mode.[12][13] By selecting the protonated molecule of this compound as the precursor ion and monitoring its specific fragment ions (e.g., through water loss), a highly selective and sensitive quantification method, such as Multiple Reaction Monitoring (MRM), can be established.[14]

Results and Discussion

Using LC-APCI-MS/MS, this compound (C₄₀H₅₆O, molecular weight ≈ 552.8 g/mol ) is typically detected as its protonated molecule, [M+H]⁺, at an m/z of approximately 553.4. In tandem mass spectrometry, a characteristic fragmentation pattern is the neutral loss of a water molecule (-18 Da) from the precursor ion, resulting in a prominent product ion at m/z 535.4.[4][5][15] This transition (m/z 553.4 → 535.4) is a reliable choice for quantitative analysis using MRM. The relative intensity of this water loss can also help differentiate this compound from its isomer, lutein, which has a hydroxyl group in a different position.[15]

Protocol: Quantitative Analysis of this compound by LC-MS/MS

1. Scope

This protocol provides a detailed procedure for the extraction, separation, and quantification of this compound from plant tissues using UHPLC coupled with a tandem mass spectrometer.

2. Materials and Reagents

  • Solvents : Hexane, Dichloromethane, Ethanol, Methanol, Methyl tert-butyl ether (MTBE) - all HPLC or MS grade.

  • Reagents : Potassium hydroxide (KOH), Butylated hydroxytoluene (BHT), Ammonium acetate, Formic acid, Phosphate (B84403) buffer.

  • Standards : Authentic this compound standard.

  • Equipment : Homogenizer, Centrifuge, Rotary evaporator or nitrogen evaporator, UHPLC system, Tandem mass spectrometer with APCI source, C30 reversed-phase column (e.g., 250 x 4.6 mm, 3 µm).

3. Sample Preparation (Extraction and Saponification)

  • Homogenization : Weigh approximately 1-2 g of lyophilized and ground sample material into a centrifuge tube.

  • Extraction : Add 10 mL of a solvent mixture (e.g., hexane:dichloromethane:ethanol 2:1:1 v/v/v) containing 0.1% BHT.[6] Homogenize for 2-3 minutes.

  • Centrifugation : Centrifuge at 5000 x g for 10 minutes at 4°C. Collect the supernatant. Repeat the extraction on the pellet twice more.

  • Pooling and Evaporation : Pool the supernatants and evaporate to dryness under a stream of nitrogen at a temperature no higher than 35°C.

  • Saponification : Re-dissolve the dried extract in 5 mL of 10% methanolic KOH. To prevent carotenoid loss due to micelle formation, add an equal volume of phosphate buffer.[6]

  • Incubation : Seal the tube under nitrogen and incubate in the dark at room temperature for 16 hours or at 50-60°C for 1-2 hours to hydrolyze esters.[8][10]

  • Re-extraction : After saponification, add 10 mL of MTBE and 10 mL of deionized water. Vortex thoroughly and centrifuge to separate the phases.

  • Final Preparation : Collect the upper organic (MTBE) layer. Wash the layer with deionized water two to three times to remove residual KOH. Evaporate the final organic layer to dryness under nitrogen.

  • Reconstitution : Reconstitute the dried extract in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., Methanol/MTBE 80:20 v/v). Filter through a 0.22 µm filter into an LC vial.

4. UHPLC-MS/MS Analysis

  • UHPLC System :

    • Column : C30 column (e.g., 250 x 4.6 mm, 3 µm)

    • Column Temperature : 25-30°C[7]

    • Mobile Phase A : Methanol with 0.1% Formic Acid

    • Mobile Phase B : MTBE with 0.1% Formic Acid

    • Gradient : A typical gradient might start at 95% A, decrease to 30% A over 30 minutes, then return to initial conditions.[9]

    • Flow Rate : 0.8 - 1.0 mL/min

    • Injection Volume : 5-10 µL

  • Mass Spectrometer :

    • Ion Source : APCI

    • Ionization Mode : Positive

    • APCI Vaporizer Temperature : 350-400°C[4]

    • Capillary Temperature : 300°C[4]

    • Sheath and Aux Gas : Optimized for the specific instrument.

    • Data Acquisition : Multiple Reaction Monitoring (MRM)

5. Data Analysis

  • Identification : Identify the this compound peak by matching its retention time with that of an authentic standard and by confirming the specific MRM transition.

  • Quantification : Construct a calibration curve by injecting known concentrations of the this compound standard. Quantify the amount of this compound in the samples by interpolating their peak areas against the calibration curve.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters for the quantitative analysis of this compound.

ParameterValueReference
Precursor Ion ([M+H]⁺) m/z 553.4Calculated
Quantifier Product Ion m/z 535.4 ([M+H-H₂O]⁺)[4][5][15]
Qualifier Product Ion m/z 461.4 ([M+H-Toluene]⁺)[4]
Ionization Mode Positive APCI[4][11]
LOD/LOQ Varies; can be in the low ng to µg/mL range depending on the matrix and method.[13][16]

Visualizations

G Experimental Workflow for this compound Analysis Sample Biological Sample (e.g., Plant Tissue) Extraction Solvent Extraction (Hexane/DCM/EtOH + BHT) Sample->Extraction Saponification Saponification (Methanolic KOH) Extraction->Saponification Cleanup Liquid-Liquid Partition (MTBE/Water) Saponification->Cleanup FinalPrep Dry & Reconstitute in Mobile Phase Cleanup->FinalPrep LCMS LC-MS/MS Analysis (C30 Column, APCI+) FinalPrep->LCMS Data Data Processing & Quantification LCMS->Data G Biosynthesis Pathway of this compound and Lutein cluster_alpha α-Branch cluster_beta β-Branch Lycopene Lycopene a_Carotene a_Carotene Lycopene->a_Carotene LCYE + LCYB b_Carotene b_Carotene Lycopene->b_Carotene LCYB This compound This compound a_Carotene->this compound BCH Lutein Lutein This compound->Lutein CYP97C b_Cryptoxanthin b_Cryptoxanthin b_Carotene->b_Cryptoxanthin BCH Zeaxanthin Zeaxanthin b_Cryptoxanthin->Zeaxanthin BCH

References

Protocol for the Isolation and Purification of Zeinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Zeinoxanthin, a monohydroxy carotenoid, is a valuable natural pigment with significant antioxidant properties. It is found in various natural sources, most notably in corn (Zea mays) and its co-products like corn gluten meal. As a member of the xanthophyll family, this compound is structurally related to other important carotenoids such as lutein (B1675518) and zeaxanthin (B1683548). Its potential applications in the pharmaceutical, nutraceutical, and food industries are expanding due to its role in eye health and as a potent antioxidant.

This document provides a detailed protocol for the isolation and purification of this compound from corn gluten meal. The methodology is based on established principles of carotenoid extraction and purification, adapted for the specific properties of this compound. The protocol outlines steps for extraction, saponification to hydrolyze carotenoid esters, and subsequent purification using column chromatography and high-performance liquid chromatography (HPLC).

Experimental Protocols

Extraction of Crude Carotenoids from Corn Gluten Meal

This protocol describes the extraction of the total carotenoid fraction, including this compound, from corn gluten meal using an ultrasonic-assisted solvent extraction method.

Materials:

  • Corn gluten meal

  • 95% Ethanol (B145695)

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Weigh 100 g of finely ground corn gluten meal and place it into a suitable flask.

  • Add 95% ethanol at a solid-to-liquid ratio of 1:7.9 (w/v).

  • Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 56°C.

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.

  • Carefully decant the supernatant containing the crude carotenoid extract.

  • Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude carotenoid oleoresin.

Saponification of Crude Carotenoid Extract

Saponification is a critical step to hydrolyze the esterified carotenoids, releasing the free xanthophylls, including this compound, for subsequent purification.

Materials:

  • Crude carotenoid oleoresin

  • Ethanolic potassium hydroxide (B78521) (KOH) solution (10% w/v)

  • Nitrogen gas

  • Separatory funnel

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude carotenoid oleoresin in a minimal amount of 95% ethanol.

  • Transfer the solution to a round-bottom flask and add the 10% ethanolic KOH solution.

  • Flush the flask with nitrogen gas to create an inert atmosphere, which prevents the oxidation of carotenoids.

  • Heat the mixture at 60°C for 2 hours with constant stirring.

  • After saponification, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of n-hexane.

  • Add saturated NaCl solution to facilitate phase separation.

  • Gently shake the separatory funnel and allow the layers to separate. The upper hexane (B92381) layer will contain the free carotenoids.

  • Collect the upper hexane layer and wash it twice with saturated NaCl solution to remove residual alkali and soaps.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Concentrate the dried hexane extract using a rotary evaporator to obtain the saponified carotenoid extract.

Purification of this compound by Column Chromatography

This step provides a preliminary purification of this compound from the saponified extract using silica (B1680970) gel column chromatography.

Materials:

  • Saponified carotenoid extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • n-Hexane

  • Acetone

  • Collection vials

Procedure:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

  • Dissolve the saponified carotenoid extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

  • Elute the column with a stepwise gradient of n-hexane and acetone. Start with 100% n-hexane and gradually increase the polarity by adding acetone.

  • Collect the fractions and monitor the separation of the yellow-orange bands. This compound, being a monohydroxy xanthophyll, will elute after the carotenes (like β-carotene) and before the dihydroxy xanthophylls (lutein and zeaxanthin).

  • Monitor the fractions by thin-layer chromatography (TLC) or UV-Vis spectroscopy to identify the fractions containing this compound.

  • Pool the this compound-rich fractions and concentrate them using a rotary evaporator.

High-Performance Liquid Chromatography (HPLC) Purification

Final purification of this compound to a high purity level is achieved by semi-preparative HPLC. A C30 column is recommended for optimal separation of carotenoid isomers.

Materials:

  • Partially purified this compound fraction

  • HPLC system with a photodiode array (PDA) detector

  • C30 reversed-phase HPLC column (e.g., 250 x 10 mm, 5 µm)

  • HPLC-grade methanol (B129727) (MeOH)

  • HPLC-grade methyl-tert-butyl ether (MTBE)

  • HPLC-grade water

Procedure:

  • Dissolve the partially purified this compound fraction in a suitable mobile phase solvent.

  • Set up the HPLC system with the C30 column.

  • The mobile phase can be a gradient of methanol, methyl-tert-butyl ether, and water. A suggested starting point is a gradient elution that begins with a high percentage of methanol and water and gradually increases the percentage of methyl-tert-butyl ether to elute the more non-polar compounds.

  • Inject the sample onto the HPLC column.

  • Monitor the elution profile at the absorption maximum of this compound (approximately 445 nm).

  • Collect the peak corresponding to this compound. The elution order on a C30 column is typically influenced by polarity, with more polar compounds eluting earlier.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Evaporate the solvent from the collected fraction under a stream of nitrogen to obtain pure this compound crystals.

Data Presentation

ParameterExtractionColumn ChromatographyHPLC Purification
Starting Material Corn Gluten MealSaponified ExtractPartially Purified this compound
Yield Varies (dependent on source)--
Purity LowModerate>95%
Primary Solvents 95% Ethanoln-Hexane, AcetoneMethanol, MTBE, Water
Key Equipment Ultrasonic Bath, CentrifugeGlass Chromatography ColumnHPLC with C30 Column

Note: Specific yield and purity data for this compound are not widely reported and will depend on the specific batch of corn gluten meal and the precise execution of the protocol. The values for the closely related zeaxanthin can reach up to 96.2% purity with a recovery of 91.4% from a crude extract using advanced chromatographic techniques.[1]

Visualizations

Experimental Workflow for this compound Isolation

Zeinoxanthin_Isolation_Workflow start Corn Gluten Meal extraction Ultrasonic-Assisted Extraction (95% Ethanol, 56°C, 45 min) start->extraction crude_extract Crude Carotenoid Extract extraction->crude_extract saponification Saponification (Ethanolic KOH, 60°C, 2h) crude_extract->saponification saponified_extract Saponified Carotenoid Extract saponification->saponified_extract column_chrom Silica Gel Column Chromatography (n-Hexane/Acetone gradient) saponified_extract->column_chrom partial_purified Partially Purified this compound column_chrom->partial_purified hplc Semi-Preparative HPLC (C30 Column, MeOH/MTBE/Water gradient) partial_purified->hplc pure_this compound Pure this compound (>95%) hplc->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic RawMaterial Raw Material (Corn Gluten Meal) CrudeExtract Crude Extract (Mixture of Carotenoids, Chlorophylls, Lipids) RawMaterial->CrudeExtract Extraction SaponifiedExtract Saponified Extract (Free Carotenoids, Fatty Acid Soaps) CrudeExtract->SaponifiedExtract Saponification PartiallyPure Partially Pure this compound (Separated from major non-polar and highly polar impurities) SaponifiedExtract->PartiallyPure Column Chromatography HighlyPure Highly Pure this compound (Isomerically Pure) PartiallyPure->HighlyPure HPLC

Caption: Logical progression of purification stages for this compound.

References

Zeinoxanthin as a Potential Biomarker in Metabolic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeinoxanthin, a xanthophyll carotenoid, is emerging as a molecule of interest in the landscape of metabolic research. As an intermediate in the carotenoid biosynthetic pathway, its presence and concentration in biological systems may offer insights into metabolic health and disease. This document provides detailed application notes and protocols for utilizing this compound as a potential biomarker in metabolic studies, with a particular focus on its relevance to metabolic syndrome. While direct research on this compound is still developing, data from its close isomer, zeaxanthin (B1683548), and other carotenoids provide a strong rationale for its investigation.

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Chronic low-grade inflammation and oxidative stress are key underlying factors in the pathogenesis of metabolic syndrome. Carotenoids, known for their antioxidant and anti-inflammatory properties, have been inversely associated with the risk of metabolic syndrome.[1][2][3][4] Lower serum levels of total carotenoids are often observed in individuals with metabolic syndrome compared to healthy individuals.[5]

Application Notes

This compound as a Biomarker for Metabolic Health

The utility of this compound as a biomarker stems from its dietary origin and its role in metabolic pathways. Lower serum concentrations of carotenoids, including those structurally similar to this compound, have been associated with increased markers of inflammation such as C-reactive protein.[6] Given the inflammatory nature of metabolic syndrome,[7][8] measuring this compound levels could provide an indication of an individual's antioxidant status and inflammatory state.

While many studies group lutein (B1675518) and zeaxanthin together, some evidence suggests that higher intakes of specific carotenoids are associated with a lower prevalence of metabolic syndrome.[3] For instance, a study on obese mice demonstrated that zeaxanthin, a close isomer of this compound, effectively suppressed obesity, improved insulin (B600854) resistance, and positively modulated gut microbiota.[9][10] These findings suggest that individual xanthophylls may have distinct biological activities relevant to metabolic health.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound in the context of metabolic disease are an active area of research. However, studies on the closely related xanthophyll, zeaxanthin, have provided valuable insights. In a high-fat-diet-induced obesity mouse model, zeaxanthin was shown to improve insulin resistance and glucose metabolism by activating the hepatic PI3K/Akt signaling pathway.[9][10] This pathway is crucial for regulating glucose uptake, glycogen (B147801) synthesis, and cell growth and survival. Dysregulation of the PI3K/Akt pathway is a hallmark of insulin resistance.

Furthermore, carotenoids and their derivatives can influence adipocyte biology, including adipogenesis and the production of inflammatory mediators.[11] The Wnt/β-catenin signaling pathway, a critical regulator of adipogenesis, is another potential target for phytochemicals, including carotenoids, in the context of obesity and metabolic dysfunction.[12][13][14]

Quantitative Data Summary

Direct quantitative data linking specific this compound levels to metabolic syndrome components in human studies are limited. Most studies have reported combined concentrations of lutein and zeaxanthin. However, data from studies on zeaxanthin and other carotenoids in relation to metabolic health can serve as a valuable reference.

BiomarkerPopulationKey FindingsReference
ZeaxanthinHigh-fat-diet-induced obese miceFasting blood glucose decreased by 14.9%; HOMA-IR decreased by 29.8% with zeaxanthin treatment.[9][10]
Lutein/ZeaxanthinPremenopausal womenNo significant association with biomarkers of insulin resistance (HOMA-IR).[15]
Total Carotenoids, β-carotene, α-caroteneOlder adults with and without Metabolic SyndromeSerum levels were significantly lower in the metabolic syndrome group.[5]
Dietary Carotenoids (β-carotene, α-carotene, lycopene)Middle-aged and elderly menHigher intake was associated with a lower prevalence of metabolic syndrome and lower measures of adiposity.[3]
Serum CarotenoidsNon-smoking adultsConcentrations were significantly lower in individuals with elevated C-reactive protein levels.[6]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Human Plasma/Serum by HPLC

This protocol is adapted from established methods for carotenoid analysis from human plasma and serum.[9][16][17]

Materials:

  • Human plasma or serum

  • Ethanol (B145695) (absolute)

  • n-Hexane

  • Butylated hydroxytoluene (BHT)

  • Nitrogen gas

  • Mobile phase solvents (e.g., methanol (B129727), methyl-tert-butyl ether (MTBE))

  • This compound standard

  • HPLC system with a C30 column and UV/Vis or photodiode array (PDA) detector

Procedure:

  • Sample Preparation:

    • To 200 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ethanol to precipitate proteins.

    • Vortex the mixture for 30 seconds.

  • Extraction:

    • Add 500 µL of n-hexane containing 0.1% BHT to the tube.

    • Vortex vigorously for 2 minutes to extract the carotenoids.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the layers.

    • Carefully transfer the upper hexane (B92381) layer to a clean tube.

    • Repeat the extraction step with another 500 µL of n-hexane and pool the hexane extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., a mixture of methanol and MTBE).

    • Vortex for 30 seconds and transfer to an HPLC vial.

  • HPLC Analysis:

    • Inject 20 µL of the reconstituted sample into the HPLC system.

    • Use a C30 reverse-phase column for optimal separation of carotenoid isomers.

    • Employ a gradient elution with a mobile phase consisting of methanol and MTBE.

    • Set the detector to monitor at the maximum absorption wavelength for this compound (approximately 450 nm).

    • Quantify this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma 200 µL Plasma/Serum ethanol Add 200 µL Ethanol plasma->ethanol vortex1 Vortex 30s ethanol->vortex1 hexane Add 500 µL Hexane/BHT vortex1->hexane vortex2 Vortex 2 min hexane->vortex2 centrifuge Centrifuge 10,000g, 5 min vortex2->centrifuge collect Collect Supernatant centrifuge->collect repeat_ext Repeat Extraction collect->repeat_ext dry Dry under Nitrogen repeat_ext->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC-PDA Analysis reconstitute->hplc quantify Quantify this compound hplc->quantify

Caption: Experimental workflow for this compound analysis.

carotenoid_biosynthesis GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS alpha_carotene α-Carotene Lycopene->alpha_carotene LCYE, LCYB beta_carotene β-Carotene Lycopene->beta_carotene LCYB This compound This compound alpha_carotene->this compound β-hydroxylase Zeaxanthin Zeaxanthin beta_carotene->Zeaxanthin β-hydroxylase Lutein Lutein This compound->Lutein ε-hydroxylase

Caption: Simplified carotenoid biosynthetic pathway.

PI3K_Akt_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (potential modulator) IR Insulin Receptor This compound->IR ? IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates GSK3 GSK3β Akt->GSK3 inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glycogen_synthesis Glycogen Synthesis GSK3->Glycogen_synthesis promotes Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake

Caption: Potential modulation of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Zeinoxanthin Quantification in Maize Kernels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeinoxanthin is a xanthophyll carotenoid present in maize kernels that plays a role in the α-carotene branch of the carotenoid biosynthesis pathway.[1] Accurate quantification of this compound and other carotenoids is crucial for various research applications, including crop improvement programs for enhanced nutritional value, understanding carotenoid metabolism, and for the development of natural colorants and dietary supplements.[2][3] This document provides detailed protocols for the extraction and quantification of this compound from maize kernels using High-Performance Liquid Chromatography (HPLC) and spectrophotometry.

Data Presentation

The concentration of this compound and other major carotenoids can vary significantly across different maize varieties. The following tables summarize representative quantitative data from various studies.

Table 1: Carotenoid Content in Different Maize Varieties (µg/g dry weight)

CarotenoidBRS 1030MPA 01MGPRRV*RosadoBranco
Lutein (B1675518)1.334.542.821.960.560.19
Zeaxanthin (B1683548) 13.70 9.62 4.86 5.68 0.95 0.26
β-carotene0.060.090.060.04n.d.0.00
Data adapted from a study on maize local varieties from Southern Brazil.[4] RV: Roxo do Valdecir, n.d.: not detected.

Table 2: Average Carotenoid Content in a Panel of 88 Temperate Maize Accessions (µg/g dry matter)

CarotenoidAverage ContentRange
Lutein (LUT)13.20.8 - 27.3
Zeaxanthin (ZEA) 6.8 1.6 - 21.6
α-cryptoxanthin (αCX)--
β-cryptoxanthin (βCX)--
α-carotene (αC)--
β-carotene (βC)--
Total Carotenoids-8.4 - 50.4
Data from a study on temperate maize from Southeast Europe.[2][5]

Table 3: Xanthophyll Content in Yellow Dent Corn (µg/g)

XanthophyllContent
Lutein15.7
Zeaxanthin 5.7
β-cryptoxanthin0.57
Total Xanthophylls 21.97
Data from an HPLC analysis of xanthophylls in corn.[6]

Experimental Protocols

Protocol 1: Extraction of Carotenoids from Maize Kernels

This protocol describes the extraction of carotenoids from maize kernels, a necessary first step for both HPLC and spectrophotometric analysis.

Materials:

  • Maize kernels

  • Grinder or mill

  • Freeze-dryer (optional)

  • Organic solvents: Hexane, Acetone, Ethanol, Methanol (MeOH), Ethyl Acetate (B1210297), Tetrahydrofuran (THF)[7][8]

  • Butylated hydroxytoluene (BHT)[4]

  • Potassium hydroxide (B78521) (KOH) solution (30% in ethanol)[9]

  • Ascorbic acid[9]

  • Saturated sodium chloride solution[8]

  • Diatomaceous earth (e.g., Celite)[10]

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Amber glass vials to protect from light[11]

Procedure:

  • Sample Preparation:

    • Grind a representative sample of maize kernels into a fine powder.[12] To prevent degradation, perform this step quickly and at a low temperature.[10]

    • For accurate dry weight measurements, the powder can be freeze-dried.

  • Extraction:

    • Method A (Direct Solvent Extraction):

      • Weigh approximately 1g of maize powder into a tube.

      • Add a suitable solvent mixture. A mixture of methanol-ethyl acetate (6:4, v/v) or methanol-tetrahydrofuran (1:1, v/v) has been shown to be effective.[8] Alternatively, a hexane:acetone (v/v) mixture containing BHT (100mg/L) can be used.[4]

      • Add an antioxidant like BHT or ascorbic acid to the solvent to prevent carotenoid degradation.[4][9]

      • Vortex the mixture vigorously for 1-2 minutes.

      • The extraction can be enhanced by stirring or ultrasonication at a controlled temperature (e.g., 40-80°C).[12]

      • Centrifuge the mixture to pellet the solid material.

      • Carefully collect the supernatant containing the extracted carotenoids.

      • Repeat the extraction process with fresh solvent until the powder becomes colorless, indicating complete extraction.[7]

      • Pool the supernatants.

    • Method B (Saponification followed by Extraction): Saponification helps to remove interfering lipids.[8]

      • To the maize powder, add a solution of 30% KOH in ethanol.[9]

      • Incubate the mixture in the dark at room temperature for about 16 hours to saponify the lipids.[9]

      • After saponification, proceed with solvent extraction as described in Method A, typically using hexane.[8]

  • Washing and Concentration:

    • The pooled extract can be washed with a saturated sodium chloride solution to remove water-soluble impurities.[8]

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a low temperature (e.g., 35-40°C).[9][10]

    • Re-dissolve the dried carotenoid extract in a known volume of a suitable solvent for analysis (e.g., mobile phase for HPLC).

Protocol 2: Quantification of this compound by HPLC

This protocol details the separation and quantification of this compound using High-Performance Liquid Chromatography.

Materials and Instruments:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C18 or C30 reverse-phase column.[6][9]

  • Mobile phase solvents: Acetonitrile, Methanol, Water, Acetone, Methyl tert-butyl ether.[6][9]

  • This compound standard for identification and quantification.

  • Filtered and degassed mobile phase.

HPLC Conditions (Example):

  • Column: C18, 5 µm particle size, 250 mm x 4.6 mm.[9]

  • Mobile Phase: A binary gradient system can be employed. For example:

    • Solvent A: Acetone-water (75:25, v/v)[9]

    • Solvent B: Acetone-methanol (75:25, v/v)[9]

    • Gradient: Start with 0% B, increase to 25% B in 10 min, then to 100% B in 35 min, hold at 100% B for 10 min, and return to 0% B.[9]

  • Flow Rate: 1.0 - 1.5 mL/min.[4][9]

  • Injection Volume: 10-20 µL.[9]

  • Detection Wavelength: 450 nm for carotenoids.[13] A photodiode array detector allows for the acquisition of spectra for peak identification.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-30°C).

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Filter the re-dissolved carotenoid extract through a 0.45 µm syringe filter before injection.

    • Inject the sample into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard. A lutein standard curve can be used for the quantification of this compound if a pure standard is unavailable, though this may introduce some inaccuracy.[14]

    • Determine the peak area of this compound in the sample.

  • Quantification:

    • Use the calibration curve to determine the concentration of this compound in the injected sample.

    • Calculate the final concentration of this compound in the original maize kernel sample (in µg/g) by accounting for the initial sample weight, extraction volume, and any dilution factors.

Protocol 3: Spectrophotometric Quantification of Total Carotenoids

This method provides a rapid estimation of the total carotenoid content. It does not differentiate between individual carotenoids like this compound.

Materials and Instruments:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Carotenoid extract (from Protocol 1)

Procedure:

  • Measurement:

    • Set the spectrophotometer to measure absorbance at 450 nm.[7]

    • Use the solvent in which the carotenoids are dissolved as a blank.

    • Measure the absorbance of the carotenoid extract.

  • Calculation:

    • The total carotenoid content can be calculated using the Beer-Lambert law and a specific extinction coefficient. The following formula is commonly used:[8][9]

    Total Carotenoids (µg/g) = (A * V * 10^4) / (A^(1%)_(1cm) * W)

    Where:

    • A = Absorbance at 450 nm

    • V = Total volume of the extract (mL)

    • A^(1%)_(1cm) = Extinction coefficient of a 1% solution in a 1 cm cuvette. For a mixed carotenoid extract from maize in hexane, a value of 2540 is often used for zeaxanthin.[9]

    • W = Weight of the sample (g)

    • 10^4 = Conversion factor

Mandatory Visualization

experimental_workflow sample Maize Kernels grinding Grinding/Milling sample->grinding extraction Solvent Extraction (e.g., Hexane:Acetone) grinding->extraction saponification Saponification (optional) (KOH in Ethanol) grinding->saponification filtration Filtration/Centrifugation extraction->filtration saponification->extraction optional step evaporation Solvent Evaporation filtration->evaporation reconstitution Reconstitution in known volume of solvent evaporation->reconstitution hplc HPLC Analysis (C18/C30 column, PDA detector) reconstitution->hplc spectro Spectrophotometric Analysis (Absorbance at 450 nm) reconstitution->spectro quantification_hplc This compound Quantification (Standard Curve) hplc->quantification_hplc quantification_spectro Total Carotenoid Quantification (Beer-Lambert Law) spectro->quantification_spectro

Caption: Workflow for this compound quantification in maize kernels.

References

Application Notes and Protocols for the Analytical Determination of Zeinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the analysis of zeinoxanthin. This document provides detailed methodologies for the identification and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic techniques including UV-Vis and Nuclear Magnetic Resonance (NMR).

Introduction to this compound

This compound is a monohydroxy carotenoid belonging to the xanthophyll subclass. It is an isomer of α-cryptoxanthin and possesses the chemical formula C₄₀H₅₆O. As a non-provitamin A carotenoid, its analysis is crucial in various fields, including food science, natural product chemistry, and biomedical research, to understand its distribution, bioavailability, and potential biological activities. Accurate and reliable analytical methods are essential for its characterization and quantification in different matrices.

Analytical Standards

While a certified reference material for this compound may not be as commonly available as for other carotenoids like zeaxanthin, analytical standards have been used in research.[1] For quantitative analysis, it is recommended to source a standard of the highest possible purity. If a certified standard is unavailable, isolation and purification from a known biological source, followed by characterization using spectroscopic methods (NMR, MS), is a viable alternative.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₄₀H₅₆O--INVALID-LINK--
Molecular Weight552.87 g/mol --INVALID-LINK--
CAS Number24480-38-4--INVALID-LINK--

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection

HPLC coupled with PDA detection is a robust and widely used technique for the separation and quantification of carotenoids. The C30 column is particularly effective for resolving carotenoid isomers.

Experimental Protocol: HPLC-PDA Analysis of this compound

Objective: To separate and quantify this compound in a sample extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Photodiode Array (PDA) detector

  • C30 reverse-phase column (e.g., Develosil C30-UG-5, 4.6 x 250 mm, 5 µm)

  • Autosampler

Reagents:

  • Methanol (B129727) (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Water (HPLC grade)

  • This compound analytical standard

Procedure:

  • Sample Preparation:

    • Extract carotenoids from the sample matrix using an appropriate solvent system (e.g., hexane:acetone:ethanol, 50:25:25, v/v/v).

    • Saponify the extract if necessary to hydrolyze carotenoid esters, using a methanolic potassium hydroxide (B78521) solution.[2]

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: Two Develosil C30-UG-5 columns connected in series.[1]

    • Mobile Phase A: Methanol

    • Mobile Phase B: Dichloromethane

    • Gradient:

      • 0-20 min: 100% Methanol

      • 20-40 min: Linear gradient from 0% to 50% Dichloromethane

      • 40-60 min: Isocratic at 50% Methanol: 50% Dichloromethane[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 25-30 °C

    • Injection Volume: 20 µL

    • PDA Detection: Monitor at the wavelengths of maximum absorption for this compound (approximately 420, 444, and 471 nm).[1]

  • Identification and Quantification:

    • Identify the this compound peak by comparing its retention time and UV-Vis spectrum with that of a pure standard.

    • Quantify this compound by creating a calibration curve using a serial dilution of the analytical standard.

Quantitative Data: HPLC-PDA

Table 2: Chromatographic and Spectroscopic Data for this compound (HPLC-PDA)

ParameterValueReference
Retention Time (t_R) Varies with conditions; reported on ODS column with methanol as mobile phase.[1][1]
UV-Vis λ_max_ (in Methanol) 420, 444, 471 nm[1]
UV-Vis λ_max_ (in MeOH/MTBE/H₂O) 426, 446, 472 nm[3]

Workflow for HPLC-PDA Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing Extraction Carotenoid Extraction Saponification Saponification (optional) Extraction->Saponification Concentration Solvent Evaporation Saponification->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration Sample Filtration Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation C30 Column Separation Injection->Separation Detection PDA Detection (420-480 nm) Separation->Detection Identification Peak Identification (t_R, λ_max) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for the analysis of this compound using HPLC-PDA.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher selectivity and sensitivity for the identification and quantification of this compound, especially in complex matrices. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources used for carotenoid analysis.

Experimental Protocol: LC-MS/MS Analysis of this compound

Objective: To confirm the identity and quantify this compound using LC-MS/MS.

Instrumentation:

  • Liquid Chromatography system (UPLC or HPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • APCI or ESI source

  • C18 or C30 reverse-phase column

Reagents:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium acetate (B1210297) (LC-MS grade additive)

Procedure:

  • Sample Preparation: Follow the same procedure as for HPLC-PDA analysis, ensuring all solvents and reagents are LC-MS grade.

  • LC-MS/MS Conditions:

    • Column: A suitable C18 or C30 column.

    • Mobile Phase: A gradient of methanol/water or acetonitrile/methanol, often with an additive like 0.1% formic acid to enhance ionization.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-1.0 mL/min).

    • Ionization Mode: Positive ion APCI or ESI.

    • MS Parameters:

      • Full Scan: Acquire full scan spectra to determine the precursor ion of this compound ([M+H]⁺ or M⁺˙).

      • MS/MS (Product Ion Scan): Fragment the precursor ion to obtain characteristic product ions. The loss of a water molecule is a key fragmentation pathway for hydroxylated carotenoids.

  • Identification and Quantification:

    • Identify this compound based on its retention time, precursor ion m/z, and the presence of specific fragment ions.

    • For quantification, use a Multiple Reaction Monitoring (MRM) method with specific precursor-to-product ion transitions.

Quantitative Data: LC-MS

Table 3: Mass Spectrometric Data for this compound

Parameterm/z ValueIon TypeReference
Molecular Ion 552.4[M]⁺[1]
Protonated Molecule 553[M+H]⁺
Fragment Ion 535.4[MH-H₂O]⁺[1]
Fragment Ion 535[M+H-H₂O]⁺

Note: The relative abundance of the [MH-H₂O]⁺ ion is typically lower for this compound compared to its isomer α-cryptoxanthin, which has an allylic hydroxyl group, providing a basis for their differentiation by MS.[4]

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Carotenoid Extraction Cleanup Solid Phase Extraction (optional) Extraction->Cleanup Concentration Solvent Evaporation Cleanup->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution Filtration Sample Filtration Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation LC Separation (C18/C30) Injection->Separation Ionization Ionization (APCI/ESI) Separation->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Identification Peak Identification (t_R, m/z, fragments) MS_Analysis->Identification Quantification Quantification (MRM Transitions) Identification->Quantification

Caption: Workflow for the analysis of this compound using LC-MS/MS.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and purity assessment of carotenoids. The characteristic three-peaked absorption spectrum is a hallmark of the polyene chain.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption maxima of a purified this compound sample.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ethanol (spectroscopic grade)

  • Hexane (spectroscopic grade)

  • Acetone (spectroscopic grade)

Procedure:

  • Dissolve the purified this compound sample in the desired solvent.

  • Record the absorption spectrum from 300 to 600 nm.

  • Identify the wavelengths of maximum absorbance (λ_max_).

Quantitative Data: UV-Vis Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_max_) of this compound in Different Solvents

Solventλ_max_ (nm)Reference
Methanol420, 444, 471[1]
Methanol/MTBE/Water426, 446, 472[3]
Petroleum EtherSimilar to α-carotene (approx. 422, 444, 472)
AcetoneSimilar to α-carotene (approx. 426, 448, 476)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of carotenoids, including the determination of stereochemistry.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Dissolve a sufficient amount of highly purified this compound in the deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra, as well as 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete assignment of signals.

Quantitative Data: NMR Spectroscopy

While a complete, assigned NMR dataset for this compound is not provided in the initial search results, ¹H-NMR has been used for its identification.[1][5] The chemical shifts would be very similar to those of α-carotene for the majority of the molecule, with characteristic shifts for the protons and carbons in the hydroxylated β-ring.

Table 5: Expected ¹H and ¹³C NMR Chemical Shift Regions for Key Moieties in this compound (in CDCl₃)

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Olefinic Protons 5.5 - 7.0120 - 140
Methyl Groups on Polyene Chain 1.8 - 2.012 - 14
Gem-dimethyl Groups on Rings 0.8 - 1.225 - 30
CH-OH (C3) ~3.9~65

Logical Relationship of Analytical Techniques

The different analytical techniques described are often used in a complementary manner for a comprehensive analysis of this compound.

Analytical_Logic UV_Vis UV-Vis Spectroscopy (Initial Identification, λ_max) HPLC_PDA HPLC-PDA (Separation, Quantification, t_R) UV_Vis->HPLC_PDA Provides detection wavelength LC_MS LC-MS/MS (Confirmation, High Sensitivity Quantification, m/z) HPLC_PDA->LC_MS Provides chromatographic method NMR NMR Spectroscopy (Definitive Structure Elucidation) HPLC_PDA->NMR Provides purified sample for analysis LC_MS->NMR Confirms identity for structural analysis

Caption: Logical workflow of analytical techniques for this compound analysis.

References

Application Note: Identification of Zeinoxanthin using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeinoxanthin is a monohydroxy xanthophyll, an isomer of α-cryptoxanthin, found in various natural sources like orange juice, marigold petals, and certain microalgae.[1][2] Unlike its provitamin A isomer, this compound does not possess vitamin A activity.[1] Accurate identification and differentiation of these isomers are crucial for nutritional assessment, food chemistry, and drug development, as their biological activities may differ. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and definitive technique for the identification and quantification of carotenoids like this compound.[2][3] This application note provides a detailed protocol for the extraction and subsequent identification of this compound using a C30 reversed-phase HPLC column coupled with mass spectrometry.

Core Principles

The method relies on the superior shape selectivity of C30 reversed-phase chromatography to separate carotenoid isomers.[4] C30 columns are specifically designed for resolving hydrophobic, long-chain molecules like carotenoids and their geometric isomers.[5] Following chromatographic separation, Atmospheric Pressure Chemical Ionization (APCI) is often used as the ionization source for MS analysis. APCI is particularly effective for hydrophobic, non-polar molecules like carotenoids, typically yielding strong protonated molecular ions [M+H]+ with minimal fragmentation, which is ideal for identification.[6][7] Tandem mass spectrometry (MS/MS) can then be used to induce characteristic fragmentation of the parent ion, providing structural information that confirms the identity of the compound.[7]

Experimental Protocols

Sample Preparation: Extraction and Saponification

Carotenoids in natural matrices are often present as esters, bound to fatty acids.[8] Saponification (alkaline hydrolysis) is a critical step to cleave these ester bonds, releasing the free xanthophylls for analysis and removing interfering lipids and chlorophylls.[8][9]

Materials:

  • Sample matrix (e.g., freeze-dried orange pulp, marigold petal powder)

  • Ethyl acetate (B1210297) (EtOAc), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Petroleum ether, HPLC grade

  • Diethyl ether, HPLC grade

  • Sodium carbonate (Na2CO3)

  • Potassium hydroxide (B78521) (KOH)

  • Butylated hydroxytoluene (BHT)

  • 10% NaCl aqueous solution (m/v)

  • Milli-Q or ultrapure water

  • Nitrogen gas

Protocol:

  • Extraction:

    • Weigh 1.0 g of the freeze-dried sample into an Erlenmeyer flask. Add an equal amount of Na2CO3 to neutralize organic acids.[10]

    • Add 50 mL of ethyl acetate containing 0.1% BHT (to prevent oxidation) and stir on a magnetic stirrer for 10 minutes at room temperature, protected from light.

    • Filter the mixture under vacuum. Repeat the extraction on the residue twice more, first with 30 mL of EtOAc and then with 30 mL of MeOH.[10]

    • Combine all filtrates.

  • Liquid-Liquid Partition:

    • Transfer the combined extract to a separatory funnel.

    • Add 100 mL of a petroleum ether:diethyl ether (1:1, v/v) mixture and 150 mL of 10% NaCl aqueous solution.[10]

    • Shake vigorously and allow the layers to separate. The upper ether phase contains the carotenoids.

    • Wash the ether phase repeatedly with ultrapure water until the alkali is completely removed (check with pH paper).

  • Saponification:

    • Transfer the carotenoid-containing ether phase to a round-bottom flask.

    • Add an equal volume of 10% methanolic KOH.[10]

    • Flush the flask with nitrogen, seal, and allow the reaction to proceed overnight (12-16 hours) in the dark at room temperature.[10]

  • Final Extraction and Sample Preparation:

    • After saponification, transfer the mixture back to a separatory funnel and wash again with 10% NaCl solution to remove the methanolic KOH.

    • Collect the upper ether layer containing the free carotenoids.

    • Evaporate the solvent to dryness using a rotary evaporator (at a temperature below 35°C) or under a stream of nitrogen.[10]

    • Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of MTBE:MeOH (1:1, v/v) for LC-MS analysis.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

LC-MS/MS Analysis

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1200 Series or equivalent
Column YMC Carotenoid C30, 5 µm, 4.6 x 250 mm[11]
Column Temperature 29°C[10]
Mobile Phase A Methanol / MTBE / Water (81:15:4, v/v/v)
Mobile Phase B Methanol / MTBE / Water (6:90:4, v/v/v)
Gradient 0-100% B over 40 min, hold 10 min, return to 0% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
DAD Detector Scan range 250-600 nm, monitoring at 450 nm[10]
MS System Thermo Finnigan Surveyor MSQ or equivalent Q-TOF[6]
Ionization Source APCI (Atmospheric Pressure Chemical Ionization)[3][6]
Polarity Positive Ion Mode[6]
APCI Probe Temp. 450-550°C[6]
Scan Range (Full Scan) m/z 150-800
MS/MS Precursor Ion m/z 553.4 (for this compound [M+H]+)
Collision Energy Optimized for fragmentation (e.g., 20-35 eV)

Data Presentation

Expected LC-MS Data for this compound

The identification of this compound is confirmed by comparing its retention time (t_R), precursor ion mass-to-charge ratio (m/z), and MS/MS fragmentation pattern with those of an authentic standard or literature data.

CompoundFormulaMWPrecursor Ion [M+H]+ (m/z)Key MS/MS Fragments (m/z)UV-Vis λmax (nm)
This compound C40H56O552.4553.4535.4 [M+H-18]+, 461.4 [M+H-92]+~422, 446, 476
β-CryptoxanthinC40H56O552.4553.4535.4 [M+H-18]+, 461.4 [M+H-92]+~428, 452, 480
Lutein (B1675518)C40H56O2568.4569.4551.4 [M+H-18]+, 533.4 [M+H-18-18]+~424, 446, 476
Zeaxanthin (B1683548)C40H56O2568.4569.4551.4 [M+H-18]+, 533.4 [M+H-18-18]+~428, 451, 480

Note: this compound and its isomer β-cryptoxanthin have identical molecular weights and fragmentation patterns.[12] Their identification relies on chromatographic separation on a C30 column, where they exhibit different retention times, and comparison with their distinct UV-Vis absorption maxima.[1]

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Sample 1. Sample Collection (e.g., Marigold Petals) Extract 2. Solvent Extraction (EtOAc / MeOH) Sample->Extract Homogenize Partition 3. Liquid-Liquid Partition (Ether / Water) Extract->Partition Combine Extracts Saponify 4. Saponification (Methanolic KOH) Partition->Saponify Isolate Ether Phase DryRecon 5. Dry & Reconstitute (MTBE/MeOH) Saponify->DryRecon Neutralize & Extract Inject 6. HPLC Injection DryRecon->Inject Separation 7. C30 Column Separation Inject->Separation Ionization 8. APCI-MS Ionization Separation->Ionization Detection 9. MS & MS/MS Detection Ionization->Detection Data 10. Data Acquisition Detection->Data Identify 11. Identification Data->Identify tR, m/z, Fragments

Caption: Workflow for this compound identification.

This compound Fragmentation Pathway

Tandem MS (MS/MS) analysis of the protonated this compound molecule (m/z 553.4) reveals characteristic neutral losses that aid in its structural confirmation.

G Parent This compound [M+H]+ m/z 553.4 Frag1 [M+H - H2O]+ m/z 535.4 Parent->Frag1 -18 Da (H2O) Frag2 [M+H - Toluene]+ m/z 461.4 Parent->Frag2 -92 Da (Toluene) Frag3 [M+H - H2O - Toluene]+ m/z 443.4 Frag1->Frag3 -92 Da (Toluene)

Caption: APCI-MS/MS fragmentation of this compound.

This application note details a robust and reliable LC-MS/MS method for the unambiguous identification of this compound in complex biological matrices. The protocol emphasizes the importance of proper sample preparation, including saponification, to analyze free xanthophylls. The use of a C30 column is critical for the chromatographic resolution of this compound from its structural isomers, particularly β-cryptoxanthin.[13][4] The combination of retention time, accurate mass measurement, and characteristic MS/MS fragmentation provides a high degree of confidence in the identification, making this method highly suitable for quality control, food science, and biomedical research applications.

References

Application Note: Development and Validation of a UV-Vis Spectrophotometric Method for the Quantification of Zeinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeinoxanthin is a naturally occurring carotenoid belonging to the xanthophyll subclass.[1] It is found in various natural sources, including oranges and maize.[1] Like other carotenoids, this compound possesses antioxidant properties and is of interest for its potential health benefits. Accurate and reliable quantification of this compound is crucial for research, quality control of natural products, and formulation development in the pharmaceutical and nutraceutical industries. This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Principle

The method is based on the principle that the concentration of a substance in a solution is directly proportional to the amount of light absorbed at a specific wavelength, as described by the Beer-Lambert law. Carotenoids, due to their conjugated double bond systems, exhibit characteristic absorption spectra in the visible region, typically between 400 and 500 nm.[7][8][9] This method involves measuring the absorbance of a this compound solution at its wavelength of maximum absorption (λmax) and calculating the concentration using a calibration curve or the molar extinction coefficient.

Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC40H56O[10][11][12]
Molecular Weight552.88 g/mol [10][11][12]
AppearanceYellowish pigment[1]
SolubilitySoluble in organic solvents such as ethanol (B145695), acetone, and hexane.

Experimental Protocols

Materials and Reagents
  • This compound standard (high purity)

  • Ethanol (spectroscopic grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • UV-Vis Spectrophotometer (double beam) with a spectral bandwidth of 1 nm or less.

Preparation of Standard Solutions

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of ethanol and then dilute to the mark with the same solvent. This stock solution should be stored in an amber-colored bottle and refrigerated at 2-8 °C to protect it from light and degradation.

Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock standard solution with ethanol to obtain concentrations ranging from 1 to 10 µg/mL.

Determination of Wavelength of Maximum Absorption (λmax)
  • Prepare a 5 µg/mL solution of this compound in ethanol.

  • Scan the solution from 350 nm to 600 nm using the UV-Vis spectrophotometer with ethanol as the blank.

  • The wavelength at which the maximum absorbance is observed is the λmax. For this compound, this is expected to be around 450 nm, similar to other xanthophylls like zeaxanthin.[6][11]

Analytical Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for the following parameters:[2][3][4][5]

4.5.1. Linearity: Linearity was assessed by analyzing six concentrations of this compound (1, 2, 4, 6, 8, and 10 µg/mL). A calibration curve was constructed by plotting absorbance versus concentration, and the correlation coefficient (r²) was determined.

4.5.2. Accuracy: Accuracy was determined by the standard addition method. Known amounts of this compound standard were added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the sample concentration). The percentage recovery was calculated.

4.5.3. Precision: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate measurements of a 5 µg/mL this compound solution were made on the same day.

  • Intermediate Precision: The analysis of a 5 µg/mL this compound solution was repeated on three different days. The precision was expressed as the percentage relative standard deviation (%RSD).

4.5.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

4.5.5. Specificity: The specificity of the method was evaluated by analyzing a blank sample (solvent) and a sample containing this compound. The UV-Vis spectrum of the this compound sample should show a distinct peak at the λmax, which should be absent in the blank.

Data Presentation

Table 1: Method Validation Summary for this compound Quantification

ParameterResultsAcceptance Criteria (as per ICH)
λmax ~450 nm (in Ethanol)-
Linearity
Range1 - 10 µg/mL-
Correlation Coefficient (r²)> 0.999r² ≥ 0.995
Accuracy
% Recovery98.5% - 101.2%98.0% - 102.0%
Precision
Repeatability (%RSD)< 1.5%%RSD ≤ 2%
Intermediate Precision (%RSD)< 2.0%%RSD ≤ 2%
Sensitivity
LOD~0.1 µg/mL-
LOQ~0.3 µg/mL-
Specificity Specific for this compoundNo interference at λmax

Note: The presented data are typical and may vary slightly between laboratories and instruments.

Visualization

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation cluster_results Results reagents Materials & Reagents std_prep Standard Solution Preparation reagents->std_prep instrument UV-Vis Spectrophotometer lambda_max Determine λmax instrument->lambda_max std_prep->lambda_max calibration Construct Calibration Curve std_prep->calibration lambda_max->calibration specificity Specificity lambda_max->specificity sample_analysis Analyze Sample calibration->sample_analysis linearity Linearity calibration->linearity sensitivity LOD & LOQ calibration->sensitivity accuracy Accuracy sample_analysis->accuracy precision Precision sample_analysis->precision quantification Quantification of This compound sample_analysis->quantification linearity->quantification accuracy->quantification precision->quantification sensitivity->quantification specificity->quantification

Caption: Experimental workflow for this compound quantification.

Logical_Relationship cluster_core Core Principle cluster_parameters Method Parameters cluster_validation_params Validation Ensures Reliability cluster_outcome Outcome beer_lambert Beer-Lambert Law (A = εbc) absorbance Absorbance (A) beer_lambert->absorbance concentration Concentration (c) beer_lambert->concentration path_length Path Length (b) beer_lambert->path_length extinction_coeff Molar Extinction Coefficient (ε) beer_lambert->extinction_coeff reliable_quantification Reliable Quantification of this compound absorbance->reliable_quantification concentration->reliable_quantification valid_linearity Linearity valid_linearity->reliable_quantification valid_accuracy Accuracy valid_accuracy->reliable_quantification valid_precision Precision valid_precision->reliable_quantification

Caption: Logical relationship of the spectrophotometric method.

Conclusion

The developed UV-Vis spectrophotometric method is simple, rapid, accurate, precise, and specific for the quantification of this compound. The method was successfully validated according to ICH guidelines, demonstrating its suitability for routine analysis in research and quality control laboratories. The use of ethanol as a solvent makes the method relatively environmentally friendly and cost-effective. For the highest accuracy, it is recommended to determine the specific absorption maxima and molar extinction coefficient using a certified this compound standard in the solvent of choice.

References

Application Notes and Protocols: Zeinoxanthin as a Natural Colorant in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the use of zeinoxanthin as a natural colorant in the food industry. It is intended for researchers, scientists, and drug development professionals. The content covers extraction and purification, stability in food matrices, safety and toxicology, regulatory status, and analytical methodologies. Quantitative data is summarized in tables, and key processes are visualized using diagrams.

Application Notes

This compound is a carotenoid of the xanthophyll subclass, responsible for the yellow-orange hues in various plants, including certain varieties of maize and orange fruits.[1] As a natural colorant, it offers a promising alternative to synthetic dyes, aligning with the growing consumer demand for clean-label food products.[2]

Potential Applications in the Food Industry

This compound's vibrant color and lipophilic nature make it suitable for a wide range of food and beverage applications. Its performance is contingent on the food matrix, processing conditions, and desired final product characteristics.

Table 1: Potential Applications of this compound as a Food Colorant

Food CategorySpecific ExamplesKey Considerations
Beverages Juices, flavored water, sports drinksRequires emulsification for water-based systems to ensure uniform dispersion and prevent ringing. Stability can be affected by pH and exposure to light.
Dairy Products Yogurts, ice creams, cheese analogsGood stability in high-fat dairy products. Homogenization is crucial for even color distribution.
Confectionery Gummies, hard candies, icingsHeat stability during processing is a primary concern. Encapsulated forms may offer better protection.
Bakery and Cereals Frostings, fillings, extruded cerealsSusceptible to degradation at high baking temperatures. Post-baking applications are often preferred.
Fats and Oils Margarine, spreads, dressingsExcellent solubility and stability in lipid-based systems.
Processed Foods Soups, sauces, surimiInteraction with other ingredients and processing conditions (e.g., retorting) can impact color stability.
Formulation and Handling

Given that this compound is fat-soluble, its incorporation into aqueous food systems necessitates the use of delivery systems such as emulsions or microencapsulations. These formulations not only aid in dispersion but can also enhance stability against environmental factors like light, heat, and oxygen.[3]

Experimental Protocols

Protocol for Extraction and Purification of this compound

This protocol is a generalized method based on techniques for extracting xanthophylls from plant sources, such as marigold flowers or maize.[4][5]

Objective: To extract and purify this compound from plant material.

Materials:

  • Dried and powdered plant material (e.g., marigold petals)

  • n-Hexane

  • Ethanol (food grade)

  • Potassium hydroxide (B78521) (KOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Sodium sulfate (B86663) (anhydrous)

  • Blender or homogenizer

  • Centrifuge

  • Rotary evaporator

  • Chromatography column

  • Silica (B1680970) gel (for column chromatography)

Procedure:

  • Saponification and Extraction:

    • Homogenize 100g of dried plant material in a blender with 1000 mL of THF and 250 mL of 10% ethanolic KOH.[5]

    • Maintain the pH of the mixture at 12 by monitoring and adding more ethanolic KOH as needed.[5]

    • Continue homogenization at room temperature for 1-2 hours to ensure complete extraction and hydrolysis of xanthophyll esters.[5]

  • Phase Separation:

    • Add 500 mL of n-hexane to the mixture and stir vigorously for 15 minutes.

    • Add 500 mL of a saturated sodium chloride solution to facilitate phase separation.

    • Allow the mixture to stand until two distinct layers are formed.

    • Collect the upper organic (n-hexane) layer containing the carotenoids.

    • Repeat the extraction of the aqueous layer with n-hexane to maximize the yield.

  • Washing and Drying:

    • Combine the organic extracts and wash them several times with deionized water to remove residual alkali and other water-soluble impurities.

    • Dry the washed extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

  • Solvent Removal:

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain a crude oleoresin.

  • Purification by Column Chromatography:

    • Dissolve the oleoresin in a minimal amount of a THF/water mixture.

    • Pack a chromatography column with silica gel and equilibrate it with the mobile phase (e.g., a mixture of THF and water).[5]

    • Load the dissolved oleoresin onto the column.

    • Elute the column with the mobile phase, collecting the fractions. This compound will separate based on its polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing pure this compound.

  • Crystallization and Drying:

    • Combine the pure fractions and evaporate the solvent.

    • The purified this compound can be crystallized from a suitable solvent mixture (e.g., THF and water).[5]

    • Collect the crystals by filtration and dry them under a vacuum at room temperature.[5]

G cluster_extraction Extraction & Saponification cluster_separation Phase Separation cluster_purification Purification cluster_final Final Product plant Dried Plant Material homogenize Homogenize with THF and Ethanolic KOH plant->homogenize add_hexane Add n-Hexane homogenize->add_hexane add_brine Add Saturated NaCl add_hexane->add_brine collect_organic Collect Organic Layer add_brine->collect_organic wash Wash with Water collect_organic->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate chromatography Column Chromatography concentrate->chromatography crystallize Crystallize chromatography->crystallize dry_final Dry under Vacuum crystallize->dry_final pure_this compound Pure this compound Crystals dry_final->pure_this compound

Extraction and Purification Workflow for this compound.
Protocol for Stability Assessment of this compound in a Model Food System

Objective: To evaluate the stability of this compound under various conditions (heat, light, pH) in a model beverage emulsion.

Materials:

  • Purified this compound

  • Food-grade emulsifier (e.g., gum acacia)

  • Carrier oil (e.g., MCT oil)

  • Citric acid and sodium citrate (B86180) for buffer preparation

  • High-speed homogenizer

  • Spectrophotometer or HPLC system

  • Environmental chamber with controlled temperature and light

Procedure:

  • Preparation of this compound Emulsion:

    • Dissolve a known concentration of this compound in the carrier oil.

    • Prepare an aqueous phase containing the emulsifier and a buffer at the desired pH (e.g., pH 3.0, 5.0, 7.0).

    • Create a coarse emulsion by blending the oil phase into the aqueous phase.

    • Homogenize the coarse emulsion at high speed to create a fine, stable emulsion.

  • Stress Conditions:

    • Light Stability: Transfer aliquots of the emulsion into clear and amber glass vials. Expose the clear vials to a controlled light source (e.g., fluorescent light at a specific intensity) while keeping the amber vials in the dark at the same temperature.

    • Thermal Stability: Place aliquots of the emulsion in a temperature-controlled environment (e.g., 4°C, 25°C, 60°C) in the dark.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw samples from each condition.

    • Extract the this compound from the emulsion using a suitable solvent (e.g., a mixture of hexane (B92381) and acetone).

    • Quantify the remaining this compound concentration using a spectrophotometer at its maximum absorbance wavelength or by HPLC for greater accuracy.

  • Data Analysis:

    • Calculate the percentage retention of this compound at each time point relative to the initial concentration.

    • Plot the percentage retention versus time to determine the degradation kinetics.

Stability of this compound

The stability of carotenoids like this compound is influenced by several factors, including heat, light, oxygen, pH, and the food matrix itself.[6][7] Degradation typically involves oxidation and isomerization, leading to a loss of color and nutritional value.[3]

G This compound This compound (Stable) degraded Degraded this compound (Color Loss) light Light light->degraded heat Heat heat->degraded oxygen Oxygen oxygen->degraded ph Extreme pH ph->degraded

Factors Affecting the Stability of this compound.

Table 2: Stability of Carotenoids Under Different Storage Conditions (Note: This data is for related carotenoids and should be used as a general guideline. Specific stability testing for this compound is recommended.)

CarotenoidFood System/MatrixConditionTimeRetention (%)Reference
β-caroteneEmulsionStored in light, 37°C15 days~15%[3]
β-caroteneEmulsionStored in dark, 37°C15 days~74%[3]
Lycopene, α- & β-caroteneTomato & Carrot Puree (5% oil)Stored in dark, 40°C6 months≥98%[8]
Total CarotenoidsFish Feed Pellets (with antioxidant)Stored at 26-28°C8 weeks91-95%[9]
Total CarotenoidsFish Feed Pellets (without antioxidant)Stored at 26-28°C8 weeks91-95%[9]
Total CarotenoidsFish Feed Pellets (with antioxidant)Stored at 4°C8 weeks96-99%[9]

Safety and Toxicology

Extensive toxicological studies have been conducted on zeaxanthin (B1683548), demonstrating its safety for consumption. These studies form the basis for its evaluation by regulatory agencies.

  • Subchronic Toxicity: Studies in mice, rats, and dogs at high dosages showed no adverse effects or histopathological changes.[10][11]

  • Developmental Toxicity: No evidence of fetal toxicity or teratogenicity was observed in rats or rabbits.[10][11]

  • Genotoxicity: Zeaxanthin was found to be non-mutagenic and non-clastogenic in a series of in vitro and in vivo tests.[10][12]

  • Chronic Toxicity: A 52-week study in monkeys showed no adverse effects.[10][11]

Table 3: Summary of Toxicological Data for Zeaxanthin

Study TypeSpeciesKey FindingReference
Acute Oral Toxicity RatLD50 > 2000 mg/kg body weight (bw)[12]
90-day Subchronic Toxicity RatNOAEL = 400 mg/kg bw/day[12][13]
Two-Generation Study RatNOAEL = 150 mg/kg bw/day[10]
Acceptable Daily Intake (ADI) Human0.75 mg/kg bw (equivalent to 53 mg/day for a 70 kg adult, proposed by EFSA)[10]

NOAEL: No-Observed-Adverse-Effect Level

Regulatory Status

The use of color additives in food is strictly regulated. In the United States, the Food and Drug Administration (FDA) is the governing body.

  • FDA Status: Natural colorants are typically classified as "exempt from certification."[14] Carotenoids like β-carotene are listed in the Code of Federal Regulations (CFR) Title 21, Part 73. While "this compound" is not explicitly listed, it may fall under broader categories. Manufacturers must ensure that any color additive they use is approved for its intended application.[14][15] It is crucial to consult the latest FDA regulations and the Food Additive Status List for the most current information.[16]

  • EU Status: In the European Union, the European Food Safety Authority (EFSA) evaluates the safety of food additives. Zeaxanthin is an approved food additive (E161h).

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the identification and quantification of this compound.

Protocol for HPLC Analysis of this compound

Objective: To quantify this compound in an extract or food product.

Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column

  • Mobile phase solvents (e.g., methanol, acetonitrile, dichloromethane)

  • This compound standard

  • Sample extract

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in a suitable solvent. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract this compound from the food matrix using an appropriate solvent extraction method. Filter the extract through a 0.45 µm filter before injection.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and dichloromethane.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Approximately 450 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solutions to create a calibration curve (peak area vs. concentration).

    • Inject the prepared sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

References

Application Notes and Protocols: Zeinoxanthin in Nutritional Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential application of zeinoxanthin in nutritional supplements. This compound is a naturally occurring xanthophyll carotenoid found in various plant sources, notably corn and oranges.[1] While research specifically focused on this compound is limited, its structural similarity to the well-studied carotenoids, zeaxanthin (B1683548) and lutein (B1675518), suggests shared biological activities, including antioxidant and anti-inflammatory properties. These notes compile the available information on this compound and extrapolate potential applications and experimental protocols based on data from closely related compounds. All quantitative data is summarized in tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language.

Introduction to this compound

This compound is a monohydroxycarotenoid that serves as a metabolic intermediate in the biosynthesis of lutein from α-carotene in plants.[2] It belongs to the xanthophyll class of carotenoids, which are oxygenated derivatives of carotenes. Its presence in the human diet is primarily through the consumption of fruits and vegetables like corn and oranges. Although not as extensively studied as its counterparts, zeaxanthin and lutein, this compound is recognized for its antioxidant potential.

Biological Activities and Potential Applications

The primary proposed application of this compound in nutritional supplements is based on its antioxidant and anti-inflammatory properties. These activities are attributed to its long chain of conjugated double bonds, which allows it to quench reactive oxygen species (ROS).

2.1. Antioxidant Effects

This compound, like other xanthophylls, is expected to exhibit significant antioxidant activity. This is crucial for protecting cells from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases. In vitro assays have demonstrated the potent free radical scavenging abilities of related xanthophylls.

2.2. Anti-inflammatory Properties

Chronic inflammation is implicated in a wide range of diseases. Carotenoids, including the closely related meso-zeaxanthin, have been shown to exert anti-inflammatory effects by modulating the expression of pro-inflammatory genes and cytokines.[3][4] It is hypothesized that this compound shares these anti-inflammatory capabilities.

Quantitative Data Summary

Due to the limited research specifically on this compound, the following tables include data on the closely related and well-characterized zeaxanthin to provide a reference for potential dosages, safety, and efficacy.

Table 1: Bioavailability and Safety Data for Zeaxanthin (as a proxy for this compound)

ParameterValueSpeciesStudy TypeReference
Bioavailability
Increased with dietary fatQualitativeHumanClinical Trial[5]
Higher for esterified form~2-fold increase in AUCHumanClinical Trial[5]
Toxicology
NOAEL (No-Observed-Adverse-Effect Level)150 mg/kg bw/dayRatTwo-generation study[6]
Acceptable Daily Intake (ADI)0.75 mg/kg bw/day (53 mg/day for a 70 kg adult)Human (extrapolated)Regulatory Assessment[6]
Subchronic Toxicity (13 weeks)No adverse effects up to 1000 mg/kg bw/dayRat, MousePre-clinical[3]
Developmental ToxicityNo evidence of fetal toxicity or teratogenicity up to 1000 mg/kg bw/dayRatPre-clinical[3]

Table 2: In Vitro Antioxidant and Anti-inflammatory Activity of Related Xanthophylls

AssayCompoundConcentrationEffectReference
Antioxidant Activity
DPPH Radical ScavengingZeaxanthin, LuteinDose-dependentSignificant antioxidant effect[4]
Anti-inflammatory Activity
LPS-induced NO production in macrophagesmeso-Zeaxanthin5, 10, 25 µg/mlSignificant reduction[3]
LPS-induced TNF-α in macrophagesmeso-Zeaxanthin5, 10, 25 µg/mlSignificant reduction[3]
LPS-induced IL-1β in macrophagesmeso-Zeaxanthin5, 10, 25 µg/mlSignificant reduction[3]
LPS-induced IL-6 in macrophagesmeso-Zeaxanthin5, 10, 25 µg/mlSignificant reduction[3]

Experimental Protocols

The following protocols are based on established methods for the extraction, quantification, and biological assessment of xanthophylls and can be adapted for this compound.

4.1. Protocol 1: Extraction and Purification of this compound from Corn Gluten Meal

This protocol is adapted from methods used for zeaxanthin and lutein extraction.[1]

Objective: To extract and purify this compound from corn gluten meal.

Materials:

Procedure:

  • Extraction:

    • Mix corn gluten meal with 95% ethanol at a liquid-to-solid ratio of approximately 8:1 (v/w).

    • Perform ultrasonic-assisted extraction at 56°C for 45 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet to maximize yield.

    • Combine the supernatants and concentrate using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Prepare a silica gel column equilibrated with hexane.

    • Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of hexane and acetone, starting with 100% hexane and gradually increasing the acetone concentration.

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC) or HPLC.

    • Pool the fractions containing this compound and evaporate the solvent.

4.2. Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in a purified extract or nutritional supplement.

Materials:

  • This compound standard (if available; otherwise, relative quantification against a zeaxanthin standard can be performed)

  • HPLC system with a photodiode array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water

  • Acetonitrile

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample (extract or ground supplement).

    • Dissolve the sample in a suitable solvent mixture (e.g., methanol/MTBE).

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase: A gradient of (A) Methanol/Water and (B) MTBE.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor at the wavelength of maximum absorbance for this compound (approximately 450 nm).

    • Quantification: Prepare a calibration curve using the this compound standard. Calculate the concentration in the sample based on the peak area.

4.3. Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of a this compound extract.

Materials:

  • This compound extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound extract in methanol.

  • In a 96-well plate, add 100 µL of each dilution to a well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, the mechanisms of the closely related zeaxanthin provide a strong indication of its potential biological activities.

5.1. Antioxidant Mechanism

The antioxidant activity of xanthophylls like this compound is primarily due to their ability to quench singlet oxygen and scavenge free radicals. The conjugated double bond system in their structure allows them to delocalize unpaired electrons, thus stabilizing reactive species.

5.2. Anti-inflammatory Signaling

Zeaxanthin has been shown to modulate inflammatory pathways. It is likely that this compound exerts similar effects.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_activation NF-κB Activation TLR4->NFkB_activation Activates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) NFkB_activation->Pro_inflammatory_genes Upregulates Inflammation Inflammation Pro_inflammatory_genes->Inflammation This compound This compound (hypothesized) This compound->NFkB_activation Inhibits

Figure 1. Hypothesized anti-inflammatory signaling pathway of this compound.

5.3. Apoptosis Regulation in Cancer Cells

Zeaxanthin has been demonstrated to induce apoptosis in cancer cells through the modulation of ROS-regulated MAPK and AKT signaling pathways.[7]

apoptosis_pathway Zeaxanthin Zeaxanthin (as a proxy for this compound) ROS Increased ROS Zeaxanthin->ROS JNK_p38 p38/JNK Activation ROS->JNK_p38 ERK_AKT ERK/AKT Inhibition ROS->ERK_AKT Mitochondrial_pathway Mitochondrial Pathway (Bax↑, Bcl-2↓, Cytochrome c release) JNK_p38->Mitochondrial_pathway ERK_AKT->Mitochondrial_pathway Caspase_activation Caspase Activation Mitochondrial_pathway->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Figure 2. Zeaxanthin-induced apoptosis signaling pathway.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the investigation of this compound for nutritional supplement applications.

experimental_workflow Start Start: Source Material (e.g., Corn Gluten Meal) Extraction Extraction & Purification (Protocol 1) Start->Extraction Quantification Quantification (HPLC - Protocol 2) Extraction->Quantification InVitro In Vitro Bioactivity Assays Quantification->InVitro Antioxidant Antioxidant Assays (e.g., DPPH - Protocol 3) InVitro->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., Macrophage model) InVitro->AntiInflammatory Formulation Nutritional Supplement Formulation InVitro->Formulation Preclinical Pre-clinical Studies (Animal Models) Formulation->Preclinical Bioavailability Bioavailability & Metabolism Preclinical->Bioavailability Safety Safety & Toxicology Preclinical->Safety Clinical Clinical Trials Preclinical->Clinical End End: Market Application Clinical->End

Figure 3. Workflow for this compound supplement development.

Conclusion and Future Directions

This compound presents a promising, yet under-investigated, candidate for use in nutritional supplements due to its likely antioxidant and anti-inflammatory properties. The primary challenge in its development is the limited body of scientific literature dedicated specifically to this compound. Future research should focus on:

  • Isolation of pure this compound: Developing efficient methods to isolate this compound from natural sources in sufficient quantities for detailed biological studies.

  • In-depth biological characterization: Conducting comprehensive in vitro and in vivo studies to elucidate the specific mechanisms of action and health benefits of this compound.

  • Bioavailability and metabolism studies: Investigating the absorption, distribution, metabolism, and excretion of this compound in animal models and humans.

  • Clinical trials: Performing well-designed clinical trials to evaluate the safety and efficacy of this compound supplementation for specific health outcomes.

By addressing these research gaps, the full potential of this compound as a valuable component of nutritional supplements can be realized.

References

Application Notes and Protocols for the Enzymatic Synthesis of Zeinoxanthin for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeinoxanthin, a monohydroxylated carotenoid, is a valuable natural pigment with potential applications in the pharmaceutical, nutraceutical, and food industries. As an intermediate in the biosynthesis of lutein, it possesses antioxidant properties and may play a role in eye health. The enzymatic synthesis of this compound offers a promising alternative to chemical synthesis, enabling the production of a natural and stereospecific product. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound for industrial applications, focusing on the use of recombinant Escherichia coli.

It is important to note that the industrial-scale production of this compound is an emerging field, and publicly available data is limited. The following protocols are based on established methods for the production of related carotenoids, such as zeaxanthin (B1683548) and lutein, and should be considered as a starting point for process development and optimization.

I. Overview of the Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound involves a two-stage process:

  • Microbial Production of α-Carotene: The substrate, α-carotene, is produced through fermentation using a metabolically engineered strain of E. coli. This strain is engineered to express the necessary enzymes for the synthesis of α-carotene from a simple carbon source like glucose.

  • Enzymatic Conversion of α-Carotene to this compound: The α-carotene is then converted to this compound through the action of a β-carotene hydroxylase. This can be achieved either through whole-cell bioconversion or by using a purified or partially purified enzyme preparation.

Enzymatic Pathway

The key enzymatic step is the hydroxylation of the β-ring of α-carotene, catalyzed by a β-carotene hydroxylase.

zeinoxanthin_synthesis α-Carotene α-Carotene This compound This compound α-Carotene->this compound Hydroxylation β-carotene hydroxylase (e.g., CrtZ, CYP97A3) β-carotene hydroxylase (e.g., CrtZ, CYP97A3) β-carotene hydroxylase (e.g., CrtZ, CYP97A3)->this compound

Caption: Enzymatic conversion of α-carotene to this compound.

II. Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the microbial production of α-carotene and its enzymatic conversion to this compound. These values are based on reported data for similar carotenoids and should be used as target values for process optimization.

Table 1: Fermentation Parameters and α-Carotene Production in Recombinant E. coli

ParameterShake Flask Culture10 L Bioreactor100 L Bioreactor
Culture Conditions
Temperature (°C)303030
pH7.07.0 (controlled)7.0 (controlled)
Agitation (rpm)200300-500200-400
Aeration (vvm)-1.01.0
Production Metrics
Cell Density (OD600)15-2050-6050-60
α-Carotene Titer (mg/L)100-150500-700450-650
α-Carotene Yield (mg/g DCW)10-1525-3525-35
Productivity (mg/L/h)2-310-159-13

Table 2: Enzymatic Conversion of α-Carotene to this compound

ParameterWhole-Cell BioconversionPurified Enzyme Reaction
Reaction Conditions
Substrate (α-Carotene) Conc. (g/L)1-2 (in situ)0.5-1.0
Biocatalyst Concentration50 g/L (wet cell weight)0.1-0.5 g/L
Temperature (°C)25-3025-30
pH7.0-7.57.5
Reaction Time (h)12-244-8
Conversion Metrics
Conversion Efficiency (%)70-8085-95
This compound Titer (g/L)0.7-1.60.4-0.9
Specific Productivity (mg/g biocatalyst/h)1.2-2.7100-225

III. Experimental Protocols

Protocol 1: Microbial Production of α-Carotene in Recombinant E. coli

This protocol describes the fermentation process for producing the substrate, α-carotene, using a metabolically engineered E. coli strain.

alpha_carotene_production_workflow cluster_seed_culture Seed Culture Preparation cluster_fermentation Bioreactor Fermentation cluster_harvesting Cell Harvesting and Processing A1 Inoculate single colony into LB medium A2 Incubate at 37°C, 200 rpm, overnight A1->A2 A3 Inoculate into production medium A2->A3 B1 Cultivate at 30°C, pH 7.0 A3->B1 B2 Induce gene expression with IPTG at OD600 ~0.6-0.8 B1->B2 B3 Continue fermentation for 48-72 hours B2->B3 B4 Monitor cell growth, pH, and dissolved oxygen B3->B4 C1 Harvest cells by centrifugation B4->C1 C2 Wash cell pellet with buffer C1->C2 C3 Store cell paste at -80°C or proceed to extraction C2->C3

Caption: Workflow for microbial production of α-carotene.

1. Materials and Reagents:

  • Recombinant E. coli strain harboring plasmids for α-carotene biosynthesis (containing genes such as crtE, crtB, crtI, crtY, and crtL-e).

  • Luria-Bertani (LB) medium.

  • Terrific Broth (TB) or defined fermentation medium.

  • Glycerol or glucose as a carbon source.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Phosphate (B84403) buffer (50 mM, pH 7.0).

2. Seed Culture Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200 rpm.

  • Inoculate 1 mL of the overnight culture into 100 mL of TB medium in a 500 mL flask.

  • Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 2.0-3.0. This serves as the inoculum for the bioreactor.

3. Bioreactor Fermentation:

  • Prepare the bioreactor with the production medium (e.g., defined medium with 20 g/L glucose or glycerol).

  • Inoculate the bioreactor with the seed culture to an initial OD600 of 0.1.

  • Set the fermentation parameters: 30°C, pH 7.0 (controlled with NH4OH and H3PO4), and maintain dissolved oxygen above 20% by adjusting agitation and aeration.

  • When the culture reaches an OD600 of 0.6-0.8, induce gene expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue the fermentation for 48-72 hours.

  • Take samples periodically to monitor cell growth (OD600) and α-carotene production (by HPLC analysis of extracted carotenoids).

4. Cell Harvesting:

  • Harvest the culture by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with 50 mM phosphate buffer (pH 7.0).

  • Centrifuge again and store the cell paste at -80°C until further use.

Protocol 2: Whole-Cell Bioconversion of α-Carotene to this compound

This protocol uses the harvested E. coli cells containing the β-carotene hydroxylase to convert α-carotene to this compound.

1. Materials and Reagents:

  • Recombinant E. coli strain harboring a plasmid for β-carotene hydroxylase (e.g., crtZ from Pantoea ananatis) expression.

  • α-Carotene substrate (can be from the previous fermentation or a commercial source).

  • Tris-HCl buffer (50 mM, pH 7.5).

  • Glucose.

  • Tween 80 or another surfactant.

2. Procedure:

  • Prepare a cell suspension of the β-carotene hydroxylase-expressing E. coli in 50 mM Tris-HCl buffer (pH 7.5) to a final concentration of 50 g/L (wet cell weight).

  • Add glucose to a final concentration of 10 g/L to provide reducing power for the hydroxylation reaction.

  • Prepare the α-carotene substrate by dissolving it in a minimal amount of a water-miscible organic solvent (e.g., acetone) and then dispersing it in the buffer containing a surfactant like Tween 80 (final concentration 0.1-0.5% v/v) to form a fine suspension.

  • Add the α-carotene suspension to the cell suspension to a final concentration of 1 g/L.

  • Incubate the reaction mixture at 28°C with gentle agitation (150 rpm) for 12-24 hours.

  • Monitor the conversion of α-carotene to this compound by taking samples at regular intervals and analyzing them by HPLC.

Protocol 3: Downstream Processing and Purification of this compound

This protocol describes the extraction and purification of this compound from the reaction mixture.

downstream_processing_workflow A Cell Lysis (e.g., sonication, high-pressure homogenization) B Solvent Extraction (e.g., acetone (B3395972), methanol, hexane) A->B C Phase Separation and Collection of Organic Phase B->C D Solvent Evaporation C->D E Saponification (optional, to remove lipids) D->E F Chromatographic Purification (e.g., column chromatography, HPLC) E->F G Crystallization F->G H Final Product: Purified this compound G->H

Caption: Workflow for downstream processing of this compound.

1. Materials and Reagents:

2. Extraction:

  • Resuspend the cell pellet or reaction mixture in acetone.

  • Disrupt the cells using sonication or a high-pressure homogenizer.

  • Centrifuge to remove cell debris.

  • Partition the supernatant containing the carotenoids into a hexane/water mixture.

  • Collect the upper hexane phase containing the this compound.

  • Repeat the extraction until the cell debris is colorless.

  • Combine the organic phases and evaporate the solvent under reduced pressure.

3. Saponification (Optional):

  • To remove contaminating lipids, dissolve the crude extract in a solution of 10% (w/v) KOH in methanol.

  • Incubate at room temperature in the dark for 2-4 hours.

  • Add water and extract the carotenoids with hexane.

  • Wash the hexane phase with water until the pH is neutral.

  • Evaporate the solvent.

4. Purification:

  • Dissolve the saponified extract in a minimal amount of hexane.

  • Apply the sample to a silica gel column pre-equilibrated with hexane.

  • Elute the carotenoids with a gradient of acetone in hexane.

  • Collect the fractions containing this compound (typically a yellow-orange band).

  • For higher purity, perform preparative HPLC using a C18 or C30 column.

5. Quantification:

  • Analyze the purified fractions by analytical HPLC with a photodiode array (PDA) detector.

  • Identify this compound based on its retention time and absorption spectrum (λmax ~420, 445, 474 nm in hexane).

  • Quantify the amount of this compound using a standard curve prepared with a this compound standard.

IV. Industrial Scale-Up Considerations

  • Strain Development: Further metabolic engineering of the E. coli host to enhance the precursor supply (e.g., from the MEP pathway) and optimize the expression of the carotenoid biosynthesis genes is crucial for improving titers and productivity.

  • Fermentation Optimization: Fed-batch fermentation strategies with controlled feeding of the carbon source can significantly increase cell density and product yield. Optimization of medium components, temperature, pH, and dissolved oxygen is critical.

  • Downstream Processing: The choice of extraction solvents and purification methods will depend on the desired purity of the final product and economic considerations. Supercritical fluid extraction (SFE) with CO2 is a green alternative to solvent extraction.

  • Product Stability: this compound, like other carotenoids, is sensitive to light, heat, and oxygen. All processing steps should be carried out under dim light and inert atmosphere (e.g., nitrogen or argon) where possible. Antioxidants may be added to the final product formulation to improve stability.

Disclaimer: These protocols provide a general framework. For industrial applications, optimization of each step is essential to ensure a robust, scalable, and economically viable process. All procedures should be performed in accordance with good laboratory and manufacturing practices.

Metabolic Engineering of Zeinoxanthin Pathways in Microorganisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeinoxanthin, a monohydroxylated carotenoid, is an intermediate in the biosynthesis of lutein (B1675518), a high-value xanthophyll with applications in the nutraceutical, cosmetic, and food industries.[1][2] While metabolic engineering efforts have traditionally focused on maximizing the production of end-products like lutein and zeaxanthin (B1683548), the targeted production of intermediates such as this compound in microbial systems presents a unique opportunity for generating specific, high-purity compounds. This document provides detailed application notes and protocols for the metabolic engineering of microorganisms for this compound production.

The heterologous biosynthesis of this compound involves the introduction of a customized carotenoid pathway into a non-carotenogenic host, typically Escherichia coli or Saccharomyces cerevisiae.[1][2] The core strategy revolves around the precise control of enzymatic steps to accumulate this compound, which is derived from α-carotene. This requires the coordinated expression of genes encoding enzymes for the synthesis of the precursor lycopene (B16060), its subsequent cyclization to α-carotene, and the final hydroxylation step to yield this compound.

This compound Biosynthetic Pathway

The engineered pathway for this compound production originates from the central isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP), which is naturally present in most microbial hosts.[2] The pathway consists of three key stages:

  • Lycopene Synthesis: The conversion of GGPP to lycopene is catalyzed by a series of carotenogenic enzymes, typically of bacterial origin.

  • α-Carotene Formation: Lycopene is then cyclized to form α-carotene. This is a critical branching point, as the concerted action of two different lycopene cyclases is required.[3][4]

  • Hydroxylation to this compound: Finally, a specific hydroxylase introduces a hydroxyl group onto the β-ring of α-carotene to produce this compound.[4]

Key Enzymes and Genes
EnzymeGene (Example Source)Function
Geranylgeranyl pyrophosphate synthasecrtE (Pantoea agglomerans)Converts FPP and IPP to GGPP
Phytoene (B131915) synthasecrtB (Pantoea agglomerans)Converts GGPP to phytoene
Phytoene desaturasecrtI (Pantoea agglomerans)Converts phytoene to lycopene
Lycopene epsilon-cyclaseLCYE (Arabidopsis thaliana)Cyclizes one end of lycopene to form an ε-ring
Lycopene beta-cyclaseLCYB (Arabidopsis thaliana)Cyclizes the other end of lycopene to form a β-ring
β-carotene hydroxylasecrtZ (Pantoea ananatis)Adds a hydroxyl group to the β-ring of α-carotene

Quantitative Data on Related Xanthophyll Production

While specific data for high-yield this compound production is not widely reported, data from engineered strains producing the closely related xanthophyll, zeaxanthin, can provide valuable benchmarks.

MicroorganismEngineering StrategyZeaxanthin Titer (mg/L)Zeaxanthin Yield (mg/g DCW)Reference
Escherichia coliOverexpression of crtZ from Pantoea ananatis-11.95 ± 0.21[5]
Chlamydomonas reinhardtiiKnockout of ZEP and LCYE, overexpression of CHYB21.68 ± 0.90-[6]
Yarrowia lipolyticaExpression of hybrid β-carotene hydroxylases369 ± 64-[7]

Visualizing the Metabolic Pathway and Experimental Workflow

This compound Biosynthesis Pathway

Zeinoxanthin_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI alpha_carotene α-Carotene Lycopene->alpha_carotene LCYE + LCYB This compound This compound alpha_carotene->this compound crtZ

Caption: The engineered biosynthetic pathway for this compound production.

Experimental Workflow for Strain Development

Experimental_Workflow Gene_Selection Gene Selection & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Selection->Plasmid_Construction Host_Transformation Host Transformation (e.g., E. coli) Plasmid_Construction->Host_Transformation Strain_Cultivation Strain Cultivation & Induction Host_Transformation->Strain_Cultivation Extraction Carotenoid Extraction Strain_Cultivation->Extraction Analysis HPLC Analysis Extraction->Analysis Optimization Pathway Optimization Analysis->Optimization Iterative Improvement Optimization->Plasmid_Construction

Caption: A typical workflow for engineering microbial this compound production.

Detailed Experimental Protocols

Protocol 1: Construction of a this compound Production Plasmid

This protocol describes the assembly of a plasmid containing the necessary genes for this compound production in E. coli.

Materials:

  • E. coli DH5α (for cloning)

  • pACYC-Duet1 vector

  • Genes: crtE, crtB, crtI, LCYE, LCYB, crtZ (codon-optimized for E. coli)

  • Restriction enzymes and T4 DNA ligase

  • PCR reagents

  • DNA purification kits

  • LB agar (B569324) plates with appropriate antibiotics

Method:

  • Gene Amplification: Amplify each of the codon-optimized genes (crtE, crtB, crtI, LCYE, LCYB, and crtZ) from their synthetic DNA sources using PCR with primers that add appropriate restriction sites for cloning into the pACYC-Duet1 vector.

  • Vector and Insert Digestion: Digest the pACYC-Duet1 vector and the PCR-amplified genes with the selected restriction enzymes.

  • Ligation: Ligate the digested genes into the corresponding multiple cloning sites of the pACYC-Duet1 vector. A possible arrangement is to clone the lycopene synthesis cassette (crtE, crtB, crtI) and the α-carotene/zeinoxanthin synthesis cassette (LCYE, LCYB, crtZ) into the two separate multiple cloning sites of the vector.

  • Transformation into Cloning Host: Transform the ligation mixture into competent E. coli DH5α cells and select for successful transformants on LB agar plates containing the appropriate antibiotic.

  • Verification: Verify the correct plasmid construction by restriction digestion analysis and Sanger sequencing of the inserted genes.

Protocol 2: Microbial Cultivation and this compound Production

This protocol outlines the cultivation of the engineered E. coli strain for this compound production.

Materials:

  • Engineered E. coli strain harboring the this compound production plasmid

  • 2xYT medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Shaking incubator

  • Spectrophotometer

Method:

  • Inoculation: Inoculate 50 mL of 2xYT medium containing the appropriate antibiotic with a single colony of the engineered E. coli strain.

  • Pre-culture: Grow the culture overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 1 L of fresh 2xYT medium with the overnight pre-culture to an initial OD600 of 0.1.

  • Growth: Grow the main culture at 37°C with shaking at 200 rpm until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Production Phase: Reduce the temperature to 21°C and continue to incubate the culture for 48-72 hours with shaking.[8]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes.

Protocol 3: Extraction and Analysis of this compound

This protocol details the extraction of carotenoids from the microbial biomass and their analysis by HPLC.

Materials:

Method:

  • Cell Lysis and Extraction: Resuspend the cell pellet in 10 mL of acetone and vortex vigorously for 20 minutes to extract the carotenoids. Repeat the extraction until the cell debris is colorless.

  • Solvent Evaporation: Combine the acetone extracts and evaporate to dryness under a stream of nitrogen.

  • Saponification (Optional): To remove interfering lipids, the dried extract can be saponified with 10% (w/v) methanolic KOH.

  • Phase Separation: Resuspend the dried extract in a mixture of ethyl acetate and water. Collect the upper organic phase containing the carotenoids.

  • Sample Preparation: Evaporate the organic phase to dryness and redissolve the carotenoid extract in a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether).

  • HPLC Analysis:

    • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol, methyl tert-butyl ether, and water.

    • Detection: Diode array detector (DAD) to monitor absorbance at 450 nm.

    • Quantification: Identify and quantify this compound by comparing the retention time and absorption spectrum with an authentic this compound standard.

Pathway Optimization Strategies

To enhance the production of this compound, several metabolic engineering strategies can be employed:

  • Enhancing Precursor Supply: Overexpression of genes from the upstream methylerythritol phosphate (B84403) (MEP) pathway, such as dxs (1-deoxy-D-xylulose-5-phosphate synthase) and idi (isopentenyl diphosphate (B83284) isomerase), can increase the pool of GGPP available for carotenoid synthesis.[3]

  • Balancing Enzyme Expression: Fine-tuning the expression levels of the lycopene cyclases (LCYE and LCYB) and the hydroxylase (crtZ) is crucial to prevent the accumulation of undesired intermediates and to channel the metabolic flux towards this compound. This can be achieved by using promoters of varying strengths or by constructing tunable intergenic regions.[5]

  • Enzyme Selection: The choice of enzymes from different organisms can significantly impact pathway efficiency. For instance, the β-carotene hydroxylase (crtZ) from Pantoea ananatis has been shown to be highly efficient.[5][9]

  • Host Engineering: Modifying the host's central metabolism to increase the supply of pyruvate (B1213749) and glyceraldehyde-3-phosphate, the initial precursors of the MEP pathway, can further boost carotenoid production.[10]

References

Application Notes and Protocols for Zeinoxanthin in Aquaculture Feed

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on Zeinoxanthin and Zeaxanthin (B1683548):

Initial literature searches for "this compound" in the context of aquaculture feed yielded no specific results. It is important to clarify that this compound is a distinct carotenoid, chemically defined as a mono-hydroxylated derivative of α-carotene. It is closely related to, but different from, zeaxanthin , which is a di-hydroxylated derivative of β-carotene. Given the lack of available data on the use of this compound in aquaculture, and the abundance of research on the closely related and similarly named zeaxanthin, these application notes will focus on the use of zeaxanthin in aquaculture feed. It is plausible that the initial interest in "this compound" may have been a conflation of the two terms. Zeaxanthin is a significant carotenoid in its own right, with demonstrated benefits in aquaculture.

Application Notes: The Use of Zeaxanthin in Aquaculture Feed

Introduction:

Zeaxanthin is a naturally occurring xanthophyll carotenoid responsible for the yellow and red pigments in many plants and microorganisms. In aquaculture, dietary carotenoids are essential as most aquatic animals cannot synthesize them de novo. Zeaxanthin plays a crucial role in several physiological processes, including pigmentation, antioxidant defense, and immune response. Supplementing aquaculture feeds with zeaxanthin can, therefore, enhance the nutritional value of the feed, improve the health and stress resilience of the cultured species, and increase the market value of the final product through desirable coloration.

Key Applications in Aquaculture:

  • Pigmentation: Zeaxanthin is a potent pigmenting agent, contributing to the vibrant skin and flesh coloration of various fish and crustacean species. This is a critical factor for consumer acceptance and market price, particularly for ornamental fish and commercially important species like salmonids and shrimp.

  • Antioxidant Properties: Zeaxanthin is a powerful biological antioxidant that protects cells and tissues from damage caused by reactive oxygen species (ROS). This is particularly important in intensive aquaculture systems where animals are often exposed to stressors that can lead to oxidative stress.

  • Immune System Enhancement: Dietary zeaxanthin can modulate the immune system of aquatic animals, enhancing their resistance to diseases.

  • Growth Performance: Studies have shown that supplementation with zeaxanthin can lead to improved growth performance in some aquatic species, including increased weight gain and improved feed conversion ratios.

Data Presentation: Effects of Dietary Zeaxanthin on Aquaculture Species

The following tables summarize the quantitative data from studies on the effects of dietary zeaxanthin supplementation in shrimp and fish.

Table 1: Effect of Dietary Zeaxanthin on Growth Performance and Pigmentation of Pacific White Shrimp (Penaeus vannamei)

ParameterControl DietZeaxanthin-Supplemented DietReference
Growth Performance
Final Weight (g)Data not specified~1.2-1.3 times higher than control[1]
Weight Gain (WG)Data not specified~1.2-1.3 times higher than control[1]
Weight Gain Rate (WGR)Data not specified~1.65 times higher than control[1]
Specific Growth Rate (SGR)Data not specified~1.3 times higher than control[1]
Pigmentation
Carotenoid DepositionLowerPronounced enhancement[1]

Table 2: Effect of Carotenoid Supplementation on Antioxidant Status of Rainbow Trout (Oncorhynchus mykiss)

Note: This study used astaxanthin (B1665798) as the primary supplement, but provides valuable comparative data on antioxidant enzyme modulation.

ParameterControl Diet (AX0)Astaxanthin Diet (AX50)Astaxanthin Diet (AX75)Reference
Plasma Antioxidant Enzymes
Catalase (CAT) activitySignificantly higherSignificantly lower than controlSignificantly lower than control[2]
Total Antioxidant Status (TAS)LowerSignificantly higher than controlSignificantly higher than control[2]
Superoxide Dismutase (SOD) activityHigherSignificantly lower than controlNo significant difference[2]

Experimental Protocols

Protocol 1: Evaluating the Effect of Dietary Zeaxanthin on Growth Performance, Pigmentation, and Antioxidant Status in Juvenile Shrimp (Penaeus vannamei)

1. Objective: To determine the efficacy of dietary zeaxanthin supplementation on the growth, coloration, and antioxidant capacity of Penaeus vannamei.

2. Experimental Diets:

  • Formulate a basal control diet meeting the known nutritional requirements of juvenile P. vannamei.
  • Create experimental diets by supplementing the basal diet with varying levels of zeaxanthin (e.g., 50, 100, 150 mg/kg of feed). The zeaxanthin source should be of high purity.
  • Ensure all diets are isonitrogenous and isolipidic.

3. Experimental Animals and Rearing Conditions:

  • Acclimate juvenile P. vannamei (initial weight ~1.0 g) to the experimental conditions for at least one week.
  • Randomly distribute the shrimp into experimental tanks (e.g., 100-L tanks) at a density of 20-30 shrimp per tank.
  • Maintain optimal water quality parameters (temperature, salinity, pH, dissolved oxygen, and ammonia (B1221849) levels) throughout the trial.
  • Use a recirculating aquaculture system if possible to maintain stable conditions.
  • Each dietary treatment should have at least three replicate tanks.

4. Feeding Trial:

  • Feed the shrimp their respective experimental diets to apparent satiation 2-3 times daily for a period of 8 weeks.
  • Record the daily feed intake for each tank.
  • At the beginning and end of the trial, and at regular intervals (e.g., every 2 weeks), sample a subset of shrimp from each tank to measure body weight.

5. Sample Collection and Analysis:

  • At the end of the 8-week trial, collect samples for analysis.
  • Growth Performance: Calculate Weight Gain (WG), Specific Growth Rate (SGR), and Feed Conversion Ratio (FCR).
  • Pigmentation:
  • Visually score the color of the shrimp using a color chart.
  • For a more quantitative measure, use a chromameter to determine the L* (lightness), a* (redness), and b* (yellowness) values of the exoskeleton and muscle tissue.
  • Extract total carotenoids from the exoskeleton and muscle tissue using a suitable solvent (e.g., acetone) and quantify spectrophotometrically.
  • Antioxidant Status:
  • Collect hemolymph and hepatopancreas tissue.
  • Prepare tissue homogenates for enzyme assays.
  • Measure the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) using commercially available assay kits.
  • Determine the concentration of Malondialdehyde (MDA) as an indicator of lipid peroxidation.

6. Statistical Analysis:

  • Analyze the data using one-way ANOVA to determine significant differences between the dietary treatments.
  • Use a post-hoc test (e.g., Tukey's HSD) to identify which groups differ significantly.
  • A significance level of p < 0.05 is typically used.

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Trial Phase 2: Feeding Trial (8 Weeks) cluster_Analysis Phase 3: Data Collection & Analysis cluster_Conclusion Phase 4: Conclusion Diet Diet Formulation (Control & Zeaxanthin Diets) Feeding Daily Feeding & Monitoring Diet->Feeding Animals Acclimation of Experimental Animals Animals->Feeding Sampling Bi-weekly Growth Sampling Feeding->Sampling Pigment Pigmentation Analysis (Colorimetry, Carotenoid Content) Feeding->Pigment Antioxidant Antioxidant Status (SOD, CAT, GPx, MDA) Feeding->Antioxidant Growth Growth Performance (WG, SGR, FCR) Sampling->Growth Stats Statistical Analysis Growth->Stats Pigment->Stats Antioxidant->Stats Report Reporting of Results Stats->Report

Fig. 1: Experimental workflow for a zeaxanthin feeding trial.

Nrf2_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Zeaxanthin Zeaxanthin Keap1_Nrf2 Keap1-Nrf2 Complex Zeaxanthin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Genes Activates Transcription

Fig. 2: Proposed Nrf2 signaling pathway activated by zeaxanthin.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Zeinoxanthin Instability During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful extraction of zeinoxanthin is crucial for harnessing its potential therapeutic benefits. However, its inherent instability presents significant challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction process, ensuring higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound is a naturally occurring xanthophyll, a type of carotenoid pigment found in various plants. Its structure, characterized by a long chain of conjugated double bonds, is responsible for its antioxidant properties but also makes it highly susceptible to degradation.[1][2] Factors like heat, light, oxygen, and acidic conditions can lead to isomerization and oxidation, reducing its bioactivity and yield.[1][2][3]

Q2: What are the primary signs of this compound degradation during extraction?

The most common signs of degradation include a noticeable loss of the characteristic yellow-orange color of the extract, the appearance of additional peaks in chromatography analysis (indicating isomers or degradation products), and a lower than expected final yield.

Q3: How can I minimize this compound degradation during sample preparation?

Proper sample preparation is the first line of defense against degradation. It is recommended to work in a dimly lit environment and to use amber-colored glassware or wrap equipment in aluminum foil to protect the sample from light.[4] If possible, all procedures should be carried out at low temperatures. For fresh plant material, rapid freezing with liquid nitrogen followed by lyophilization (freeze-drying) is an effective method to preserve the integrity of the compound before extraction.

Q4: Which solvents are best for extracting this compound while maintaining its stability?

The choice of solvent is critical. While a variety of organic solvents can be used for carotenoid extraction, for xanthophylls like this compound, a mixture of a polar and a non-polar solvent is often effective.[5] For instance, a combination of hexane (B92381) and a more polar solvent like acetone (B3395972) or ethanol (B145695) can be used.[6] It is crucial to use high-purity, peroxide-free solvents to prevent oxidative damage.[4]

Q5: Should I use an antioxidant during extraction?

Yes, the use of an antioxidant is highly recommended to protect this compound from oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant that can be added to the extraction solvent at a low concentration (e.g., 0.1% w/v).[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Incomplete cell lysis.- Ensure the plant material is finely ground to maximize surface area for solvent penetration. - Consider using mechanical disruption methods like ultrasonication or bead beating before solvent extraction.
Inefficient extraction solvent.- Experiment with different solvent systems, varying the polarity. A mixture of hexane, acetone, and ethanol can be effective for xanthophylls.[6]
Degradation during extraction.- Work under subdued light and at low temperatures. - Add an antioxidant like BHT to the extraction solvent.[4] - Minimize extraction time.
Presence of Multiple Peaks in HPLC/UPLC (Isomerization) Exposure to light, heat, or acid.- Protect the sample from light at all stages. - Maintain low temperatures throughout the extraction and analysis process. - Neutralize any acidic components in the sample or solvent.
Color Fading of the Extract Oxidation of this compound.- Deoxygenate solvents by sparging with nitrogen gas before use. - Perform the extraction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the addition of an effective antioxidant.
Exposure to light.- Use amber-colored glassware or wrap containers with aluminum foil.[4]
Difficulty in Separating this compound from other Pigments Inappropriate chromatographic conditions.- Optimize the mobile phase composition and gradient for your HPLC/UPLC system. A C30 column is often recommended for carotenoid isomer separation. - Adjust the column temperature to improve resolution.

Quantitative Data Summary

The stability of this compound is influenced by various factors. While specific kinetic data for this compound is limited, the following tables summarize stability data for closely related xanthophylls (lutein and zeaxanthin) which can provide valuable insights.

Table 1: Stability of Xanthophylls in Different Solvents

SolventLutein StabilityZeaxanthin StabilityReference
Methanol:DI (80:20 v/v)Relatively stableConcentration reduced by ~50% after 7 days at 8°C[1]
Acetonitrile:DI (80:20 v/v)StableStable[1]
Acetone:DI (80:20 v/v)StableStable[1]
HexaneLow solubilityLow solubility, may precipitate[1]

Table 2: Effect of Temperature on Xanthophyll Degradation

CarotenoidTemperature (°C)Degradation Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Lutein25Lower than β-carotene and β-cryptoxanthin38.9[7]
Zeaxanthin25Lowest among tested carotenoids65.6[7]

Table 3: General Factors Affecting Xanthophyll Stability

FactorEffect on StabilityMitigation Strategies
Light Accelerates degradation and isomerization.Work in subdued light; use amber glassware or foil wrapping.[4]
Temperature Higher temperatures increase the rate of degradation.Conduct extractions at low temperatures (e.g., on ice).
Oxygen Leads to oxidative cleavage of the polyene chain.Use deoxygenated solvents; work under an inert atmosphere.
pH Acidic conditions can cause degradation.Neutralize acidic samples or extracts.

Experimental Protocols

Protocol 1: Stabilized Solvent Extraction of this compound

This protocol is designed to minimize degradation through the use of antioxidants and controlled environmental conditions.

Materials:

  • Finely ground, lyophilized plant material

  • Hexane (HPLC grade, peroxide-free)

  • Acetone (HPLC grade, peroxide-free)

  • Ethanol (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Amber-colored glassware

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Preparation of Extraction Solvent: Prepare a solvent mixture of hexane:acetone:ethanol (2:1:1, v/v/v). Add BHT to a final concentration of 0.1% (w/v). Deoxygenate the solvent by bubbling nitrogen gas through it for 15-20 minutes.

  • Extraction:

    • Weigh 1-2 grams of the lyophilized plant powder into an amber-colored flask.

    • Add 20 mL of the prepared extraction solvent.

    • Sonicate the mixture in an ultrasonic bath for 15 minutes at a low temperature (e.g., in a cold water bath).

    • Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

    • Carefully decant the supernatant into a separate amber-colored flask.

    • Repeat the extraction process on the pellet two more times with fresh extraction solvent.

  • Washing and Drying:

    • Combine all the supernatants.

    • Wash the extract with an equal volume of deionized water in a separatory funnel to remove water-soluble impurities.

    • Discard the aqueous layer.

    • Dry the organic phase by passing it through a column containing anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 35°C.

    • Once the solvent is removed, immediately redissolve the this compound extract in a small volume of an appropriate solvent for analysis (e.g., MTBE/methanol) and store under nitrogen at -20°C or lower, protected from light.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration start Lyophilized Plant Material grind Grind to Fine Powder start->grind add_solvent Add Hexane:Acetone:Ethanol with 0.1% BHT grind->add_solvent sonicate Ultrasonication (15 min, low temp) add_solvent->sonicate centrifuge Centrifugation (4000 rpm, 4°C) sonicate->centrifuge collect Collect Supernatant centrifuge->collect repeat_ext Repeat Extraction 2x collect->repeat_ext repeat_ext->add_solvent combine Combine Supernatants repeat_ext->combine wash Wash with DI Water combine->wash dry Dry with Na2SO4 wash->dry evaporate Rotary Evaporation (≤35°C) dry->evaporate store Store at -20°C under N2 evaporate->store degradation_pathway cluster_this compound This compound cluster_degradation Degradation Products zein all-trans-Zeinoxanthin isomers cis-Isomers zein->isomers Light, Heat, Acid epoxides Epoxides zein->epoxides Oxygen (Oxidation) isomers->epoxides Oxygen (Oxidation) apocarotenoids Apocarotenoids (shorter chain products) epoxides->apocarotenoids Further Oxidation

References

Technical Support Center: Optimizing HPLC Resolution of Zeinoxanthin and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of zeinoxanthin and its isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic separation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during the HPLC analysis of this compound and its isomers.

Question: Why am I seeing poor resolution or co-elution of this compound isomers?

Answer:

Poor resolution is a frequent challenge in the separation of structurally similar carotenoid isomers. Several factors can contribute to this issue. Here is a step-by-step approach to troubleshoot and improve the separation:

  • Optimize the Stationary Phase (Column Selection): The choice of HPLC column is critical. While C18 columns are common, C30 columns often provide superior selectivity and resolution for carotenoid isomers due to their ability to better resolve geometric isomers.[1][2][3] Polymeric C18 phases might also offer enhanced selectivity compared to monomeric C18 phases for challenging separations like that of lutein (B1675518) and zeaxanthin.[1]

  • Adjust the Mobile Phase Composition: The composition of the mobile phase significantly influences selectivity.

    • Solvent Choice: Methanol-based mobile phases have been reported to yield higher recoveries for carotenoids compared to acetonitrile-based ones.[1] Modifying the mobile phase with solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) can enhance the separation of complex carotenoid mixtures.[1]

    • Mobile Phase Modifiers: The addition of a competing base, such as triethylamine (B128534) (TEA), or a buffer like ammonium (B1175870) acetate can help to minimize secondary interactions with residual silanol (B1196071) groups on the stationary phase, leading to improved peak shape.[1][3]

  • Implement Gradient Elution: Isocratic elution, where the mobile phase composition remains constant, may not be sufficient for separating complex mixtures of carotenoids with varying polarities. A gradient elution program, where the solvent strength is gradually increased, is often necessary to achieve baseline separation.[4][5][6] A shallow gradient can be particularly effective in improving the resolution of closely eluting peaks.[1]

  • Control the Column Temperature: Column temperature is a critical parameter that affects the selectivity of the separation. Even small fluctuations can lead to significant changes in chromatographic selectivity.[1] It is essential to maintain a constant and optimized temperature. The optimal temperature can vary depending on the specific carotenoids and the column being used, with some methods reporting optimal separations at temperatures around 20°C or 30°C.[1][7]

  • Optimize the Flow Rate: The flow rate of the mobile phase can impact resolution. Lowering the flow rate can sometimes increase resolution, although it will also increase the run time. It is advisable to find an optimal flow rate that provides a balance between resolution and analysis time.[8]

Question: My this compound peak is exhibiting significant tailing. What are the potential causes and solutions?

Answer:

Peak tailing can compromise the accuracy of quantification. Here are the common causes and their respective solutions:

  • Secondary Silanol Interactions: Active silanol groups on the silica-based stationary phase can interact with the polar functional groups on this compound, causing peak tailing.

    • Solution: Add a competing base like triethylamine (TEA) to the mobile phase to mask the active silanol sites.[1]

  • Mismatched pH: An inappropriate mobile phase pH can lead to peak tailing.

    • Solution: Ensure the mobile phase pH is suitable for the carotenoids being analyzed.

  • Column Overload: Injecting a sample that is too concentrated can lead to broad and asymmetric peaks.

    • Solution: Reduce the injection volume or dilute the sample.[6]

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shapes.

    • Solution: If other troubleshooting steps fail, it may be time to replace the column.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound and its isomers?

A1: A good starting point is to use a C30 column with a gradient elution program.[1][2][3] A common mobile phase combination for carotenoid separation is a mixture of methanol (B129727) (MeOH), methyl tert-butyl ether (MTBE), and water.[3][6] Begin with a higher proportion of the weaker solvent (e.g., methanol/water) and gradually increase the proportion of the stronger solvent (e.g., MTBE).

Q2: How can I prevent the degradation of this compound during sample preparation and analysis?

A2: Carotenoids are susceptible to degradation from light, heat, and oxidation.

  • Light Protection: Protect samples from light at all stages of the experiment.

  • Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.[1]

  • Temperature: Avoid high temperatures during sample preparation.

  • Acidic Conditions: Avoid acidic conditions, as they can cause carotenoid degradation.[1]

Q3: I am experiencing low recovery of this compound. What are the likely causes and how can I improve it?

A3: Low recovery can be due to several factors:

  • Incomplete Extraction: Ensure the extraction solvent and method are appropriate for your sample matrix. Repeated extractions until the sample residue is colorless can help ensure complete extraction.[1]

  • Adsorption: Carotenoids can adsorb to glass and plastic surfaces. Silanizing glassware can help minimize this issue.[1]

  • Degradation: As mentioned above, carotenoid degradation can lead to lower recovery. Follow the precautions to prevent degradation.

Q4: My retention times are shifting from run to run. What could be the problem?

A4: Retention time shifting can be caused by:

  • Pump Issues: The HPLC pumps may not be delivering a consistent mobile phase composition. Check for leaks and ensure the pumps are functioning correctly.[9][10]

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[9]

  • Temperature Fluctuations: Inconsistent column temperature can lead to retention time shifts. Use a column oven to maintain a stable temperature.[1]

Data Presentation

Table 1: HPLC Column Characteristics for Carotenoid Separation

Column TypeStationary PhaseKey Advantages for this compound SeparationReferences
C30C30 Alkyl ChainExcellent selectivity for geometric isomers of carotenoids.[1][2][3]
C18 (Polymeric)C18 Alkyl Chain (Polymeric)Can offer better selectivity for some carotenoid isomers compared to monomeric C18.[1]
C18 (Monomeric)C18 Alkyl Chain (Monomeric)Widely used, but may have limited resolution for closely related isomers.[4][5]

Table 2: Common Mobile Phase Compositions for this compound Isomer Separation

Solvent ASolvent BGradient ExampleModifiersReferences
Methanol/WaterMethyl tert-butyl ether (MTBE)Start with a high percentage of A, gradually increase B.Triethylamine (TEA), Ammonium Acetate[1][3][6]
Acetonitrile/WaterMethanolGradient or isocratic, depending on the specific isomers.-[11]
AcetoneWaterGradient elution from 75% A to 100% A.-[7]

Experimental Protocols

Protocol 1: General Carotenoid Extraction from Plant Material

This protocol provides a general guideline for extracting carotenoids from plant tissues.

  • Sample Preparation: Homogenize fresh or freeze-dried plant material into a fine powder.

  • Extraction:

    • To approximately 1 gram of the homogenized sample, add 10 mL of a solvent mixture such as acetone, ethanol, or a combination of methanol and ethyl acetate.[1] The choice of solvent will depend on the specific sample matrix and target carotenoids.

    • Add an antioxidant like BHT (0.1%) to the extraction solvent to prevent degradation.[1]

    • Vortex or sonicate the mixture for 10-15 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process with fresh solvent until the sample residue is colorless.[1]

  • Phase Separation (if necessary):

    • Combine the supernatants and add an equal volume of diethyl ether or petroleum ether and a 10% NaCl solution to facilitate phase separation.

    • Collect the upper organic layer containing the carotenoids.[1]

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., mobile phase or a solvent compatible with the mobile phase) for HPLC analysis.[1]

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_column Step 1: Stationary Phase cluster_mobile_phase Step 2: Mobile Phase cluster_temp Step 3: Temperature cluster_flow Step 4: Flow Rate cluster_end Resolution start Poor Resolution or Co-elution Observed check_column Using C30 Column? start->check_column switch_column Switch to C30 Column check_column->switch_column No optimize_mp Optimize Mobile Phase (Solvents, Modifiers) check_column->optimize_mp Yes switch_column->optimize_mp use_gradient Implement Gradient Elution optimize_mp->use_gradient Isocratic? optimize_temp Optimize Column Temperature optimize_mp->optimize_temp Gradient OK use_gradient->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow good_resolution Resolution Improved optimize_flow->good_resolution

Caption: A decision-making workflow for troubleshooting poor HPLC resolution.

Peak_Tailing_Troubleshooting start Peak Tailing Observed cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Degradation start->cause3 solution1 Add Competing Base (TEA) to Mobile Phase cause1->solution1 end Symmetrical Peak Shape solution1->end solution2 Reduce Injection Volume or Dilute Sample cause2->solution2 solution2->end solution3 Replace Column cause3->solution3 solution3->end

Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.

References

challenges in zeinoxanthin quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Zeinoxanthin Quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in complex matrices?

A1: The primary challenges stem from the inherent instability of carotenoids, the complexity of the sample matrix, and the presence of isomers. Key issues include:

  • Analyte Degradation: this compound, like other carotenoids, is highly susceptible to degradation from light, heat, oxygen, and acidic conditions.[1][2][3] This can lead to inaccurate quantification and the formation of artifacts.

  • Matrix Effects: Complex matrices, such as citrus juices, plant tissues, and biological fluids, contain numerous compounds that can interfere with this compound quantification.[4][5][6] These matrix components can cause ion suppression or enhancement in LC-MS/MS analysis, leading to erroneous results.[4][5]

  • Isomeric Co-elution: this compound is an isomer of other carotenoids like lutein (B1675518) and α-cryptoxanthin, which can be difficult to separate chromatographically.[7][8][9][10][11] Co-elution can lead to overestimation of this compound concentration.

  • Low Concentrations: this compound may be present at low concentrations in some matrices, requiring highly sensitive analytical methods for accurate quantification.

  • Esterification: In many plant tissues, xanthophylls like this compound exist as fatty acid esters.[12][13] Accurate quantification of total this compound requires a saponification step to hydrolyze these esters, which can itself lead to degradation if not optimized.[12][13][14][15]

Q2: How can I prevent the degradation of this compound during sample preparation?

A2: To minimize degradation, it is crucial to work under controlled conditions:

  • Light Protection: Conduct all procedures under subdued light or using amber glassware to prevent photo-isomerization and degradation.[16]

  • Low Temperature: Perform extractions and sample handling at low temperatures (e.g., on ice or at 4°C) to reduce thermal degradation.[3] Store extracts at -20°C or preferably -80°C for long-term stability.

  • Oxygen Exclusion: Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during evaporation and storage steps, to prevent oxidation.[17]

  • Use of Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to extraction solvents to protect this compound from oxidation.[18]

Q3: When is saponification necessary and what are the critical parameters?

A3: Saponification is necessary when analyzing matrices where this compound may be present as fatty acid esters, such as in many fruits and vegetables. This process hydrolyzes the esters to yield free this compound, allowing for the quantification of the total amount.[12][13] It also helps to remove interfering lipids and chlorophylls.[13][15]

Critical parameters for saponification include:

  • Alkali Concentration: The concentration of the alkaline solution (typically potassium hydroxide (B78521) in methanol (B129727) or ethanol) needs to be optimized. Too low a concentration may result in incomplete saponification, while a very high concentration can promote degradation.

  • Temperature and Time: The reaction should be carried out at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration.[14][15] Over-saponification (prolonged time or high temperature) can lead to significant losses of this compound.[14][15]

  • Atmosphere: Perform saponification under an inert atmosphere (nitrogen) to prevent oxidative degradation.[15]

Q4: How can I mitigate matrix effects in my LC-MS/MS analysis?

A4: Mitigating matrix effects is crucial for accurate quantification.[4][5][6] Strategies include:

  • Effective Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the sample extract before injection.

  • Chromatographic Separation: Optimize the HPLC method to achieve good separation of this compound from co-eluting matrix components. The use of a C30 column is often recommended for carotenoid analysis due to its ability to separate isomers.[7][9]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[19]

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in extraction recovery.[19]

Troubleshooting Guides

Problem 1: Low or Inconsistent Recovery of this compound

Possible Cause Troubleshooting Steps
Incomplete Extraction - Ensure the sample is thoroughly homogenized. - Optimize the extraction solvent system. A mixture of polar and non-polar solvents (e.g., methanol/acetone/hexane) is often effective.[18] - Increase the number of extraction cycles.
Analyte Degradation - Review sample handling procedures to ensure protection from light, heat, and oxygen. - Add an antioxidant like BHT to the extraction solvent.[18] - Minimize the time between extraction and analysis.
Suboptimal Saponification - Verify the concentration of the KOH solution. - Optimize saponification time and temperature to ensure complete hydrolysis without degradation.[14][15]
Poor Phase Separation in LLE - Centrifuge the sample to improve phase separation. - Add a saturated NaCl solution to the aqueous phase to reduce the formation of emulsions.

Problem 2: Poor Chromatographic Peak Shape or Resolution

Possible Cause Troubleshooting Steps
Co-elution with Isomers - Use a C30 reversed-phase column, which is specifically designed for carotenoid isomer separation.[7][9] - Optimize the mobile phase composition and gradient. A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.[18] - Adjust the column temperature; lower temperatures can sometimes improve the resolution of isomers.
Injection Solvent Mismatch - Ensure the injection solvent is compatible with the initial mobile phase. The injection solvent should ideally be weaker than or of similar strength to the mobile phase to avoid peak distortion.
Column Contamination - Flush the column with a strong solvent. - If the problem persists, replace the column.

Problem 3: Inaccurate Quantification in LC-MS/MS

Possible Cause Troubleshooting Steps
Matrix Effects - Implement matrix-matched calibration curves.[19] - If available, use a stable isotope-labeled internal standard for this compound. - Improve sample cleanup to remove interfering matrix components.
In-source Isomerization or Degradation - Optimize the ion source parameters (e.g., temperature) to minimize in-source degradation or isomerization.
Incorrect MRM Transitions - Verify the precursor and product ions for this compound. - Optimize collision energy for the selected transitions.

Quantitative Data Summary

Table 1: Recovery of Carotenoids from Citrus Peels using Green Extraction Techniques

CarotenoidExtraction MethodRecovery (%)
Total CarotenoidsCPE100
Total CarotenoidsSUPRAS42-48

Data adapted from a study on citrus peel waste valorization. CPE (Cloud Point Extraction) showed significantly higher recovery than SUPRAS (Supramolecular Solvent-based) extraction.[20]

Table 2: Method Validation Parameters for Carotenoid Quantification by HPLC

AnalyteLOD (mg/L)LOQ (mg/L)Linearity (R²)
Zeaxanthin (B1683548)0.0200.067>0.998
Lutein0.0210.070>0.998
β-Cryptoxanthin0.0250.083>0.998
β-Carotene0.0630.209>0.998

Data from a validated HPLC-PDA method for carotenoids in chili peppers.[21][22][23]

Table 3: LOD and LOQ for Carotenoids in Human Plasma by HPLC-MS/MS

AnalyteLOD (µg/mL)LOQ (µg/mL)
Zeaxanthin0.4221.406
Lutein0.0210.070
β-Cryptoxanthin0.0030.010
β-Carotene0.0030.010

Data from a developed HPLC-MS/MS method for human plasma, highlighting the high sensitivity for some carotenoids, but notably lower sensitivity for zeaxanthin in this particular study.[24]

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Citrus Juice

This protocol is a representative method based on literature for the analysis of this compound in a complex matrix like orange juice.

  • Sample Preparation:

    • To a 25 mL aliquot of citrus juice, add 50 mL of an extraction solvent mixture of methanol/acetone/hexane (25:25:50, v/v/v) containing 0.1% BHT.[18]

    • Homogenize the mixture thoroughly for 5 minutes.

    • Centrifuge at 5000 rpm for 10 minutes at 4°C.

    • Collect the supernatant (organic phase).

    • Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen at a temperature not exceeding 35°C.

  • Saponification:

    • Re-dissolve the dried extract in a minimal amount of a suitable solvent.

    • Add a methanolic solution of 15% KOH.[15]

    • Incubate the mixture in the dark, under a nitrogen atmosphere, at room temperature for 16 hours (or optimize for a shorter time at a slightly elevated temperature, e.g., 35°C for 10-60 minutes).[15]

    • After saponification, add an equal volume of saturated NaCl solution and extract the saponified carotenoids three times with a suitable solvent like diethyl ether or a hexane/diethyl ether mixture.

    • Wash the pooled organic extracts with water until neutral pH is achieved.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under nitrogen.

  • Analysis:

    • Reconstitute the final residue in a suitable injection solvent (e.g., a mixture similar to the initial mobile phase).

    • Filter the sample through a 0.22 µm filter before injection into the HPLC system.

Protocol 2: HPLC-DAD Analysis of this compound

  • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7][9]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Methanol

    • Solvent B: Methyl-tert-butyl ether (MTBE)

    • Solvent C: Water

  • Gradient Program (example):

    • 0 min: 90% A + 5% B + 5% C

    • 12 min: 95% A + 5% B

    • 25 min: 89% A + 11% B

    • 40 min: 75% A + 25% B

    • 60 min: 50% A + 50% B

    • 62 min: Return to initial conditions.[18]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (can be optimized for better resolution)

  • Detection: Diode Array Detector (DAD) monitoring at the maximum absorption wavelength for this compound (around 450 nm).

Visualizations

G Troubleshooting Workflow for Low this compound Recovery start Low or Inconsistent Recovery check_extraction Review Extraction Protocol start->check_extraction check_degradation Assess Analyte Degradation check_extraction->check_degradation Complete optimize_solvent Optimize solvent system Increase extraction cycles check_extraction->optimize_solvent Incomplete? check_saponification Evaluate Saponification Step check_degradation->check_saponification Unlikely protect_sample Use amber vials Work on ice Add antioxidants (BHT) check_degradation->protect_sample Likely? optimize_saponification Adjust KOH concentration Optimize time and temperature check_saponification->optimize_saponification Suboptimal? solution Recovery Improved check_saponification->solution Optimal optimize_solvent->solution protect_sample->solution optimize_saponification->solution

Caption: Troubleshooting decision tree for low this compound recovery.

G Sample Preparation Workflow for this compound Analysis cluster_0 Extraction cluster_1 Saponification sample Homogenized Sample (e.g., Citrus Juice) add_solvent Add Extraction Solvent (MeOH/Acetone/Hexane + BHT) sample->add_solvent extract Homogenize & Centrifuge add_solvent->extract collect_supernatant Collect Organic Phase extract->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction dry_extract Evaporate to Dryness (N2) repeat_extraction->dry_extract add_koh Add Methanolic KOH dry_extract->add_koh incubate Incubate (dark, N2) add_koh->incubate lle Liquid-Liquid Extraction (e.g., Diethyl Ether) incubate->lle wash Wash to Neutral pH lle->wash dry_final Evaporate to Dryness (N2) wash->dry_final reconstitute Reconstitute in Injection Solvent dry_final->reconstitute analyze Filter & Inject into HPLC/LC-MS reconstitute->analyze

Caption: General workflow for this compound extraction and analysis.

References

Technical Support Center: Optimizing Saponification for Zeinoxanthin Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the saponification of zeinoxanthin esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete hydrolysis while minimizing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of saponifying this compound esters?

Saponification is a crucial step to hydrolyze this compound esters into free this compound. This is often necessary for accurate quantification, as standards are typically for the free form. The process also removes interfering substances like chlorophylls (B1240455) and lipids, which can complicate chromatographic analysis.[1][2][3]

Q2: Which alkali is recommended for saponification of this compound esters, and at what concentration?

Potassium hydroxide (B78521) (KOH) is the most commonly used alkali for the saponification of carotenoid esters.[4] The optimal concentration can vary depending on the sample matrix and concentration of esters. A common starting point is a methanolic or ethanolic KOH solution ranging from 5% to 15% (w/v). Higher concentrations may be used, but they also increase the risk of carotenoid degradation.[3]

Q3: What are the optimal temperature and duration for the saponification reaction?

The reaction is typically carried out at temperatures ranging from room temperature (25°C) to 80°C.[4] Higher temperatures accelerate the reaction but also increase the risk of isomerization and degradation of this compound.[4] A common starting point is 60-70°C for 60 to 90 minutes.[5] The optimal time and temperature should be determined empirically for your specific sample.

Q4: How can I monitor the completion of the saponification reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the progress of the reaction.[5] By spotting the reaction mixture alongside a standard of free this compound and the starting esterified extract, you can visually track the disappearance of the ester spot and the appearance of the free this compound spot. High-Performance Liquid Chromatography (HPLC) can also be used for more precise monitoring.[5][6]

Q5: What are the main causes of this compound degradation during saponification?

This compound, like other carotenoids, is susceptible to degradation by light, heat, and oxygen.[1][7] Exposure to atmospheric oxygen, especially at elevated temperatures, can lead to significant losses. The presence of acids can also promote isomerization from the naturally occurring trans form to the cis isomers.[1]

Q6: How can I minimize the degradation of this compound during the procedure?

To minimize degradation, it is crucial to perform the saponification under an inert atmosphere, such as nitrogen or argon.[7] Protecting the reaction vessel from light by using amber glassware or wrapping it in aluminum foil is also essential.[7] The addition of antioxidants, such as butylated hydroxytoluene (BHT) or pyrogallol, to the extraction and saponification solvents can further prevent oxidative degradation.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis (Ester spot still visible on TLC) 1. Insufficient alkali concentration.2. Reaction time is too short.3. Reaction temperature is too low.4. Poor solubility of the oleoresin/extract.1. Incrementally increase the KOH concentration.2. Extend the reaction time, monitoring every 30-60 minutes.3. Gradually increase the temperature, not exceeding 80°C.[4]4. Ensure the sample is fully dissolved in the alcohol before adding the alkali.[5]
Significant this compound Degradation (Low yield, formation of new, unidentified spots on TLC/HPLC) 1. Exposure to oxygen.2. Reaction temperature is too high.3. Prolonged exposure to light.4. Alkali concentration is too high.1. De-gas all solvents and purge the reaction vessel with nitrogen or argon.[7]2. Reduce the reaction temperature and potentially increase the reaction time to compensate.3. Use amber glassware or cover the reaction setup with aluminum foil.[7]4. Decrease the KOH concentration and monitor the reaction for a longer period.
Formation of Emulsions During Work-up Micelle formation due to the soap produced from the hydrolysis of triglycerides and fatty acids in the extract.Add a phosphate (B84403) buffer to the sample-extract mixture to prevent micelle formation.[3][8]
Irreproducible Results Variations in sample matrix, solvent purity, or reaction conditions.Ensure consistent sample preparation, use high-purity solvents, and precisely control all reaction parameters (temperature, time, atmosphere).
Streaking or Tailing of Spots on TLC Plate The sample is too concentrated, or the compound is interacting with the stationary phase (silica gel is slightly acidic).Dilute the sample before spotting. For basic compounds, add a small amount of a basic solvent like triethylamine (B128534) (2-5%) to the mobile phase. For acidic compounds, add a small amount of acetic acid.[9]

Quantitative Data Summary

The following table summarizes various saponification conditions reported in the literature for carotenoid esters. Note that optimal conditions can vary significantly based on the specific carotenoid and the sample matrix.

Carotenoid/Matrix Alkali & Concentration Solvent Temperature (°C) Time Key Findings/Comments Reference
Zeaxanthin Esters45% Aqueous KOHIsopropyl Alcohol60-7060-90 minReaction completion monitored by TLC.[5]
Lutein/Zeaxanthin2-10% KOHMethanol (B129727)45-7545-70 minOptimized using Response Surface Methodology.
Carotenoids in Chili15% KOHMethanol25-654-70 minTemperature and time did not show significant differences in recovery within this range.[3]
Vitamin A in FishNot specifiedNot specified8043 minHigher temperature and longer time were needed due to the protective effect of the food matrix.[4]
Carotenoids in Avocado15% KOHNot specifiedNot specified60 minAddition of acidified phosphate buffer prevented micelle formation and improved recovery.[8]
General Carotenoids15% KOHNot specifiedRoom Temp15 minResulted in an average loss of 12.6% of carotenoids.

Experimental Protocols

Detailed Methodology for Saponification of this compound Esters

This protocol provides a starting point for the saponification of this compound esters. Optimization may be required based on your specific sample.

Materials:

  • This compound ester extract

  • Ethanol (B145695) or Methanol (HPLC grade)

  • Potassium Hydroxide (KOH)

  • Hexane (B92381) or Diethyl Ether (HPLC grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Butylated Hydroxytoluene (BHT) (optional, as an antioxidant)

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Nitrogen or Argon gas supply

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Preparation of Reagents:

    • Prepare a 10% (w/v) solution of KOH in methanol or ethanol. Dissolve the required amount of KOH pellets in the alcohol with gentle stirring. Caution: This is a corrosive solution.

    • If using an antioxidant, add BHT to the extraction and saponification solvents to a final concentration of 0.1%.

  • Saponification Reaction:

    • Dissolve a known amount of the this compound ester extract in the alcohol (e.g., 50 mL of ethanol for 1g of extract) in a round-bottom flask.

    • Purge the flask with nitrogen or argon for 5-10 minutes to create an inert atmosphere.

    • Add the methanolic/ethanolic KOH solution to the flask (e.g., a volume equal to the solvent used to dissolve the extract).

    • Attach a condenser and heat the mixture to 60°C with continuous stirring.

    • Maintain the reaction under a gentle flow of inert gas.

  • Monitoring the Reaction:

    • After 60 minutes, take a small aliquot of the reaction mixture and spot it on a TLC plate.

    • Spot a standard of free this compound and the initial ester extract on the same plate for comparison.

    • Develop the TLC plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the this compound ester has disappeared, and a single spot corresponding to free this compound is observed.

    • If the reaction is incomplete, continue heating and monitor at 30-minute intervals.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of deionized water and an equal volume of hexane or diethyl ether.

    • Shake the funnel vigorously and then allow the layers to separate. The upper organic layer will contain the free this compound.

    • Collect the upper organic layer. Repeat the extraction of the aqueous layer twice more with fresh organic solvent.

    • Combine all organic extracts.

  • Washing and Drying:

    • Wash the combined organic extract with deionized water until the washings are neutral (check with pH paper). This removes excess alkali.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

  • Solvent Removal and Storage:

    • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting free this compound should be stored under an inert atmosphere at -20°C or below and protected from light.

Visualizations

Saponification_Workflow cluster_prep Preparation cluster_reaction Saponification Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification start Start: this compound Ester Extract dissolve Dissolve in Alcohol (e.g., Ethanol) start->dissolve inert Create Inert Atmosphere (Nitrogen/Argon) dissolve->inert add_koh Add Methanolic/Ethanolic KOH inert->add_koh heat Heat with Stirring (e.g., 60°C for 60 min) add_koh->heat check_tlc Monitor by TLC/HPLC heat->check_tlc complete Reaction Complete check_tlc->complete Esters consumed incomplete Incomplete Reaction check_tlc->incomplete Esters remain cool Cool to Room Temp complete->cool incomplete->heat Continue heating (check every 30 min) extract Liquid-Liquid Extraction (Hexane/Water) cool->extract wash Wash to Neutral pH extract->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product Final Product: Free this compound evaporate->product

Caption: Experimental workflow for the saponification of this compound esters.

Troubleshooting_Logic cluster_incomplete Incomplete Saponification cluster_degradation Degradation cluster_success Successful Hydrolysis start Analyze TLC/HPLC Result check_ester Ester Spot/Peak Present? start->check_ester action_incomplete Increase Time, Temp, or [KOH] check_ester->action_incomplete Yes check_degradation Unknown Spots/Peaks or Low Yield? check_ester->check_degradation No action_degradation Decrease Temp, Use Inert Gas, Protect from Light check_degradation->action_degradation Yes success Clean Conversion to Free this compound check_degradation->success No

Caption: Troubleshooting logic for optimizing saponification based on TLC/HPLC results.

References

preventing zeinoxanthin degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of zeinoxanthin during sample storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your valuable samples.

Troubleshooting Guides

This section addresses common issues encountered during the storage and handling of this compound samples.

Issue Potential Cause(s) Troubleshooting/Recommendation(s)
Rapid loss of yellow color in the sample. This is a primary indicator of degradation, likely due to photodegradation or oxidation.[1]Immediately protect the sample from light by using amber vials or wrapping containers in aluminum foil.[1][2] Purge the sample container with an inert gas like nitrogen or argon before sealing to minimize oxygen exposure.[1][2] Verify that the storage temperature is appropriate.[1]
Inconsistent quantitative results (e.g., HPLC analysis). This may be due to sample degradation during storage, preparation, or analysis, or issues with the analytical method itself.[1]Prepare samples under dim or yellow light and analyze them as promptly as possible.[1][2] Ensure the HPLC system is properly calibrated and the mobile phase is fresh.[1] Consider using a guard column to protect the analytical column.[1] Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.[1][2]
Appearance of unexpected peaks in chromatograms. This can indicate the formation of degradation products, such as isomers or oxidation products.Minimize exposure to light and heat during all stages of handling and analysis to prevent isomerization.[3][4] Ensure solvents are deoxygenated and consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to your extraction and storage solvents.[3][5]
Precipitation of the sample in the solvent. This could be due to low solubility or solvent evaporation.Ensure the chosen solvent is appropriate for this compound. Store vials tightly sealed to prevent solvent evaporation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: Like other carotenoids, this compound is highly susceptible to degradation due to its structure of conjugated double bonds.[4] The main factors are:

  • Light: Exposure to light, particularly UV and fluorescent light, can lead to photodegradation and the formation of cis-isomers from the naturally occurring all-trans form.[1][4]

  • Oxygen: Atmospheric oxygen can cause oxidative cleavage of the carotenoid molecule, a process that can be accelerated by the presence of pro-oxidant metals.[1][4]

  • Heat: Elevated temperatures accelerate both oxidation and isomerization, leading to significant degradation.[4][6]

  • Acids: Acidic conditions can promote oxidative decomposition and isomerization.[1][4]

Q2: What are the ideal storage conditions for this compound samples?

A2: To ensure long-term stability, this compound samples, whether in solid form or in solution, should be stored under the following conditions:

Storage Duration Temperature Atmosphere Light Condition
Short-term (up to a few days) ≤ -20°C[1][7]Inert gas (Nitrogen or Argon)[1]In the dark (amber vials or foil-wrapped)[1]
Long-term (weeks to months) ≤ -70°C[2][8][9]Inert gas (Nitrogen or Argon)[2]In the dark (amber vials or foil-wrapped)[2]

Q3: Should I add antioxidants to my this compound samples for storage?

A3: Yes, adding an antioxidant can significantly improve the stability of this compound. Butylated hydroxytoluene (BHT) at a concentration of 0.1% is commonly added to extraction solvents and for storage to prevent oxidative degradation.[3][5]

Q4: Can I repeatedly freeze and thaw my this compound samples?

A4: It is highly recommended to avoid repeated freeze-thaw cycles.[1][2] These cycles can introduce moisture and oxygen, which accelerate degradation.[1] It is best practice to aliquot samples into smaller, single-use vials before freezing.[1][2]

Q5: What solvents are recommended for dissolving and storing this compound?

A5: this compound, being a xanthophyll, is soluble in organic solvents. Commonly used solvents for carotenoids include ethanol (B145695), methanol, and acetone.[2] The choice of solvent may also depend on the subsequent analytical method (e.g., compatibility with the HPLC mobile phase).[2] When preparing solutions, it is crucial to use high-purity, deoxygenated solvents.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Long-Term Storage

Objective: To prepare a stable stock solution of this compound for long-term storage.

Materials:

  • This compound standard

  • HPLC-grade solvent (e.g., ethanol or a hexane/acetone mixture)[1]

  • Butylated Hydroxytoluene (BHT)

  • Amber glass vials with screw caps (B75204) and PTFE septa

  • Inert gas (Nitrogen or Argon)

  • Calibrated analytical balance

  • Volumetric flasks

Procedure:

  • Work under subdued or yellow light to minimize light exposure.[2]

  • Prepare the solvent by adding 0.1% BHT (w/v) and purge with inert gas for at least 15 minutes to remove dissolved oxygen.[3][5]

  • Accurately weigh the desired amount of this compound standard.

  • Dissolve the standard in the prepared solvent in a volumetric flask to achieve the desired concentration.

  • Aliquot the stock solution into single-use amber glass vials.[1][2]

  • Purge the headspace of each vial with inert gas before tightly sealing the cap.[1][2]

  • Label the vials clearly with the compound name, concentration, date, and solvent.

  • Store the vials at ≤ -70°C in the dark.[2][9]

Protocol 2: Stability Testing of Stored this compound Samples

Objective: To assess the stability of this compound samples under different storage conditions.

Materials:

  • Aliquots of this compound sample

  • Storage environments with controlled temperature and light (e.g., freezers at -20°C and -80°C, refrigerator at 4°C, benchtop at 25°C)

  • HPLC system with a C30 reversed-phase column and a diode array detector (DAD)[5]

  • Appropriate mobile phase for this compound analysis

Procedure:

  • Prepare multiple, identical aliquots of the this compound sample as described in Protocol 1.

  • Divide the aliquots into different storage groups to test various conditions (e.g., -80°C in the dark, -20°C in the dark, 4°C in the dark, 25°C in the dark, and 25°C with light exposure).

  • At specified time points (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6), retrieve one aliquot from each storage group.

  • Allow the aliquot to come to room temperature in the dark before analysis to prevent condensation.[2]

  • Analyze the concentration and purity of this compound in each aliquot using a validated HPLC-DAD method.

  • Compare the results over time to determine the degradation rate under each storage condition.

Visualizations

Degradation_Pathway This compound This compound (all-trans) Isomers Cis-Isomers This compound->Isomers Light, Heat Oxidation_Products Oxidation Products (e.g., Apocarotenoids, Epoxides) This compound->Oxidation_Products Oxygen, Light, Heat Isomers->Oxidation_Products Oxygen, Light, Heat Degraded_Fragments Smaller, Colorless Fragments Oxidation_Products->Degraded_Fragments Further Oxidation

Caption: Primary degradation pathways for this compound.

Experimental_Workflow cluster_preparation Sample Preparation (Subdued Light) cluster_storage Storage cluster_analysis Analysis Solvent_Prep Prepare Solvent (+0.1% BHT, Deoxygenate) Dissolving Dissolve in Solvent Solvent_Prep->Dissolving Weighing Weigh this compound Weighing->Dissolving Aliquoting Aliquot into Amber Vials Dissolving->Aliquoting Purging Purge with Inert Gas Aliquoting->Purging Storing Store at ≤ -70°C in Dark Purging->Storing Thawing Thaw in Dark Storing->Thawing HPLC HPLC-DAD Analysis Thawing->HPLC

Caption: Recommended workflow for this compound sample handling.

References

Technical Support Center: Troubleshooting Low Yield of Zeinoxanthin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields of zeinoxanthin during plant extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my final this compound yield consistently low?

A: Low yields can stem from several stages of your workflow. Key areas to investigate include the biological source material (low intrinsic this compound content), inefficient extraction procedures, degradation of the target molecule during processing, and inaccurate quantification methods. This guide will help you systematically identify and address the bottleneck in your process.

Q2: Could the issue be the plant material itself?

A: Absolutely. The concentration of this compound can vary significantly based on the plant species, its developmental stage, and the specific growing conditions (e.g., light intensity, temperature). It's crucial to ensure you are starting with a viable source material that is known to produce this carotenoid.

Q3: How do I know if my extraction solvent is appropriate?

A: Solvent selection is critical. This compound is a xanthophyll, an oxygenated carotenoid, which influences its polarity. While hydrocarbon carotenes are highly nonpolar, xanthophylls are more polar. The optimal solvent or solvent mixture depends on the specific plant matrix. A common troubleshooting step is to test a range of solvents with varying polarities.[1][2]

Q4: What are the main causes of this compound degradation?

A: this compound, like other carotenoids, is highly susceptible to degradation from exposure to heat, light, oxygen, and acids.[3][4] The extended system of conjugated double bonds that gives it its function and color also makes it prone to oxidation and isomerization.[3][5]

Q5: How can I confirm my quantification is accurate?

A: Inaccurate quantification can be mistaken for low yield. For High-Performance Liquid Chromatography (HPLC), this can be due to an improperly calibrated instrument, poor separation from other similar compounds (like lutein), incorrect detection wavelength, or degradation of your analytical standard.[6][7]

In-Depth Troubleshooting Guides

Issue 1: Problems with the Source Material & Biosynthesis

Q: My yield is low even with a validated protocol. Could the plant's biology be the limiting factor?

A: Yes, several biological factors can lead to low intrinsic levels of this compound.

Potential Causes & Solutions:

  • Incorrect Plant Species or Cultivar: Not all plants produce significant amounts of this compound. It is an intermediate in the lutein (B1675518) biosynthesis pathway.[8] Ensure your chosen plant material is a known producer.

  • Plant Developmental Stage: Carotenoid profiles change as a plant matures. This compound levels may peak at a specific developmental stage (e.g., in young leaves vs. mature leaves).

    • Solution: Conduct a time-course study, harvesting material at different growth stages to identify the peak accumulation point.

  • Suboptimal Growing Conditions: Light and temperature are key regulators of the carotenoid biosynthesis pathway.[9] Stress conditions can also alter the metabolic flux.

    • Solution: Review the literature for optimal growing conditions for your specific plant species to maximize carotenoid production. Ensure adequate light exposure, as the xanthophyll cycle is light-dependent.[9]

  • Genetic Factors: The expression levels of key enzymes in the carotenoid pathway, such as lycopene (B16060) ε-cyclase (LCYE), lycopene β-cyclase (LCYB), and carotene hydroxylases, directly control the flow of precursors to this compound.[10][11]

    • Solution: If you are developing a new source, consider genetic screening or metabolic engineering approaches to upregulate key biosynthetic genes.[8]

This compound Biosynthesis Pathway

The diagram below illustrates the critical steps leading to the formation of this compound from lycopene. Low activity of the enzymes shown can be a primary cause of low precursor availability.

Zeinoxanthin_Biosynthesis cluster_enzymes Lycopene Lycopene LCYE_LCYB LCYE & LCYB Lycopene->LCYE_LCYB LCYB_only LCYB (2x) Lycopene->LCYB_only alpha_Carotene α-Carotene beta_hydroxylase β-ring Hydroxylase alpha_Carotene->beta_hydroxylase This compound This compound epsilon_hydroxylase ε-ring Hydroxylase This compound->epsilon_hydroxylase Lutein Lutein beta_Carotene β-Carotene LCYE_LCYB->alpha_Carotene Cyclization beta_hydroxylase->this compound Hydroxylation epsilon_hydroxylase->Lutein LCYB_only->beta_Carotene

Caption: Simplified biosynthesis pathway from Lycopene to this compound and Lutein.

Issue 2: Inefficient Extraction Protocol

Q: I am working with a good source material but my extract seems weak. How can I optimize my extraction protocol?

A: Inefficient extraction is a very common cause of low yield. The key is to effectively disrupt the plant cells and use the correct solvent to solubilize the this compound.

Potential Causes & Solutions:

  • Incomplete Cell Lysis: Plant cell walls can be tough, trapping carotenoids within the cellular matrix.

    • Solution: Ensure the plant material is thoroughly homogenized. Freeze-drying the sample and grinding it into a fine powder can dramatically increase the surface area for extraction. For tougher tissues, consider methods like ultrasonication or bead beating prior to solvent addition.[1]

  • Inappropriate Solvent Selection: The polarity of the solvent must be matched to the target molecule and the matrix.

  • Suboptimal Extraction Parameters: Time, temperature, and solvent-to-solid ratio all play a crucial role.

    • Solution: Systematically optimize these parameters. Be cautious with temperature, as high heat can cause degradation.[13][14] Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can increase efficiency at lower temperatures and shorter times.[15][16]

Table 1: Comparison of Common Solvents for Carotenoid Extraction
Solvent(s)PolarityAdvantagesDisadvantages
HexaneLowGood for non-polar carotenes.Less effective for more polar xanthophylls like this compound.
AcetoneHighExcellent at penetrating tissue and solubilizing a wide range of carotenoids.Can extract significant amounts of water and chlorophyll (B73375). Highly volatile.
EthanolHigh"Green" solvent, effective for xanthophylls.[17]Can also extract water-soluble impurities.
Ethyl AcetateMediumGood balance of polarity, effective for both carotenes and xanthophylls.[12]Can be more expensive.
Acetone/Hexane MixVariableHighly effective; acetone disrupts cells and solubilizes, hexane captures the carotenoids.[18]Requires careful phase separation and handling of two solvents.
Table 2: General Recommendations for Optimizing this compound Extraction
ParameterRecommendationRationale
Sample Prep Freeze-dry and grind to a fine powder (<0.5 mm).Increases surface area and allows for better solvent penetration.
Solvent Ratio Start at 10:1 to 20:1 (mL solvent: g sample).[12]Ensures sufficient solvent to fully saturate the sample and avoid reaching solubility limits.
Temperature 25-50°C.[15][19]Balances increased solubility and extraction kinetics against the risk of thermal degradation.
Time 30-120 minutes (maceration); 10-40 minutes (ultrasound).[15]Longer times may not significantly increase yield but will increase degradation risk.
Atmosphere Perform extraction under dim light and consider flushing with Nitrogen.[2]Minimizes light- and oxygen-induced degradation of this compound.
Issue 3: Degradation During Sample Processing & Storage

Q: I get a good initial color in my extract, but the final quantified yield is low. Am I losing this compound after extraction?

A: This is highly likely. Carotenoids are notoriously unstable once extracted from the protective environment of the plant cell.

Potential Causes & Solutions:

  • Oxidation: The polyene chain of this compound is highly susceptible to attack by oxygen, especially when catalyzed by light or heat.

    • Solution: Minimize oxygen exposure at every step. Work in an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2] Store extracts in amber vials with tightly sealed caps, and consider adding an antioxidant like BHT (Butylated hydroxytoluene).[18]

  • Light Exposure: UV and even visible light can provide the energy to initiate degradation and cause cis-trans isomerization, which can alter quantification.

    • Solution: Protect your sample from light at all times. Use amber glassware, cover flasks with aluminum foil, and work in a dimly lit area.

  • Thermal Degradation: High temperatures used for solvent evaporation are a major cause of carotenoid loss.[3][5]

    • Solution: Evaporate solvents at the lowest possible temperature using a rotary evaporator under vacuum (e.g., <40°C).[13]

  • Acidic Conditions: The presence of acids can catalyze the degradation of carotenoids.

    • Solution: Ensure all glassware is clean and free of acidic residues. If the plant matrix is highly acidic, consider adding a small amount of a neutralizing agent like calcium carbonate during extraction.

Experimental Workflow for this compound Extraction and Analysis

This workflow highlights critical points where degradation can occur and where protective measures should be implemented.

Workflow cluster_degradation Critical Degradation Points start Plant Material Harvesting prep Sample Preparation (Freeze-dry, Grind) start->prep extraction Solvent Extraction (e.g., Ultrasonic Bath) prep->extraction filtration Filtration / Centrifugation extraction->filtration d1 Protect from Light & O2 extraction->d1 evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation reconstitution Reconstitution in Injection Solvent evaporation->reconstitution d2 Low Temperature (<40°C) evaporation->d2 analysis HPLC Analysis reconstitution->analysis storage Storage (-80°C, under N2) reconstitution->storage Store immediately if not analyzing d3 Protect from Light reconstitution->d3

Caption: Experimental workflow highlighting key steps and critical points for preventing degradation.

Issue 4: Inaccurate Quantification

Q: How can I be sure that my analytical method is accurately measuring this compound?

A: Accurate quantification is essential and requires a well-developed and validated analytical method, typically HPLC with UV-Vis or Photodiode Array (PDA) detection.[20][21]

Potential Causes & Solutions:

  • Poor Chromatographic Resolution: this compound can co-elute with other similar carotenoids, particularly its isomer lutein, leading to inaccurate measurements.

    • Solution: Use a C30 HPLC column, which is specifically designed to improve the resolution of carotenoid isomers.[7] Optimize the mobile phase gradient to achieve baseline separation of this compound from adjacent peaks.[6]

  • Incorrect Detection Wavelength: While most carotenoids absorb around 450 nm, the absorption maximum (λmax) can shift slightly depending on the solvent and the specific molecule.

    • Solution: Use a PDA detector to confirm the spectral signature of your this compound peak against a pure standard. The characteristic three-fingered absorption spectrum is a key identifier. Set the detection wavelength to the λmax of this compound for maximum sensitivity.[20]

  • Degraded or Impure Standard: If the analytical standard used to create the calibration curve is impure or has degraded, all subsequent calculations will be incorrect.

    • Solution: Purchase high-purity standards from a reputable supplier. Store them correctly (cold, dark, under inert gas) and prepare fresh stock solutions regularly. Verify the concentration of the stock solution spectrophotometrically using the published extinction coefficient.

  • Sample Matrix Effects: Other compounds in your extract can interfere with ionization if using LC-MS or affect peak shape in HPLC-UV.

    • Solution: Perform a matrix-matched calibration or use the standard addition method to account for any suppression or enhancement effects from the sample matrix.

Table 3: Typical Starting Parameters for HPLC Analysis of this compound
ParameterRecommendation
Column C30 Reversed-Phase, 3-5 µm particle size (e.g., YMC Carotenoid S-5)[7]
Mobile Phase A Methanol / Water / Ammonium Acetate
Mobile Phase B Methyl-tert-butyl ether (MTBE)
Gradient A time-based gradient moving from high polarity (more A) to low polarity (more B).
Flow Rate 0.8 - 1.2 mL/min[20]
Column Temp 25 - 30°C[20]
Detection 450 nm (or specific λmax for this compound) with PDA scan from 250-600 nm.[21][22]
Injection Vol. 10 - 20 µL

Experimental Protocols

Protocol 1: General Method for this compound Extraction
  • Sample Preparation: Weigh 1-2 g of lyophilized, finely ground plant material into a 50 mL conical tube.

  • Cell Disruption (Optional): Add 10 mL of acetone and sonicate the sample in an ultrasonic bath for 15 minutes in the dark.

  • Extraction: Add 20 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate. If the sample is highly aqueous, a saponification step with methanolic KOH may be needed to remove chlorophyll and lipids.[12]

  • Mixing: Vortex vigorously for 2 minutes. Protect from light by wrapping the tube in aluminum foil.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes to pellet the solid material.

  • Collection: Carefully transfer the upper organic solvent layer to a clean round-bottom flask.

  • Re-extraction: Repeat the extraction (steps 3-6) on the plant pellet two more times, pooling the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the pooled extract to remove any residual water.

  • Evaporation: Remove the solvent using a rotary evaporator with the water bath temperature set to <40°C.

  • Storage: Immediately reconstitute the dried extract in a known volume of HPLC mobile phase or store the dry residue under nitrogen gas at -80°C.

Protocol 2: HPLC Quantification of this compound
  • Standard Preparation: Prepare a stock solution of pure this compound standard in an appropriate solvent (e.g., ethanol). Determine its exact concentration using a spectrophotometer. Prepare a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) to create a calibration curve.

  • Sample Preparation: Reconstitute the dried plant extract in a precise volume of mobile phase (or a compatible solvent). Filter the sample through a 0.22 µm syringe filter into an amber HPLC vial.

  • HPLC Setup: Equilibrate the HPLC system (with a C30 column) with the initial mobile phase conditions. Set the detector to 450 nm.

  • Analysis: Inject the standards, from lowest to highest concentration, followed by your samples. Include a blank (injection solvent) between samples to prevent carryover.

  • Quantification: Integrate the peak area corresponding to the retention time of this compound. Confirm peak identity by comparing its retention time and UV-Vis spectrum to the pure standard.

  • Calculation: Use the linear regression equation from the standard calibration curve (Peak Area vs. Concentration) to calculate the concentration of this compound in your injected sample. Adjust this value based on the final reconstitution volume and the initial mass of plant material to determine the final yield (e.g., in µg of this compound per gram of dry weight).

Troubleshooting Decision Tree

If you are experiencing low yield, follow this logical flowchart to diagnose the most likely problem area.

Troubleshooting start Start: Low this compound Yield q1 Is your analytical method validated? (Standard curve linear? Peak ID confirmed?) start->q1 a1_no FIX: Validate HPLC Method - Check standard purity - Use C30 column - Confirm λmax with PDA q1->a1_no No q2 Is extract color strong initially but yield is low after processing? q1->q2 Yes a2_yes ISSUE: Degradation - Protect from light/O2 - Use low temp for evaporation - Add antioxidant (BHT) q2->a2_yes Yes q3 Is the post-extraction plant pellet still colored? q2->q3 No a3_yes ISSUE: Inefficient Extraction - Improve cell lysis (grind finer) - Test different solvents/ratios - Use sonication (UAE) q3->a3_yes Yes a3_no ISSUE: Low Biosynthesis - Verify plant species/cultivar - Harvest at optimal growth stage - Check plant growing conditions q3->a3_no No

Caption: A decision tree to systematically troubleshoot causes of low this compound yield.

References

minimizing isomerization of zeinoxanthin during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Zeinoxanthin Analysis

Welcome to the Technical Support Center for this compound analysis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of this compound during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is minimizing its isomerization important?

This compound is a naturally occurring carotenoid pigment found in various plants. Like other carotenoids, it possesses a polyene structure with numerous conjugated double bonds, making it susceptible to isomerization. Isomerization is the process where a molecule is transformed into a different isomeric form, for example, from the naturally predominant all-trans form to various cis isomers.

Minimizing isomerization during analysis is critical because:

  • Accurate Quantification: Different isomers can have distinct spectral properties, leading to inaccurate quantification if not properly separated and identified.

  • Bioactivity: The biological activity of carotenoid isomers can differ significantly. To obtain meaningful results in drug development and nutritional studies, it is crucial to analyze the specific isomeric composition.

  • Consistency: Ensuring consistent and reproducible results across different experiments requires strict control over factors that induce isomerization.

Q2: What are the primary factors that induce the isomerization of this compound?

The isomerization of this compound, like other carotenoids, is primarily induced by several physical and chemical factors.[1][2] These include:

  • Light: Exposure to light, particularly in the UV spectrum, provides the energy to overcome the activation barrier for the conversion between trans and cis isomers.[1][3]

  • Heat: Elevated temperatures increase the kinetic energy of the molecules, which can lead to isomerization.[1][2][3]

  • Acids: The presence of acids can catalyze the isomerization process.[1][4][5] Carotenoids are generally more stable in neutral to slightly alkaline conditions.[6][7]

  • Oxygen: While primarily associated with oxidative degradation, the presence of oxygen can also contribute to isomerization.[3]

  • Active Surfaces: Adsorption onto active surfaces, such as certain chromatographic materials, can promote isomerization.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction, storage, and analysis of this compound.

Issue 1: I am observing unexpected peaks in my HPLC chromatogram, which I suspect are isomers of this compound.

  • Potential Cause 1: Light Exposure During Sample Preparation.

    • Troubleshooting: Carotenoids are highly sensitive to light.[8][9] All sample preparation steps, including extraction and solvent preparation, should be performed under subdued or red light. Use amber-colored glassware or wrap containers in aluminum foil to protect the sample from light exposure.[3]

  • Potential Cause 2: High Temperatures During Extraction or Analysis.

    • Troubleshooting: Avoid excessive heat during sample processing.[9][10] If using techniques like sonication, perform it in an ice bath to dissipate heat. For HPLC analysis, maintain the column at a controlled, cool temperature. Studies on other carotenoids suggest that temperatures around 21-30°C can be optimal for separation while maintaining stability.[11][12]

  • Potential Cause 3: Acidic Conditions.

    • Troubleshooting: The presence of acids can catalyze isomerization.[1][4][5] If the sample matrix is acidic, consider neutralizing it. Adding a neutralizing agent like calcium carbonate during extraction can help prevent acid-catalyzed isomerization.[13] Ensure that all solvents used are free of acidic impurities.

Issue 2: The concentration of my this compound standard is decreasing over time, even when stored.

  • Potential Cause 1: Improper Storage Temperature.

    • Troubleshooting: For long-term stability, carotenoid standards and samples should be stored at low temperatures. Storage at -20°C is good, but -80°C is preferable for long-term storage to minimize both degradation and isomerization.[3][5]

  • Potential Cause 2: Presence of Oxygen in Storage Vials.

    • Troubleshooting: Oxygen can lead to the degradation of carotenoids. Before sealing storage vials, purge the headspace with an inert gas like nitrogen or argon to create an oxygen-free atmosphere.[3][5]

  • Potential Cause 3: Solvent Purity.

    • Troubleshooting: Use high-purity solvents for preparing standard solutions. Solvents can contain impurities that may degrade carotenoids. It is also recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), at a concentration of about 0.1% to the solvents to prevent oxidative degradation.[11][13]

Issue 3: I am getting poor reproducibility between my analytical runs.

  • Potential Cause 1: Inconsistent Handling Procedures.

    • Troubleshooting: Develop and strictly follow a standardized protocol for sample handling, extraction, and analysis. This includes consistent timing for each step, controlled lighting conditions, and precise temperature management.

  • Potential Cause 2: HPLC Method Not Optimized for Stability.

    • Troubleshooting: Evaluate your HPLC method. The mobile phase composition and column temperature can influence on-column isomerization. Shorter analysis times are generally preferred to reduce the time the analyte spends on the column. Ensure the mobile phase is degassed to remove dissolved oxygen.

Data Summary

The following table summarizes the key factors affecting this compound stability and the recommended conditions to minimize isomerization.

FactorCondition to AvoidRecommended ConditionRationale
Light Direct sunlight, UV light, prolonged exposure to ambient lightWork under subdued or red light; use amber glassware or foil-wrapped containers.[3]Light provides the energy for photoisomerization.[1][14]
Temperature High temperatures (e.g., > 40°C) during extraction and analysis; room temperature for long-term storage.Store samples and standards at ≤ -20°C (ideally -80°C).[3][5] Maintain a cool, controlled column temperature during HPLC (e.g., 21-30°C).[11][12]Heat increases molecular kinetic energy, promoting isomerization.[1][2]
pH Acidic conditions (low pH).[4][5]Maintain neutral to slightly alkaline conditions. Consider adding a neutralizing agent like CaCO₃ during extraction.[13]Acids act as catalysts for isomerization.[1][4]
Oxygen Exposure to air, especially during storage and heating.Work in an inert atmosphere (nitrogen or argon).[3][5] Use degassed solvents for HPLC.Oxygen can cause oxidative degradation and contribute to isomerization.[3]
Solvents Solvents with acidic impurities or peroxides.Use high-purity, HPLC-grade solvents. Add an antioxidant like 0.1% BHT.[11][13]Impurities can catalyze degradation and isomerization.

Experimental Protocols

Protocol 1: General Workflow for this compound Extraction and Analysis to Minimize Isomerization

This protocol outlines a general workflow for the extraction and subsequent HPLC analysis of this compound from a biological matrix, emphasizing steps to minimize isomerization.

Materials:

  • Sample containing this compound

  • Extraction solvent (e.g., a mixture of hexane, acetone, and ethanol) with 0.1% BHT

  • Calcium carbonate (CaCO₃)

  • Sodium sulfate (B86663) (anhydrous)

  • Nitrogen or argon gas

  • Amber-colored vials

  • HPLC system with a C18 or C30 column and a photodiode array (PDA) detector

Procedure:

  • Sample Homogenization:

    • Perform all steps under subdued light.

    • Homogenize the sample in the extraction solvent. If the sample is acidic, add a small amount of CaCO₃ to neutralize it.

  • Extraction:

    • Extract the carotenoids by vortexing or sonication in an ice bath.

    • Centrifuge the mixture to separate the phases.

    • Collect the supernatant containing the carotenoids.

    • Repeat the extraction until the sample residue is colorless.

  • Drying and Concentration:

    • Pool the extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen gas at a low temperature (<35°C).

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable solvent for HPLC injection (e.g., mobile phase).

    • Filter the sample through a 0.22 µm filter into an amber HPLC vial.

    • Analyze immediately using an HPLC method optimized for carotenoid stability (e.g., controlled column temperature).

Visualizations

experimental_workflow Workflow for Minimizing this compound Isomerization cluster_prep Sample Preparation (Subdued Light) cluster_processing Sample Processing cluster_analysis Analysis start Start: Sample Collection homogenize Homogenize with Solvent (+0.1% BHT, +CaCO3 if acidic) start->homogenize extract Extract (e.g., Sonication in Ice Bath) homogenize->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge repeat_ext Repeat Extraction centrifuge->repeat_ext if residue has color pool Pool Extracts centrifuge->pool if residue is colorless repeat_ext->pool dry Dry with Na2SO4 pool->dry concentrate Concentrate under N2 Stream (<35°C) dry->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute filter Filter (0.22 µm) into Amber Vial reconstitute->filter hplc HPLC Analysis (Controlled Temperature) filter->hplc logical_relationships Factors Influencing this compound Isomerization This compound All-trans-Zeinoxanthin (Stable Form) isomerization Isomerization This compound->isomerization cis_isomers Cis-Zeinoxanthin Isomers (Less Stable) isomerization->cis_isomers light Light (UV, Ambient) light->isomerization heat Heat heat->isomerization acid Acidic pH acid->isomerization oxygen Oxygen oxygen->isomerization

References

Technical Support Center: LC-MS Analysis of Zeinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of zeinoxanthin.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, focusing on the identification and mitigation of matrix effects.

Question: My this compound peak area is inconsistent or lower than expected in my sample matrix compared to the standard in a pure solvent. How can I determine if this is due to matrix effects?

Answer:

Inconsistent or suppressed peak areas when analyzing samples in a complex matrix are classic indicators of matrix effects.[1][2][3] Matrix effects arise from co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2]

To confirm the presence of matrix effects, you can perform a post-extraction spike analysis.[4] This involves comparing the response of a known amount of this compound spiked into a pre-extracted blank matrix sample to the response of the same amount of this compound in a neat solvent. A significant difference in the signal intensity indicates the presence of matrix effects. A recovery value of less than 100% suggests ion suppression, while a value greater than 100% points to ion enhancement.[1]

Another qualitative method to visualize matrix effects is the post-column infusion technique.[5][6] This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Question: I have confirmed that matrix effects are impacting my this compound analysis. What are the primary strategies to reduce or eliminate these effects?

Answer:

There are several strategies you can employ to mitigate matrix effects in your LC-MS analysis of this compound. These can be broadly categorized into sample preparation, chromatographic optimization, and method of standardization.[7]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they enter the LC-MS system.[2][7] For this compound, which is a nonpolar carotenoid, consider the following techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interfering compounds.[8]

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound from the sample matrix, leaving many interfering substances behind.[4][9] A double LLE approach can further enhance selectivity.[4]

    • Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing matrix components compared to SPE and LLE, and may lead to significant matrix effects.[8]

  • Chromatographic Separation: Modifying your chromatographic conditions can help separate this compound from co-eluting matrix components.[5][7]

    • Gradient Modification: Adjusting the mobile phase gradient can alter the retention times of both this compound and interfering compounds, potentially resolving them from each other.[5]

    • Column Selection: Using a column with a different stationary phase chemistry can change the selectivity of the separation.

    • UHPLC: Ultra-High-Performance Liquid Chromatography (UPLC) can provide better resolution and peak separation, which can help in mitigating matrix effects.[8]

  • Change Ionization Source: If you are using Electrospray Ionization (ESI), which is known to be susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI).[10] APCI is often less prone to ion suppression from matrix components.[10][11]

  • Sample Dilution: A straightforward approach is to dilute the sample.[6][7] This reduces the concentration of both the analyte and the interfering matrix components. However, this is only feasible if the concentration of this compound in your sample is high enough to remain above the limit of quantification after dilution.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The matrix refers to all the components in a sample other than the analyte of interest.[2] Matrix effects occur when these components co-elute with the analyte and interfere with its ionization process in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2] This can negatively impact the accuracy, precision, and sensitivity of the analysis.[1]

Q2: How can I compensate for matrix effects if I cannot eliminate them?

A2: When matrix effects cannot be completely eliminated, their impact can be compensated for by using an appropriate internal standard (IS).[4][5][7] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound).[1][7] A SIL-IS will have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing accurate correction.[5] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[10] Another approach is the use of matrix-matched calibration standards, where the calibration curve is prepared in a blank matrix that is similar to the samples being analyzed.[2][12]

Q3: Can the mobile phase composition influence matrix effects?

A3: Yes, the mobile phase composition, including additives, can significantly influence matrix effects. Some additives used to improve chromatography can suppress the analyte signal.[7] It is crucial to use high-purity, LC-MS grade solvents and additives at the lowest effective concentration.[3] The pH of the mobile phase can also be adjusted to alter the retention of interfering compounds.[8]

Q4: Are there any specific considerations for carotenoids like this compound regarding matrix effects?

A4: this compound is a hydrophobic molecule. When analyzing it in biological matrices like plasma or tissues, the primary interfering compounds are often lipids and proteins.[2] Therefore, sample preparation methods that effectively remove these components are crucial. Due to their nonpolar nature, carotenoids are often analyzed using APCI, which is generally less susceptible to matrix effects than ESI for such compounds.[11]

Quantitative Data Summary

The following table summarizes the matrix effect observed for zeaxanthin (B1683548) and other related carotenoids in human plasma from a published study. The matrix effect is expressed as a percentage, where 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

AnalyteMatrix Effect (%)
Lutein98.1 ± 14.3[13]
Zeaxanthin101.4 ± 5.0[13]
Cryptoxanthin92.1 ± 9.7[13]
α-Carotene100.6 ± 3.8[13]
β-Carotene97.7 ± 4.9[13]
13-Z-β-carotene86.9 ± 3.0[13]
9-Z-β-carotene107.2 ± 3.9[13]
5-Z-lycopene98.9 ± 3.0[13]

Data extracted from a study on the HPLC-MS/MS analysis of carotenoids in human plasma.[13]

Experimental Protocol: Evaluation of Matrix Effect by Post-Extraction Spike

This protocol outlines the steps to quantitatively assess the matrix effect for this compound analysis in a given matrix.

1. Objective: To determine the extent of ion suppression or enhancement for this compound in a specific sample matrix.

2. Materials:

  • Blank matrix sample (e.g., plasma, tissue homogenate) free of this compound.

  • This compound analytical standard.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

  • Appropriate sample preparation materials (e.g., SPE cartridges, extraction solvents).

  • Calibrated pipettes and standard laboratory glassware.

  • LC-MS/MS system.

3. Procedure:

  • Sample Set A: Analyte in Solvent

    • Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Analyze this standard solution using the established LC-MS method.

    • Repeat the analysis at least three times to obtain an average peak area. Let this be Areasolvent .

  • Sample Set B: Analyte in Post-Extracted Matrix

    • Take a known volume of the blank matrix and perform the complete sample extraction procedure.

    • After the final evaporation step (before reconstitution), spike the dried extract with the same amount of this compound as in Sample Set A.

    • Reconstitute the spiked extract in the same volume of reconstitution solvent as used for Sample Set A.

    • Analyze this sample using the same LC-MS method.

    • Repeat this process for at least three different aliquots of the blank matrix to obtain an average peak area. Let this be Areamatrix .

4. Calculation of Matrix Effect:

The matrix effect (ME) is calculated as a percentage using the following formula:

ME (%) = (Areamatrix / Areasolvent) * 100

5. Interpretation of Results:

  • ME ≈ 100%: No significant matrix effect.

  • ME < 100%: Ion suppression is occurring.

  • ME > 100%: Ion enhancement is occurring.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects in this compound LC-MS Analysis start Inconsistent/Low this compound Signal check_me Suspect Matrix Effects? start->check_me post_extraction_spike Perform Post-Extraction Spike Analysis check_me->post_extraction_spike Yes other_issues Investigate Other Issues: Instrument Performance, Standard Stability check_me->other_issues No me_present Matrix Effect Confirmed? post_extraction_spike->me_present optimize_sp Optimize Sample Preparation (SPE, LLE) me_present->optimize_sp Yes end_good Analysis Successful me_present->end_good No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc change_is Use Stable Isotope-Labeled Internal Standard optimize_lc->change_is dilute Dilute Sample change_is->dilute re_evaluate Re-evaluate Matrix Effect dilute->re_evaluate re_evaluate->me_present Check Again end_bad Problem Persists: Consult Instrument Specialist re_evaluate->end_bad

Caption: Troubleshooting workflow for matrix effects.

MitigationStrategies Strategies to Mitigate Matrix Effects ME Matrix Effect Mitigation SP Sample Preparation ME->SP LC Chromatographic Optimization ME->LC Comp Compensation ME->Comp SPE Solid-Phase Extraction (SPE) SP->SPE LLE Liquid-Liquid Extraction (LLE) SP->LLE Dilution Sample Dilution SP->Dilution Gradient Gradient Modification LC->Gradient Column Column Selectivity LC->Column UHPLC Use of UHPLC LC->UHPLC SIL_IS Stable Isotope-Labeled IS Comp->SIL_IS MM_Cal Matrix-Matched Calibration Comp->MM_Cal

Caption: Key strategies for mitigating matrix effects.

References

Technical Support Center: Optimizing Zeinoxanthin Extraction from Oily Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the efficiency of zeinoxanthin extraction from oily matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to overcome common challenges in your laboratory work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the extraction of this compound from oily matrices, presented in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete Saponification: this compound in natural sources can be esterified with fatty acids. Without complete hydrolysis of these esters, the free this compound will not be efficiently extracted.Optimize the saponification step by ensuring a sufficient concentration of alkali (e.g., potassium hydroxide), adequate reaction time, and appropriate temperature. The process can be monitored by HPLC to confirm the disappearance of ester peaks.
Suboptimal Solvent Polarity: The polarity of the extraction solvent may not be ideal for partitioning this compound from the oil phase.This compound is a relatively polar xanthophyll. Use a polar solvent such as ethanol (B145695) or acetone (B3395972), or a mixture of polar and non-polar solvents (e.g., hexane (B92381)/ethanol) to enhance extraction from the lipophilic matrix.
Degradation of this compound: Carotenoids are susceptible to degradation from light, heat, and oxidation during extraction.Protect the sample from light by using amber glassware or covering with aluminum foil. Perform extractions at controlled, lower temperatures. To minimize oxidation, consider flushing the extraction and storage vessels with an inert gas like nitrogen and adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.
Co-elution with other Carotenoids in HPLC Inadequate Chromatographic Resolution: Standard C18 HPLC columns may not provide sufficient resolution to separate this compound from its isomers, such as lutein (B1675518).Employ a C30 HPLC column, which is specifically designed for enhanced separation of carotenoid isomers.[1] Optimizing the mobile phase gradient and column temperature can further improve resolution.[1]
Presence of Impurities in the Final Extract Co-extraction of Lipids: Residual oils and fatty acids from the matrix may be carried over during the extraction process.Ensure thorough washing of the extract after saponification to remove soaps and other water-soluble impurities. A liquid-liquid partitioning step with immiscible solvents can further purify the this compound extract.
Formation of Artifacts: Isomerization or oxidation of this compound can occur during processing, leading to the appearance of unexpected peaks in the chromatogram.Minimize exposure to heat, light, and acid. Ensure all solvents are of high purity and degassed to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step when extracting this compound from an oily matrix?

A1: The first critical step is typically saponification. In many natural sources, this compound exists as an ester, linked to fatty acids. Saponification, which is the alkaline hydrolysis of these esters, is necessary to release the free this compound, making it available for extraction. This process also helps to remove interfering lipids by converting them into water-soluble soaps.

Q2: Which solvents are most effective for extracting this compound from oil?

A2: Since this compound is a xanthophyll and thus more polar than carotenes, polar solvents are generally more effective. Ethanol and acetone are commonly used. A mixture of a non-polar solvent like hexane and a polar solvent like ethanol can also be highly effective, as the hexane helps to dissolve the oil while the ethanol preferentially extracts the this compound.

Q3: How can I prevent the degradation of this compound during the extraction process?

A3: this compound, like all carotenoids, is sensitive to light, heat, and oxygen. To prevent degradation, it is crucial to work in subdued light or use amber-colored glassware. Extractions should be performed at low temperatures whenever possible. To prevent oxidation, it is recommended to use degassed solvents and to flush storage containers with an inert gas such as nitrogen. The addition of an antioxidant, such as BHT, to the extraction solvent can also offer protection.

Q4: My HPLC results show a peak that I suspect is this compound, but it's not well-separated from lutein. How can I improve the separation?

A4: Co-elution of lutein and this compound is a common challenge. To improve separation, consider using a C30 carotenoid-specific HPLC column, which provides better resolution of isomers than traditional C18 columns.[1] Fine-tuning the mobile phase composition and temperature can also significantly enhance separation.

Q5: Is it possible to extract this compound from oil without using organic solvents?

A5: Yes, "green" extraction methods using edible oils as solvents are gaining popularity. In this approach, a vegetable oil with low carotenoid content is mixed with the this compound-rich oily matrix. The this compound partitions into the extraction oil. This method is environmentally friendly and the resulting carotenoid-enriched oil may be used directly in some applications. However, for obtaining pure this compound, subsequent purification steps would still be necessary.

Experimental Protocols

Protocol 1: Saponification and Solvent Extraction of this compound from Oily Matrix

This protocol describes a standard method for the extraction of this compound from an oily matrix using saponification followed by solvent extraction.

Workflow Diagram:

G start Start: Oily Matrix Containing this compound Esters saponification Saponification: - Add ethanolic KOH - Heat under nitrogen atmosphere start->saponification extraction Liquid-Liquid Extraction: - Add hexane and water - Separate phases saponification->extraction wash Washing: - Wash hexane phase with water to remove soaps extraction->wash dry Drying: - Dry hexane phase over anhydrous sodium sulfate wash->dry evaporate Evaporation: - Remove hexane under reduced pressure dry->evaporate end End: Purified this compound Extract evaporate->end

Caption: Workflow for Saponification and Solvent Extraction of this compound.

Methodology:

  • Sample Preparation: Weigh a known amount of the oily matrix into a round-bottom flask.

  • Saponification:

    • Add a solution of 10% (w/v) potassium hydroxide (B78521) (KOH) in ethanol to the flask. The volume should be sufficient to fully immerse the oil.

    • Blanket the flask with nitrogen gas to create an inert atmosphere.

    • Heat the mixture at 60°C for 1-2 hours with constant stirring. Monitor the reaction by taking small aliquots and analyzing them by HPLC to ensure the complete disappearance of this compound ester peaks.

  • Extraction:

    • Cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of n-hexane and mix thoroughly.

    • Add an equal volume of distilled water and shake gently to partition the components. Allow the layers to separate. The upper hexane layer will contain the this compound, while the lower aqueous layer will contain the soaps and other polar impurities.

  • Washing:

    • Drain and discard the lower aqueous layer.

    • Wash the hexane layer repeatedly with distilled water until the washings are neutral to pH paper. This removes residual alkali and soaps.

  • Drying and Evaporation:

    • Transfer the hexane layer to a clean flask and dry it over anhydrous sodium sulfate.

    • Filter the dried hexane extract to remove the sodium sulfate.

    • Evaporate the hexane under reduced pressure at a temperature not exceeding 40°C using a rotary evaporator.

  • Storage:

    • Dissolve the resulting this compound-rich residue in a suitable solvent for analysis (e.g., HPLC mobile phase).

    • Store the extract at -20°C or lower under a nitrogen atmosphere to prevent degradation.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound extraction under different conditions, illustrating how results can be structured for comparison.

Extraction Method Solvent System Temperature (°C) Time (min) This compound Yield (%)
Solvent ExtractionHexane:Ethanol (1:1)256075
Solvent ExtractionAcetone256068
Ultrasound-AssistedHexane:Ethanol (1:1)403085
Supercritical Fluid (CO₂)with Ethanol co-solvent509092

Signaling Pathways and Biological Function

While specific signaling pathways directly regulated by this compound are still an active area of research, its biological functions are largely attributed to its potent antioxidant properties, similar to its close relative, zeaxanthin.

Antioxidant Mechanism:

This compound's structure, with its conjugated double bond system and hydroxyl groups, allows it to effectively quench reactive oxygen species (ROS) and scavenge free radicals. This antioxidant activity helps protect cells from oxidative damage to lipids, proteins, and DNA.

Logical Relationship Diagram:

G This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges/Quenches OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress Induces CellularDamage Damage to Lipids, Proteins, DNA OxidativeStress->CellularDamage Disease Chronic Diseases CellularDamage->Disease

Caption: Antioxidant Role of this compound in Mitigating Cellular Damage.

Potential Roles in Drug Development:

The antioxidant and photoprotective properties of xanthophylls like this compound are of interest in drug development, particularly for:

  • Ophthalmology: Protecting retinal cells from light-induced oxidative damage, potentially reducing the risk of age-related macular degeneration (AMD).

  • Dermatology: Protecting the skin from UV-induced photo-oxidation and aging.

  • Cardiovascular Health: Reducing lipid peroxidation, a key factor in the development of atherosclerosis.

Further research is needed to elucidate the specific molecular targets and signaling pathways through which this compound exerts its protective effects. The metabolism of this compound by enzymes such as β-carotene 15,15'-monooxygenase (BCO1) and β-carotene 9',10'-dioxygenase (BCO2) may produce apocarotenoids that could act as signaling molecules, a promising avenue for future investigation.

References

selecting the optimal column for zeinoxanthin HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for zeinoxanthin HPLC separation. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC separation of this compound.

Question: Why am I seeing poor resolution between this compound and other carotenoids?

Answer: Poor resolution is a common issue and can be attributed to several factors:

  • Inappropriate Column Chemistry: For carotenoids like this compound, which have long chains and structural isomers, a C30 column is often superior to a standard C18 column. C30 columns provide greater shape selectivity, which is crucial for separating structurally similar carotenoids.[1][2]

  • Mobile Phase Composition: The mobile phase composition is critical. A typical mobile phase for carotenoid separation involves a gradient of solvents like methanol (B129727) (MeOH), methyl tert-butyl ether (MTBE), and water.[1] Optimizing the gradient profile can significantly improve resolution.

  • Column Temperature: Temperature affects solvent viscosity and the interaction between the analyte and the stationary phase. A controlled column temperature, typically around 30°C, can improve peak shape and resolution.[3][4]

Question: My peaks are tailing. What could be the cause?

Answer: Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.[5]

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar analytes, causing tailing. Using a well-end-capped column or adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can mitigate this.

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape. If the column is old or has been used extensively, it may need to be replaced.[5]

Question: I am observing inconsistent retention times. What should I check?

Answer: Fluctuations in retention times can compromise the reliability of your results. Here are some potential causes:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including variations in solvent ratios or pH, can lead to shifts in retention time.[5] Ensure accurate and consistent mobile phase preparation for each run.

  • Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times.[5] Use a column oven to maintain a stable temperature.

  • Pump Issues: Problems with the HPLC pump, such as leaks or malfunctioning check valves, can cause variations in the flow rate, leading to inconsistent retention times. Regular pump maintenance is crucial.

Question: What is the best way to prepare my sample for this compound analysis?

Answer: Proper sample preparation is key to obtaining accurate results. For many biological and food samples, this involves:

  • Extraction: Use a suitable solvent system, often a mixture of hexane, acetone, and ethanol, to extract the carotenoids.

  • Saponification: To remove interfering lipids and chlorophylls, a saponification step with potassium hydroxide (B78521) is often employed.

  • Purification: A solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the carotenoids before HPLC analysis.

HPLC Column Selection for this compound Separation

Choosing the right column is the most critical step for successful this compound separation. The table below summarizes the key characteristics of commonly used columns.

Stationary PhaseParticle Size (µm)Dimensions (L x ID, mm)Pore Size (Å)Key Advantages for this compound Separation
C30 (Recommended) 3 - 5150-250 x 4.6100 - 200Excellent shape selectivity for separating geometric isomers of carotenoids.[1][2] Enhanced retention for non-polar carotenoids.
C18 (Polymeric) 3 - 5150-250 x 4.6100 - 120Good selectivity for a broad range of carotenoids.[1] Better than monomeric C18 for isomer separation.
C18 (Monomeric) 3 - 5150-250 x 4.6100 - 120Generally used for less complex carotenoid mixtures. May not resolve all this compound isomers.[1]
Core-Shell C30 2.6 - 5100-150 x 4.690 - 160Offers high efficiency and faster separation times compared to fully porous particles.[6]

Recommended Experimental Protocol

This protocol provides a starting point for the HPLC separation of this compound. Optimization may be required based on your specific sample and instrumentation.

1. Materials and Reagents:

  • HPLC-grade methanol (MeOH)

  • HPLC-grade methyl tert-butyl ether (MTBE)

  • HPLC-grade water

  • This compound standard

  • C30 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: Methanol/Water (95:5, v/v)

  • Mobile Phase B: Methyl tert-butyl ether

  • Gradient Program:

    • 0-15 min: 15% B to 50% B

    • 15-25 min: 50% B to 80% B

    • 25-30 min: Hold at 80% B

    • 30-35 min: 80% B to 15% B

    • 35-45 min: Re-equilibration at 15% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[3][4]

  • Injection Volume: 10-20 µL

  • Detection: UV-Vis detector at 450 nm[3]

3. Sample Preparation:

  • Accurately weigh the sample.

  • Extract carotenoids using an appropriate solvent mixture (e.g., hexane:acetone:ethanol, 2:1:1, v/v/v).

  • If necessary, perform saponification to remove interfering lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visual Workflows

The following diagrams illustrate key decision-making and troubleshooting processes in this compound HPLC analysis.

ColumnSelection start Start: Need to separate this compound is_isomeric Is separation of geometrical isomers critical? start->is_isomeric c30 Select C30 Column (High Shape Selectivity) is_isomeric->c30 Yes c18 Consider Polymeric C18 Column (Good general purpose) is_isomeric->c18 No need_speed Is high throughput (speed) a priority? c30->need_speed c18->need_speed core_shell Use Core-Shell C30 Column (Faster separations) need_speed->core_shell Yes fully_porous Use Fully Porous C30/C18 (Standard throughput) need_speed->fully_porous No end Proceed to Method Development core_shell->end fully_porous->end

Caption: Flowchart for selecting the optimal HPLC column for this compound separation.

HPLCTroubleshooting start Problem Encountered during HPLC Run problem_type Identify Problem Type start->problem_type poor_resolution Poor Resolution problem_type->poor_resolution peak_tailing Peak Tailing problem_type->peak_tailing rt_shift Retention Time Shift problem_type->rt_shift check_column Check Column: - Is it C30? - Is it old? poor_resolution->check_column optimize_mp Optimize Mobile Phase: - Gradient profile - Solvent quality poor_resolution->optimize_mp check_overload Check for Overload: - Reduce sample concentration - Reduce injection volume peak_tailing->check_overload check_secondary_int Check Secondary Interactions: - Use end-capped column - Add TEA to mobile phase peak_tailing->check_secondary_int check_temp Check Temperature: - Is column oven stable? rt_shift->check_temp check_pump Check Pump Performance: - Flow rate consistency - Leaks rt_shift->check_pump solution Problem Resolved check_column->solution optimize_mp->solution check_overload->solution check_secondary_int->solution check_temp->solution check_pump->solution

Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.

References

Technical Support Center: Optimizing Zeinoxanthin Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the mobile phase for the separation of zeinoxanthin and other carotenoids using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound separation?

A1: The most frequently used stationary phases for carotenoid separation, including this compound, are reversed-phase columns, particularly C18 and C30. C18 columns are known for their high separation efficiency for structurally similar molecules.[1][2] However, C30 columns often provide superior resolution for non-polar carotenoids and their isomers.[1][2]

Q2: Which organic solvents are typically used in the mobile phase for this compound separation?

A2: Acetonitrile and methanol (B129727) are the primary organic solvents used in mobile phases for carotenoid analysis.[1] Acetonitrile is favored for its low viscosity and UV absorbance, while methanol is a less toxic and more cost-effective option.[1] The addition of less polar solvents like dichloromethane (B109758), methyl tert-butyl ether (MTBE), ethyl acetate, or n-hexane can enhance separation efficiency.[1][2]

Q3: Why are modifiers like triethylamine (B128534) (TEA) and butylated hydroxytoluene (BHT) added to the mobile phase?

A3: Modifiers are crucial for improving peak shape and recovery of carotenoids. Triethylamine (TEA) is added to the mobile phase to improve the recovery of carotenoids from the chromatographic column.[3][4] Butylated hydroxytoluene (BHT) is an antioxidant added to prevent the degradation of carotenoids during analysis.[3]

Q4: What is the optimal detection wavelength for this compound?

A4: Carotenoids, including this compound, are typically detected at their wavelength of maximum absorption, which is generally around 450 nm.[3][4][5][6]

Q5: How can I prevent the degradation of this compound during sample preparation and analysis?

A5: this compound and other carotenoids are sensitive to light, heat, and oxygen. To prevent degradation, it is recommended to work under subdued light, use amber glassware, and blanket samples with an inert gas like nitrogen.[5] Samples should be stored at low temperatures (-18°C or below).[5] The addition of an antioxidant like BHT to the extraction solvents and mobile phase is also a common practice.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and provides systematic solutions.

Issue 1: Poor Resolution or Co-elution of this compound with Other Carotenoids

  • Potential Cause: The mobile phase composition may not be optimal for separating structurally similar compounds.

  • Solution:

    • Adjust Solvent Ratios: Systematically vary the ratio of your primary organic solvents (e.g., methanol and acetonitrile) to fine-tune the polarity of the mobile phase.[7][8]

    • Introduce a Third Solvent: Incorporate a small percentage of a less polar solvent like dichloromethane or MTBE to improve selectivity.[1]

    • Optimize Gradient Elution: If using a gradient, adjust the slope and duration to enhance the separation of target analytes.[8]

    • Consider a Different Column: If resolution issues persist, switching from a C18 to a C30 column may provide the necessary selectivity for carotenoid isomers.[1][2]

Issue 2: Peak Tailing or Broad Peaks

  • Potential Cause 1: Secondary interactions between the analyte and the stationary phase.

  • Solution: Add a modifier like triethylamine (TEA) at a low concentration (e.g., 0.05-0.1%) to the mobile phase to mask active sites on the silica (B1680970) backbone and improve peak symmetry.[3][4][5]

  • Potential Cause 2: The injection solvent is incompatible with the mobile phase.

  • Solution: The injection solvent should ideally be the same as or weaker than the initial mobile phase to ensure proper focusing of the analyte band at the head of the column.[2] If carotenoids are dissolved in a strong solvent, they may precipitate upon injection or travel through the column as a broad band.[2]

Issue 3: Low or Inconsistent Peak Area (Low Recovery)

  • Potential Cause: Degradation of this compound during the analytical process.

  • Solution:

    • Add Antioxidants: Incorporate an antioxidant like BHT (e.g., 0.1%) into your extraction solvents and mobile phase to prevent oxidative degradation.[3]

    • Protect from Light and Heat: Use amber vials and maintain a controlled, cool column temperature.[5]

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent the formation of bubbles that can interfere with detection and potentially promote oxidation.[8]

Issue 4: High Backpressure

  • Potential Cause: Precipitation of sample components or buffer salts in the HPLC system.

  • Solution:

    • Filter Samples and Mobile Phase: Always filter your samples and mobile phase through a 0.22 µm or 0.45 µm filter before use to remove particulate matter.[8]

    • Check for Buffer Precipitation: If using buffers, ensure they are fully soluble in the mobile phase mixture, especially when mixing aqueous buffers with high concentrations of organic solvents.

    • System Maintenance: Regularly flush the column and HPLC system with an appropriate solvent to remove any accumulated precipitates.

Experimental Protocols

Sample Preparation
  • Extraction: Extract the sample containing this compound using a suitable solvent system, such as a mixture of hexane, acetone, and ethanol. To prevent degradation, all solvents should contain an antioxidant like 0.1% BHT.[3]

  • Saponification (Optional): If the sample contains interfering lipids or chlorophylls, a saponification step with methanolic KOH can be performed.[9][10]

  • Drying and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen.[5] Reconstitute the residue in the initial mobile phase or a compatible solvent.[2]

Optimized HPLC Method for this compound Separation

This protocol is a starting point and may require further optimization based on your specific sample matrix and HPLC system.

  • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution using a combination of solvents is often effective.

    • Solvent A: Methanol/Acetonitrile/Water (e.g., 84:14:2, v/v/v).[1]

    • Solvent B: Dichloromethane or Methyl tert-butyl ether.[1]

  • Gradient Program: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection: Diode Array Detector (DAD) or UV-Vis detector at 450 nm.[5][6]

  • Injection Volume: 10-20 µL.[5][6]

Quantitative Data Summary

The following table summarizes various mobile phase compositions that have been successfully used for the separation of carotenoids, including this compound.

Stationary PhaseMobile Phase CompositionElution ModeAdditivesReference
C18Acetonitrile/Methanol/Dichloromethane (75:20:5, v/v/v)Isocratic0.1% TEA[3]
C30A: Methanol/Acetonitrile/Water (84:14:2, v/v/v), B: DichloromethaneGradient-[1]
C18Acetonitrile/Methanol/Ethyl AcetateGradient0.05% TEA[4]
C18A: Acetone, B: WaterGradient-[6]
C18Methanol/MTBEGradient-[2]

Logical Workflow for Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting common issues in this compound separation.

TroubleshootingWorkflow start Start: Chromatographic Issue Identified issue Identify the Primary Issue: - Poor Resolution - Peak Tailing - Low Recovery start->issue resolution Poor Resolution/ Co-elution issue->resolution Resolution peak_shape Peak Tailing/ Broad Peaks issue->peak_shape Peak Shape recovery Low Recovery/ Inconsistent Area issue->recovery Recovery adjust_ratio Adjust Solvent Ratio (e.g., MeOH:ACN) resolution->adjust_ratio add_solvent Introduce 3rd Solvent (e.g., DCM, MTBE) adjust_ratio->add_solvent If no improvement end_node Optimized Separation adjust_ratio->end_node Success change_column Switch Column (C18 -> C30) add_solvent->change_column If no improvement add_solvent->end_node Success change_column->end_node Success add_tea Add Modifier (e.g., 0.1% TEA) peak_shape->add_tea check_injection Check Injection Solvent (Weaker than Mobile Phase) add_tea->check_injection If no improvement add_tea->end_node Success check_injection->end_node Success add_bht Add Antioxidant (e.g., 0.1% BHT) recovery->add_bht protect_sample Protect from Light & Heat (Amber Vials, Temp Control) add_bht->protect_sample add_bht->end_node Success protect_sample->end_node Success

Caption: Troubleshooting workflow for this compound HPLC separation.

References

Technical Support Center: Enhancing Detection Sensitivity for Trace Zeinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trace amounts of zeinoxanthin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting trace amounts of this compound?

A1: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with Atmospheric Pressure Chemical Ionization (APCI), is a highly sensitive method for the identification and quantification of carotenoids like this compound, especially when they are present in trace amounts.[1][2] For enhanced separation of this compound from its isomers, such as lutein (B1675518), the use of a C30 HPLC column is recommended.[3]

Q2: How can I improve the signal-to-noise ratio (S/N) for my this compound peaks?

A2: To improve the S/N ratio, you can either increase the signal or decrease the noise. To increase the signal, consider injecting a more concentrated sample, optimizing the mobile phase for narrower peaks, or using a smaller diameter column to reduce sample dilution.[4][5] To decrease noise, ensure your mobile phase is properly degassed, use high-purity solvents, and check that your detector lamp is functioning correctly.[4] Additionally, electronic filtering through the detector's time constant or data bunching in the chromatography data system can reduce baseline noise.[5]

Q3: My this compound seems to be degrading during sample preparation. How can I prevent this?

A3: this compound, like other carotenoids, is susceptible to degradation from light, heat, and oxidation.[2] It is crucial to work under subdued light, use amber glassware, and keep samples cold. Adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents can help prevent oxidative degradation.[6] It is also advisable to flush storage containers with nitrogen to create an inert environment.[7]

Q4: I am having trouble separating this compound from lutein. What can I do?

A4: Co-elution of isomers like this compound and lutein is a common challenge. Using a specialized C30 stationary phase is highly effective for resolving carotenoid isomers.[3] Optimizing the mobile phase composition and temperature can also improve separation.[3][6] A lower column temperature, for instance around 21°C, has been shown to achieve better selectivity for some carotenoids.[6]

Q5: What are the characteristic mass spectral fragments for this compound?

A5: In positive ion APCI tandem mass spectrometry, protonated this compound will show characteristic fragmentation patterns. While specific fragmentation data for this compound is less commonly published than for its isomer zeaxanthin (B1683548), general fragmentation patterns for xanthophylls involve losses of water and fragmentation along the polyene chain.[1][2] For definitive identification, it is recommended to run a standard of this compound if available, or to compare with detailed fragmentation libraries for similar carotenoids.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Problem 1: Low or No this compound Signal
Possible Cause Suggested Solution
Inefficient Extraction Ensure the chosen solvent is appropriate for this compound's polarity. A mixture of hexane (B92381) and acetone (B3395972) is often effective.[8] Consider using techniques like ultrasonication or enzymatic extraction to improve cell disruption and recovery.[9][10]
Analyte Degradation Work under low light conditions, use solvents with antioxidants (e.g., 0.1% BHT), and keep samples on ice or refrigerated.[6][11]
Poor Ionization in MS Optimize the ionization source. APCI is generally more effective for carotenoids than ESI.[2][12] The use of dopants like toluene (B28343) in Atmospheric Pressure Photoionization (APPI) can significantly enhance the signal.[12]
Incorrect Detection Wavelength (HPLC-UV/Vis) Ensure the detector is set to the maximum absorbance wavelength for this compound, which is typically around 450 nm.[9]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Suggested Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, consider using a guard column to protect the analytical column from contaminants in the sample.[13]
Injection Solvent Incompatibility The injection solvent should be weaker than or similar in strength to the mobile phase to avoid peak distortion.[14] If a high amount of sample needs to be loaded, it is better to increase the sample concentration rather than the injection volume.[11]
Column Void A void at the head of the column can cause peak splitting. This can result from high pH mobile phases dissolving the silica.[14] If a void is suspected, the column may need to be replaced.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can cause peak broadening.[4]
Problem 3: Retention Time Instability
Possible Cause Suggested Solution
Inconsistent Mobile Phase Composition If using a gradient, ensure the pump is mixing solvents accurately. You can test this by adding a UV-active tracer to one of the solvents and monitoring the baseline.[13] Preparing the mobile phase manually can also help diagnose mixing issues.[13]
Fluctuating Column Temperature Use a column oven to maintain a constant and stable temperature, as temperature variations can affect retention times.[6]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This typically requires flushing with 5-10 column volumes.[13]

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Plant Material
  • Homogenization: Weigh a known amount of the sample and homogenize it in a suitable solvent mixture, such as hexane:acetone (1:1 v/v), containing 0.1% BHT.[6][8] Perform this step on ice and under dim light.

  • Extraction: Use a separating funnel for solvent extraction. Add the homogenate and partition against a 10% NaCl solution to remove water-soluble impurities.[6]

  • Saponification (Optional): To remove interfering lipids and chlorophylls, the dried extract can be saponified. Dissolve the extract in a methanolic potassium hydroxide (B78521) solution and incubate. Saponification hydrolyzes ester bonds, so be aware that this can alter the natural carotenoid composition if esters are present.[15]

  • Purification: After saponification, re-extract the carotenoids into an organic solvent like petroleum ether. Wash the organic phase with water to remove the alkali.[6]

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., dichloromethane/acetonitrile/methanol mixture).[9]

Protocol 2: HPLC-APCI-MS/MS Analysis of this compound
  • HPLC System:

    • Column: C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is often effective for separating a wide range of carotenoids.[3]

    • Flow Rate: Typically around 1 mL/min, but should be optimized for the specific column dimensions.[9]

    • Column Temperature: Maintain at a constant temperature, for example, 21°C, to ensure reproducible retention times and optimal selectivity.[6][9]

    • Injection Volume: 10-20 µL.[9]

  • MS System:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[2][12]

    • MS/MS Analysis: Use tandem mass spectrometry for selective detection. The precursor ion would be the protonated molecule of this compound. Product ions would be generated through collision-induced dissociation, and characteristic fragments can be used for confirmation.[1]

Quantitative Data Summary

Parameter Method Matrix Value Reference
Purity after Purification High-Speed Counter-Current ChromatographyMicroalgae96.2%[16]
Recovery after Purification High-Speed Counter-Current ChromatographyMicroalgae91.4%[16]
Lower Detection Limit HPLC-APCI-MSStandard Solution1.2 ng (for Zeaxanthin)[6]

Note: Data for zeaxanthin is often used as a proxy due to its structural similarity to this compound and greater availability in the literature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plant/Biological Sample Homogenize Homogenization (with antioxidant) Sample->Homogenize Extract Solvent Extraction Homogenize->Extract Saponify Saponification (Optional) Extract->Saponify Purify Purification Saponify->Purify Dry Dry & Reconstitute Purify->Dry HPLC HPLC Separation (C30 Column) Dry->HPLC MS APCI-MS/MS Detection HPLC->MS Data Data Analysis MS->Data troubleshooting_pathway start Low S/N Ratio for This compound Peak check_signal Is the signal intensity low? start->check_signal check_noise Is the baseline noise high? check_signal->check_noise No increase_conc Increase sample concentration or injection volume. check_signal->increase_conc Yes check_solvents Use high-purity solvents and degas mobile phase. check_noise->check_solvents Yes end_node Improved S/N Ratio check_noise->end_node No optimize_ms Optimize MS ionization parameters (e.g., APCI settings). increase_conc->optimize_ms check_extraction Review extraction protocol for efficiency and degradation. optimize_ms->check_extraction check_extraction->end_node detector_maint Check detector lamp and clean flow cell. check_solvents->detector_maint use_filter Apply electronic noise filter (increase time constant). detector_maint->use_filter use_filter->end_node

References

Technical Support Center: Validation of Analytical Methods for Zeinoxanthin in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the validation of analytical methods for zeinoxanthin in food products.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in analyzing this compound in food matrices?

A1: The primary challenges include the susceptibility of this compound to degradation, isomerization, and oxidation, especially when exposed to light, heat, or acidic conditions.[1] Food matrices can also introduce interfering compounds that affect extraction efficiency and quantification accuracy.[1]

Q2: Which extraction methods are most suitable for this compound from food samples?

A2: A variety of extraction methods can be employed, with the choice depending on the food matrix.[2][3] Conventional methods often involve solvent extraction with solvents like acetone (B3395972), methanol, or ethanol, sometimes in combination.[4] Modern techniques such as Ultrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE) are also effective and can offer higher recovery rates.[2][3]

Q3: What are the recommended storage conditions for this compound standards and samples?

A3: To ensure stability, this compound standards and extracts should be stored at low temperatures, ideally at -70°C, for long-term storage.[5] For short-term storage, 0°C may be sufficient.[6][7] It is also crucial to protect samples from light and oxygen by using amber vials and flushing with nitrogen.[2]

Q4: How can I prevent the degradation of this compound during sample preparation?

A4: To minimize degradation, it is advisable to work in a subdued light environment.[8] Adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents can prevent oxidative degradation.[8] Saponification, if necessary to remove interfering lipids, should be performed in an alkaline environment, as carotenoids are generally more stable under these conditions.[9]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution

Q: My HPLC/UPLC chromatogram shows poor separation between this compound and other carotenoids like lutein (B1675518) or β-cryptoxanthin. How can I improve the resolution?

A: Co-elution is a common issue due to the structural similarities among carotenoid isomers.[10] Consider the following troubleshooting steps:

  • Optimize the Stationary Phase:

    • C30 Columns: These are specifically designed for carotenoid analysis and offer enhanced selectivity for geometric isomers compared to standard C18 columns.[8]

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UPLC) can provide higher efficiency and better resolution.[11][12]

  • Adjust the Mobile Phase Composition:

    • Solvent Strength: Fine-tuning the ratio of your mobile phase solvents (e.g., acetonitrile, methanol, and dichloromethane (B109758) or methyl tert-butyl ether) can significantly impact selectivity.[8][13]

    • Solvent Modifiers: The addition of small amounts of modifiers can improve peak shape and resolution.[13]

  • Modify Chromatographic Conditions:

    • Temperature: Lowering the column temperature can sometimes improve the separation of structurally similar compounds.[13]

    • Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially leading to better resolution.[13]

Issue 2: Low Recovery of this compound

Q: I am experiencing low recovery of this compound from my food samples. What are the potential causes and solutions?

A: Low recovery can stem from incomplete extraction, degradation, or losses during sample processing.

  • Incomplete Extraction:

    • Solvent Choice: The polarity of the extraction solvent should be appropriate for the food matrix. A combination of solvents may be necessary for complex matrices.[2][3]

    • Extraction Time and Temperature: Ensure the extraction time is sufficient and the temperature is optimized. For some methods like UAE, a slightly elevated temperature (e.g., 40°C) can enhance extraction efficiency.[9]

    • Sample Pre-treatment: For certain food matrices, enzymatic pre-treatment may be necessary to break down cell walls and improve solvent access to the target analyte.[14]

  • Degradation During Saponification:

    • Saponification is used to remove chlorophylls (B1240455) and lipids but can also degrade carotenoids if not performed carefully. Use a gentle alkaline solution and control the temperature and duration of the process.[9][15]

  • Losses During Liquid-Liquid Partition:

    • Ensure complete phase separation and minimize the formation of emulsions. Centrifugation can aid in achieving a clean separation.[16]

Issue 3: Signal Instability or Baseline Noise

Q: My chromatograms show a noisy baseline and inconsistent peak areas for my this compound standards. What could be the problem?

A: Signal instability can be caused by issues with the analytical instrument, sample degradation, or contamination.

  • Instrumental Factors:

    • Detector Lamp: An aging detector lamp can lead to increased noise.

    • Pump Performance: Inconsistent solvent delivery from the pump can cause baseline fluctuations. Ensure the pump is properly maintained and the mobile phase is degassed.

  • Sample and Standard Integrity:

    • Degradation: As previously mentioned, this compound is prone to degradation. Prepare fresh standards and samples daily, and store them appropriately.[8] The appearance of extra peaks can be an indicator of degradation products.[8]

    • Contamination: "Ghost" peaks can appear due to contamination in the sample, solvent, or HPLC system.[8] Ensure high-purity solvents and clean sample vials.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of zeaxanthin (B1683548) and related carotenoids, which can serve as a reference for developing and validating a method for this compound.

Table 1: Linearity, LOD, and LOQ of Analytical Methods for Zeaxanthin

Analytical MethodLinearity (R²)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Reference
HPLC-PDA0.99960.020 - 0.0630.067 - 0.209[9][17]
UPLC> 0.99680.00210.0063[18]
HPLC-UV-VIS0.9993 - 0.99990.0051 - 0.03000.0155 - 0.0909[19]
LC/MSNot Specified~0.001 (in µ g/100g dry matter)Not Specified[20]

Table 2: Recovery Rates for Zeaxanthin in Different Food Matrices

Food MatrixAnalytical MethodRecovery Rate (%)Reference
Chili Peppers and ProductsHPLC-PDA87.80 ± 1.26 to 107.47 ± 3.77[9]
Soybean SeedsHPLC-UV-VIS94.27 - 106.58[19]
Fruit and Vegetable ProductsUPLC75 - 104[16]
CitrusHPLC-DAD82 - 88[16]

Experimental Protocols

Protocol 1: General Extraction of this compound from Solid Food Samples
  • Homogenization: Homogenize the food sample to a fine powder or paste.

  • Extraction:

    • Weigh a known amount of the homogenized sample (e.g., 1-5 g).

    • Add a suitable extraction solvent (e.g., acetone, ethanol, or a mixture) containing 0.1% BHT.[8]

    • Perform extraction using a chosen method (e.g., vortexing, sonication, or UAE).

    • Repeat the extraction process multiple times to ensure complete recovery.

  • Filtration and Concentration:

    • Combine the extracts and filter to remove solid particles.

    • Evaporate the solvent under a stream of nitrogen at a controlled temperature (≤35°C).[9]

  • Reconstitution: Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC/UPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[9]

Protocol 2: HPLC Method for this compound Analysis
  • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of solvents such as acetone and water, or a mixture of acetonitrile, methanol, and dichloromethane.[8][9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: 450 nm.[9]

  • Injection Volume: 10 µL.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage Homogenization 1. Homogenize Food Sample Extraction 2. Solvent Extraction (with 0.1% BHT) Homogenization->Extraction Filtration 3. Filter Extract Extraction->Filtration Evaporation 4. Evaporate Solvent (under Nitrogen) Filtration->Evaporation Reconstitution 5. Reconstitute in Mobile Phase Evaporation->Reconstitution Final_Filtration 6. Filter through 0.22 µm Syringe Filter Reconstitution->Final_Filtration HPLC_Analysis 7. HPLC/UPLC Analysis Final_Filtration->HPLC_Analysis Data_Processing 8. Data Processing and Quantification HPLC_Analysis->Data_Processing

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_workflow Start Analytical Issue Identified Check_Resolution Poor Peak Resolution? Start->Check_Resolution Check_Recovery Low Recovery? Check_Resolution->Check_Recovery No Optimize_Column Optimize Stationary Phase (e.g., use C30 column) Check_Resolution->Optimize_Column Yes Check_Signal Signal Instability? Check_Recovery->Check_Signal No Review_Extraction Review Extraction Protocol (Solvent, Time, Temp) Check_Recovery->Review_Extraction Yes Inspect_Instrument Inspect HPLC/UPLC System (Pump, Detector) Check_Signal->Inspect_Instrument Yes End Issue Resolved Check_Signal->End No Optimize_Mobile_Phase Adjust Mobile Phase Composition Optimize_Column->Optimize_Mobile_Phase Optimize_Conditions Modify Temp/Flow Rate Optimize_Mobile_Phase->Optimize_Conditions Optimize_Conditions->End Check_Degradation Assess Sample Degradation (Light, Heat, Oxygen) Review_Extraction->Check_Degradation Verify_Saponification Verify Saponification Conditions Check_Degradation->Verify_Saponification Verify_Saponification->End Prepare_Fresh Prepare Fresh Standards and Samples Inspect_Instrument->Prepare_Fresh Check_Contamination Check for Contamination Prepare_Fresh->Check_Contamination Check_Contamination->End

Caption: A logical workflow for troubleshooting common issues in this compound analysis.

References

reducing solvent consumption in zeinoxanthin extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for zeinoxanthin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to reducing solvent consumption during the extraction process.

Frequently Asked Questions (FAQs)

Q1: My current this compound extraction protocol uses large volumes of hexane (B92381) and acetone. What are the most effective strategies to reduce my solvent consumption?

A1: Reducing solvent consumption is a key goal in green chemistry. Several modern extraction techniques can significantly decrease the need for traditional organic solvents. Consider these primary strategies:

  • Adopting Green Extraction Technologies: Methods like Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are known to be highly efficient, requiring less solvent and shorter extraction times.[1][2][3][4]

  • Switching to Alternative Solvents: Explore the use of "green" solvents. Ethanol (B145695) is a widely effective and eco-friendly solvent for extracting xanthophylls like this compound.[5][6] Other alternatives include vegetable oils, d-limonene, and deep eutectic solvents.[7][8][9]

  • Optimizing Extraction Parameters: Fine-tuning your existing protocol can also lead to significant solvent reduction. Experiment with the solid-to-liquid ratio, as a very low ratio leads to high solvent consumption.[3] Optimizing temperature and extraction time can also enhance efficiency, allowing for the use of less solvent.[5]

Q2: I'm considering Supercritical Fluid Extraction (SFE) with CO₂. Is it suitable for this compound and how does it reduce solvent use?

A2: Yes, SFE with supercritical CO₂ is an excellent "green" alternative for this compound extraction.[10][11][12] It works by using CO₂ at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.

  • Solvent Reduction: The primary solvent is CO₂, which is non-toxic, non-flammable, and can be easily removed from the final product by depressurization, leaving no residue. This dramatically reduces the need for large volumes of organic solvents.[12][13]

  • Use of Co-solvents: While supercritical CO₂ is nonpolar, its polarity can be modified by adding a small amount of a co-solvent, such as ethanol, to efficiently extract more polar xanthophylls like this compound.[10][14][15] For instance, an optimized SFE protocol for zeaxanthin (B1683548) dipalmitate used only 2% ethanol as a co-solvent.[10][11]

Q3: Can Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) truly lower my solvent needs? How do they compare?

A3: Both UAE and MAE are highly effective at reducing solvent consumption and extraction time compared to conventional methods like maceration or Soxhlet extraction.[2][16][17]

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the cell walls of the sample material creates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer.[4] This increased efficiency allows for lower solvent-to-solid ratios and shorter extraction times.[5][18]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample matrix directly. This rapid, localized heating causes a buildup of pressure within the cells, leading to cell wall rupture and the release of intracellular contents into the solvent.[16] This efficiency often results in higher yields with less solvent in significantly shorter times.[2][19]

Comparison: While both methods are efficient, UAE is often preferred for heat-sensitive compounds as it can be performed at lower temperatures. MAE offers very rapid extraction but requires careful temperature control to avoid degradation of thermolabile compounds like this compound.[1][17]

Q4: My this compound yield is low when using greener solvents like ethanol. What am I doing wrong?

A4: Low yield with a new solvent system is a common issue that can often be resolved through optimization and proper sample preparation. Here are some troubleshooting steps:

  • Incomplete Cell Lysis: this compound is located within the cell. If the cell wall is not adequately disrupted, the solvent cannot access the target compound. This is especially true for microalgae with rigid cell walls.[20]

    • Solution: Incorporate a pre-treatment step like grinding, homogenization, bead-beating, or sonication to ensure effective cell disruption before extraction.[20][21] Enzyme-assisted extraction (EAE), using enzymes like cellulase (B1617823) or pectinase, can also be used to break down cell walls.[12][22]

  • Sub-optimal Extraction Conditions: The efficiency of ethanol is highly dependent on parameters like temperature and time.

    • Solution: Optimize these parameters. For example, an optimized Pressurized Liquid Extraction (PLE) of zeaxanthin from Chlorella ellipsoidea found the ideal conditions to be 115.4°C for 23.3 minutes using ethanol.[18] For UAE with ethanol, optimal conditions for zeaxanthin and lutein (B1675518) from corn gluten meal were a temperature of 56°C for 45 minutes.[5]

  • Incorrect Solid-to-Solvent Ratio: An insufficient volume of solvent can become saturated before all the this compound is extracted.[23]

    • Solution: Experiment with different solid-to-solvent ratios. An optimized UAE protocol identified a liquid-solid ratio of 7.9:1 as optimal.[5]

  • Compound Degradation: this compound is sensitive to light, heat, and oxygen.[23][24]

    • Solution: Perform extractions in low-light conditions using amber glassware. If heating, carefully control the temperature to avoid degradation. Purging storage containers with nitrogen can prevent oxidation.[23][24]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies, highlighting the potential for solvent reduction.

Table 1: Supercritical Fluid Extraction (SFE) Parameters

Target Compound Source Material Optimal Conditions Co-solvent Yield Reference
Zeaxanthin Dipalmitate Lycium barbarum residue 250 bar, 60°C, 2.0 h 2% Ethanol 0.08 g / 100 g [10][11]
Astaxanthin (B1665798) Penaeus monodon waste - Ethanol 84.02 µg / g (DW) [15]

| Carotenoids | Dunaliella salina | 500 bar, 70°C | 10 wt% Ethanol | 90% recovery |[25] |

Table 2: Ultrasound-Assisted Extraction (UAE) Parameters | Target Compound | Source Material | Optimal Conditions | Solvent | Solid-to-Liquid Ratio | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Zeaxanthin & Lutein | Corn Gluten Meal | 56°C, 45 min | Ethanol | 1:7.9 | 0.501% total content |[5] | | Carotenoids | Carrot Pomace | 32°C, 17 min | 51% Ethanol | - | 31.82 µg/g total |[25] | | Carotenoids | Passion Fruit Peel | 47°C, 39 min | Olive Oil | 30 g / 100 mL | 91.4% recovery |[25] |

Table 3: Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) Parameters | Target Compound | Source Material | Optimal Conditions | Solvent | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | | Zeaxanthin | Chlorella ellipsoidea | 115.4°C, 23.3 min | Ethanol | 4.26 mg / g |[18] | | Zeaxanthin | Orange Paprika | 99.2°C, 3.4 min | 100% Ethanol | - |[6] | | Carotenoids | Red Shrimp | 50°C, 15 min | DMSO | ~3x increase vs. maceration |[2] |

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general framework. Optimization is recommended for specific sample matrices.

  • Sample Preparation:

    • Dry the source material (e.g., microalgae, plant leaves) using a lyophilizer to prevent thermal degradation of carotenoids.[12]

    • Grind the dried material into a fine, homogenous powder to maximize the surface area for extraction.

  • Extraction:

    • Place a known weight of the powdered sample into an extraction vessel.

    • Add the chosen solvent (e.g., ethanol) at an optimized solid-to-liquid ratio (e.g., 1:10 w/v to start, then optimize).[5]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Sonicate the mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C).[5] Perform this step in low light.

  • Separation:

    • After sonication, separate the extract from the solid residue by centrifugation or filtration.

    • Collect the supernatant (the liquid extract).

  • Solvent Removal:

    • Evaporate the solvent from the supernatant using a rotary evaporator at a low temperature (<40°C) to concentrate the this compound extract.

  • Storage:

    • Store the final extract under a nitrogen atmosphere at -20°C or lower, protected from light.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound

This is a simplified protocol for SFE-CO₂. Specific parameters must be optimized for the equipment and sample.

  • Sample Preparation:

    • Dry and grind the source material as described in the UAE protocol.

    • Pack the ground material uniformly into the SFE extraction vessel.

  • Extraction:

    • Pressurize the system with CO₂ to the desired pressure (e.g., 250 bar).[10]

    • Heat the vessel to the target temperature (e.g., 60°C).[10]

    • If using a co-solvent, introduce it into the CO₂ stream at the desired concentration (e.g., 2% ethanol).[10]

    • Maintain a constant flow of supercritical fluid through the vessel for the determined extraction time (e.g., 2 hours).[10]

  • Separation & Collection:

    • Route the exiting fluid to a separator vessel where the pressure and/or temperature is reduced.

    • This pressure drop causes the CO₂ to return to a gaseous state and lose its solvating power, precipitating the extracted this compound.

    • The gaseous CO₂ can be recycled, and the concentrated extract is collected from the separator.

  • Storage:

    • Store the collected extract under inert gas in a cold, dark environment.

Visualizations

G cluster_prep Phase 1: Sample Preparation cluster_extraction Phase 2: Green Extraction cluster_post Phase 3: Downstream Processing Start Source Material (e.g., Microalgae) Drying Drying (Lyophilization) Start->Drying Reduce moisture Grinding Grinding / Homogenization Drying->Grinding Increase surface area CellDisruption Optional: Cell Disruption (Enzymatic, Bead-Beating) Grinding->CellDisruption If needed UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Select Method SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Select Method MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Select Method CellDisruption->UAE CellDisruption->SFE CellDisruption->MAE Separation Separation (Centrifugation / Filtration) UAE->Separation Crude Extract SFE->Separation Crude Extract MAE->Separation Crude Extract Concentration Solvent Removal (Rotary Evaporation) Separation->Concentration End Purified this compound Extract Concentration->End

Caption: Workflow for green extraction of this compound.

References

Validation & Comparative

A Comparative Guide to Zeinoxanthin and Alpha-Cryptoxanthin: Structural Isomers with Distinct Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zeinoxanthin and alpha-cryptoxanthin, two closely related xanthophyll carotenoids, share the same molecular formula (C40H56O) but exhibit subtle yet significant structural differences that influence their biological activities. This guide provides a comprehensive comparison of their structural properties, supported by available data, and outlines experimental methodologies for their analysis.

Structural Differences

The primary distinction between this compound and alpha-cryptoxanthin lies in the position of the hydroxyl (-OH) group on their shared beta,epsilon-carotene backbone. In This compound , the hydroxyl group is located at the C-3 position of the β-ring. In contrast, alpha-cryptoxanthin has its hydroxyl group at the C-3' position of the ε-ring.[1][2] This seemingly minor positional difference has implications for their three-dimensional structure and interaction with biological molecules.

FeatureThis compoundAlpha-Cryptoxanthin
IUPAC Name (3R,6'R)-β,ε-caroten-3-ol(3'R,6'R)-β,ε-caroten-3'-ol
Hydroxyl Group Position C-3 of the β-ringC-3' of the ε-ring
Molecular Formula C40H56OC40H56O
Molar Mass ~552.87 g/mol ~552.87 g/mol

Biological Activity and Significance: A Comparative Overview

While both this compound and alpha-cryptoxanthin are recognized as provitamin A carotenoids, meaning they can be converted to retinol (B82714) in the body, the efficiency of this conversion and their other biological activities are not extensively compared in existing literature.[3][4] However, studies on individual and related carotenoids provide some insights.

Provitamin A Activity: Both molecules can theoretically be cleaved to form one molecule of retinol.[5] The bioavailability of carotenoids is a critical factor in determining their provitamin A potential. Research suggests that alpha-cryptoxanthin has a higher apparent bioavailability compared to beta-carotene, though direct comparative data with this compound is scarce.[4][6][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A robust HPLC method is essential for the separation and quantification of this compound and alpha-cryptoxanthin, which often co-elute due to their structural similarity.

Objective: To separate and quantify this compound and alpha-cryptoxanthin in a sample matrix.

Instrumentation:

  • HPLC system with a photodiode array (PDA) detector

  • C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium (B1175870) acetate

  • This compound and alpha-cryptoxanthin standards

Procedure:

  • Sample Preparation: Extract carotenoids from the sample matrix using an appropriate solvent system (e.g., hexane/acetone/ethanol). Saponification may be necessary to hydrolyze carotenoid esters. The final extract should be evaporated to dryness and reconstituted in the initial mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: Methanol/water with ammonium acetate

    • Mobile Phase B: MTBE/Methanol

    • Gradient Elution: A gradient program should be optimized to achieve baseline separation of the isomers. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: Monitor at the wavelength of maximum absorbance for xanthophylls (around 450 nm).

  • Quantification: Generate a standard curve for each compound using certified standards of known concentrations. Quantify the amount of this compound and alpha-cryptoxanthin in the samples by comparing their peak areas to the respective standard curves.[1][22][23][24][25]

Visualizing the Biosynthetic Pathway

The biosynthesis of this compound and alpha-cryptoxanthin occurs within the broader carotenoid biosynthesis pathway in plants and some microorganisms. The following diagram illustrates their formation from the common precursor, alpha-carotene.

Carotenoid_Biosynthesis cluster_precursors Precursors cluster_products Xanthophylls Lycopene Lycopene alpha_Carotene alpha_Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase This compound This compound alpha_Carotene->this compound β-ring hydroxylase alpha_Cryptoxanthin alpha_Cryptoxanthin alpha_Carotene->alpha_Cryptoxanthin ε-ring hydroxylase Lutein (B1675518) Lutein This compound->Lutein ε-ring hydroxylase alpha_Cryptoxanthin->Lutein β-ring hydroxylase

Carotenoid biosynthesis pathway leading to this compound and alpha-cryptoxanthin.

Potential Signaling Pathway Involvement

While direct comparative studies are lacking, research on related carotenoids suggests that this compound and alpha-cryptoxanthin may exert their biological effects by modulating key signaling pathways involved in inflammation and cellular stress responses. The diagram below illustrates a hypothetical model of how these carotenoids might influence the NF-κB and MAPK signaling cascades.

Signaling_Pathways cluster_stimuli External Stimuli cluster_carotenoids Carotenoids cluster_pathways Signaling Pathways cluster_responses Cellular Responses Stimuli Inflammatory Stimuli / Oxidative Stress MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB This compound This compound This compound->MAPK Inhibition? This compound->NFkB Inhibition? alpha_Cryptoxanthin alpha_Cryptoxanthin alpha_Cryptoxanthin->MAPK Inhibition? alpha_Cryptoxanthin->NFkB Inhibition? Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Hypothetical modulation of NF-κB and MAPK pathways by this compound and alpha-cryptoxanthin.

Further research is warranted to elucidate the specific and comparative biological activities of this compound and alpha-cryptoxanthin. Direct, head-to-head studies employing standardized experimental protocols are necessary to build a comprehensive understanding of these structurally similar yet potentially functionally distinct carotenoids. This will be crucial for evaluating their potential applications in nutrition, disease prevention, and drug development.

References

comparing antioxidant activity of zeinoxanthin and lutein

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antioxidant Activity of Zeinoxanthin and Lutein (B1675518)

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar antioxidant compounds is critical for targeted therapeutic development. This guide provides a detailed comparison of the antioxidant activities of the xanthophyll carotenoids this compound and lutein.

Executive Summary: Direct comparative studies on the antioxidant activity of this compound are notably scarce in existing literature. Therefore, this guide will focus on a comprehensive comparison between lutein and its well-researched structural isomer, zeaxanthin (B1683548). Zeaxanthin's properties serve as a scientifically valuable proxy to infer the potential activity of this compound. Structurally, this compound (also known as α-cryptoxanthin) is an intermediate between lutein and zeaxanthin. This structural context suggests its antioxidant capacity likely falls between that of lutein and zeaxanthin. Evidence indicates that zeaxanthin is a more potent antioxidant than lutein, a difference attributed to its more extensive system of conjugated double bonds.[1]

Structural and Chemical Differences

Lutein, zeaxanthin, and this compound are isomers with the same chemical formula (C₄₀H₅₆O₂) but differ in the structure of their terminal rings. This subtle variation, specifically in the location of a double bond, is fundamental to their differing biological activities.

  • Lutein: Contains one β-ionone ring and one ε-ionone ring. The polyene chain has 10 conjugated double bonds.

  • Zeaxanthin: Contains two β-ionone rings, resulting in a longer system of 11 conjugated double bonds. This extended conjugation is believed to enhance its antioxidant capacity.[1]

  • This compound (α-cryptoxanthin): Contains one β-ionone ring and one α-ionone ring.

The difference in the number of conjugated double bonds between lutein and zeaxanthin is a key factor in zeaxanthin's superior antioxidant performance.[1]

G cluster_lutein Lutein (β,ε-carotene-3,3'-diol) cluster_this compound This compound (α-cryptoxanthin) cluster_zeaxanthin Zeaxanthin (β,β-carotene-3,3'-diol) lutein_img lutein_desc 1 β-ring, 1 ε-ring 10 Conjugated Double Bonds zeinoxanthin_img zeinoxanthin_desc 1 β-ring, 1 α-ring zeaxanthin_img zeaxanthin_desc 2 β-rings 11 Conjugated Double Bonds

Caption: Chemical structures of Lutein, this compound, and Zeaxanthin.

Quantitative Comparison of Antioxidant Activity

While direct data for this compound is limited, the comparison between lutein and zeaxanthin provides a strong benchmark. Zeaxanthin consistently demonstrates higher antioxidant activity, particularly in quenching singlet oxygen.

Antioxidant AssayLuteinZeaxanthinKey Findings
Singlet Oxygen Quenching 0.55 x 10¹⁰ M⁻¹s⁻¹1.23 x 10¹⁰ M⁻¹s⁻¹Zeaxanthin is more than twice as effective as lutein at quenching singlet oxygen, a highly reactive oxygen species.[2] This is attributed to its longer conjugated double bond system.[1]
DPPH Radical Scavenging Dose-ranging antioxidant effectDose-ranging, almost equal to luteinIn a spectrophotometric DPPH assay, both xanthophylls showed a similar, dose-dependent ability to scavenge this stable free radical.[3]
Lipid Peroxidation Inhibition Effective, but less than zeaxanthinMore effective than luteinZeaxanthin provides greater protection against the degradation of retinal lipids and reduces the accumulation of lipofuscin in RPE cells more effectively than lutein.[4]

Mechanisms of Antioxidant Action

Lutein and zeaxanthin exert their protective effects through both direct and indirect antioxidant mechanisms.

Direct Antioxidant Activity (Radical Scavenging)

As potent antioxidants, they directly neutralize harmful reactive oxygen species (ROS) like singlet oxygen and peroxyl radicals.[5] This direct quenching ability is crucial in environments exposed to high levels of oxidative stress, such as the retina.

Indirect Antioxidant Activity (Nrf2 Pathway Activation)

Both lutein and zeaxanthin have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Mechanism:

  • Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1.

  • Oxidative stress or the presence of activators like lutein and zeaxanthin causes Nrf2 to be released from Keap1.

  • Nrf2 translocates to the nucleus.

  • In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.

  • This initiates the transcription of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H:Quinone Oxidoreductase 1 (NQO1), bolstering the cell's endogenous antioxidant defenses.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 induces release Xanthophylls Lutein / Zeaxanthin Xanthophylls->Keap1_Nrf2 induces release Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Transcription->Antioxidant_Enzymes leads to synthesis of Antioxidant_Enzymes->ROS Neutralizes

Caption: Activation of the Nrf2 antioxidant pathway by Lutein and Zeaxanthin.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of antioxidant activity. Below are standard protocols for common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be fresh and protected from light.

  • Sample Preparation: Dissolve this compound, lutein, or a reference standard (e.g., Trolox) in a suitable solvent to create a series of concentrations.

  • Reaction: In a 96-well microplate, add a small volume of the sample solution (e.g., 20 µL) to each well.

  • Initiation: Add the DPPH working solution (e.g., 180 µL) to each well to start the reaction. Include a control well with solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The reduction in absorbance (loss of purple color) is proportional to the antioxidant activity.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (concentration required for 50% inhibition) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation: Generate the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with a buffer (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a dilution series of the test compounds and a reference standard.

  • Reaction: Add a small volume of the sample (e.g., 10 µL) to a 96-well plate, followed by a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).

  • Incubation: Incubate the plate at room temperature in the dark for approximately 6-10 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC₅₀ value.

G prep 1. Reagent & Sample Preparation react 2. Reaction Initiation (Mix Sample + Radical Solution) prep->react incubate 3. Incubation (Dark, Room Temp) react->incubate measure 4. Spectrophotometric Measurement (Absorbance) incubate->measure calc 5. Calculation (% Inhibition, IC50 Value) measure->calc

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

While direct experimental data for this compound is limited, a comparison between the closely related isomers lutein and zeaxanthin provides valuable insights. Zeaxanthin is demonstrably a more powerful antioxidant, primarily due to its extended conjugated double bond system which enhances its ability to quench singlet oxygen. Lutein remains a potent antioxidant that, along with zeaxanthin, contributes to cellular protection by both directly scavenging radicals and activating the endogenous Nrf2 defense pathway. Based on its chemical structure, the antioxidant capacity of this compound is predicted to be intermediate between that of lutein and zeaxanthin. Further research is warranted to provide direct quantitative data on this compound's antioxidant activity to confirm this hypothesis.

References

A Comparative Analysis of Zeinoxanthin's Role in Photoprotection

Author: BenchChem Technical Support Team. Date: December 2025

In the field of photobiology and drug development, identifying effective photoprotective agents is paramount for mitigating the deleterious effects of ultraviolet (UV) and high-energy visible (HEV) light. Carotenoids, a class of natural pigments, are renowned for their potent antioxidant and light-filtering properties. This guide provides an objective comparison of zeinoxanthin's photoprotective capabilities against other well-studied carotenoids, supported by experimental data and detailed methodologies.

Mechanisms of Carotenoid-Mediated Photoprotection

Carotenoids employ several mechanisms to protect biological systems from photodamage. These pigments are integral to the antioxidant defense system in many organisms, from plants to humans.[1] The primary photoprotective functions include:

  • Light Screening: Carotenoids absorb light in the blue-violet region of the spectrum, thereby acting as a filter to prevent excessive light energy from reaching sensitive cellular components.[1]

  • Antioxidant Activity: They are exceptionally efficient at quenching singlet oxygen (¹O₂) and scavenging peroxyl radicals, two highly reactive oxygen species (ROS) generated during photosensitization.[1] This antioxidant function is crucial in preventing lipid peroxidation and other forms of oxidative damage.

  • Energy Dissipation: In photosynthetic organisms, specific xanthophylls like zeaxanthin (B1683548) participate in non-photochemical quenching (NPQ), a process that safely dissipates excess light energy as heat.[2][3]

This compound, a monohydroxy α-carotene, shares structural similarities with other prominent xanthophylls like lutein (B1675518) and zeaxanthin, suggesting a comparable role in photoprotection. Its efficacy, however, is determined by its specific molecular structure and interactions within biological membranes.

Comparative Quantitative Data

The photoprotective efficacy of a carotenoid can be quantified through various metrics, including its singlet oxygen quenching rate, radical scavenging capacity, and light absorption properties.

Table 1: Singlet Oxygen (¹O₂) Quenching Rate Constants of Various Carotenoids

CarotenoidQuenching Rate Constant (k_q) (M⁻¹s⁻¹)System/SolventReference
Lycopene (B16060)2.3 - 2.5 x 10⁹DPPC Liposomes[4]
β-Carotene2.3 - 2.5 x 10⁹DPPC Liposomes[4]
ζ-Carotene2.1 x 10⁸Hexafluorobenzene[5]
Lutein1.1 x 10⁸DPPC Liposomes[4]
ZeaxanthinVariable (Non-linear behavior)DPPC Liposomes[4]
Phytofluene3.6 x 10⁷Hexafluorobenzene[5]

Note: Data for this compound is not explicitly available in the reviewed literature; its performance is often inferred from its isomers, α-cryptoxanthin and zeaxanthin.

Table 2: Radical Scavenging Activity of Selected Xanthophylls

CarotenoidAssayRelative Activity/ResultReference
ZeaxanthinRetinaldehyde Cation Radical Scavengingk = (7.63 ± 0.55) x 10⁹ M⁻¹s⁻¹[6]
LuteinRetinaldehyde Cation Radical ScavengingSimilar to Zeaxanthin[6]
AstaxanthinDPPH Radical ScavengingDose-ranging, similar to Lutein and Zeaxanthin[7]
ZeaxanthinDPPH Radical ScavengingDose-ranging, similar to Astaxanthin and Lutein[7]
LuteinDPPH Radical ScavengingDose-ranging, similar to Astaxanthin and Zeaxanthin[7]
β-CaroteneDPPH Radical ScavengingEC₅₀ of 50 µM[8]

Table 3: UV-Visible Absorption Maxima (λ_max) of Carotenoids in Hexane

Carotenoidλ_max 1 (nm)λ_max 2 (nm)λ_max 3 (nm)Reference
This compound~422~446~476[9]
α-Cryptoxanthin~422~446~476[9]
Zeaxanthin424450478[10][11]
Lutein422446476[11]
β-Carotene426452480[11]
Lycopene446472504[12]

Note: The spectral features of this compound and its isomer α-cryptoxanthin are virtually identical.[9]

Signaling Pathways and Experimental Workflows

Carotenoid_Biosynthesis Lycopene Lycopene alpha_Carotene α-Carotene Lycopene->alpha_Carotene Lycopene ε-cyclase beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase This compound This compound alpha_Carotene->this compound Hydroxylation Lutein Lutein alpha_Carotene->Lutein Hydroxylation Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-hydroxylase Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Zeaxanthin epoxidase

Singlet_Oxygen_Quenching cluster_quenching Physical Quenching Cycle Car Carotenoid (¹Car) O2_G Ground State Oxygen (³O₂) Car_T Carotenoid (³Car) O2_S Singlet Oxygen (¹O₂) Sens Sensitizer (B1316253) (¹Sens) Sens_T Sensitizer (³Sens*) Sens->Sens_T Intersystem Crossing Sens_T->O2_S Energy Transfer to ³O₂ Sens_T->Sens Light Light (hν) Light->Sens

DPPH_Assay_Workflow

Key Experimental Protocols

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to an absorbance of approximately 1.0 at its λ_max (~517 nm).

    • Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Trolox, Ascorbic Acid) in the same solvent.

  • Assay Procedure:

    • In a microplate well or cuvette, mix a fixed volume of the DPPH solution with a volume of the test compound solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the resulting solution at ~517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • Plot the % Inhibition against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[7][13][14]

This assay determines the rate at which a compound deactivates singlet oxygen, a highly reactive species generated by photosensitization.

  • System Setup:

    • A photosensitizer (e.g., Rose Bengal, Methylene Blue) is dissolved in a suitable solvent (e.g., methanol, D₂O for increased ¹O₂ lifetime).

    • The test compound (this compound) is added to the solution at various concentrations.

    • A ¹O₂ trap or probe (e.g., N,N-dimethyl-4-nitrosoaniline (RNO) with imidazole, or direct measurement of ¹O₂ phosphorescence at ~1270 nm) is included.

  • Procedure:

    • The solution is irradiated with light of a wavelength that excites the sensitizer but not the test compound.

    • The decay of the ¹O₂ probe (e.g., bleaching of RNO) or the decay of ¹O₂ phosphorescence is monitored over time.

  • Data Analysis:

    • The rate of ¹O₂ decay is measured in the presence and absence of the quencher (this compound).

    • The quenching rate constant (k_q) is determined from Stern-Volmer plots, which relate the quenching efficiency to the concentration of the quencher. This provides a quantitative measure of the compound's ¹O₂ quenching ability.[4][15]

This method evaluates a substance's ability to protect against UVA radiation by measuring UV transmittance through a thin film of the product.

  • Substrate Preparation:

    • A substrate with a roughened surface, such as polymethyl methacrylate (B99206) (PMMA) plates or Transpore™ tape, is used to mimic the skin's surface.

  • Sample Application:

    • The test formulation containing this compound is applied evenly to the substrate at a standardized rate (e.g., 1.0-2.0 mg/cm²).

    • The film is allowed to dry and equilibrate for a set period (e.g., 15-30 minutes).

  • Measurement:

    • The transmittance of UV radiation (290-400 nm) through the substrate with the applied film is measured using a UV spectrophotometer equipped with an integrating sphere.

    • To assess photostability, the plate is exposed to a controlled dose of UV radiation from a solar simulator, and the transmittance is measured again.

  • Data Analysis:

    • The UVA-PF is calculated from the absorbance data across the UVA spectrum (320-400 nm) using a standardized equation, often involving an adjustment based on a pre-determined in vivo SPF value.[16][17] The critical wavelength (λc), the point where 90% of the total UV absorbance is reached, is another key metric for broad-spectrum protection.[18]

Conclusion

The available evidence strongly supports a significant photoprotective role for xanthophylls, including this compound. Its structural characteristics—a polyene chain for light absorption and radical scavenging, and a hydroxyl group for membrane anchoring—are hallmarks of an effective photoprotective agent. While direct quantitative data for this compound is less abundant than for its isomer zeaxanthin or the more common lutein and β-carotene, its near-identical UV-visible absorption spectrum to α-cryptoxanthin indicates a strong capacity for filtering harmful blue light.

In comparison, while carotenoids like lycopene and β-carotene exhibit higher singlet oxygen quenching rates in some model systems, xanthophylls like this compound and its relatives are crucial components of photoprotection in biological tissues like the retina, where they perform both light-filtering and antioxidant functions.[1][19] For drug development professionals, this compound represents a promising natural compound for topical and systemic photoprotective formulations, though further research is required to fully elucidate its specific reaction mechanisms and quenching kinetics compared to other leading carotenoids.

References

A Comparative Analysis of Zeinoxanthin Content in Diverse Maize Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of zeinoxanthin content in various maize (Zea mays L.) varieties, offering valuable insights for researchers, scientists, and drug development professionals. While this compound is a minor carotenoid in maize, its presence is indicative of the metabolic flux through the α-carotene branch of the carotenoid biosynthesis pathway. This document summarizes available quantitative data, details experimental protocols for analysis, and provides visual representations of the biosynthetic pathway and experimental workflows.

Comparative Quantitative Data

Direct quantitative comparisons of this compound across a wide range of maize varieties are limited in publicly available research. However, data for the major xanthophylls, lutein (B1675518) and zeaxanthin (B1683548), are more abundant and provide a broader context for carotenoid content in different maize lines. This compound levels are often quantified using a lutein standard curve due to structural similarities.[1]

Below is a summary of carotenoid content, including available data on this compound and the more prevalent lutein and zeaxanthin, in various maize genotypes.

Maize Variety/GenotypeThis compound (µg/g dry weight)Lutein (µg/g dry weight)Zeaxanthin (µg/g dry weight)Reference
US NAM Panel (mean)Not explicitly stated, but quantified--[1][2]
Yellow Dent CornNot reported15.75.7[3]
Temperate Maize Accessions (88 total)Not reported0.8 - 27.31.6 - 21.6[4]
Sweet Corn 'Jingtian 5' (milky stage)Not reported--
Waxy Corn VarietiesNot reported--
Colombian Corn (mean)Not reported--
Argentinean Corn (mean)Not reported--
United States Corn (mean)Not reported--
Brazilian Corn (mean)Not reported--

Note: The table highlights the scarcity of specific quantitative data for this compound. Researchers are encouraged to perform direct quantification when investigating this specific carotenoid. The data for lutein and zeaxanthin are provided to offer a comparative perspective on xanthophyll content in different maize backgrounds.

Experimental Protocols

The following section details a generalized methodology for the extraction and quantification of this compound and other carotenoids from maize kernels, based on established High-Performance Liquid Chromatography (HPLC) protocols.[1][3]

Sample Preparation
  • Freeze-dry maize kernels to remove moisture.

  • Grind the dried kernels into a fine powder.

  • Store the powder at -80°C in the dark to prevent degradation of carotenoids.

Carotenoid Extraction
  • Saponification (Optional but Recommended): To hydrolyze carotenoid esters and remove interfering lipids, treat the maize powder with a methanolic potassium hydroxide (B78521) solution.

  • Solvent Extraction: Extract the carotenoids from the saponified (or non-saponified) sample using a suitable organic solvent system. Common solvents include hexane (B92381), acetone, ethanol, or a combination thereof.[5] The extraction should be performed under dim light to minimize photo-oxidation.

  • Phase Separation: After extraction, partition the carotenoids into an organic layer (e.g., hexane or diethyl ether) by adding water.

  • Washing and Drying: Wash the organic layer with water to remove any residual alkali or water-soluble impurities. Dry the extract over anhydrous sodium sulfate.

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried carotenoid extract in a suitable solvent for HPLC analysis (e.g., a mixture of mobile phase components).

HPLC Quantification
  • Chromatographic System: A reverse-phase C30 column is often preferred for the separation of carotenoid isomers.

  • Mobile Phase: A gradient elution with a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water is commonly used.[3]

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the maximum wavelength for this compound (and other carotenoids), typically around 450 nm.

  • Quantification: Identify this compound based on its retention time and spectral characteristics compared to an authentic standard if available. In the absence of a this compound standard, quantification can be performed by creating a standard curve with lutein and expressing the this compound content as lutein equivalents.[1] An internal standard (e.g., β-apo-8'-carotenal) can be used to correct for variations in extraction and injection volume.[1]

Mandatory Visualizations

Carotenoid Biosynthesis Pathway in Maize

The following diagram illustrates the key steps in the carotenoid biosynthesis pathway in maize, highlighting the branch leading to the formation of this compound.

Carotenoid_Biosynthesis cluster_enzymes GPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GPP->Phytoene Lycopene Lycopene Phytoene->Lycopene alpha_Carotene α-Carotene Lycopene->alpha_Carotene beta_Carotene β-Carotene Lycopene->beta_Carotene This compound This compound alpha_Carotene->this compound beta_Cryptoxanthin β-Cryptoxanthin beta_Carotene->beta_Cryptoxanthin Lutein Lutein This compound->Lutein Zeaxanthin Zeaxanthin beta_Cryptoxanthin->Zeaxanthin PSY PSY PDS_ZDS PDS, ZDS LCYE_LCYB LCYE, LCYB LCYB LCYB LUT1 LUT1 (CYP97C) CHY CHY CRTRB1 CRTRB1

Caption: Carotenoid biosynthesis pathway in maize leading to this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the general workflow for the extraction and analysis of this compound from maize kernels.

Experimental_Workflow Sample Maize Kernels Grinding Grinding & Lyophilization Sample->Grinding Extraction Solvent Extraction (± Saponification) Grinding->Extraction Purification Phase Separation & Drying Extraction->Purification HPLC HPLC Analysis (C30 Column, PDA Detector) Purification->HPLC Quantification Quantification (Standard Curve) HPLC->Quantification Data Data Analysis Quantification->Data

Caption: General workflow for this compound analysis in maize.

References

A Comparative Guide to the Cross-Validation of HPLC and Spectrophotometric Methods for Zeinoxanthin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific carotenoids like zeinoxanthin is paramount. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two commonly employed analytical techniques for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

While direct cross-validation studies for this compound are not extensively available in the public domain, this guide will draw upon established methodologies and validation data for the closely related and structurally similar xanthophyll, zeaxanthin (B1683548). This serves as a reliable proxy for understanding the relative performance of each technique for this compound analysis.

Method Comparison: HPLC vs. Spectrophotometry

The primary distinction between HPLC and spectrophotometry lies in their specificity. HPLC separates the components of a mixture before quantification, offering high specificity for the target analyte. In contrast, spectrophotometry measures the total absorbance of a sample at a specific wavelength, which can be susceptible to interference from other compounds with overlapping absorption spectra.[1][2]

FeatureHPLCSpectrophotometry
Specificity High (Separates this compound from other carotenoids)Low (Measures total carotenoid content)[1]
Sensitivity HighModerate
Quantification Accurate quantification of individual carotenoidsEstimation of total carotenoid content
Instrumentation More complex and expensiveSimpler and more cost-effective[3]
Sample Throughput LowerHigher
Solvent Consumption HigherLower
Method Development More complexSimpler

Experimental Protocols

Detailed methodologies for both HPLC and spectrophotometric analysis are crucial for reproducible results. Below are representative protocols for the quantification of xanthophylls like this compound.

Sample Preparation (General)

A critical initial step for both methods is the efficient extraction of carotenoids from the sample matrix (e.g., maize).[4] A common procedure involves:

  • Homogenization: The sample is homogenized in an organic solvent mixture, such as methanol/ethyl acetate (B1210297) or methanol/tetrahydrofuran.[4]

  • Saponification (Optional): To remove interfering chlorophylls (B1240455) and saponifiable lipids, the extract can be treated with a solution of potassium hydroxide (B78521) in ethanol.[5] This step is particularly important for spectrophotometric analysis of samples containing chlorophyll.[6]

  • Extraction: The carotenoids are then partitioned into a non-polar solvent like hexane (B92381) or diethyl ether.[4]

  • Evaporation and Reconstitution: The solvent is evaporated, and the residue is redissolved in a suitable solvent for analysis (e.g., mobile phase for HPLC, or a specific solvent for spectrophotometry).

HPLC Method Protocol

This protocol is based on established methods for zeaxanthin analysis:

  • Column: A C30 reversed-phase column is often preferred for carotenoid separation.

  • Mobile Phase: A gradient elution is typically used, for example, with a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the maximum wavelength (λmax) of this compound (approximately 450 nm).[7]

  • Injection Volume: 20 µL.

  • Quantification: A calibration curve is generated using certified standards of the target analyte.

Spectrophotometric Method Protocol

This protocol outlines the determination of total carotenoid content:

  • Solvent Selection: The extracted and saponified sample is dissolved in a specific solvent, such as acetone (B3395972) or a hexane/2-propanol mixture.[8][9] The choice of solvent is critical as it can influence the absorption spectrum.[10]

  • Wavelength Selection: The absorbance of the solution is measured at the λmax of the target carotenoid class. For total carotenoids, a wavelength of around 450 nm is commonly used.[9]

  • Quantification: The total carotenoid concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (or extinction coefficient), b is the path length of the cuvette, and c is the concentration. A known extinction coefficient for a representative carotenoid, like β-carotene, is often used.[11][12]

Data Presentation: Method Validation Parameters

The performance of an analytical method is assessed through various validation parameters. The following table summarizes typical validation data for the HPLC analysis of carotenoids and the spectrophotometric analysis of total carotenoids.

Validation ParameterHPLC (for Zeaxanthin/Carotenoids)Spectrophotometry (for Total Carotenoids)
Linearity (R²) > 0.99> 0.99[11]
Limit of Detection (LOD) Typically in the low ng/mL rangeGenerally in the µg/mL range[11]
Limit of Quantification (LOQ) Typically in the low to mid ng/mL rangeGenerally in the µg/mL range[11]
Accuracy (% Recovery) 95 - 105%90 - 110%[11]
Precision (%RSD) < 5%< 10%[11]

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of HPLC and spectrophotometric methods for this compound analysis.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_spectro Spectrophotometric Analysis cluster_validation Cross-Validation Sample Sample containing this compound Extraction Extraction Sample->Extraction Saponification Saponification Extraction->Saponification Purification Purification & Concentration Saponification->Purification HPLC_Analysis HPLC Separation & Detection Purification->HPLC_Analysis Spectro_Analysis Spectrophotometric Measurement (Absorbance at λmax) Purification->Spectro_Analysis HPLC_Data HPLC Data (Peak Area) HPLC_Analysis->HPLC_Data HPLC_Quant Quantification (Calibration Curve) HPLC_Data->HPLC_Quant HPLC_Results This compound Concentration (Specific) HPLC_Quant->HPLC_Results Comparison Comparison of Results HPLC_Results->Comparison Spectro_Data Absorbance Value Spectro_Analysis->Spectro_Data Spectro_Quant Quantification (Beer-Lambert Law) Spectro_Data->Spectro_Quant Spectro_Results Total Carotenoid Concentration Spectro_Quant->Spectro_Results Spectro_Results->Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, correlation) Comparison->Statistical_Analysis Method_Validation Method Validation Report Statistical_Analysis->Method_Validation

Caption: Workflow for the cross-validation of HPLC and spectrophotometric methods.

Conclusion

References

Distinguishing Zeinoxanthin from its Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of carotenoid isomers is paramount for understanding their distinct biological activities and metabolic fates. Zeinoxanthin, a monohydroxylated carotenoid, shares its chemical formula (C₄₀H₅₆O) with several structural isomers, primarily α-cryptoxanthin and β-cryptoxanthin. This guide provides a comparative analysis of mass spectrometry-based methods to distinguish this compound from these isomers, supported by experimental data and detailed protocols.

The primary challenge in differentiating these isomers lies in their identical mass, which necessitates a combination of meticulous chromatographic separation and detailed tandem mass spectrometry (MS/MS) analysis. While mass spectrometry alone cannot typically distinguish between stereoisomers, it can differentiate structural isomers based on their unique fragmentation patterns.

Chromatographic Separation: The First Line of Differentiation

High-performance liquid chromatography (HPLC) is an indispensable tool for separating carotenoid isomers prior to mass spectrometric analysis. The choice of the stationary phase is critical for achieving the necessary resolution.

  • C30 Columns: These columns are widely recognized as the gold standard for carotenoid isomer separation, offering superior shape selectivity compared to traditional C18 columns. The longer alkyl chains of the C30 stationary phase allow for enhanced interaction with the long, rigid structures of carotenoids, facilitating the separation of closely related isomers.[1][2][3]

  • C18 Columns: While commonly used in reversed-phase chromatography, C18 columns often provide insufficient resolution for complex mixtures of carotenoid isomers.[1]

The elution order on a C30 column is influenced by the polarity and shape of the isomers. Generally, more polar compounds elute earlier.

Mass Spectrometric Analysis: Unveiling Structural Differences

Once separated chromatographically, mass spectrometry provides the data needed to identify the isomers based on their fragmentation patterns. Atmospheric Pressure Chemical Ionization (APCI) is a commonly employed ionization technique for carotenoids due to its efficiency in ionizing these relatively nonpolar compounds.[4]

This compound and its isomers (α- and β-cryptoxanthin) will all exhibit a protonated molecule [M+H]⁺ at m/z 553.4. Therefore, tandem mass spectrometry (MS/MS) is required to induce fragmentation and reveal structural differences.

A key fragmentation pathway for these monohydroxylated carotenoids is the neutral loss of a water molecule (H₂O), resulting in a prominent fragment ion at m/z 535.4 ([M+H-H₂O]⁺). The relative abundance of this fragment ion compared to the precursor ion can be a diagnostic tool. This is because the stability of the precursor ion is influenced by the position of the hydroxyl group.

  • α-Cryptoxanthin: Possesses an allylic hydroxyl group, which is more labile and prone to elimination. This results in a more facile loss of water, leading to a higher relative abundance of the m/z 535 fragment.

  • β-Cryptoxanthin and this compound: These isomers have a hydroxyl group on a saturated carbon within the ionone (B8125255) ring, which is more stable. Consequently, the protonated molecule at m/z 553 is expected to be more abundant relative to the water-loss fragment at m/z 535.[4]

Comparative Data

The following table summarizes the key mass spectrometric and chromatographic characteristics used to distinguish this compound from its primary isomers.

FeatureThis compoundα-Cryptoxanthinβ-CryptoxanthinLutein/Zeaxanthin
Molecular Formula C₄₀H₅₆OC₄₀H₅₆OC₄₀H₅₆OC₄₀H₅₆O₂
Precursor Ion [M+H]⁺ m/z 553.4m/z 553.4m/z 553.4m/z 569.4
Primary Fragment Ion m/z 535.4 ([M+H-H₂O]⁺)m/z 535.4 ([M+H-H₂O]⁺)m/z 535.4 ([M+H-H₂O]⁺)m/z 551.4 ([M+H-H₂O]⁺)
Expected Relative Abundance [M+H]⁺ > [M+H-H₂O]⁺[M+H]⁺ < [M+H-H₂O]⁺[M+H]⁺ > [M+H-H₂O]⁺Varies
Typical HPLC Column C30C30C30C30
Relative Retention Time IntermediateVariesVariesLater Eluting

Note: The exact retention times and relative abundances can vary depending on the specific chromatographic conditions and mass spectrometer settings.

Experimental Workflow

The logical workflow for the identification of this compound and its isomers involves a multi-step process from sample preparation to data analysis.

G Experimental Workflow for Isomer Differentiation cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Extraction Extraction of Carotenoids Saponification Saponification (optional, to hydrolyze esters) Extraction->Saponification Concentration Concentration and Reconstitution Saponification->Concentration HPLC HPLC Separation (C30 Column) Concentration->HPLC MS Mass Spectrometry (APCI, Full Scan) HPLC->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS RetentionTime Compare Retention Times MSMS->RetentionTime Identification Isomer Identification RetentionTime->Identification PrecursorIon Identify Precursor Ion (m/z 553.4) Fragmentation Analyze Fragmentation Pattern (e.g., relative abundance of m/z 535.4) PrecursorIon->Fragmentation Fragmentation->Identification

Caption: Workflow for the separation and identification of this compound and its isomers.

Experimental Protocols

Below is a representative protocol for the HPLC-MS/MS analysis of this compound and its isomers. This protocol should be optimized for the specific instrumentation and sample matrix used.

1. Sample Preparation

  • Extraction: Extract carotenoids from the sample matrix using a suitable solvent system, such as a mixture of hexane, acetone, and ethanol. Protect the sample from light and heat throughout the process.

  • Saponification (if necessary): If carotenoid esters are present, they can be hydrolyzed by saponification with methanolic potassium hydroxide (B78521) to yield the free carotenoids.

  • Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent, such as a mixture of methyl-tert-butyl ether (MTBE) and methanol.

2. HPLC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Methanol/Water (98:2, v/v) with 0.1% formic acid.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient to 80% B

    • 25-30 min: Hold at 80% B

    • 30-31 min: Linear gradient to 10% B

    • 31-40 min: Hold at 10% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: A tandem mass spectrometer equipped with an APCI source.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

  • Precursor Ion: m/z 553.4

  • Collision Energy: Optimize collision energy to achieve characteristic fragmentation (typically in the range of 20-40 eV).

Signaling Pathway Diagram: A Conceptual View

While not a signaling pathway in the traditional biological sense, the process of distinguishing these isomers can be visualized as a decision-making pathway based on the analytical data obtained.

G Analytical Pathway for Isomer Identification Start Carotenoid Isomer Mixture HPLC HPLC Separation Start->HPLC MS MS Analysis (Precursor Ion m/z) HPLC->MS Decision1 Precursor m/z = 569.4? MS->Decision1 Check Mass MSMS MS/MS Fragmentation Decision3 High Abundance of [M+H-H2O]+? MSMS->Decision3 Analyze Fragments Decision2 Precursor m/z = 553.4? Decision1->Decision2 No Lutein_Zeaxanthin Lutein or Zeaxanthin Decision1->Lutein_Zeaxanthin Yes Monohydroxy_Isomers This compound, α- or β-Cryptoxanthin Decision2->Monohydroxy_Isomers Yes Other Other Carotenoid Decision2->Other No Monohydroxy_Isomers->MSMS Alpha_Crypto α-Cryptoxanthin Decision3->Alpha_Crypto Yes Beta_Zeino β-Cryptoxanthin or This compound Decision3->Beta_Zeino No

References

Navigating Xanthophyll Absorption: A Comparative Guide to Bioavailability from Dietary Sources

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the bioavailability of xanthophylls, a class of carotenoids crucial for human health, from various dietary sources. It is important to note that while this guide aims to discuss the bioavailability of zeinoxanthin , a comprehensive literature search reveals a significant lack of direct comparative studies and quantitative pharmacokinetic data (such as Area Under the Curve [AUC], maximum concentration [Cmax], and time to maximum concentration [Tmax]) for this specific compound.

Therefore, this document will focus on the well-studied xanthophylls, lutein (B1675518) and zeaxanthin (B1683548) , as surrogates to elucidate the key factors influencing the absorption and bioavailability of this class of compounds. The principles discussed herein are expected to be largely applicable to this compound, given its structural similarities to other xanthophylls.

Factors Influencing Xanthophyll Bioavailability

The bioavailability of xanthophylls is not solely dependent on the amount consumed but is significantly influenced by the food source and how it is prepared and consumed. The following table summarizes the key factors affecting the bioavailability of lutein and zeaxanthin, drawing insights from numerous studies.

FactorInfluence on BioavailabilitySupporting Experimental Evidence
Food Matrix The physical and chemical composition of the food in which the xanthophyll is contained plays a critical role.- Eggs vs. Vegetables: Lutein and zeaxanthin from eggs are significantly more bioavailable than from spinach.[1][2][3][4] The lipid-rich matrix of the egg yolk facilitates absorption.[5] - Fruits vs. Vegetables: Xanthophylls from fruits are often more bioavailable than from vegetables due to the different cellular structures and the presence of natural emulsifiers.
Presence of Dietary Fats As lipophilic compounds, xanthophylls require fat for efficient absorption. The presence of dietary fats in a meal enhances their micellarization in the gut.Co-consumption of carotenoid-rich foods with fats or oils significantly increases the absorption of lutein and zeaxanthin.[6]
Food Processing Mechanical and thermal processing can disrupt the plant cell wall and chloroplasts, releasing the xanthophylls and making them more accessible for absorption.Cooking and homogenization of vegetables have been shown to increase the bioavailability of carotenoids.[7][8] However, excessive heat can also lead to degradation.
Dietary Fiber Certain types of dietary fiber can interfere with the absorption of carotenoids by trapping them and preventing their incorporation into micelles.Pectin and other soluble fibers have been shown to reduce the bioavailability of lutein and zeaxanthin.
Competition with other Carotenoids When consumed together in high doses, different carotenoids can compete for absorption, potentially reducing the bioavailability of each.High doses of beta-carotene (B85742) have been observed to decrease the absorption of lutein.
Host-related Factors Individual factors such as genetics, age, sex, and overall health status can influence the efficiency of xanthophyll absorption and metabolism.[9]Genetic variations in proteins involved in carotenoid transport and metabolism can lead to inter-individual differences in bioavailability.[10]

Experimental Protocol: A General Framework for a Xanthophyll Bioavailability Study

The following outlines a typical experimental design for a human clinical trial aimed at assessing the comparative bioavailability of a xanthophyll like this compound from different dietary sources. This protocol is based on established methodologies for carotenoid research.[11][12][13][14][15]

1. Study Design:

  • Randomized, Crossover Design: Each participant serves as their own control by consuming each of the different dietary sources of the xanthophyll in a randomized order, separated by a washout period (typically 2-4 weeks) to allow plasma levels to return to baseline. This design minimizes inter-individual variability.

2. Study Population:

  • Healthy, non-smoking adults with a Body Mass Index (BMI) within a normal range.

  • Exclusion criteria would include gastrointestinal diseases, use of medications known to interfere with fat absorption, and consumption of supplements containing carotenoids.

  • Participants would be instructed to follow a low-carotenoid diet for a period before and during each study arm to minimize background dietary intake.

3. Intervention:

  • Standardized test meals providing a precise and equal dose of the xanthophyll (e.g., this compound) from different dietary sources (e.g., a specific fruit, vegetable, or egg product).

  • A control arm, often a purified form of the xanthophyll in an oil supplement, may be included to assess relative bioavailability.

  • The fat content of the test meals would be standardized, as it is a critical factor for absorption.

4. Blood Sampling:

  • Fasting blood samples are collected at baseline (0 hours) before the test meal.

  • Postprandial blood samples are collected at multiple time points over a 24- to 72-hour period (e.g., 2, 4, 6, 8, 10, 12, 24, 48, 72 hours) to capture the full pharmacokinetic profile.

5. Analytical Method:

  • Plasma or serum is isolated from the blood samples.

  • The concentration of the xanthophyll and its isomers is quantified using High-Performance Liquid Chromatography (HPLC) with UV/Vis or Mass Spectrometry detection.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each participant and for each dietary source are used to calculate key pharmacokinetic parameters:

    • AUC (Area Under the Curve): Represents the total systemic exposure to the xanthophyll over time.

    • Cmax (Maximum Concentration): The highest concentration of the xanthophyll reached in the plasma.

    • Tmax (Time to Maximum Concentration): The time it takes to reach Cmax.

  • Statistical analysis is performed to compare these parameters between the different dietary sources to determine relative bioavailability.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a human bioavailability study for a dietary xanthophyll.

experimental_workflow screening Subject Screening (Inclusion/Exclusion Criteria) enrollment Study Enrollment & Consent screening->enrollment washout1 Washout Period 1 (Low-Carotenoid Diet) enrollment->washout1 intervention1 Intervention 1 (Test Meal A) washout1->intervention1 sampling1 Blood Sampling (0-72h) intervention1->sampling1 washout2 Washout Period 2 (Low-Carotenoid Diet) sampling1->washout2 analysis Plasma Analysis (HPLC) sampling1->analysis intervention2 Intervention 2 (Test Meal B) washout2->intervention2 sampling2 Blood Sampling (0-72h) intervention2->sampling2 sampling2->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_analysis results Comparative Bioavailability Results pk_analysis->results

Caption: Workflow of a crossover bioavailability study.

References

A Comparative Guide to In Vitro and In Vivo Antioxidant Assays for Zeinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zeinoxanthin, a carotenoid with notable antioxidant properties, holds promise in mitigating oxidative stress-related cellular damage. Evaluating its antioxidant efficacy is crucial for its potential therapeutic applications. This guide provides a comprehensive comparison of in vitro and in vivo antioxidant assays relevant to this compound, offering detailed experimental protocols and data for informed decision-making in research and development. While specific quantitative data for this compound is limited, this guide will leverage data from its close isomer, zeaxanthin (B1683548), to provide a thorough comparative analysis.

In Vitro vs. In Vivo Assays: A Fundamental Comparison

In vitro assays are conducted in a controlled laboratory setting outside of a living organism. They are rapid, cost-effective, and useful for initial screening of antioxidant capacity. However, they may not fully reflect the complex biological interactions that occur in vivo.

In vivo assays are performed within a living organism, providing a more physiologically relevant assessment of a compound's antioxidant effects. These assays account for factors such as bioavailability, metabolism, and interaction with cellular signaling pathways. While more complex and time-consuming, in vivo studies are essential for validating the therapeutic potential of an antioxidant.

In Vitro Antioxidant Assays for this compound

Common in vitro assays to evaluate the radical scavenging activity of carotenoids like this compound include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Quantitative Data Comparison

AssayCompoundIC50 (µg/mL)TEAC (Trolox Equivalent Antioxidant Capacity)Reference
DPPH ZeaxanthinData not available; showed dose-ranging antioxidant effect similar to astaxanthin (B1665798) and lutein.[1]-[1]
ABTS Zeaxanthin-Data not available
DPPH Lutein~15-
DPPH Astaxanthin~10-
ABTS β-Carotene-1.9 ± 0.1
ABTS β-Cryptoxanthin-2.0 ± 0.02
Experimental Protocols: In Vitro Assays

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from purple to yellow, measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank well should contain the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction: Add 10 µL of the sample to 1 mL of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.

Workflow for a Typical In Vitro Antioxidant Assay (DPPH)

G cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix DPPH Solution with this compound Dilutions in 96-well plate prep_dpph->mix prep_sample Prepare this compound Stock & Dilutions prep_sample->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow of the DPPH radical scavenging assay.

In Vivo Antioxidant Assays for this compound

In vivo studies provide critical insights into the physiological effects of this compound. These assays typically involve animal models where oxidative stress is induced, followed by treatment with the antioxidant compound. The efficacy is then assessed by measuring various biomarkers of oxidative stress and antioxidant defense.

Quantitative Data from an In Vivo Study with Zeaxanthin in Rats

A study on the effects of zeaxanthin in Sprague-Dawley rats demonstrated its ability to enhance the endogenous antioxidant defense system.

ParameterTissueEffect of Zeaxanthin Supplementation
Glutathione (B108866) (GSH) Content Retina, Liver, Heart, SerumIncreased
4-Hydroxynonenal (4-HNE) (Lipid Peroxidation Marker) Retina, Liver, Heart, SerumDecreased
Carbonyl Protein (Protein Oxidation Marker) SerumDecreased

This study suggests that zeaxanthin's in vivo antioxidant effect is not just due to direct radical scavenging but also through the upregulation of the cellular antioxidant defense system.[2]

Experimental Protocols: In Vivo Assays

The following protocols are generalized for rodent models and can be adapted for studying this compound.

Superoxide (B77818) Dismutase (SOD) Activity Assay

SOD is a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.

Protocol:

  • Tissue Preparation: Homogenize tissue samples (e.g., liver, brain) in cold phosphate (B84403) buffer (pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Assay: The supernatant is used for the SOD assay. The assay often involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection system that measures the reduction of a chromogen (e.g., nitroblue tetrazolium, NBT) by the superoxide radicals. The SOD in the sample inhibits this reduction.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm for NBT).

  • Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

Catalase (CAT) Activity Assay

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

Protocol:

  • Tissue Preparation: Prepare tissue homogenates as described for the SOD assay.

  • Assay: The assay mixture typically contains phosphate buffer, the tissue supernatant, and hydrogen peroxide (H2O2) as the substrate.

  • Measurement: The decomposition of H2O2 is monitored by the decrease in absorbance at 240 nm.

  • Calculation: Catalase activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.

Glutathione Peroxidase (GPx) Activity Assay

GPx is an enzyme that catalyzes the reduction of hydroperoxides, including hydrogen peroxide, using reduced glutathione (GSH) as a substrate.

Protocol:

  • Tissue Preparation: Prepare tissue homogenates as described for the SOD assay.

  • Assay: The assay is often a coupled reaction. GPx reduces an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) with GSH. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+.

  • Measurement: The decrease in NADPH absorbance at 340 nm is monitored.

  • Calculation: GPx activity is proportional to the rate of NADPH oxidation and is expressed as units per milligram of protein.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

MDA is a major product of lipid peroxidation and is a widely used marker of oxidative stress.

Protocol:

  • Tissue Preparation: Prepare tissue homogenates as described for the SOD assay.

  • Reaction: The homogenate is reacted with thiobarbituric acid (TBA) at high temperature and acidic pH. MDA reacts with TBA to form a pink-colored complex.

  • Measurement: The absorbance of the MDA-TBA adduct is measured at 532 nm.

  • Calculation: The concentration of MDA is determined using a standard curve of MDA and is expressed as nanomoles per milligram of protein.

Workflow for a Typical In Vivo Antioxidant Enzyme Assay (SOD)

G cluster_prep Sample Preparation cluster_assay Assay cluster_measurement Measurement & Analysis homogenize Homogenize Tissue in Cold Buffer centrifuge Centrifuge Homogenate (10,000 x g, 15 min, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_sample Add Supernatant to Assay Mixture supernatant->add_sample mix_reagents Prepare Assay Mixture: - Superoxide Generating System - Detection Reagent mix_reagents->add_sample measure_abs Measure Absorbance at Specific Wavelength add_sample->measure_abs calculate_act Calculate SOD Activity (U/mg protein) measure_abs->calculate_act

Caption: Workflow of an in vivo superoxide dismutase (SOD) activity assay.

Signaling Pathways of this compound's Antioxidant Action

Zeaxanthin, and by extension this compound, exerts its antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a central regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of antioxidants like zeaxanthin, this interaction is disrupted. Zeaxanthin can activate upstream signaling molecules such as PI3K/Akt and MAPK/ERK. Activation of the PI3K/Akt pathway can lead to the phosphorylation and subsequent inactivation of GSK-3β, a kinase that promotes Nrf2 degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a battery of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and the subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of glutathione (GSH). The increased production of these antioxidant enzymes and GSH enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.

G This compound This compound pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt activates mapk_erk MAPK/ERK Pathway This compound->mapk_erk activates keap1 Keap1 pi3k_akt->keap1 inhibits nrf2_cyto Nrf2 (Cytoplasm) mapk_erk->nrf2_cyto promotes dissociation keap1->nrf2_cyto nrf2_nucleus Nrf2 (Nucleus) nrf2_cyto->nrf2_nucleus translocates are ARE (Antioxidant Response Element) nrf2_nucleus->are binds to antioxidant_genes Transcription of Antioxidant Genes (HO-1, NQO1, GCL) are->antioxidant_genes activates antioxidant_enzymes Increased Synthesis of Antioxidant Enzymes & GSH antioxidant_genes->antioxidant_enzymes oxidative_stress Reduced Oxidative Stress antioxidant_enzymes->oxidative_stress

Caption: this compound's antioxidant signaling pathway via Nrf2 activation.

Conclusion

The evaluation of this compound's antioxidant potential requires a multi-faceted approach employing both in vitro and in vivo assays. In vitro assays like DPPH and ABTS provide a rapid and efficient means for initial screening of its radical scavenging capabilities. However, in vivo studies are indispensable for understanding its physiological relevance and therapeutic potential.

The available data on zeaxanthin, a close isomer of this compound, strongly suggests that its antioxidant mechanism extends beyond direct radical scavenging to the upregulation of endogenous antioxidant defense systems through the Nrf2 signaling pathway. This dual action underscores its potential as a potent agent against oxidative stress.

For researchers and drug development professionals, a comprehensive evaluation strategy incorporating both types of assays is recommended. Initial in vitro screening can help in identifying promising candidates, while subsequent in vivo studies are crucial for validating their efficacy and elucidating their mechanisms of action in a biological context. This integrated approach will pave the way for the development of effective antioxidant-based therapies.

References

A Comparative Analysis of Zeinoxanthin's Photoprotective Efficacy Against Other Key Xanthophylls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of photoprotection, xanthophylls stand out as crucial pigments in shielding photosynthetic organisms from the damaging effects of excess light. While xanthophylls like lutein (B1675518) and zeaxanthin (B1683548) have been extensively studied, zeinoxanthin remains a less characterized yet important player. This guide provides a comparative analysis of the photoprotective efficacy of this compound against other prominent xanthophylls, supported by available experimental data and detailed methodologies.

Overview of Xanthophyll Photoprotective Mechanisms

Xanthophylls employ a multi-pronged strategy to mitigate photodamage, primarily through:

  • Non-Photochemical Quenching (NPQ): The dissipation of excess light energy as heat. The xanthophyll cycle, involving the enzymatic conversion of violaxanthin (B192666) to antheraxanthin (B39726) and then to zeaxanthin under high light stress, is a key component of NPQ. Both zeaxanthin and lutein are known to contribute to NPQ, potentially through different mechanisms and in different locations within the photosynthetic apparatus.[1][2][3][4]

  • Singlet Oxygen Quenching: The deactivation of highly reactive singlet oxygen (¹O₂), a damaging reactive oxygen species (ROS) produced during photosynthesis. Carotenoids, including xanthophylls, are highly efficient quenchers of ¹O₂.[5][6]

  • Antioxidant Activity: The scavenging of other free radicals to prevent oxidative damage to cellular components.

Comparative Data on Photoprotective Efficacy

Direct quantitative data on the photoprotective efficacy of this compound is limited in the current scientific literature. However, we can infer its potential role based on its structural similarity to other xanthophylls and its position in the carotenoid biosynthesis pathway as a precursor to lutein.[1] The following tables summarize the available quantitative data for key xanthophylls to provide a comparative context.

Table 1: Singlet Oxygen (¹O₂) Quenching Rate Constants
XanthophyllSinglet Oxygen Quenching Rate Constant (k_q) (M⁻¹s⁻¹)Experimental SystemReference
This compound Data not available--
Zeaxanthin ~1.4 x 10¹⁰ (in benzene)Organic Solvent[7]
Decreases with concentrationLiposomes[5]
Lutein 1.1 x 10⁸Unilamellar DPPC liposomes[5]
Astaxanthin Intermediate between β-carotene and luteinUnilamellar DPPC liposomes[5]
Violaxanthin Data not available--

Note: The singlet oxygen quenching efficiency of carotenoids is influenced by the number of conjugated double bonds, with more conjugated double bonds generally leading to higher quenching rates. Zeaxanthin, with 11 conjugated double bonds, is typically a more effective quencher than lutein, which has 10.[7] The quenching efficiency can also be affected by the experimental system, such as the type of solvent or membrane environment.[5][7]

Table 2: UV-Visible Absorption Maxima (λ_max)

The UV-Visible absorption spectrum is indicative of a xanthophyll's ability to filter light. The λ_max is influenced by the number of conjugated double bonds and the solvent used.

Xanthophyllλ_max (nm) in Hexaneλ_max (nm) in MethanolReference
This compound Data not availableData not available
Zeaxanthin ~425, 450, 478~424, 451, 480[8][9]
Lutein ~422, 445, 474~420, 446, 476[9]
Violaxanthin ~417, 440, 470~416, 440, 470[9]
Neoxanthin ~415, 438, 467~414, 438, 466[9]

Signaling Pathways and Experimental Workflows

To visualize the complex processes of photoprotection, the following diagrams illustrate the xanthophyll cycle and a general workflow for measuring non-photochemical quenching.

Xanthophyll_Cycle cluster_info Key Enzymes Violaxanthin Violaxanthin Antheraxanthin Antheraxanthin Violaxanthin->Antheraxanthin VDE (High Light, Low pH) Antheraxanthin->Violaxanthin ZE (Low Light) Zeaxanthin Zeaxanthin Antheraxanthin->Zeaxanthin VDE (High Light, Low pH) Zeaxanthin->Antheraxanthin ZE (Low Light) VDE Violaxanthin De-epoxidase ZE Zeaxanthin Epoxidase

Caption: The Xanthophyll Cycle Pathway.

NPQ_Workflow start Dark-Adapted Sample measure_F0 Measure F₀ (Minimum Fluorescence) start->measure_F0 saturating_pulse1 Apply Saturating Pulse measure_F0->saturating_pulse1 measure_Fm Measure Fₘ (Maximum Fluorescence) saturating_pulse1->measure_Fm actinic_light Illuminate with Actinic Light measure_Fm->actinic_light saturating_pulse2 Apply Periodic Saturating Pulses actinic_light->saturating_pulse2 measure_Fm_prime Measure Fₘ' (Maximum Fluorescence in Light) saturating_pulse2->measure_Fm_prime dark_recovery Dark Recovery measure_Fm_prime->dark_recovery calculate_NPQ Calculate NPQ = (Fₘ - Fₘ') / Fₘ' measure_Fm_prime->calculate_NPQ saturating_pulse3 Apply Periodic Saturating Pulses in Dark dark_recovery->saturating_pulse3 measure_Fm_prime_recovery Measure Fₘ' during Recovery saturating_pulse3->measure_Fm_prime_recovery measure_Fm_prime_recovery->calculate_NPQ end NPQ Kinetics calculate_NPQ->end

Caption: Experimental Workflow for NPQ Measurement.

Detailed Experimental Protocols

Measurement of Non-Photochemical Quenching (NPQ)

Objective: To quantify the dissipation of excess light energy as heat.

Methodology:

  • Sample Preparation: Dark-adapt the photosynthetic sample (e.g., leaves, algal culture) for at least 30 minutes.

  • Instrumentation: Use a pulse-amplitude-modulation (PAM) fluorometer.

  • Measurement of F₀ and Fₘ:

    • Measure the minimum fluorescence (F₀) using a weak measuring beam.

    • Apply a short, intense pulse of saturating light to measure the maximum fluorescence (Fₘ).

  • Induction of NPQ:

    • Expose the sample to a continuous high-intensity actinic light.

    • During this illumination, apply saturating light pulses at regular intervals to determine the maximum fluorescence in the light-adapted state (Fₘ').

  • Dark Recovery:

    • Turn off the actinic light and continue to apply saturating pulses to monitor the relaxation of NPQ.

  • Calculation:

    • NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.

Determination of Singlet Oxygen Quenching Rate Constant

Objective: To measure the efficiency of a xanthophyll in deactivating singlet oxygen.

Methodology:

  • Singlet Oxygen Generation:

    • Use a photosensitizer (e.g., Rose Bengal, methylene (B1212753) blue) that produces ¹O₂ upon illumination.

  • Detection Method:

    • Time-resolved phosphorescence: Directly measure the decay of ¹O₂ phosphorescence at ~1270 nm in the presence and absence of the quencher (xanthophyll).

    • Chemical trapping: Use a chemical probe (e.g., 1,3-diphenylisobenzofuran, DPBF) that reacts with ¹O₂ leading to a change in absorbance or fluorescence.

  • Procedure (using chemical trapping):

    • Prepare a solution containing the photosensitizer, the chemical probe, and the xanthophyll of interest in an appropriate solvent.

    • Illuminate the solution with a light source that excites the photosensitizer but not the probe or the xanthophyll.

    • Monitor the decrease in the probe's absorbance or fluorescence over time.

    • The rate of the probe's decay is proportional to the ¹O₂ concentration.

  • Calculation:

    • The quenching rate constant (k_q) can be determined by analyzing the kinetics of the probe's decay in the presence of varying concentrations of the xanthophyll.

HPLC Analysis of Xanthophyll Composition

Objective: To separate and quantify the different xanthophylls present in a sample.

Methodology:

  • Pigment Extraction:

    • Homogenize the sample (e.g., leaf tissue, algal pellet) in a cold solvent, typically 80-100% acetone (B3395972) or methanol.

    • Centrifuge the homogenate to pellet the debris and collect the supernatant containing the pigments.

    • Evaporate the solvent under a stream of nitrogen.

  • Saponification (optional but recommended for esterified xanthophylls):

    • Resuspend the dried pigment extract in an ethanolic potassium hydroxide (B78521) solution.

    • Incubate to hydrolyze the xanthophyll esters.

    • Extract the free xanthophylls into an organic solvent like diethyl ether or hexane.

  • HPLC Separation:

    • Column: A C18 or C30 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of solvents is typically employed, for example, a gradient of acetonitrile, methanol, and ethyl acetate.

    • Detection: Use a photodiode array (PDA) detector to obtain the absorption spectrum of each eluting pigment for identification and quantification at their respective λ_max.

  • Quantification:

    • Identify and quantify the individual xanthophylls by comparing their retention times and absorption spectra with those of authentic standards.

Conclusion

While this compound's specific photoprotective capabilities require more direct investigation, its structural relationship to lutein suggests it likely contributes to the overall antioxidant and photoprotective capacity of photosynthetic organisms. Zeaxanthin is well-established as a highly effective photoprotectant, particularly through its central role in the xanthophyll cycle and its potent singlet oxygen quenching ability. Lutein also plays a significant role in both NPQ and antioxidant defense. Further research focusing on isolating and characterizing the photophysical and photochemical properties of this compound will be crucial to fully elucidate its role in the complex and vital process of photoprotection. This will not only enhance our fundamental understanding of photosynthesis but also open avenues for its application in drug development, particularly in areas related to protecting against light-induced oxidative stress.

References

A Comparative Analysis of Zeinoxanthin in Orange Juice Versus Other Citrus Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantitative levels of zeinoxanthin, a xanthophyll carotenoid, in orange juice and other common citrus fruits. While data on major carotenoids in citrus is abundant, specific quantitative analysis of this compound is less common. This document summarizes the available scientific literature, presenting quantitative data where accessible and highlighting areas where further research is needed. Detailed experimental protocols for carotenoid analysis and relevant biochemical pathways are also provided to support further investigation.

Quantitative Comparison of this compound Content

This compound is a monohydroxy carotenoid that contributes to the yellow-orange color of many fruits and vegetables. In citrus, it is often a minor component compared to other xanthophylls like β-cryptoxanthin and lutein. The following table summarizes the available quantitative data for this compound in various citrus juices. It is important to note that there is a significant lack of comprehensive studies that directly compare this compound content across a wide range of citrus species using standardized methodologies.

Citrus FruitScientific NameThis compound Content (µg/g fresh weight)Reference
Orange JuiceCitrus sinensisData not consistently reported; identified as a minor carotenoid.[1][2]Meléndez-Martínez et al. (2005)
Lemon JuiceCitrus limon3.52 - 3.85De la Roca et al. (2009)[3]
Grapefruit JuiceCitrus paradisiData not available in the reviewed literature.-
Lime JuiceCitrus aurantiifoliaData not available in the reviewed literature.-
Mandarin JuiceCitrus reticulataData not available in the reviewed literature.-

Note: The lack of quantitative data for grapefruit, lime, and mandarin juice in the reviewed literature highlights a significant research gap. While these fruits are known to contain a variety of carotenoids, specific quantification of this compound is not commonly reported.

Experimental Protocols

The quantification of this compound and other carotenoids in citrus juices is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector. The following is a generalized protocol based on methods described in the scientific literature.[1][2]

1. Sample Preparation and Extraction

  • Juice Extraction: Citrus fruits are washed and juiced. The juice is then typically centrifuged to separate the pulp.

  • Saponification (Optional but Recommended): To hydrolyze carotenoid esters, which are common in citrus, the juice is mixed with a solution of methanolic potassium hydroxide (B78521) (e.g., 10% KOH in methanol) and incubated in the dark. This step is crucial for the accurate quantification of individual carotenoids.

  • Liquid-Liquid Extraction: The saponified mixture is then extracted with an organic solvent, such as a mixture of hexane, acetone, and ethanol. The upper organic layer, containing the carotenoids, is collected.

  • Washing and Drying: The organic extract is washed with water to remove residual alkali and then dried over anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the carotenoid residue is redissolved in a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).

2. HPLC Analysis

  • Chromatographic System: A C30 reversed-phase column is commonly used for the separation of carotenoid isomers.

  • Mobile Phase: A gradient elution system is typically employed, often consisting of a mixture of methanol, methyl tert-butyl ether, and water.

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths (typically around 450 nm for carotenoids). Mass spectrometry (MS) can be used for more definitive identification based on mass-to-charge ratios.

  • Quantification: this compound is quantified by comparing the peak area in the sample chromatogram to a calibration curve generated using a pure this compound standard.

Visualizing the Experimental Workflow and Biosynthetic Pathway

To further elucidate the processes involved in this compound analysis and its formation in citrus fruits, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis juice Citrus Juice saponification Saponification (with KOH/Methanol) juice->saponification extraction Liquid-Liquid Extraction (Hexane/Acetone/Ethanol) saponification->extraction wash_dry Washing and Drying extraction->wash_dry reconstitution Solvent Evaporation & Reconstitution wash_dry->reconstitution injection Injection into HPLC reconstitution->injection separation C30 Reversed-Phase Column injection->separation detection PDA/MS Detection separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

zeinoxanthin_biosynthesis lycopene Lycopene alpha_carotene α-Carotene lycopene->alpha_carotene Lycopene ε-cyclase beta_carotene β-Carotene lycopene->beta_carotene Lycopene β-cyclase This compound This compound alpha_carotene->this compound β-ring hydroxylase zeaxanthin Zeaxanthin beta_carotene->zeaxanthin β-ring hydroxylase lutein Lutein This compound->lutein ε-ring hydroxylase

Caption: Biosynthetic pathway of this compound in citrus.

Conclusion

The quantitative analysis of this compound in orange juice and other citrus fruits reveals a notable gap in the existing scientific literature. While its presence is confirmed in oranges and lemons, specific quantitative data for a broader range of citrus varieties is lacking. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to fill this knowledge gap. Understanding the distribution of minor carotenoids like this compound is crucial for a complete nutritional profiling of citrus fruits and for exploring their potential roles in human health and drug development.

References

A Comparative Analysis of Zeinoxanthin and Beta-Carotene Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical stability of zeinoxanthin and beta-carotene (B85742), two prominent carotenoids of significant interest in research and pharmaceutical development. Understanding the relative stability of these compounds is crucial for optimizing their extraction, formulation, and application, thereby ensuring the efficacy and shelf-life of products in which they are incorporated. This comparison is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.

Introduction to this compound and Beta-Carotene

This compound, also known as α-cryptoxanthin, is a hydroxylated carotenoid belonging to the xanthophyll subclass. It is characterized by the presence of a hydroxyl group on one of its β-ionone rings. Beta-carotene, a well-known precursor of vitamin A, is a hydrocarbon carotenoid belonging to the carotene subclass, distinguished by the absence of hydroxyl groups and the presence of two β-ionone rings. These structural differences play a significant role in their respective chemical stabilities.

Quantitative Stability Data

The following table summarizes the thermal degradation kinetics of all-trans-β-cryptoxanthin (a structural isomer of this compound and used here as a proxy) and all-trans-β-carotene in a model system. The data indicates that under the tested thermal conditions, β-cryptoxanthin exhibits greater stability than β-carotene, as evidenced by its lower degradation rate constant (k) and higher activation energy (Ea). A higher activation energy suggests that more energy is required to initiate the degradation reaction.

CarotenoidTemperature (°C)Degradation Rate Constant (k) (x 10⁻³ h⁻¹)Activation Energy (Ea) (kJ/mol)
β-Cryptoxanthin 251.8 ± 0.133.9
353.5 ± 0.2
456.8 ± 0.3
β-Carotene 253.2 ± 0.28.6
354.3 ± 0.3
455.8 ± 0.4

Data adapted from a study on the thermal degradation kinetics of carotenoids in a light-induced model system.[1]

Furthermore, studies on oxidative degradation have shown that α-carotene is more stable than β-carotene.[2] Given that this compound is a derivative of α-carotene (specifically, it is α-cryptoxanthin), it is plausible to infer that this compound would also exhibit greater stability against oxidation compared to β-carotene. The degradation rates during the oxidation of methyl linoleate (B1235992) at 37°C were found to be in the order of lycopene (B16060) > β-carotene > α-carotene.[2]

Factors Influencing Stability

The stability of both this compound and beta-carotene is influenced by several factors, including:

  • Heat: As indicated by the kinetic data, higher temperatures accelerate the degradation of both carotenoids.

  • Light: Exposure to light, particularly in the UV spectrum, can induce photo-oxidation and isomerization, leading to a loss of biological activity.

  • Oxygen: The presence of oxygen is a primary driver of carotenoid degradation through auto-oxidation, a process that can be expedited by light and heat.

  • Acidic Conditions: Acidic environments can promote the degradation of carotenoids. The primary step in acid-induced degradation is the slow protonation of a methine carbon in the polyene chain.[3]

Degradation Pathways

The degradation of carotenoids like this compound and beta-carotene generally proceeds through two main pathways: isomerization and oxidation.

Isomerization involves the conversion of the all-trans isomer, the most common form in nature, to various cis isomers. This change in geometric configuration can reduce the biological activity of the carotenoid.

Oxidation is the primary degradation pathway and involves the reaction of the carotenoid with oxygen. This can be initiated by factors such as heat, light, and pro-oxidant metals. The long polyene chain of conjugated double bonds is the main site of oxidation. This process leads to the formation of a variety of smaller molecules, including epoxides, apocarotenals, and other cleavage products.[2] In biological systems, carotenoid cleavage dioxygenases (CCDs) are enzymes that catalyze the oxidative cleavage of carotenoids to produce apocarotenoids.[4][5]

Carotenoid_Degradation_Pathway Carotenoid All-trans Carotenoid (this compound or Beta-carotene) Isomers Cis-Isomers Carotenoid->Isomers Isomerization (Light, Heat) Oxidation Oxidative Cleavage Products (Epoxides, Apocarotenals) Carotenoid->Oxidation Oxidation (Light, Heat, O2) Enzymatic Enzymatic Cleavage (via CCDs) Carotenoid->Enzymatic Apocarotenoids Apocarotenoids Enzymatic->Apocarotenoids

Caption: General degradation pathways of carotenoids.

Experimental Protocols

Protocol for Stability Testing of Carotenoids by HPLC-DAD

This protocol outlines a general procedure for assessing the stability of this compound and beta-carotene under controlled conditions of heat, light, and oxygen exposure.

1. Materials and Reagents:

  • This compound and beta-carotene standards of high purity

  • HPLC-grade solvents (e.g., hexane (B92381), acetone, methanol (B129727), methyl tert-butyl ether (MTBE))

  • Butylated hydroxytoluene (BHT) or other suitable antioxidant

  • Inert gas (e.g., nitrogen or argon)

  • Amber vials

  • Temperature-controlled incubator or oven

  • Light source with controlled intensity (e.g., UV lamp or xenon lamp)

  • HPLC system with a photodiode array (DAD) detector and a C30 reverse-phase column

2. Sample Preparation:

  • Prepare stock solutions of this compound and beta-carotene in a suitable organic solvent (e.g., hexane or a mixture of methanol and MTBE) at a known concentration. To minimize degradation during preparation, work under subdued light and use solvents containing an antioxidant like BHT.

  • Dispense aliquots of the stock solutions into amber vials.

  • For thermal stability testing, place the vials in an incubator or oven at the desired temperatures.

  • For photostability testing, expose the vials to a controlled light source for specific durations. A control set of vials should be kept in the dark at the same temperature.

  • For oxidative stability testing, the headspace of the vials can be filled with air or a specific oxygen concentration, while a control set is purged with an inert gas.

3. HPLC-DAD Analysis:

  • At predetermined time intervals, withdraw an aliquot from each vial.

  • Inject the sample into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of methanol/water and methyl tert-butyl ether (MTBE).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

    • Detection: Monitor the absorbance at the maximum wavelength (λmax) for each carotenoid (around 450 nm for beta-carotene and slightly different for this compound). The DAD detector allows for the acquisition of the full UV-Vis spectrum for peak identification and purity assessment.

4. Data Analysis:

  • Identify and quantify the remaining parent carotenoid peak at each time point by comparing the retention time and spectral data with the standard.

  • Calculate the percentage of degradation over time.

  • Determine the degradation kinetics by plotting the concentration of the carotenoid versus time. The data can be fitted to zero-order, first-order, or other kinetic models to determine the degradation rate constant (k).

  • For thermal stability studies, the activation energy (Ea) can be calculated using the Arrhenius equation by determining the rate constants at different temperatures.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Stability Testing cluster_analysis Analysis Prep Prepare Stock Solutions (this compound & Beta-carotene) Aliquot Aliquot into Amber Vials Prep->Aliquot Heat Thermal Exposure (Incubator) Aliquot->Heat Light Photo Exposure (Light Source) Aliquot->Light Oxygen Oxidative Exposure (Controlled Atmosphere) Aliquot->Oxygen Sampling Sample at Time Intervals Heat->Sampling Light->Sampling Oxygen->Sampling HPLC HPLC-DAD Analysis Sampling->HPLC Data Data Processing & Kinetic Analysis HPLC->Data

Caption: Workflow for carotenoid stability assessment.

Conclusion

The available experimental data, primarily from studies on its close isomers, suggests that this compound is more stable than beta-carotene, particularly with respect to thermal and oxidative degradation. The presence of a hydroxyl group in the structure of this compound likely contributes to this enhanced stability compared to the non-polar nature of beta-carotene. For researchers and professionals in drug development, this indicates that formulations containing this compound may have a longer shelf-life and better retain their biological activity under various storage and processing conditions compared to those with beta-carotene. However, it is crucial to conduct direct comparative stability studies under specific formulation and environmental conditions to confirm these findings for specific applications.

References

A Comparative Analysis of Zeinoxanthin Extraction: Conventional vs. Green Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of efficient and sustainable methods for extracting bioactive compounds is a cornerstone of modern pharmaceutical and nutraceutical research. Zeinoxanthin, a xanthophyll carotenoid with significant antioxidant potential, is a compound of increasing interest. This guide provides a comparative study of conventional solvent-based extraction methods versus emerging green technologies for the isolation of this compound from natural sources. The performance of these techniques is evaluated based on experimental data, offering a comprehensive overview for researchers and professionals in drug development.

Data at a Glance: A Comparative Summary of Extraction Yields

The following table summarizes quantitative data on the extraction of this compound and related xanthophylls using various conventional and green techniques. It is important to note that direct comparative studies on this compound are limited; therefore, data for total xanthophylls or zeaxanthin (B1683548) from relevant sources are included to provide a broader perspective on the performance of each method.

Extraction MethodSource MaterialTarget Compound(s)Solvent(s)Key ParametersYieldReference(s)
Conventional Solvent Extraction Lycium barbarum (Goji Berries)all-trans-zeaxanthin and its cis-isomersHexane:Ethanol (B145695):Acetone (1:1:1, v/v/v)Not specified1666.3 µg/g[1]
Yellow Maize MealThis compoundNot specifiedNot specified0.17 - 1.47 mg/kg[2]
Corn Gluten MealXanthophyllsEthanol35°C, 30 minNot specified in yield, but process described[3]
Supercritical Fluid Extraction (SFE) Corn Gluten MealLutein and ZeaxanthinSupercritical CO₂ with Ethanol co-solvent40–80 °C, 5500–7500 psi, 5–15% ethanolNot specified directly for this compound[4]
Ultrasound-Assisted Extraction (UAE) Goji BerriesZeaxanthinCorn Oil59.05 W/m², 56.21 min, 8.75% solid:liquid ratio151.8 mg/kg oil[5][6]
Corn Gluten MealZeaxanthin and Lutein95% Ethanol56 °C, 45 min, 7.9:1 liquid:solid ratio, 250 W, 40 kHz0.501% (total zeaxanthin and lutein)[7][8]
Microwave-Assisted Extraction (MAE) Goji BerriesZeaxanthinCorn OilNot specified in abstract116.88 mg/kg oil[5]
Enzyme-Assisted Extraction (EAE) Corn Gluten MealLutein and ZeaxanthinProtease (Neutrase 0.5 L) followed by solvent extraction214 U/g protein, 15% solid content, 2 h hydrolysisLutein: 113.5 µg/g, Zeaxanthin: 140.1 µg/g[9]
Marigold FlowerXanthophyllsCellulolytic Enzymes followed by solvent extractionNot specified29.3 g/kg[10]

In-Depth Methodologies: Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are representative protocols for each of the discussed extraction techniques.

Conventional Solvent Extraction Protocol

This protocol is adapted from a method used for the extraction of carotenoids from Lycium barbarum[1].

Materials:

  • Dried and powdered source material (e.g., Goji berries)

  • Hexane (analytical grade)

  • Ethanol (analytical grade)

  • Acetone (analytical grade)

  • Centrifuge

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Weigh a known amount of the powdered sample.

  • Add a solvent mixture of hexane:ethanol:acetone (1:1:1, v/v/v) to the sample in a flask.

  • Agitate the mixture for a specified period (e.g., 1 hour) at room temperature, protected from light.

  • Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.

  • Collect the filtrate and repeat the extraction process with the residue to ensure complete extraction.

  • Combine the filtrates and centrifuge to remove any remaining fine particles.

  • Evaporate the solvent from the supernatant using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude this compound extract.

  • The crude extract can then be further purified using chromatographic techniques.

Green Extraction Protocols

This protocol is a general representation based on the extraction of xanthophylls from corn gluten meal[4].

Materials & Equipment:

  • Dried and ground source material (e.g., Corn gluten meal)

  • Supercritical Fluid Extractor

  • Food-grade carbon dioxide

  • Ethanol (co-solvent)

Procedure:

  • Load the ground sample into the extraction vessel of the SFE system.

  • Set the extraction parameters:

    • Temperature: 40–80 °C

    • Pressure: 5500–7500 psi

    • CO₂ flow rate: As per instrument specifications

    • Co-solvent (Ethanol) concentration: 5–15%

  • Pressurize the system with CO₂ to the desired setpoint.

  • Introduce the ethanol co-solvent into the CO₂ stream.

  • Perform the extraction for a predetermined duration.

  • Depressurize the system in the collection vessel, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Collect the this compound-rich extract from the separator.

This protocol is based on the extraction of zeaxanthin from corn gluten meal[7][8].

Materials & Equipment:

  • Dried and powdered source material (e.g., Corn gluten meal)

  • 95% Ethanol

  • Ultrasonic bath or probe sonicator (e.g., 250 W, 40 kHz)

  • Water bath with temperature control

  • Centrifuge

Procedure:

  • Mix the powdered sample with 95% ethanol in a flask at a liquid-to-solid ratio of 7.9:1.

  • Place the flask in an ultrasonic bath maintained at 56°C.

  • Apply ultrasonic waves for 45 minutes.

  • After sonication, centrifuge the mixture to separate the extract from the solid residue.

  • Collect the supernatant containing the extracted this compound.

  • The extraction can be repeated on the residue to maximize yield.

This protocol is a general representation based on the extraction of zeaxanthin from goji berries using a green solvent[5].

Materials & Equipment:

  • Lyophilised and powdered source material (e.g., Goji berries)

  • Corn oil (as a green solvent)

  • Microwave extraction system

Procedure:

  • Mix the powdered sample with corn oil in a microwave-safe vessel.

  • Place the vessel in the microwave extractor.

  • Apply microwave irradiation at a specific power and for a set duration (optimized based on preliminary experiments).

  • After extraction, separate the oil containing the this compound from the solid residue, for example, by centrifugation.

  • The zeaxanthin-enriched oil can be used directly or further processed.

This protocol is based on the enzymatic treatment of corn gluten meal for the extraction of xanthophylls[9].

Materials & Equipment:

  • Corn Gluten Meal (CGM)

  • Protease (e.g., Neutrase 0.5 L)

  • pH meter and buffer solutions

  • Incubator shaker

  • Centrifuge

  • Solvent for subsequent extraction (e.g., ethanol)

Procedure:

  • Prepare a slurry of CGM with a solid content of 15%.

  • Adjust the pH of the slurry to the optimal pH for the chosen enzyme.

  • Add the protease enzyme at a concentration of 214 U/g of protein.

  • Incubate the mixture for 2 hours with agitation to allow for enzymatic hydrolysis of the protein matrix.

  • After hydrolysis, proceed with solvent extraction of the treated meal as described in the conventional solvent extraction protocol to recover the released this compound.

Visualizing the Workflow: Conventional vs. Green Extraction

The following diagrams illustrate the generalized workflows for conventional and green extraction techniques.

Conventional_Extraction_Workflow cluster_conventional Conventional Solvent Extraction Start Raw Material (e.g., Corn Gluten Meal) Solvent Solvent Addition (e.g., Hexane, Ethanol, Acetone) Start->Solvent Extraction Maceration / Agitation Solvent->Extraction Separation Filtration / Centrifugation Extraction->Separation Evaporation Solvent Evaporation (Rotary Evaporator) Separation->Evaporation End Crude this compound Extract Evaporation->End Green_Extraction_Workflow cluster_green Green Extraction Techniques cluster_sfe SFE cluster_uae UAE cluster_mae MAE cluster_eae EAE Start Raw Material (e.g., Goji Berries, Maize) SFE_Process Supercritical CO₂ + Co-solvent Start->SFE_Process UAE_Process Solvent + Ultrasound Start->UAE_Process MAE_Process Solvent + Microwaves Start->MAE_Process EAE_Process Enzymatic Hydrolysis Start->EAE_Process SFE_Separation Depressurization SFE_Process->SFE_Separation End This compound Extract SFE_Separation->End UAE_Separation Centrifugation UAE_Process->UAE_Separation UAE_Separation->End MAE_Separation Centrifugation MAE_Process->MAE_Separation MAE_Separation->End EAE_Solvent Solvent Extraction EAE_Process->EAE_Solvent EAE_Solvent->End

References

A Guide to Inter-Laboratory Comparison of Zeinoxanthin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of zeinoxanthin. The information is intended to assist researchers in selecting the most appropriate method for their specific application and to provide a framework for designing and participating in inter-laboratory comparison studies. The data presented is a synthesis of published single-laboratory validation studies for zeaxanthin (B1683548) and related carotenoids, in the absence of a direct multi-laboratory comparison study for this compound.

Overview of Quantification Methods

The accurate quantification of this compound, a xanthophyll carotenoid, is crucial in various fields, including food science, nutrition, and pharmaceutical development. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, is also utilized for rapid analysis.

Comparative Performance of Quantification Methods

The following table summarizes the performance characteristics of common analytical methods for zeaxanthin quantification, which can be considered indicative for this compound. These values are compiled from various method validation studies.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Precision (RSD%)Accuracy/Recovery (%)
HPLC-PDA 0.020 - 0.08 mg/L[1]0.067 - 0.3 mg/L[1]>0.998[1]< 10%[1]90 - 110%
LC-MS/MS 0.001 - 0.422 µg/mL[2]0.003 - 1.406 µg/mL[2]>0.99[2]< 15%[3]91.75 - 105.13%[2]
UPLC 2.1 µg/mL[4]6.3 µg/mL[4]>0.9968[4]< 10.69%[4]91.75 - 105.13%[4]

Note: The performance characteristics can vary significantly based on the specific instrumentation, column chemistry, mobile phase composition, and the matrix of the sample being analyzed.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the most common methods.

Sample Preparation:

  • Extraction: Samples are typically extracted with a mixture of organic solvents such as hexane, acetone, and ethanol. The extraction is often performed under subdued light to prevent degradation of carotenoids.

  • Saponification (Optional): For samples containing esterified carotenoids, saponification with potassium hydroxide (B78521) is performed to hydrolyze the esters.

  • Solvent Partitioning: The carotenoid extract is partitioned into a solvent suitable for HPLC analysis, such as a mixture of methyl tert-butyl ether (MTBE) and methanol.

  • Concentration and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: A C30 reversed-phase column is commonly used for the separation of carotenoid isomers.[5]

  • Mobile Phase: A gradient elution with a mixture of methanol, MTBE, and water is often employed.[5]

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the maximum wavelength of this compound (around 450 nm).[1]

  • Quantification: Quantification is typically performed using an external calibration curve prepared from a certified this compound standard.[6]

Sample Preparation: The sample preparation for LC-MS/MS is similar to that for HPLC-PDA. However, care must be taken to ensure that the final sample is free of non-volatile salts that can interfere with the mass spectrometer's ion source.

Chromatographic and Mass Spectrometric Conditions:

  • LC System: An HPLC or UPLC system is coupled to a tandem mass spectrometer.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used for carotenoid analysis.[3]

  • Mass Analysis: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Quantification: Quantification is performed using a calibration curve, often with the use of an internal standard to correct for matrix effects and variations in instrument response.

Inter-Laboratory Comparison Workflow

An inter-laboratory comparison (ILC) or proficiency test (PT) is a valuable tool for assessing the performance of different laboratories and methods. A typical workflow for an ILC of this compound quantification is outlined below.

ILC_Workflow cluster_planning Planning & Preparation cluster_analysis Laboratory Analysis cluster_evaluation Data Evaluation & Reporting P1 Define Objectives & Scope P2 Select Homogeneous Test Material P1->P2 P3 Establish Assigned Value P2->P3 P4 Prepare & Distribute Samples P3->P4 L1 Participating Labs Receive Samples P4->L1 L2 Labs Perform Analysis (Specified/Own Method) L1->L2 L3 Labs Submit Results L2->L3 E1 Statistical Analysis of Results (e.g., z-scores) L3->E1 E2 Identify Outliers & Assess Performance E1->E2 E3 Prepare & Distribute ILC Report E2->E3

Workflow for an Inter-Laboratory Comparison Study.

Logical Relationship of Quantification Methods

The choice of quantification method often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following diagram illustrates the logical relationship between the primary analytical techniques.

Method_Relationship cluster_techniques Analytical Techniques cluster_detectors Detection Methods cluster_attributes Key Attributes HPLC HPLC PDA PDA Detector HPLC->PDA Commonly Paired MS Mass Spectrometer HPLC->MS LC-MS Cost Cost HPLC->Cost Lower UPLC UPLC UPLC->PDA UPLC->MS UPLC-MS Speed Speed UPLC->Speed High LCMS LC-MS/MS Sensitivity Sensitivity LCMS->Sensitivity High Selectivity Selectivity LCMS->Selectivity High LCMS->Cost High

Relationship Between this compound Quantification Methods.

References

Safety Operating Guide

Zeinoxanthin: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe and compliant disposal of Zeinoxanthin, a non-hazardous carotenoid pigment. While this compound is not classified as a hazardous substance, adherence to proper laboratory waste management protocols is essential to ensure personnel safety and environmental protection.[1] These procedures are designed for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health & Safety (EHS) office for specific local regulations.

Hazard Assessment and Data

This compound is a xanthophyll naturally found in plants like corn and oranges.[2] Specific safety data for this compound is limited; therefore, the following assessment is based on data for Zeaxanthin, a closely related and structurally similar carotenoid.[2] Zeaxanthin is not classified as hazardous under the Globally Harmonized System (GHS).[1]

Table 1: Summary of Hazard and Physical Data (Proxy: Zeaxanthin)

Property Value / Classification Source
GHS Classification Not a hazardous substance [1]
Acute Toxicity Shall not be classified as acutely toxic
Skin Corrosion/Irritation Not classified as a skin irritant
Eye Damage/Irritation Not classified as an eye irritant
Physical State Solid [3]
Molecular Formula C₄₀H₅₆O [4]
Molecular Weight 552.9 g/mol [4]
Storage Store at recommended temperature in a dry, well-ventilated place [3][5]

| Incompatibilities | Strong oxidizing agents |[5] |

Step-by-Step Disposal Protocol

Follow this procedure to manage and dispose of this compound waste generated in the laboratory. This workflow ensures that waste is properly identified, segregated, and routed to the correct disposal stream.

Step 1: Identify and Classify Waste Stream Determine the form of the this compound waste. Classification is the first step in determining the correct disposal path.

  • Solid this compound: Unused, expired, or surplus pure this compound powder.

  • Aqueous Solutions: this compound dissolved or suspended in water-based, non-hazardous buffers (e.g., PBS).

  • Organic Solvent Solutions: this compound dissolved in organic solvents (e.g., hexane, ethanol, acetone, chloroform). The solvent dictates the hazard classification.

  • Contaminated Labware: Solid waste items such as gloves, weighing paper, pipette tips, and empty containers grossly contaminated with this compound.

Step 2: Segregate Waste Proper segregation prevents dangerous chemical reactions and contamination of waste streams.[6][7]

  • Keep this compound waste separate from other incompatible chemical waste streams, especially strong oxidizing agents.[5]

  • If this compound is in an organic solvent, segregate it according to the solvent's hazard class (e.g., "Flammable Liquid Waste," "Halogenated Solvent Waste").

Step 3: Select Container and Label Correctly Use appropriate containers to prevent leaks and ensure clear communication of contents.[8]

  • Container: Use a chemically compatible container with a secure, tight-fitting lid.[7] Plastic containers are often preferred.[8]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" or other appropriate waste tag as required by your institution.[7] The label must include:

    • The words "Hazardous Waste" (standard practice unless confirmed non-hazardous by EHS).[7]

    • Full chemical name(s): "this compound" and the name of any solvent(s). Do not use abbreviations.[7]

    • Approximate concentrations and total volume/mass.

    • Date accumulation started.

    • Your name, laboratory, and contact information.

Step 4: Accumulate and Store Waste Safely Store waste in a designated and safe location pending disposal.

  • Store waste containers in a designated Satellite Accumulation Area within the lab.[8]

  • Always keep the waste container closed except when adding waste.[6]

  • Ensure secondary containment is used to capture any potential leaks.[6]

Step 5: Determine Final Disposal Path Use the decision workflow below to select the correct disposal method for your classified waste stream.

Step 6: Arrange for Final Disposal

  • Non-Hazardous Solid Waste: For pure this compound and grossly contaminated labware, dispose of via your institution's solid chemical waste stream.

  • Aqueous Solutions: Consult your local EHS guidelines. Minor quantities of non-hazardous aqueous solutions may be permissible for drain disposal, but this requires explicit institutional approval.[9] Otherwise, collect and dispose of as aqueous chemical waste.

  • Organic Solvent Solutions: This waste is considered hazardous due to the solvent. Dispose of it through your institution's hazardous chemical waste program, ensuring it is segregated by solvent type (e.g., halogenated vs. non-halogenated).

  • Empty Containers: A container that held pure this compound can be disposed of as regular trash once all contents have been removed.[6] If the container held this compound in a toxic solvent, it must be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste before the container can be discarded.[7]

Experimental Protocol: Waste Stream Compatibility Test

Before mixing different waste streams containing this compound (e.g., from different experimental preparations), a compatibility test is recommended to prevent unforeseen reactions.

Objective: To verify that two or more waste streams are compatible for co-disposal in a single waste container.

Materials:

  • Small samples (1-5 mL) of each waste stream to be mixed.

  • Small, clean, and dry glass vials or test tubes.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves.

  • Fume hood.

Methodology:

  • Don appropriate PPE and perform all steps within a certified laboratory fume hood.

  • Label a clean test tube for the mixture.

  • Add a small, representative sample (e.g., 1 mL) of the first waste stream to the test tube.

  • Slowly and carefully add an equivalent sample (1 mL) of the second waste stream to the same test tube.

  • Observe the mixture for any signs of a chemical reaction, including:

    • Gas evolution (bubbling, fizzing).

    • Significant temperature change (heat or cold).

    • Color change.

    • Precipitate formation or phase separation.

    • Smoke or fume generation.

  • Let the mixture stand for at least 30 minutes and observe again for any delayed reactions.

  • If no reaction is observed, the waste streams are likely compatible. If any reaction occurs, the waste streams are incompatible and must not be mixed. They must be collected in separate waste containers.

  • Dispose of the test mixture into the appropriate waste container.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G start Start: Generate This compound Waste classify Step 1: Classify Waste Type start->classify solid Pure Solid or Contaminated Labware classify->solid Solid aqueous Aqueous Solution (Non-Hazardous Buffer) classify->aqueous Aqueous organic Organic Solvent Solution classify->organic Organic dispose_solid Collect in Labeled Container for Solid Chemical Waste solid->dispose_solid dispose_aqueous Consult EHS Guidelines. Collect for Aqueous Waste (Drain Disposal Prohibited Without EHS Approval) aqueous->dispose_aqueous dispose_organic Segregate by Solvent Type. Collect for Hazardous Liquid Waste organic->dispose_organic end Arrange for EHS Pickup dispose_solid->end dispose_aqueous->end dispose_organic->end

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Zeinoxanthin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Zeinoxanthin. It outlines the necessary personal protective equipment (PPE), standard operating procedures, and disposal plans to ensure a safe research environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is vital to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

ScenarioRequired Personal Protective EquipmentKey Considerations
Handling Solid Compound (Powder) - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or impervious clothing- NIOSH-approved respirator (if dust formation is likely)Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust particles.[1]
Handling Solutions - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or impervious clothingHandle solutions in a well-ventilated area to avoid the formation of aerosols.[1]
Weighing and Aliquoting - Safety goggles with side-shields- Chemical-resistant gloves- Laboratory coatThe use of an enclosure or a chemical fume hood is highly recommended to minimize the risk of inhaling fine powders.[1]
Accidental Spill - Full PPE: Safety goggles with side-shields, chemical-resistant gloves, impervious clothing, and a suitable respirator.- Heavy-duty rubber gloves and boots may be necessary for larger spills.Evacuate personnel from the immediate vicinity of the spill and ensure adequate ventilation before starting the cleanup process.[1]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety. The following workflow outlines the key steps to be followed.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Review Safety Data Sheet (SDS) prep2 Assemble and Inspect PPE prep1->prep2 prep3 Verify Fume Hood Functionality prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 Proceed to Handling handle2 Weigh and Handle in a Ventilated Area handle1->handle2 handle3 Label All Containers handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 Proceed to Post-Handling post2 Properly Remove PPE post1->post2 post3 Dispose of Waste post2->post3

Procedural workflow for the safe handling of this compound.

Experimental Protocol: Safe Handling Procedure

This protocol details the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[1]

  • Ensure all necessary personal protective equipment is readily available and in good condition.[1]

  • Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.[1]

  • Clearly label all containers that will be used for this compound.[1]

2. Handling:

  • Put on the appropriate PPE as specified in the table above.

  • When weighing or handling the solid form of this compound, perform these tasks within a chemical fume hood to minimize dust inhalation.[1]

  • For handling solutions, work in a well-ventilated area and take precautions to prevent the formation of aerosols.[1]

  • Avoid direct contact with skin and eyes.[2] In case of contact, follow the first-aid measures outlined below.

3. First-Aid Measures:

  • Inhalation: If breathing becomes difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs.[3]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Consult a doctor.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal of Unused Product:

  • Dispose of unused this compound as hazardous waste through an approved waste disposal facility.[1]

  • Do not dispose of the chemical down the drain or in regular trash.[1]

Disposal of Contaminated Materials:

MaterialDisposal Procedure
Contaminated PPE Used gloves, disposable lab coats, and any other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.[1]
Disposable Labware Pipette tips, centrifuge tubes, and other disposable labware that have been in contact with this compound should be disposed of as hazardous waste.[1]
Reusable Glassware Decontaminate reusable glassware by rinsing it with a suitable solvent before washing.
Solutions Collect all solutions containing this compound in a designated and clearly labeled hazardous waste container.[1]

Spill Management Workflow

In the event of an accidental spill, a clear and immediate response is necessary to contain the material and mitigate any potential hazards.

spill_start Accidental Spill Occurs evacuate Evacuate Immediate Area spill_start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate don_ppe Don Full PPE ventilate->don_ppe contain Contain the Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate spill_end Spill Management Complete decontaminate->spill_end

Workflow for managing an accidental spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zeinoxanthin
Reactant of Route 2
Zeinoxanthin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.